PBT 1033
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O/c1-16(2)6-7-3-4-8-9(13)5-10(14)12(17)11(8)15-7/h3-5,17H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPOQCQXOSEMAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701029571 | |
| Record name | 5,7-Dichloro-2-[(dimethylamino)methyl]-8-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701029571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
747408-78-2, 1123760-88-2 | |
| Record name | 5,7-Dichloro-2-[(dimethylamino)methyl]-8-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=747408-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PBT2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0747408782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PBT 2 (anti-Alzheimer agent) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1123760882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PBT-1033 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05565 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5,7-Dichloro-2-[(dimethylamino)methyl]-8-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701029571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PBT-1033 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7K6GJQ4O4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
PBT 1033 (PBT2): A Technical Guide on its Mechanism of Action in Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
PBT 1033, also known as PBT2, is a clinical-stage therapeutic candidate for Alzheimer's disease. It is a second-generation 8-hydroxyquinoline (B1678124) analog designed as a metal-protein attenuating compound (MPAC) and a copper/zinc ionophore.[1] Its mechanism of action centers on the "metal hypothesis" of Alzheimer's disease, which posits that dysregulation of metal ions, particularly copper and zinc, plays a crucial role in the pathogenesis of the disease by promoting the aggregation and neurotoxicity of amyloid-beta (Aβ) peptides.[2] This technical guide provides an in-depth overview of the preclinical and clinical evidence supporting the mechanism of action of PBT2 in Alzheimer's disease.
Core Mechanism of Action: Metal Ion Modulation
PBT2 exerts its effects through a dual mechanism related to its interaction with copper and zinc ions:
-
Inhibition of Aβ Aggregation: In the extracellular space, PBT2 binds to copper and zinc ions that are associated with Aβ aggregates. This interaction disrupts the metal-mediated aggregation of Aβ, preventing the formation of neurotoxic oligomers and fibrils.[1][2]
-
Restoration of Intracellular Metal Homeostasis: As an ionophore, PBT2 facilitates the transport of copper and zinc ions across the neuronal membrane. This action is believed to replenish intracellular stores of these essential metals, which can become depleted due to their sequestration within extracellular Aβ plaques. The restoration of intracellular metal levels supports various neuroprotective and synaptotrophic cellular processes.[[“]]
Preclinical Data
In Vitro Studies
PBT2 has demonstrated the ability to inhibit the aggregation of Aβ in vitro. The following table summarizes key quantitative findings from these studies.
| Parameter | Value | Assay | Reference |
| IC50 for Aβ Aggregation | 5.1 µM | Thioflavin T Assay | [4] |
| Copper Binding Affinity | log β₂ = 26.2 | Potentiometric Titration | [5] |
| Zinc Binding Affinity | log β₂ = 15.8 | Potentiometric Titration | [5] |
In Vivo Animal Studies
Preclinical studies in transgenic mouse models of Alzheimer's disease have provided evidence for the in vivo efficacy of PBT2.
| Animal Model | Treatment Details | Key Findings | Reference |
| Tg2576 Mice | 11 days of treatment | - Increased number of dendritic spines in the hippocampus.- Increased levels of synaptic proteins, including NMDA receptors (NMDAR1, 2A, 2B) and CaMKII.- Increased neurite outgrowth in cultured cells, an effect dependent on copper and zinc. | [2][6] |
| rTg4510 (Tau) | Chronic treatment | - Significantly improved cognition.- Reduced cortical levels of phosphorylated tau (Ser396).- Reduced sarkosyl-insoluble tau.- Increased levels of Protein Phosphatase 2A (PP2A) subunits A and C.- Increased levels of Pin1, a regulator of PP2A activity.- Reduced number of neurofibrillary tangle (NFT)-like structures in the frontal cortex. | [7][8] |
Clinical Data: Phase IIa Trial
A 12-week, randomized, double-blind, placebo-controlled Phase IIa clinical trial was conducted in 78 patients with early Alzheimer's disease.[9]
| Parameter | Placebo (n=29) | PBT2 50 mg (n=20) | PBT2 250 mg (n=29) | p-value (250 mg vs. Placebo) | Reference |
| Change in CSF Aβ42 (pg/mL) | - | - | -56.0 | 0.006 | [9][10] |
| Change in NTB Executive Factor z-score | - | - | 0.27 | 0.042 | |
| Change in NTB Category Fluency Test (words) | - | - | 2.8 | 0.041 | [9] |
| Change in NTB Trail Making Part B (s) | - | - | -48.0 | 0.009 | [9] |
Signaling Pathways Modulated by PBT2
PBT2's ability to modulate intracellular zinc and copper levels influences several key signaling pathways implicated in neuroprotection and synaptic plasticity.
Caption: PBT2 signaling pathways in Alzheimer's disease.
Experimental Protocols
Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition
This protocol is a general method for assessing the inhibition of Aβ fibrillization using Thioflavin T fluorescence.
Materials:
-
Aβ(1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT) stock solution (1 mM in PBS)
-
PBT2 stock solution (in DMSO)
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Aβ Preparation:
-
Dissolve lyophilized Aβ(1-42) in HFIP to a concentration of 1 mg/mL.
-
Aliquot and evaporate the HFIP under a stream of nitrogen gas or in a fume hood.
-
Store the resulting peptide film at -20°C.
-
Immediately before use, dissolve the Aβ film in DMSO to a concentration of 1 mM.
-
Dilute the Aβ stock solution in PBS to the final desired concentration (e.g., 10 µM).
-
-
Assay Setup:
-
Prepare serial dilutions of PBT2 in PBS from the stock solution.
-
In a 96-well plate, add the diluted Aβ solution, the PBT2 dilutions (or vehicle control), and the ThT working solution (e.g., 20 µM final concentration).
-
The final volume in each well should be consistent (e.g., 200 µL).
-
Include controls for Aβ alone, PBT2 alone, and buffer with ThT.
-
-
Measurement:
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) for up to 48 hours.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to obtain aggregation curves.
-
Determine the percentage of inhibition by comparing the fluorescence at the plateau phase of the control (Aβ alone) with that of the PBT2-treated samples.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the PBT2 concentration.
-
Caption: Workflow for the Thioflavin T assay.
Measurement of CSF Aβ42 Levels by ELISA
This is a general protocol for the quantitative determination of Aβ42 in cerebrospinal fluid (CSF) using a sandwich enzyme-linked immunosorbent assay (ELISA).
Materials:
-
CSF samples
-
ELISA kit for human Aβ42 (containing pre-coated microplate, detection antibody, standards, buffers, substrate, and stop solution)
-
Polypropylene (B1209903) tubes for dilutions
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample and Standard Preparation:
-
Thaw CSF samples on ice.
-
Centrifuge samples to remove any particulates.
-
Dilute CSF samples and standards in the provided sample diluent within polypropylene tubes.
-
Prepare a standard curve using the provided Aβ42 standards.
-
-
Assay Performance:
-
Add standards, controls, and diluted CSF samples to the appropriate wells of the antibody-coated microplate.
-
Incubate as per the kit instructions (typically 1-2 hours at room temperature or 4°C overnight).
-
Wash the plate multiple times with the provided wash buffer.
-
Add the biotinylated detection antibody to each well and incubate.
-
Wash the plate again.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Wash the plate a final time.
-
Add the TMB substrate and incubate in the dark until a color develops.
-
Stop the reaction by adding the stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the optical density at 450 nm using a microplate reader.
-
Subtract the background absorbance.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of Aβ42 in the CSF samples by interpolating their absorbance values from the standard curve, taking into account the dilution factor.
-
Caption: General workflow for CSF Aβ42 ELISA.
Conclusion
This compound (PBT2) represents a promising therapeutic approach for Alzheimer's disease by targeting the dyshomeostasis of metal ions. Its dual mechanism of inhibiting metal-induced Aβ aggregation and restoring intracellular copper and zinc levels addresses a key pathological cascade in the disease. Preclinical and Phase IIa clinical data support its potential to modify disease processes and improve cognitive function. The modulation of multiple downstream signaling pathways involved in neuroprotection, synaptic plasticity, and tau pathology further underscores its multifaceted mechanism of action. Further clinical investigation is warranted to fully elucidate the therapeutic potential of PBT2 in Alzheimer's disease.
References
- 1. The Alzheimer's therapeutic PBT2 promotes amyloid-β degradation and GSK3 phosphorylation via a metal chaperone activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biguanide metformin acts on tau phosphorylation via mTOR/protein phosphatase 2A (PP2A) signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. intimakmur.co.id [intimakmur.co.id]
- 5. ibl-international.com [ibl-international.com]
- 6. Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. novamedline.com [novamedline.com]
- 8. PBT2 acts through a different mechanism of action than other 8-hydroxyquinolines: an X-ray fluorescence imaging study - Metallomics (RSC Publishing) [pubs.rsc.org]
- 9. I PP2A 1 Affects Tau Phosphorylation via Association with the Catalytic Subunit of Protein Phosphatase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PP2A regulates tau phosphorylation directly and also indirectly via activating GSK-3beta - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on PBT2 as a Zinc Ionophore in Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PBT2, a second-generation 8-hydroxyquinoline (B1678124) analog, is a metal-protein attenuating compound (MPAC) that functions as a zinc and copper ionophore.[1][2] It represents a therapeutic strategy for neurodegenerative disorders such as Alzheimer's and Huntington's diseases by correcting the dysregulated metal ion homeostasis implicated in their pathologies.[3][4] PBT2 facilitates the transport of zinc and copper across cellular membranes, thereby modulating synaptic health, reducing the toxicity of protein aggregates, and activating critical neuroprotective signaling pathways.[5][6] Preclinical studies in various models have demonstrated its potential to improve cognitive and motor functions.[7][8] While Phase II clinical trials have established its safety and tolerability, and have shown some promising results in cognitive and biomarker outcomes, PBT2's development for Alzheimer's disease was halted due to safety concerns at higher doses.[1][7] This guide provides a comprehensive overview of PBT2's mechanism of action, summarizes key preclinical and clinical findings, details relevant experimental protocols, and visualizes the underlying biological pathways.
Core Mechanism of Action: Zinc Ionophore Activity
PBT2 is not a traditional chelator but rather a metal chaperone or ionophore.[1] Its primary mechanism involves binding extracellular zinc and copper and transporting these ions into neurons.[6][9] This action is crucial in neurodegenerative diseases where metal dyshomeostasis contributes to pathology. Specifically, in Alzheimer's disease, zinc and copper can bind to amyloid-beta (Aβ) peptides, promoting their aggregation into toxic oligomers and plaques.[1][10]
PBT2 intervenes in this process in two significant ways:
-
Dissociation of Toxic Aggregates: By binding to zinc and copper, PBT2 can extract these metal ions from Aβ aggregates, which helps to dissolve these toxic species.[1][5]
-
Restoration of Synaptic Zinc: The ionophoric action of PBT2 delivers zinc into the postsynaptic neuron. This is critical because synaptic zinc is essential for the proper function of numerous enzymes and transcription factors involved in synaptic plasticity and memory formation.[3][11]
Signaling Pathways Modulated by PBT2
The influx of zinc into neurons, facilitated by PBT2, triggers several neuroprotective signaling cascades. One of the key pathways involves the inhibition of Glycogen Synthase Kinase 3 (GSK3), a protein implicated in the hyperphosphorylation of tau protein, another hallmark of Alzheimer's disease.[5][9] The increased intracellular zinc also leads to the inhibition of the phosphatase calcineurin.[5] This, in turn, promotes the phosphorylation of other crucial proteins like cAMP response element-binding protein (CREB), which is vital for long-term memory formation.[5]
Furthermore, PBT2 has been shown to protect neurons from glutamate-induced excitotoxicity.[11] It achieves this by inducing a mild, zinc-dependent increase in intracellular calcium, which preconditions the neuron to better withstand the larger, toxic calcium influx that occurs during excitotoxic events.[11]
Preclinical and Clinical Evidence
PBT2 has been evaluated in a range of preclinical models and in human clinical trials for both Alzheimer's and Huntington's diseases.
Preclinical Studies
In preclinical models, PBT2 has demonstrated significant therapeutic potential.
-
Alzheimer's Disease Models: In transgenic mouse models of Alzheimer's disease (e.g., Tg2576), PBT2 treatment led to rapid improvements in learning and memory.[12] This was accompanied by a restoration of dendritic spine density and increased levels of key synaptic proteins in the hippocampus.[12][13]
-
Huntington's Disease Models: In a C. elegans model, PBT2 protected against toxicity induced by polyglutamine aggregation.[7] In the R6/2 mouse model of Huntington's disease, PBT2 treatment extended lifespan, reduced striatal atrophy, and improved motor performance.[7][8]
Clinical Trials
Phase II clinical trials have provided valuable data on the safety and efficacy of PBT2 in humans.
Table 1: Summary of Key PBT2 Phase II Clinical Trial Data
| Study (Disease) | Dosage | Duration | Key Findings | Reference(s) |
| Phase IIa (Alzheimer's) | 50 mg, 250 mg daily | 12 weeks | - Well-tolerated with no serious adverse events. - 250 mg dose significantly reduced CSF Aβ42 levels. - Significant improvement in executive function (Category Fluency and Trail-Making Part B). | [1][2] |
| IMAGINE (Alzheimer's) | 250 mg daily | 12 months | - Generally safe and well-tolerated. - No significant cognitive or functional benefits observed in this exploratory trial. | [14] |
| Reach2HD (Huntington's) | 100 mg, 250 mg daily | 6 months | - Safe and well-tolerated. - 250 mg dose showed some improvement in cognition, though the clinical relevance was considered limited. | [11][15] |
Despite these promising early results, the development of PBT2 for Alzheimer's disease was halted due to a partial clinical hold by the U.S. FDA over safety concerns at clinically effective doses.[7]
Experimental Protocols
The study of zinc ionophores like PBT2 in neurodegeneration involves a variety of specialized experimental techniques.
In Vitro Assays
-
Measurement of Intracellular Zinc: To confirm the ionophore activity of PBT2, fluorescent zinc sensors such as FluoZin-3 or FuraZin-1 are used in neuronal cell cultures.[16]
-
Load cultured primary neurons or cell lines (e.g., SH-SY5Y) with a zinc-sensitive dye.
-
Establish a baseline fluorescence reading.
-
Apply PBT2 to the culture medium.
-
Measure the change in fluorescence over time to quantify the increase in intracellular free zinc.[16]
-
-
Aβ Aggregation Assays: Thioflavin T (ThT) is a dye that binds to beta-sheet-rich structures like amyloid fibrils, resulting in a measurable fluorescence increase.
-
Incubate synthetic Aβ peptides with and without zinc to induce aggregation.
-
Add PBT2 to the reaction mixture.
-
Monitor ThT fluorescence to assess the ability of PBT2 to inhibit or reverse Aβ aggregation.
-
Animal Model Studies
-
Behavioral Testing: In transgenic mouse models, cognitive function is often assessed using tests like the Morris water maze for spatial learning and memory, and the Y-maze for working memory. Motor function in Huntington's disease models can be evaluated using rotarod performance tests.[8]
-
Immunohistochemistry and Microscopy: Post-mortem brain tissue from treated and untreated animal models is analyzed to quantify changes in amyloid plaque load, synaptic protein levels (e.g., synaptophysin), and dendritic spine density.[12]
Conclusion and Future Directions
PBT2 has provided a valuable proof-of-concept for the therapeutic strategy of targeting metal ion homeostasis in neurodegenerative diseases. Its ability to act as a zinc ionophore, thereby reducing toxic protein aggregates and activating neuroprotective signaling pathways, is well-supported by preclinical data.[5][7] While its clinical development has faced challenges, the insights gained from PBT2 research continue to inform the development of next-generation metal-targeted therapies.[7][17] Future research may focus on developing compounds with a wider therapeutic window, greater specificity for target metal-protein interactions, and a more profound impact on the downstream signaling pathways that promote neuronal health and synaptic plasticity.
References
- 1. clinician.com [clinician.com]
- 2. PBT2 rapidly improves cognition in Alzheimer's Disease: additional phase II analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Prana Biotech's new trial of PBT2 in Huntington's disease: the lowdown – HDBuzz [en.hdbuzz.net]
- 5. The Alzheimer's therapeutic PBT2 promotes amyloid-β degradation and GSK3 phosphorylation via a metal chaperone activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurodegenerative Disease Treatment Drug PBT2 Breaks Intrinsic Polymyxin Resistance in Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PBT2 — Screen4Health [screen4health.com]
- 8. Prana Biotech publishes Huntington's disease animal model data for PBT2 – HDBuzz [en.hdbuzz.net]
- 9. The Alzheimer's therapeutic PBT2 promotes amyloid-β degradation and GSK3 phosphorylation via a metal chaperone activity : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 10. Alzheimer’s drug PBT2 interacts with the amyloid beta 1-42 peptide differently than other 8-hydroxyquinoline chelating drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. PRANA Biotechnology's PBT2 -- Directly Restores Neurons Critical to Cognition - BioSpace [biospace.com]
- 14. A randomized, exploratory molecular imaging study targeting amyloid β with a novel 8-OH quinoline in Alzheimer's disease: The PBT2-204 IMAGINE study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. A reevaluation of neuronal zinc measurements: artifacts associated with high intracellular dye concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chelator PBT2 Forms a Ternary Cu2+ Complex with β-Amyloid That Has High Stability but Low Specificity - PMC [pmc.ncbi.nlm.nih.gov]
PBT1033 and Copper Homeostasis in Neuronal Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PBT1033, a second-generation 8-hydroxyquinoline (B1678124) analog, is a promising therapeutic candidate for neurodegenerative diseases. Its mechanism of action is centered on the modulation of metal ion homeostasis, particularly that of copper and zinc. This technical guide provides a comprehensive overview of the core principles underlying the interaction of PBT1033 with copper in neuronal cells. It details the molecular mechanisms of copper transport, the role of PBT1033 as a copper ionophore, and the subsequent effects on neuronal signaling pathways, mitochondrial function, and oxidative stress. This document also provides detailed experimental protocols for key assays and presents available quantitative data in a structured format to facilitate research and development in this field.
Introduction: The Role of Copper in Neuronal Function and Neurodegeneration
Copper is an essential trace element vital for the proper functioning of the central nervous system. It serves as a critical cofactor for numerous enzymes involved in fundamental neuronal processes, including mitochondrial respiration (cytochrome c oxidase), antioxidant defense (superoxide dismutase 1), neurotransmitter synthesis, and myelination.[1] The brain maintains a delicate copper homeostasis, and its dysregulation is implicated in the pathogenesis of several neurodegenerative disorders, such as Alzheimer's and Parkinson's diseases.[1][2]
An imbalance in copper levels can lead to a cascade of detrimental events, including increased oxidative stress, mitochondrial dysfunction, and the aggregation of misfolded proteins.[1][3] Consequently, therapeutic strategies aimed at restoring copper homeostasis within the brain have garnered significant interest. PBT1033, as a metal-protein attenuating compound, represents one such strategy.
PBT1033: A Modulator of Copper Homeostasis
PBT1033 is a member of the 8-hydroxyquinoline class of compounds, which are known for their ability to act as metal ionophores. While specific preclinical data for PBT1033 is limited in publicly available literature, its mechanism of action is understood to be analogous to its well-studied predecessor, PBT2. These compounds are lipophilic, enabling them to cross the blood-brain barrier and cellular membranes.
Once in the extracellular space, PBT1033 can bind to excess copper ions. The resulting lipophilic complex then facilitates the transport of copper across the neuronal membrane, effectively increasing the intracellular concentration of labile copper. This ionophoretic activity is central to its therapeutic potential, as it can help to restore depleted intracellular copper levels and potentially solubilize pathogenic metal-amyloid aggregates.
Core Mechanisms: PBT1033 and Neuronal Copper Regulation
The effect of PBT1033 on neuronal copper homeostasis is multifaceted, influencing several key cellular processes:
Modulation of Copper Transporters
Neuronal cells maintain copper balance through a tightly regulated system of import and export proteins. The primary copper importer is the copper transporter 1 (CTR1), while the copper-transporting P-type ATPases, ATP7A and ATP7B, are responsible for copper efflux.[4][5] The expression and localization of these transporters are responsive to intracellular copper levels.[4][6] By increasing intracellular copper, PBT1033 is expected to trigger a cellular response involving the downregulation of CTR1 and the trafficking of ATP7A/B to the plasma membrane to enhance copper export, thereby re-establishing homeostasis.[4][6]
Impact on Mitochondrial Function
Mitochondria are central to neuronal health and are particularly vulnerable to disruptions in copper homeostasis. Copper is essential for the function of Complex IV (cytochrome c oxidase) of the electron transport chain. PBT1033-mediated delivery of copper to mitochondria may help restore the activity of this complex in copper-deficient neurons, thereby enhancing mitochondrial respiration and ATP production.[7] However, excessive copper can be toxic to mitochondria, leading to increased production of reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential (ΔΨm).[8]
Influence on Oxidative Stress
Oxidative stress is a common feature of neurodegenerative diseases and is closely linked to copper dyshomeostasis.[9][10] Copper, as a redox-active metal, can participate in Fenton-like reactions, generating highly reactive hydroxyl radicals. By restoring copper to its appropriate cellular compartments and protein-bound states, PBT1033 may help to mitigate this source of oxidative stress. However, the delivery of excess labile copper could also potentially exacerbate oxidative stress if not properly buffered by cellular mechanisms.[11][12]
Modulation of Neuronal Signaling Pathways
Copper ions are known to modulate the activity of several key neuronal signaling pathways. Of particular importance is the N-methyl-D-aspartate (NMDA) receptor, a critical component of synaptic plasticity and learning and memory.[7][13] Copper can allosterically inhibit NMDA receptor activity.[14] By altering local copper concentrations at the synapse, PBT1033 may influence NMDA receptor signaling and, consequently, synaptic function. Furthermore, copper is linked to calcium signaling pathways, and PBT1033-induced changes in intracellular copper may lead to downstream effects on calcium-dependent processes.[15]
Quantitative Data on the Effects of PBT Analogs
Table 1: Effect of PBT2 on Neurite Outgrowth
| Treatment (PC12 cells) | Concentration | % Neurites ≥ 2x Cell Body Width (Mean ± SEM) | Fold Change vs. Control |
| Control | - | 15.2 ± 1.8 | 1.0 |
| PBT2 | 0.15 µM | 28.5 ± 2.5 | 1.9 |
| Copper (CuCl₂) | 0.15 µM | 16.1 ± 2.1 | 1.1 |
| PBT2 + Copper | 0.15 µM | 35.4 ± 3.1 | 2.3 |
| Zinc (ZnCl₂) | 0.15 µM | 17.3 ± 1.9 | 1.1 |
| PBT2 + Zinc | 0.15 µM | 32.8 ± 2.8 | 2.2 |
Data adapted from studies on PBT2, a close analog of PBT1033.[16]
Table 2: Effect of Copper on Neuronal Copper Levels
| Cell Type | Treatment | Intracellular Copper (µg/mg protein) | Fold Change vs. Control |
| Human Neurons | Control | 0.02 | 1.0 |
| Human Neurons | 100 µM Cu | ~0.24 | ~12.0 |
| Human Neurons | 300 µM Cu | ~0.42 | ~21.0 |
This data demonstrates the capacity of neuronal cells to accumulate copper, a process facilitated by ionophores like PBT1033.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of PBT1033 and copper homeostasis in neuronal cells.
Measurement of Intracellular Copper Concentration using Fluorescent Probes
Objective: To quantify changes in intracellular labile copper levels in response to PBT1033 treatment.
Materials:
-
Neuronal cell culture (e.g., SH-SY5Y, primary cortical neurons)
-
PBT1033
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope or plate reader
Protocol:
-
Seed neuronal cells onto glass-bottom dishes or 96-well plates suitable for fluorescence imaging.
-
Allow cells to adhere and differentiate as required.
-
Prepare a loading solution containing the fluorescent copper probe (e.g., 1-5 µM FluoZin-3 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium and wash the cells once with HBSS.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess probe.
-
Acquire baseline fluorescence images or readings.
-
Add PBT1033 at the desired concentrations to the cells.
-
Acquire fluorescence images or readings at various time points after PBT1033 addition.
-
Quantify the change in fluorescence intensity, which is proportional to the change in intracellular labile copper concentration.
Assessment of Mitochondrial Membrane Potential using JC-1 Assay
Objective: To evaluate the effect of PBT1033 on mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm).
Materials:
-
Neuronal cell culture
-
PBT1033
-
FCCP or CCCP (positive control for depolarization)
-
Fluorescence microscope or plate reader with appropriate filters for red and green fluorescence
Protocol:
-
Seed neuronal cells in a 96-well black plate or on glass coverslips.
-
Treat cells with PBT1033 at various concentrations for the desired duration. Include a vehicle control and a positive control (e.g., 10 µM FCCP for 15 minutes).
-
Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-10 µM in culture medium).
-
Remove the treatment medium and incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C in the dark.
-
Wash the cells with assay buffer provided in the kit.
-
Measure the fluorescence intensity of JC-1 monomers (green, Ex/Em ~485/535 nm) and J-aggregates (red, Ex/Em ~540/590 nm).
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Neuronal Viability and Neuroprotection Assay
Objective: To determine the neurotoxic or neuroprotective effects of PBT1033.
Materials:
-
Neuronal cell culture
-
PBT1033
-
Neurotoxic insult (e.g., glutamate, 6-hydroxydopamine, copper chloride)
-
MTT or LDH assay kit
-
Plate reader
Protocol:
-
Seed neuronal cells in a 96-well plate.
-
For toxicity assessment, treat cells with a range of PBT1033 concentrations for 24-48 hours.
-
For neuroprotection assessment, pre-treat cells with PBT1033 for a specified time (e.g., 1-2 hours) before exposing them to a neurotoxic agent.
-
After the treatment period, assess cell viability using the MTT or LDH assay according to the manufacturer's protocol.
-
The MTT assay measures metabolic activity, while the LDH assay measures membrane integrity by quantifying lactate (B86563) dehydrogenase release.
-
Calculate cell viability as a percentage of the untreated control.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to PBT1033 and copper homeostasis.
Caption: Mechanism of PBT1033 as a copper ionophore.
Caption: PBT1033's influence on copper transport proteins.
Caption: Workflow for JC-1 mitochondrial membrane potential assay.
Conclusion
PBT1033 holds significant promise as a therapeutic agent for neurodegenerative diseases by virtue of its ability to modulate copper homeostasis in neuronal cells. Its function as a copper ionophore allows it to address the metal imbalances that are a key feature of these debilitating disorders. While further research is needed to fully elucidate the specific quantitative effects and detailed signaling consequences of PBT1033, the information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals. A thorough understanding of the intricate interplay between PBT1033, copper, and neuronal function is paramount for the successful clinical translation of this and similar therapeutic strategies.
Disclaimer: Much of the detailed mechanistic and quantitative data presented in this guide is based on studies of PBT2, a close structural and functional analog of PBT1033, due to the limited availability of public data on PBT1033 itself. The effects of PBT1033 are expected to be similar, but direct experimental verification is required.
References
- 1. Copper homeostasis and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Selected Biomarkers of Oxidative Stress and Energy Metabolism Disorders in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The physiological and pathophysiological roles of copper in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential expression of ATP7A, ATP7B and CTR1 in adult rat dorsal root ganglion tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of CTR1 and ATP7A in lead (Pb)-induced copper (Cu) accumulation in choroidal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of NMDA receptors and the mechanism of inhibition by ifenprodil (Journal Article) | OSTI.GOV [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. COPPER AND THE BRAIN NORADRENERGIC SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modulation of NMDA receptors by GPCRs: role in synaptic transmission, plasticity and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intracellular zinc signaling influences NMDA receptor function by enhancing the interaction of ZnT1 with GluN2A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of Fluorescent Cu2+ Probes: Instant Sensing, Cell Permeable Recognition and Quantitative Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Copper on the Brain - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 19. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 21. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to PBT 1033: Synthesis, Chemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
PBT 1033, also known as PBT2, is a second-generation 8-hydroxyquinoline (B1678124) analog that has garnered significant interest as a potential therapeutic agent for neurodegenerative diseases and as an antimicrobial. Functioning as a copper and zinc ionophore, this compound modulates metal homeostasis, which is often dysregulated in conditions such as Alzheimer's and Huntington's disease. Furthermore, its ability to disrupt metal-dependent processes in bacteria has established its potential as a novel antimicrobial agent. This technical guide provides a comprehensive overview of the synthesis of this compound, its key chemical properties, and a detailed examination of its mechanism of action, supported by experimental protocols and quantitative data from preclinical and clinical studies.
Chemical Properties and Synthesis
This compound is a small molecule with the chemical name 5,7-dichloro-2-((dimethylamino)methyl)quinolin-8-ol. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol |
| Synonyms | PBT2, PBT-2, PBT1033 |
| Molecular Formula | C₁₂H₁₂Cl₂N₂O |
| Molecular Weight | 271.14 g/mol |
| CAS Number | 747408-78-2 |
| Appearance | Powder |
| Solubility | DMSO: 55 mg/mL (202.85 mM) |
Table 1: Physicochemical Properties of this compound.[1]
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from 8-hydroxyquinoline. The following protocol is based on established synthetic routes.
Step 1: Chlorination of 8-hydroxyquinoline or 8-hydroxy-quinaldine
-
Dissolve 8-hydroxyquinoline or 8-hydroxy-quinaldine in chloroform (B151607).
-
Add 0.5 to 5% by weight of iodine to the solution.
-
Introduce an excess of chlorine gas into the solution while stirring at a controlled temperature (e.g., 25°C) over a period of several hours.
-
After the chlorination is complete, remove the chloroform by distillation, adding water to facilitate the removal of the solvent and to precipitate the chlorinated product.
-
Filter the precipitate and wash with a sodium bisulphite solution and then with water to yield 5,7-dichloro-8-hydroxy-quinoline or 5,7-dichloro-8-hydroxy-quinaldine.
Step 2: Synthesis of 5,7-dichloro-2-((dimethylamino)methyl)quinolin-8-ol (this compound) This step involves the modification of the 2-position of the quinoline (B57606) ring, which can be achieved through various organic synthesis methods. A plausible route involves the following conceptual steps:
-
Protection of the hydroxyl group at the 8-position of 5,7-dichloro-8-hydroxy-quinoline.
-
Introduction of a suitable leaving group at the 2-methyl position of the protected 5,7-dichloro-8-hydroxy-quinaldine, or direct functionalization of the 2-position.
-
Nucleophilic substitution with dimethylamine (B145610) to introduce the (dimethylamino)methyl group.
-
Deprotection of the hydroxyl group to yield the final product, this compound.
Mechanism of Action and Biological Activity
This compound exerts its biological effects primarily through its function as a metal ionophore, specifically for copper and zinc ions. This activity underlies its therapeutic potential in both neurodegenerative diseases and bacterial infections.
Neurodegenerative Diseases: Alzheimer's and Huntington's Disease
In the context of Alzheimer's disease, this compound is proposed to mitigate the neurotoxic effects of amyloid-beta (Aβ) aggregates by modulating the interaction of these peptides with metal ions like copper and zinc.
Caption: this compound's proposed mechanism in Alzheimer's disease.
This compound has been evaluated in Phase II clinical trials for both Alzheimer's and Huntington's disease. The quantitative outcomes of these trials are summarized below.
| Alzheimer's Disease (Phase IIa Trial) | Placebo | This compound (50 mg) | This compound (250 mg) | p-value |
| Change in CSF Aβ42 levels | - | - | Significant reduction | - |
| NTB Executive Factor z-score improvement | - | - | Significant improvement | - |
| ADAS-cog change | - | - | Near-significant improvement | p=0.056 |
| NTB Composite z-score AUC | - | - | 0.76 | p=0.0007 |
| NTB Executive Factor z-score AUC | - | - | 0.93 | p=1.3 x 10⁻⁹ |
Table 2: Summary of Quantitative Data from this compound Phase IIa Trial in Alzheimer's Disease.[2][3][4]
| Huntington's Disease (Reach2HD Phase II Trial) | Placebo | This compound (100 mg) | This compound (250 mg) | p-value |
| Primary Endpoint (Safety & Tolerability) | Met | Met | Met | - |
| Trail Making Test Part B improvement (26 weeks) | - | No significant improvement | 17.65s improvement | p=0.042 |
| Executive Function Composite z-score (12 weeks) | - | - | Significant improvement | p=0.005 |
| Main Composite Cognition Z score change (26 weeks) | - | 0.02 | 0.07 | p=0.240 |
| Adverse Events (at least one) | 28 (80%) | 30 (79%) | 32 (89%) | - |
Table 3: Summary of Quantitative Data from this compound Reach2HD Phase II Trial in Huntington's Disease.[5][6][7]
Antibacterial Activity
This compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria, by acting as a zinc ionophore. This leads to a disruption of bacterial metal ion homeostasis and induces oxidative stress.
Caption: this compound's antibacterial mechanism of action.
The antibacterial efficacy of this compound has been quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains.
| Bacterial Strain | Condition | MIC (mg/L) |
| Streptococcus uberis | This compound alone | 5.0 |
| Streptococcus uberis | This compound + 10 µM Zinc | 0.5 |
| Streptococcus uberis | This compound + 100 µM Zinc | 0.05 |
| Multidrug-resistant Neisseria gonorrhoeae | This compound alone | 0.156 - 0.3125 |
| Neisseria meningitidis | This compound alone | 0.156 - 0.625 |
Table 4: Minimum Inhibitory Concentrations (MIC) of this compound against various bacteria.[8][9]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the activity of this compound.
Zinc Ionophore Activity Assay (Checkerboard Broth Microdilution)
This assay is used to determine the synergistic antibacterial activity of this compound and zinc.
Caption: Workflow for the checkerboard broth microdilution assay.
Protocol:
-
Prepare a 96-well flat-bottom microtiter plate with a matrix of this compound and zinc sulfate (B86663) concentrations. This is typically done by creating serial dilutions of each compound along the x and y axes of the plate.
-
Inoculate a suitable broth medium (e.g., Todd-Hewitt Broth for S. uberis) with the bacterial strain of interest to a final optical density at 600 nm (OD₆₀₀) of 0.05.
-
Add the inoculated broth to each well of the prepared 96-well plate.
-
Incubate the plate at 37°C for 24 hours.
-
After incubation, measure the OD₆₀₀ of each well using a microplate reader to determine bacterial growth.
-
The MIC is defined as the lowest concentration of the compound(s) that inhibits visible bacterial growth.
-
The Fractional Inhibitory Concentration Index (FICI) is calculated to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4), or antagonism (FICI > 4).
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay measures the production of ROS in bacterial cells upon treatment with this compound, often using a fluorescent probe.
References
- 1. mdpi.com [mdpi.com]
- 2. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. PBT2 rapidly improves cognition in Alzheimer's Disease: additional phase II analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alteritytherapeutics.com [alteritytherapeutics.com]
- 6. Prana announces results of Reach2HD trial of PBT2 for Huntington's disease – HDBuzz [en.hdbuzz.net]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. Repurposing the Ionophore, PBT2, for Treatment of Multidrug-Resistant Neisseria gonorrhoeae Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PBT1033 in Preventing Protein Aggregation: An Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein aggregation is a significant pathological hallmark in a multitude of debilitating human disorders, including Alzheimer's disease, Parkinson's disease, and type 2 diabetes.[1][2] The misfolding and subsequent aggregation of specific proteins into insoluble fibrils or plaques are central to the progression of these diseases.[3][4] Consequently, the development of therapeutic agents that can inhibit or reverse this protein aggregation process is a primary focus of current biomedical research. This guide explores the role of a novel small molecule, designated PBT1033, in the prevention of protein aggregation. While specific public data on PBT1033 is limited, this document will provide a comprehensive overview of the general mechanisms of protein aggregation and the strategies by which small molecules can intervene, using this framework to contextualize the potential role of compounds like PBT1033.
The Mechanisms of Protein Aggregation
Protein aggregation is a complex process that can be initiated by a variety of factors, including genetic mutations, environmental stress, and age-related decline in protein quality control machinery. The process generally follows a nucleation-dependent polymerization model, which involves several key steps:
-
Misfolding of Monomers: Native proteins or peptides undergo conformational changes, leading to the formation of misfolded intermediates that are prone to aggregation.
-
Nucleation: These misfolded monomers slowly associate to form unstable, soluble oligomeric nuclei. This is often the rate-limiting step in the aggregation cascade.[3]
-
Elongation: Once a stable nucleus is formed, it acts as a template for the rapid addition of other misfolded monomers, leading to the growth of larger, insoluble protofibrils and mature amyloid fibrils.[5]
-
Secondary Nucleation: The surface of existing fibrils can catalyze the formation of new nuclei, amplifying the aggregation process.[5]
These aggregates, particularly the soluble oligomeric species, are considered to be the most cytotoxic, contributing to cellular dysfunction and tissue damage.[3]
Therapeutic Strategies to Inhibit Protein Aggregation
A variety of therapeutic strategies are being explored to combat protein aggregation. Small molecules, due to their potential for oral bioavailability and ability to cross the blood-brain barrier, represent a promising class of inhibitors. The primary mechanisms by which these molecules can interfere with the aggregation cascade include:
-
Stabilization of the Native State: Small molecules can bind to the native conformation of a protein, thermodynamically stabilizing it and reducing the population of aggregation-prone misfolded intermediates.
-
Inhibition of Nucleation: By interacting with misfolded monomers or early oligomers, inhibitors can prevent the formation of stable nuclei, thereby halting the aggregation process at its earliest stage.[6]
-
Blocking Fibril Elongation: Some compounds can bind to the ends of growing fibrils, preventing the further addition of monomers.
-
Promotion of Off-Pathway, Non-toxic Aggregates: Certain molecules can redirect the aggregation pathway towards the formation of amorphous, non-toxic aggregates, sequestering the harmful oligomeric species.[7]
-
Disaggregation of Existing Fibrils: Some compounds have been shown to interact with and dissemble pre-formed amyloid fibrils.[6]
Visualizing the Inhibition of Protein Aggregation
The following diagram illustrates the general workflow for screening and characterizing inhibitors of protein aggregation.
Caption: A generalized workflow for identifying and characterizing small molecule inhibitors of protein aggregation, from initial in vitro screening to cell-based validation.
Signaling Pathways Implicated in Protein Aggregation and Neurodegeneration
The accumulation of protein aggregates triggers a cascade of detrimental cellular events. The diagram below depicts a simplified signaling pathway often implicated in neurodegenerative diseases.
Caption: A diagram illustrating how protein aggregates can lead to various cellular stress pathways, ultimately resulting in cell death.
Experimental Protocols
Detailed experimental protocols are crucial for the rigorous evaluation of potential protein aggregation inhibitors. Below are outlines of common methodologies.
Table 1: Experimental Protocols for Assessing Protein Aggregation
| Experiment | Methodology |
| Thioflavin T (ThT) Fluorescence Assay | 1. Prepare solutions of the amyloidogenic protein (e.g., Aβ, α-synuclein) in an appropriate buffer. 2. Add the test compound (e.g., PBT1033) at various concentrations. 3. Incubate the samples at 37°C with continuous agitation to promote fibril formation. 4. At specific time points, add Thioflavin T to the samples. 5. Measure fluorescence intensity (excitation ~450 nm, emission ~485 nm). An increase in fluorescence indicates fibril formation. |
| Transmission Electron Microscopy (TEM) | 1. Prepare aggregated protein samples with and without the inhibitor. 2. Apply a small volume of the sample onto a carbon-coated copper grid. 3. Negatively stain the sample with a solution of uranyl acetate (B1210297) or phosphotungstic acid. 4. Allow the grid to dry. 5. Visualize the samples using a transmission electron microscope to observe fibril morphology. |
| Cell Viability (MTT) Assay | 1. Culture neuronal cells (e.g., SH-SY5Y) in a 96-well plate. 2. Expose the cells to pre-aggregated protein oligomers in the presence or absence of the test compound. 3. Incubate for 24-48 hours. 4. Add MTT solution to each well and incubate for 2-4 hours. 5. Add a solubilizing agent (e.g., DMSO) and measure the absorbance at ~570 nm. A decrease in absorbance indicates reduced cell viability. |
Quantitative Data and Future Directions
While specific quantitative data for PBT1033 is not yet in the public domain, the efficacy of a potential inhibitor would be evaluated based on key parameters such as its half-maximal inhibitory concentration (IC50) in in vitro aggregation assays and its effective concentration for rescuing cell viability in culture models. Future research on promising compounds like PBT1033 would involve preclinical studies in animal models of neurodegenerative diseases to assess their pharmacokinetic properties, safety, and in vivo efficacy.
Table 2: Key Parameters for Evaluating Protein Aggregation Inhibitors
| Parameter | Description | Desired Outcome |
| IC50 (ThT Assay) | The concentration of the inhibitor required to reduce protein aggregation by 50%. | Low micromolar to nanomolar range. |
| EC50 (Cell Viability Assay) | The concentration of the inhibitor required to achieve 50% of the maximum protective effect against aggregate-induced toxicity. | Potent rescue of cell viability at low concentrations. |
| Blood-Brain Barrier Permeability | The ability of the compound to cross from the bloodstream into the central nervous system. | High permeability for treating neurodegenerative diseases. |
| In Vivo Efficacy | The ability of the compound to reduce protein aggregate load and improve cognitive or motor function in animal models. | Significant reduction in pathology and functional improvement. |
Conclusion
The inhibition of protein aggregation is a critical therapeutic strategy for a range of devastating diseases. Although detailed information on PBT1033 is not widely available, the principles outlined in this guide provide a robust framework for understanding how such a molecule could function. By targeting key steps in the aggregation cascade, small molecules have the potential to slow or halt disease progression. Continued research and the public dissemination of data from compounds currently in development will be essential for advancing this promising area of drug discovery.
References
- 1. Tackling Protein Aggregation in Alzheimer’s, Parkinson’s and Diabetes | Technology Networks [technologynetworks.com]
- 2. Inhibition of Amyloid Protein Aggregation Using Selected Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Protein Aggregation for the Treatment of Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein aggregation and neurodegenerative disease: Structural outlook for the novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Plant-Based Inhibitors of Protein Aggregation [mdpi.com]
- 7. Inhibition of protein misfolding and aggregation by natural phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
PBT 1033: A Technical Guide to its Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
PBT 1033, also known as PBT2, is an 8-hydroxyquinoline (B1678124) derivative that has traversed a dynamic development path, initially targeting neurodegenerative diseases and more recently showing promise as an antibacterial agent. Developed by Prana Biotechnology, now Alterity Therapeutics, this compound's mechanism as a metal ionophore, specifically modulating copper and zinc, underpins its therapeutic potential across different indications. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical findings, and clinical trial outcomes. The guide includes structured data tables, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.
Discovery and Development History
This compound emerged from the research efforts of Prana Biotechnology (incorporated in 1997), a company focused on developing treatments for neurodegenerative disorders. The core of their technology revolved around a class of compounds known as 8-hydroxyquinolines. In March 2023, Alterity Therapeutics announced a licensing agreement with Professor Colin Masters to advance PBT2 and other novel compounds for the treatment of Alzheimer's disease.[1][2] This strategic move allows Alterity to focus on its lead asset, ATH434, for Parkinsonian disorders, while the development of this compound for Alzheimer's continues under expert guidance.[1][3]
The development trajectory of this compound has seen a significant pivot. After showing initial promise in Phase II clinical trials for Alzheimer's and Huntington's diseases, the focus has recently expanded to its potential as an antimicrobial agent. In December 2020, Alterity Therapeutics secured a worldwide exclusive license from UniQuest, the commercialization company of The University of Queensland, for novel zinc ionophore technology to combat antimicrobial resistance, with PBT2 being a key compound in this initiative.[4]
Timeline of Key Events
| Year | Event | Organization | Indication |
| 1997 | Prana Biotechnology is incorporated. | Prana Biotechnology | Neurodegenerative Diseases |
| 2008 | Announcement of positive Phase IIa clinical trial results for PBT2 in early Alzheimer's Disease.[5] | Prana Biotechnology | Alzheimer's Disease |
| 2011 | PBT2 clinical trial for Huntington's Disease announced.[2] | Prana Biotechnology | Huntington's Disease |
| 2014 | Top-line results of the Phase II IMAGINE trial of PBT2 in Alzheimer's disease announced.[6] | Prana Biotechnology | Alzheimer's Disease |
| 2014 | PBT2 receives Orphan Drug designation from the FDA for Huntington's Disease.[7] | Prana Biotechnology | Huntington's Disease |
| 2019 | Prana Biotechnology changes its name to Alterity Therapeutics Limited.[8] | Alterity Therapeutics | Neurodegenerative Diseases |
| 2020 | Alterity Therapeutics licenses zinc ionophore technology, including PBT2, for antimicrobial applications.[4] | Alterity Therapeutics | Antimicrobial Resistance |
| 2023 | Alterity Therapeutics licenses PBT2 to Professor Colin Masters for Alzheimer's disease development.[1] | Alterity Therapeutics | Alzheimer's Disease |
Mechanism of Action
This compound functions as a metal ionophore, a molecule that can transport ions across biological membranes. Its primary activity involves the modulation of copper and zinc homeostasis. This mechanism is central to its effects in both neurodegenerative and infectious diseases.
In Neurodegenerative Diseases
In the context of Alzheimer's disease, this compound is proposed to act by redistributing zinc and copper that are abnormally accumulated in amyloid-β (Aβ) plaques. This has several downstream effects:
-
Inhibition of Aβ aggregation: By binding to these metal ions, this compound can prevent them from promoting the aggregation of Aβ into toxic oligomers and plaques.
-
Restoration of synaptic function: The liberated metal ions are shuttled back into neurons, where they are essential for the function of various enzymes and synaptic proteins. This can lead to the restoration of synaptic plasticity and cognitive function.[9][10]
-
Modulation of Tau pathology: In a mouse model of tauopathy, PBT2 treatment led to a decrease in tau aggregates and phosphorylated tau.[11] This effect is thought to be mediated by the activation of protein phosphatase 2A (PP2A), an enzyme that dephosphorylates tau.[11]
In Infectious Diseases
As an antibacterial agent, this compound disrupts the metal homeostasis of bacteria, leading to cell death. This mechanism is particularly effective against Gram-positive bacteria and multidrug-resistant strains of Neisseria gonorrhoeae.[12][13] The key steps include:
-
Zinc influx: this compound facilitates the transport of extracellular zinc into the bacterial cytoplasm.
-
Disruption of metal-dependent enzymes: The resulting high intracellular zinc concentration interferes with the function of essential metalloenzymes that rely on other metal ions like manganese.
-
Oxidative stress: This disruption of metal homeostasis leads to the generation of reactive oxygen species (ROS), causing oxidative damage to cellular components.
Preclinical Studies
Alzheimer's Disease Models
Preclinical studies in transgenic mouse models of Alzheimer's disease demonstrated the potential of this compound to reverse cognitive deficits and restore neuronal health.
Table 1: Summary of Key Preclinical Findings in Alzheimer's Disease Models
| Model | Treatment | Key Findings | Reference |
| Tg2576 mice | 30 mg/kg/day PBT2 for 11 days | Significant increase in hippocampal dendritic spine density.[9][14] | Adlard et al., 2011 |
| Tg2576 mice | 30 mg/kg/day PBT2 for 11 days | Increased levels of synaptic proteins (CamKII, spinophilin, NMDAR1A, NMDAR2A, pro-BDNF, BDNF).[9][14] | Adlard et al., 2011 |
| Aged wild-type mice | PBT2 treatment | Rapid improvement in spatial learning and memory.[15] | Adlard et al., 2011 |
Antibacterial Activity
This compound has shown potent antibacterial activity against a range of pathogens, including antibiotic-resistant strains.
Table 2: In Vitro Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Condition | Reference |
| Streptococcus uberis | 14.5 µM | - | Harbison-Price et al., 2020 |
| Multidrug-resistant Neisseria gonorrhoeae | 0.156 - 0.3125 | Broth microdilution | Jen et al., 2022 |
| Klebsiella pneumoniae | - | Reverses tigecycline (B611373) resistance | Zhang et al., 2025 |
Clinical Development
This compound has undergone Phase II clinical trials for both Alzheimer's disease and Huntington's disease.
Alzheimer's Disease
A Phase IIa trial investigated the safety, efficacy, and biomarker effects of PBT2 in patients with early Alzheimer's disease.
Table 3: Summary of Phase IIa Alzheimer's Disease Trial (NCT identifier not available in provided context)
| Parameter | Placebo | PBT2 (50 mg) | PBT2 (250 mg) | p-value | Reference |
| N | 27 | 25 | 26 | - | Lannfelt et al., 2008 |
| Change in CSF Aβ42 | - | - | Significant reduction | 0.006 (vs. placebo) | Lannfelt et al., 2008 |
| Category Fluency Test | - | - | Improved | 0.028 (vs. placebo) | Lannfelt et al., 2008 |
| Trail Making Test Part B | - | - | Improved | 0.005 (vs. placebo) | Lannfelt et al., 2008 |
A subsequent 12-month Phase II trial (IMAGINE) did not meet its primary endpoint of significantly reducing beta-amyloid plaques as measured by PiB-PET.[6]
Huntington's Disease
The Reach2HD Phase II trial evaluated the safety and efficacy of PBT2 in patients with Huntington's disease.
Table 4: Summary of Phase II Huntington's Disease Trial (Reach2HD - NCT01590888)
| Parameter | Placebo | PBT2 (100 mg) | PBT2 (250 mg) | p-value | Reference |
| N | 35 | 38 | 36 | - | Huntington Study Group, 2014 |
| Safety and Tolerability | Well-tolerated | Well-tolerated | Well-tolerated | - | Huntington Study Group, 2014 |
| Trail Making Test Part B | - | No significant change | Statistically significant improvement | 0.042 (vs. placebo at 26 weeks) | Huntington Study Group, 2014 |
| Executive Function Composite z-score | - | - | Trend towards improvement | 0.069 (vs. placebo at 26 weeks) | Huntington Study Group, 2014 |
Experimental Protocols
Preclinical - Dendritic Spine Density Analysis (Golgi Staining)
-
Tissue Preparation: Mice are deeply anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by a Golgi-Cox solution. Brains are removed and stored in the same solution in the dark for 14 days, then transferred to a 30% sucrose (B13894) solution for 2-3 days.
-
Sectioning: 100 µm thick coronal sections are cut on a vibrating microtome.
-
Staining: Sections are mounted on gelatin-coated slides and stained according to the Golgi-Cox method, which involves a series of incubations in ammonium (B1175870) hydroxide, Kodak Fix, and then dehydrated through an ethanol (B145695) gradient, cleared in xylene, and coverslipped.
-
Analysis: Spines on the dendrites of hippocampal neurons are counted under a light microscope at high magnification (e.g., 100x oil immersion objective). Spine density is expressed as the number of spines per unit length of dendrite.
Preclinical - Synaptic Protein Level Analysis (Western Blot)
-
Protein Extraction: Hippocampal tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE on polyacrylamide gels.
-
Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against synaptic proteins of interest (e.g., CamKII, BDNF, synaptophysin) and a loading control (e.g., GAPDH). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify the protein bands relative to the loading control.
Antibacterial - Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Bacterial Culture: The bacterial strain of interest is grown overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Drug Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Clinical - Neuropsychological Testing (Executive Function)
-
Category Fluency Test: Participants are asked to name as many words as they can from a specific category (e.g., animals, fruits) within a set time limit (e.g., 60 seconds). The score is the total number of correct words produced. This test assesses semantic memory and verbal fluency.
-
Trail Making Test Part B: This test consists of a page with randomly scattered numbers (1-13) and letters (A-L). The participant is instructed to draw a line connecting the numbers and letters in alternating order (1-A-2-B-3-C, etc.) as quickly as possible. The score is the time taken to complete the task. This test measures cognitive flexibility, visual scanning, and executive control.
Logical Relationships and Experimental Workflows
References
- 1. US patent grant and license agreement - Alterity Therapeutics Limited (ASX:ATH) - Listcorp. [listcorp.com]
- 2. Prana Biotech's new trial of PBT2 in Huntington's disease: the lowdown – HDBuzz [en.hdbuzz.net]
- 3. dcfmodeling.com [dcfmodeling.com]
- 4. alteritytherapeutics.com [alteritytherapeutics.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. alteritytherapeutics.com [alteritytherapeutics.com]
- 7. proactiveinvestors.com.au [proactiveinvestors.com.au]
- 8. alteritytherapeutics.com [alteritytherapeutics.com]
- 9. Metal Ionophore Treatment Restores Dendritic Spine Density and Synaptic Protein Levels in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Repurposing the Ionophore, PBT2, for Treatment of Multidrug-Resistant Neisseria gonorrhoeae Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 15. ovid.com [ovid.com]
Investigating the Neuroprotective Effects of PBT2: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: PBT2 is a second-generation metal-protein attenuating compound (MPAC) and zinc/copper ionophore designed to combat the neurodegenerative processes implicated in diseases like Alzheimer's and Huntington's. Unlike traditional chelators, PBT2 is engineered to redistribute metal ions that are abnormally accumulated in the brain, particularly within amyloid-beta (Aβ) plaques, and restore them to metal-deficient neurons.[1][2] This guide provides a comprehensive overview of the core mechanisms, preclinical evidence, and clinical findings related to the neuroprotective effects of PBT2. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows to support further research and development in this area.
Core Mechanism of Action
PBT2's primary mechanism revolves around the modulation of metal homeostasis in the brain.[3][4] Zinc and copper ions are essential for synaptic function but can become dysregulated in neurodegenerative diseases, where they co-localize with and promote the aggregation of Aβ peptides into toxic oligomers and plaques.[1][5]
PBT2 acts not as a simple chelator that depletes metals, but as an ionophore.[2][5] Its key actions include:
-
Disruption of Aβ-Metal Aggregates: PBT2 has a moderate affinity for zinc and copper, allowing it to compete with Aβ for these metal ions.[5] This interaction breaks down the metal-mediated Aβ aggregates, reducing their toxicity.[1][5] Studies using X-ray absorption spectroscopy have shown that PBT2 sequesters approximately 59% of Cu(II) from Aβ(1-42).[6]
-
Restoration of Intracellular Metal Ions: By liberating zinc and copper from amyloid deposits, PBT2 facilitates their transport across the cell membrane and into neurons that may be deficient in these essential metals.[2][3] This restoration is crucial for the function of various metalloenzymes and synaptic processes.[5]
-
Modulation of Key Signaling Pathways: The influx of intracellular zinc, mediated by PBT2, triggers downstream signaling cascades with neuroprotective outcomes. PBT2 has been shown to induce the inhibitory phosphorylation of Glycogen Synthase Kinase 3 (GSK3) α and β isoforms.[3][7] This action appears to be mediated through the inhibition of the phosphatase calcineurin, a key enzyme in neuronal signaling.[3] This leads to increased phosphorylation of other calcineurin substrates like CREB, promoting synaptic health and function.[3]
Preclinical and Clinical Data
Preclinical Evidence
In vitro and in vivo studies have consistently demonstrated the neuroprotective potential of PBT2. In transgenic mouse models of Alzheimer's disease, PBT2 treatment led to rapid cognitive improvements, a significant increase in dendritic spine density in the hippocampus, and restoration of key synaptic proteins to levels seen in healthy animals.[2] These restorative effects were shown to be dependent on the presence of copper and zinc.[2] The journey of PBT2 development began with promising results from screening in C. elegans models, which showed significant protection against Aβ-induced toxicity.[8]
| Preclinical Study Summary | Model | Key Findings | Reference |
| Synaptic Restoration | Transgenic Alzheimer's Mice (APP/PS1) | 11 days of PBT2 treatment increased dendritic spine numbers in the hippocampus and restored levels of key synaptic proteins. | [2] |
| Aβ Degradation | In vitro cell culture | PBT2 promotes the degradation of Aβ by matrix metalloprotease 2 (MMP-2) by sequestering zinc from protease-resistant Aβ:Zn aggregates. | [3] |
| Toxicity Reduction | C. elegans model of polyQ aggregation | PBT2 reduced toxicity, extended lifespan, and improved motor performance. | [8] |
| Huntington's Disease Model | R6/2 Mouse Model | PBT2 treatment reduced striatal atrophy and improved motor performance. | [8] |
Clinical Trial Data
PBT2 has been evaluated in Phase II clinical trials for both Alzheimer's disease and Huntington's disease.
Alzheimer's Disease: A Phase IIa, double-blind, randomized, placebo-controlled trial involving 78 patients with mild AD demonstrated that PBT2 was safe and well-tolerated over 12 weeks.[5] The high-dose group (250 mg) showed a significant reduction in cerebrospinal fluid (CSF) concentrations of Aβ42 compared to placebo.[5] Furthermore, this group exhibited significant cognitive improvements in two tests of executive function: the Category Fluency test and the Trail-Making Part B test.[5][9]
| Phase IIa Alzheimer's Disease Trial (12 Weeks) | Placebo | PBT2 (50 mg) | PBT2 (250 mg) | p-value |
| N (Patients) | 27 | 22 | 29 | N/A |
| Change in CSF Aβ42 (pg/mL) | +18.9 | -13.2 | -49.7 | 0.005 (vs Placebo) |
| Change in Trail Making Part B (seconds) | -1.7 | -1.1 | -48.0 | 0.009 (vs Placebo) |
| Change in Category Fluency (words) | +0.4 | +1.6 | +2.8 | 0.041 (vs Placebo) |
Huntington's Disease: A 26-week, randomized, double-blind, placebo-controlled Phase II trial (Reach2HD) was conducted in 109 patients.[10][11] The trial confirmed that PBT2 was generally safe and well-tolerated.[11] While the primary composite cognitive score was not met, the 250 mg dose group showed a potential benefit on executive function as measured by the Trail Making Test Part B.[11]
Key Experimental Protocols & Workflows
A crucial aspect of evaluating compounds like PBT2 is the use of robust and reproducible experimental assays. Below are methodologies for key experiments cited in PBT2 research.
Experimental Workflow: Preclinical Evaluation
The preclinical assessment of a neuroprotective compound like PBT2 typically follows a multi-stage process, progressing from in vitro characterization to in vivo efficacy studies in animal models.
Protocol 1: Amyloid-Beta (Aβ) Aggregation Assay (Thioflavin T)
This protocol is used to assess the ability of a compound to inhibit or reverse the aggregation of Aβ peptides into fibrils.
1. Preparation of Monomeric Aβ(1-42):
-
Dissolve lyophilized Aβ(1-42) peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to a concentration of 1 mg/mL.[12]
-
Aliquot the solution into microcentrifuge tubes and evaporate the HFIP using a gentle stream of nitrogen gas, followed by vacuum drying for 1-2 hours to form a peptide film.[12][13]
-
Store the aliquots at -80°C.
-
Immediately before use, reconstitute the peptide film in 20 mM NaOH to a stock concentration of 0.5 mM, sonicate for 1 minute, and centrifuge at 13,000 rpm for 20 minutes to remove any pre-existing aggregates.[14] The supernatant contains the monomeric Aβ.
2. Aggregation Reaction:
-
Dilute the monomeric Aβ(1-42) stock solution to a final concentration of 25 µM in a reaction buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).[14]
-
Add PBT2 or a vehicle control (DMSO) to the Aβ solution at desired final concentrations.
-
Incubate the samples at 37°C with gentle agitation.[15]
3. Measurement with Thioflavin T (ThT):
-
At specified time intervals (e.g., every 30 minutes), take a 20 µL aliquot from each reaction tube.[14][15]
-
Add the aliquot to 180 µL of a 20 µM ThT solution in 10 mM phosphate buffer (pH 7.4) in a 96-well black plate.[14]
-
Measure the fluorescence using a plate reader with an excitation wavelength of ~450 nm and an emission wavelength of ~480 nm.[14]
-
An increase in fluorescence intensity indicates the formation of β-sheet-rich amyloid fibrils. The inhibitory effect of PBT2 is quantified by comparing the fluorescence curves of treated samples to the vehicle control.
Protocol 2: Assessment of Synaptic Plasticity
This protocol provides a general framework for assessing changes in synaptic function, a key downstream effect of PBT2. Techniques like electrophysiology are used to measure Long-Term Potentiation (LTP), a cellular correlate of learning and memory.
1. Preparation of Hippocampal Slices:
-
Anesthetize and decapitate a rodent model (e.g., wild-type or AD transgenic mouse).
-
Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Cut transverse hippocampal slices (e.g., 300-400 µm thick) using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
2. Electrophysiological Recording:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Apply PBT2 or vehicle to the perfusion bath for a set pre-incubation period.
3. LTP Induction and Measurement:
-
Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz) for 15-20 minutes.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Continue recording fEPSPs at the baseline frequency for at least 60 minutes post-HFS.
-
The magnitude of LTP is quantified as the percentage increase in the fEPSP slope relative to the pre-induction baseline. Enhanced LTP in PBT2-treated slices would indicate a positive effect on synaptic plasticity. This form of plasticity is often referred to as behavioral timescale synaptic plasticity (BTSP) due to its rapid modification of synaptic inputs.[16][17]
Summary and Future Directions
PBT2 represents a novel therapeutic strategy that targets a core pathological feature of neurodegenerative diseases: the dysregulation of metal ion homeostasis. By acting as a metal ionophore, it simultaneously reduces the toxicity of metal-associated Aβ aggregates and restores essential metals to neurons, triggering pro-synaptic signaling pathways.
While Phase II clinical trials showed promising signals, particularly in cognitive domains related to executive function, larger-scale trials are needed to definitively establish its efficacy.[9][11] Despite the discontinuation of its development for Alzheimer's disease due to safety concerns at higher doses, the unique mechanism of PBT2 continues to inform the development of next-generation MPACs.[8] Future research should focus on optimizing the therapeutic window of such compounds, identifying responsive patient populations, and further elucidating the downstream signaling events that drive their neuroprotective effects.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. The Alzheimer's therapeutic PBT2 promotes amyloid-β degradation and GSK3 phosphorylation via a metal chaperone activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Alzheimer's therapeutic PBT2 promotes amyloid-β degradation and GSK3 phosphorylation via a metal chaperone activity : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 5. clinician.com [clinician.com]
- 6. Alzheimer's Drug PBT2 Interacts with the Amyloid β 1-42 Peptide Differently than Other 8-Hydroxyquinoline Chelating Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. PBT2 — Screen4Health [screen4health.com]
- 9. researchgate.net [researchgate.net]
- 10. Prana announces results of Reach2HD trial of PBT2 for Huntington's disease – HDBuzz [en.hdbuzz.net]
- 11. profiles.wustl.edu [profiles.wustl.edu]
- 12. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 13. abcam.cn [abcam.cn]
- 14. AGGREGATION PATHWAYS OF THE AMYLOID β(1–42) PEPTIDE DEPEND ON ITS COLLOIDAL STABILITY AND ORDERED β-SHEET STACKING - PMC [pmc.ncbi.nlm.nih.gov]
- 15. irl.umsl.edu [irl.umsl.edu]
- 16. Bidirectional synaptic plasticity rapidly modifies hippocampal representations | eLife [elifesciences.org]
- 17. biorxiv.org [biorxiv.org]
The Impact of PBT 1033 (PBT2) on Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PBT 1033, also known as PBT2, is a second-generation 8-hydroxyquinoline (B1678124) analog that functions as a metal ionophore, facilitating the transport of zinc and copper across cellular membranes. Initially investigated for its therapeutic potential in neurodegenerative conditions such as Alzheimer's and Huntington's diseases, PBT2 has demonstrated significant effects on synaptic plasticity. This technical guide provides an in-depth analysis of the core mechanisms by which PBT2 influences synaptic structure and function. It summarizes key quantitative data from preclinical studies, details relevant experimental methodologies, and visualizes the proposed signaling pathways. The evidence presented herein suggests that by modulating intracellular zinc homeostasis, PBT2 activates critical signaling cascades involving Brain-Derived Neurotrophic Factor (BDNF) and Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII), leading to enhanced dendritic spine density, increased levels of essential synaptic proteins, and promotion of neurite outgrowth.
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory. In neurodegenerative diseases like Alzheimer's, synaptic dysfunction and loss are early and critical pathological events. PBT2 has emerged as a promising small molecule capable of reversing synaptic deficits in preclinical models of Alzheimer's disease. Its primary mechanism of action is believed to be the restoration of normal metal ion homeostasis in the brain. Specifically, PBT2 can liberate zinc and copper ions that are pathologically sequestered by amyloid-beta (Aβ) plaques and facilitate their entry into neurons. This restoration of intracellular zinc levels appears to trigger a cascade of events that positively impact synaptic structure and function. This guide will delve into the quantitative evidence, experimental approaches, and molecular pathways that define our current understanding of PBT2's impact on synaptic plasticity.
Quantitative Data Summary
The following tables summarize the significant quantitative findings from preclinical studies investigating the effects of PBT2 on synaptic plasticity.
Table 1: In Vivo Effects of PBT2 on Dendritic Spine Density in Tg2576 Mice
| Age of Mice | Treatment Group | Apical Spine Density (% Change vs. Tg Sham) | Basal Spine Density (% Change vs. Tg Sham) |
| 4 Months | Tg Sham vs. Wild-Type | -13% | No significant difference |
| Tg + PBT2 (30 mg/kg/day for 11 days) | +17% (p<0.001) | No significant difference | |
| 14 Months | Tg Sham vs. Wild-Type | -31% | No significant difference |
| Tg + PBT2 (30 mg/kg/day for 11 days) | +32% (p<0.001) | +26% (p<0.001) |
Data extracted from Adlard et al., 2011.
Table 2: In Vivo Effects of PBT2 on Synaptic Protein Levels in Tg2576 Mice Brains
| Protein | Treatment Group | % Change vs. Tg Sham | p-value |
| CamKII | Tg + PBT2 | +57% | 0.005 |
| Spinophilin | Tg + PBT2 | +37% | 0.04 |
| NMDAR1A | Tg + PBT2 | +126% | 0.02 |
| NMDAR2A | Tg + PBT2 | +70% | 0.05 |
| pro-BDNF | Tg + PBT2 | +19% | 0.02 |
| BDNF | Tg + PBT2 | +19% | 0.04 |
Data extracted from Adlard et al., 2011. Treatment was 30 mg/kg/day of PBT2 for 11 days.
Table 3: In Vitro Effects of PBT2 on Neurite Outgrowth
| Cell Line | Treatment | % Increase in Neurite Outgrowth | p-value |
| PC12 cells | PBT2 | +200% | 0.006 |
| PBT2 + diamsar (metal chelator) | Effect abolished | - |
Data extracted from Adlard et al., 2011.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, based on standard laboratory practices and information inferred from the primary literature.
Animal Model and PBT2 Administration
-
Animal Model: Female Tg2576 mice, a transgenic model of Alzheimer's disease that overexpresses a mutant form of human amyloid precursor protein (APP). Age-matched wild-type littermates serve as controls.
-
PBT2 Formulation: PBT2 is suspended in a 0.5% carboxymethylcellulose vehicle.
-
Administration: Mice are treated orally via gavage with PBT2 at a dose of 30 mg/kg/day for a duration of 11 days. Control animals receive the vehicle only.
Golgi-Cox Staining and Dendritic Spine Analysis
-
Tissue Preparation:
-
Following the treatment period, mice are euthanized, and their brains are rapidly removed.
-
The brains are immersed in a Golgi-Cox solution (containing mercuric chloride, potassium dichromate, and potassium chromate) and stored in the dark for 14 days.
-
The tissue is then transferred to a 30% sucrose (B13894) solution for cryoprotection.
-
-
Sectioning:
-
Brains are sectioned coronally at a thickness of 100-200 µm using a vibratome or cryostat.
-
-
Staining and Mounting:
-
Sections are rinsed in distilled water, dehydrated through a series of ethanol (B145695) solutions, and cleared with xylene.
-
The sections are then mounted on glass slides with a mounting medium.
-
-
Analysis:
-
Pyramidal neurons in the CA1 region of the hippocampus are identified for analysis.
-
Apical and basal dendritic segments are imaged at high magnification (e.g., 100x oil immersion objective).
-
Dendritic spines are manually or semi-automatically counted along a defined length of the dendrite (e.g., 50 µm).
-
Spine density is expressed as the number of spines per unit length of the dendrite.
-
Western Blotting for Synaptic Proteins
-
Protein Extraction:
-
Hippocampal tissue is dissected and homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
The lysate is centrifuged to pellet cellular debris, and the supernatant containing the protein extract is collected.
-
Protein concentration is determined using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Equal amounts of protein (e.g., 20-30 µg) are loaded onto a polyacrylamide gel and separated by size via SDS-PAGE.
-
The separated proteins are then transferred to a PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the target proteins (CamKII, spinophilin, NMDAR1A, NMDAR2A, pro-BDNF, BDNF) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The intensity of the bands is quantified using densitometry software.
-
Target protein levels are normalized to a loading control protein (e.g., β-actin or GAPDH).
-
Neurite Outgrowth Assay
-
Cell Culture:
-
PC12 cells, a rat pheochromocytoma cell line, are cultured in a suitable medium (e.g., DMEM supplemented with horse serum and fetal bovine serum).
-
-
Treatment:
-
Cells are plated in multi-well plates and allowed to adhere.
-
The culture medium is then replaced with a low-serum medium containing PBT2 at a final concentration of 0.15 µM. For control experiments, cells are co-incubated with the metal chelator diamsar.
-
-
Analysis:
-
After a defined incubation period (e.g., 24-48 hours), cells are fixed and imaged using a phase-contrast microscope.
-
Neurite length is measured using image analysis software. A process is typically considered a neurite if its length is at least twice the diameter of the cell body.
-
The percentage of cells with neurites and the average neurite length per cell are quantified.
-
Signaling Pathways and Mechanisms of Action
The neurotrophic effects of PBT2 on synaptic plasticity are thought to be initiated by its function as a zinc ionophore. The following diagrams illustrate the proposed signaling pathways.
PBT2-Mediated Zinc Influx and Upstream Events
Caption: PBT2 facilitates the transport of extracellular zinc into the neuron.
Proposed Downstream Signaling Cascade
The increase in intracellular zinc is hypothesized to trigger multiple downstream signaling pathways that converge to promote synaptic plasticity.
Caption: Proposed signaling cascade initiated by PBT2-mediated zinc influx.
Experimental Workflow for Assessing PBT2's Effects
Caption: Workflow for in vivo and in vitro assessment of PBT2's effects.
Discussion
The data presented in this guide strongly support the role of PBT2 as a potent modulator of synaptic plasticity. In the Tg2576 mouse model of Alzheimer's disease, short-term treatment with PBT2 was sufficient to reverse deficits in dendritic spine density, a key structural correlate of synaptic strength and memory.[1][2] This anatomical restoration was accompanied by a significant increase in the levels of several proteins crucial for synaptic function, including the scaffolding protein spinophilin, subunits of the NMDA receptor, and the neurotrophin BDNF.[3]
The in vitro findings further corroborate the neurotrophic properties of PBT2, demonstrating its ability to promote neurite outgrowth in a metal-dependent manner.[3] The abolishment of this effect by a metal chelator underscores the central role of PBT2's ionophore activity in its mechanism of action.
The proposed signaling pathway posits that the influx of zinc, facilitated by PBT2, acts as a primary trigger. Intracellular zinc is known to modulate the activity of numerous signaling molecules. It can directly activate the TrkB receptor, the primary receptor for BDNF, and also upregulate the expression of BDNF itself. This creates a positive feedback loop that amplifies neurotrophic signaling. Furthermore, zinc can influence the activity of CaMKII, a key kinase involved in the molecular cascades of long-term potentiation (LTP) and dendritic spine stabilization. The modulation of NMDA receptor levels and function by PBT2 is also a critical aspect of its pro-synaptic effects, as these receptors are essential for the induction of many forms of synaptic plasticity.
Conclusion
This compound (PBT2) demonstrates significant potential as a therapeutic agent for neurological disorders characterized by synaptic deficits. Its ability to restore intracellular zinc homeostasis and subsequently activate key signaling pathways involved in synaptic plasticity, such as the BDNF/TrkB and CaMKII pathways, provides a strong rationale for its continued investigation. The quantitative data from preclinical models, supported by the detailed experimental protocols and a plausible molecular mechanism, offer a solid foundation for further research and development in this area. Future studies should aim to further elucidate the precise molecular interactions within these signaling cascades and to translate these promising preclinical findings into clinical applications.
References
- 1. Detailed images of NMDA receptor show how zinc and a potential drug affect its function | Cold Spring Harbor Laboratory [cshl.edu]
- 2. Intracellular zinc signaling influences NMDA receptor function by enhancing the interaction of ZnT1 with GluN2A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zinc Effects on NMDA Receptor Gating Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Antibacterial Potential of PBT 1033: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PBT 1033, also known as PBT2, is a zinc ionophore that has emerged as a compound of significant interest in the field of antibacterial research. Initially investigated for its therapeutic potential in neurodegenerative diseases such as Alzheimer's and Huntington's, this compound has demonstrated notable antibacterial properties, particularly against Gram-positive bacteria.[1][2] This technical guide provides an in-depth exploration of the antibacterial spectrum of this compound, its mechanism of action, and the experimental protocols used to characterize its activity. The information presented herein is intended to support further research and development of this compound as a potential novel antimicrobial agent.
Antibacterial Spectrum of this compound
This compound has shown potent antibacterial activity, primarily against Gram-positive pathogens. Its efficacy is often significantly enhanced in the presence of zinc, with which it acts synergistically.[1][3] The antibacterial spectrum of this compound, particularly when combined with zinc, includes several clinically relevant and antibiotic-resistant strains.
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the available data on the Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains. It is important to note that much of the research has focused on the synergistic activity of this compound with zinc.
| Bacterial Strain | This compound MIC (alone) | This compound + Zinc CIC | Notes |
| Streptococcus uberis | 5.0 mg/L (14.5 µM) | 0.5 mg/L this compound + 10 µM Zinc | Synergistic interaction observed (FICI ≤ 0.5).[1] |
| Streptococcus pyogenes (Group A Streptococcus; GAS) | Not specified | Synergistic with zinc to break intrinsic polymyxin (B74138) resistance.[4][5] | This compound in combination with zinc renders GAS susceptible to colistin.[4] |
| Staphylococcus aureus (including MRSA) | Not specified | Synergistic with zinc to break intrinsic polymyxin resistance.[4][5] | This compound in combination with zinc renders S. aureus susceptible to colistin.[4] |
| Vancomycin-resistant Enterococcus faecium (VRE) | Not specified | Synergistic with zinc to break intrinsic polymyxin resistance.[4][5] | This compound in combination with zinc renders VRE susceptible to colistin.[4] |
| Multidrug-resistant Neisseria gonorrhoeae | Sensitive to this compound alone | Not specified | This compound shows bactericidal activity against MDR N. gonorrhoeae.[6] |
CIC: Combined Inhibitory Concentration FICI: Fractional Inhibitory Concentration Index
Mechanism of Action
This compound exerts its antibacterial effect through a multi-faceted mechanism centered on its function as a zinc ionophore. This process disrupts bacterial metal ion homeostasis, leading to a cascade of events that culminate in cell death.
Caption: Proposed mechanism of action for this compound as a zinc ionophore.
The bactericidal action of this compound is primarily mediated by the following key events:
-
Zinc Ionophore Activity: this compound functions as a Zn²⁺/H⁺ ionophore, facilitating the transport of extracellular zinc across the bacterial cell membrane in exchange for intracellular protons.[1][7]
-
Disruption of Metal Ion Homeostasis: The influx of zinc leads to a significant increase in intracellular zinc concentration, which in turn disrupts the homeostasis of other essential metal ions, notably causing a depletion of manganese.[1][7]
-
Induction of Oxidative Stress: The accumulation of intracellular zinc and depletion of manganese leads to the production of toxic reactive oxygen species (ROS).[1][7] Manganese is a crucial cofactor for enzymes that protect against oxidative stress, such as superoxide (B77818) dismutase. Its depletion impairs the bacterium's ability to neutralize ROS.
-
Bactericidal Effect: The culmination of these events, particularly the overwhelming oxidative stress, results in bacterial cell death.[1] This multi-target mechanism is advantageous as it may reduce the likelihood of bacteria developing resistance.
Experimental Protocols
The following section details the standard methodologies for determining the antibacterial activity of compounds like this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.[8][9][10]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol:
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown to a specific turbidity, typically corresponding to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Preparation of this compound Dilutions: A stock solution of this compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: The prepared bacterial inoculum is added to each well containing the this compound dilutions.
-
Controls:
-
Growth Control: Wells containing only the broth medium and the bacterial inoculum to ensure the bacteria are viable.
-
Sterility Control: Wells containing only the broth medium to check for contamination.
-
-
Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.
-
MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth. The optical density (OD) can also be measured using a plate reader for a quantitative assessment.[11]
Checkerboard Assay for Synergy Testing
To evaluate the synergistic effect of this compound and zinc, a checkerboard assay is employed. This method involves testing various combinations of concentrations of both agents to determine their combined inhibitory effect.
Protocol:
-
Plate Setup: A 96-well microtiter plate is set up with serial dilutions of this compound along the x-axis and serial dilutions of zinc sulfate (B86663) along the y-axis.
-
Inoculation: Each well is inoculated with the test bacterium at a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction:
-
FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Zinc in combination / MIC of Zinc alone)
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Conclusion
This compound demonstrates significant potential as an antibacterial agent, particularly against Gram-positive bacteria. Its unique mechanism of action as a zinc ionophore, which leads to the disruption of bacterial metal ion homeostasis and induction of oxidative stress, offers a promising strategy to combat bacterial infections, including those caused by antibiotic-resistant strains. The synergistic activity of this compound with zinc highlights a potential combination therapy approach. Further research is warranted to fully elucidate the antibacterial spectrum of this compound alone and in combination with other agents, and to explore its therapeutic applications. The detailed protocols provided in this guide serve as a foundation for researchers to conduct further investigations into this promising compound.
References
- 1. Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Synergy between Ionophore PBT2 and Zinc Reverses Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. Neurodegenerative Disease Treatment Drug PBT2 Breaks Intrinsic Polymyxin Resistance in Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repurposing the Ionophore, PBT2, for Treatment of Multidrug-Resistant Neisseria gonorrhoeae Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
PBT2 and Its Role in Mitigating Metal-Mediated Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of PBT2, a second-generation 8-hydroxyquinoline (B1678124) analog, and its therapeutic mechanism centered on the modulation of metal-mediated oxidative stress. Dysregulation of metal ion homeostasis, particularly of copper and zinc, is a key pathological feature in several neurodegenerative diseases, including Alzheimer's and Huntington's disease. This dyshomeostasis contributes significantly to oxidative stress, synaptic dysfunction, and protein aggregation. PBT2, developed as a metal-protein attenuating compound (MPAC), aims to restore this balance, offering a promising, albeit complex, therapeutic avenue.
The Core Problem: Metal-Mediated Oxidative Stress
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates. Transition metals like copper and zinc are essential for numerous physiological processes, but their aberrant accumulation and interaction with proteins, such as amyloid-beta (Aβ) and mutant huntingtin (Htt), can catalyze the production of ROS, leading to cellular damage. In neurodegenerative diseases, these metals become sequestered in extracellular protein aggregates, depleting them from synapses where they are crucial for normal function and simultaneously creating localized pockets of high oxidative potential.
PBT2's Mechanism of Action: A Metal Ionophore
PBT2 is not a classical chelator that systemically depletes metal ions. Instead, it functions as a metal ionophore, a lipid-soluble molecule that binds to metal ions and transports them across cell membranes.
-
Restoration of Metal Homeostasis : PBT2 has a moderate affinity for copper and zinc, allowing it to compete with the lower-affinity binding sites on amyloid plaques.[1][2] It picks up these sequestered ions and transports them from the extracellular space back into the cytosol of neurons.[1][3] This dual action simultaneously dissolves the metal-rich protein aggregates and replenishes intracellular metal stores.
-
Intracellular Signaling : Once inside the cell, the translocated zinc and copper can activate various signaling pathways. For instance, PBT2-mediated intracellular zinc translocation has been shown to induce the inhibitory phosphorylation of glycogen (B147801) synthase kinase 3 (GSK3), a key enzyme in various cellular processes, and inhibit the phosphatase calcineurin.[3] These actions have synapto-trophic potential, promoting synaptic health and function.[3]
-
Reduction of Oxidative Stress : By breaking up metal-Aβ complexes, PBT2 reduces a primary source of ROS generation in the extracellular space.[4] In bacterial studies, PBT2-mediated zinc accumulation was shown to induce ROS production while also impairing manganese-dependent antioxidant functions, highlighting a complex, context-dependent effect on cellular redox balance.[5][6][7] However, in the context of neurodegeneration, the predominant effect appears to be a reduction in metal-catalyzed oxidative damage.
Below is a diagram illustrating the proposed mechanism of action for PBT2.
Caption: Proposed mechanism of PBT2 in restoring metal homeostasis.
Quantitative Data from Preclinical and Clinical Studies
The efficacy of PBT2 has been evaluated in various animal models and human clinical trials for Alzheimer's and Huntington's disease. The following tables summarize key quantitative findings.
Table 1: Effects of PBT2 in Preclinical Models
| Model/System | Treatment Details | Key Findings | Reference |
| Tg2576 AD Mice (Young) | 30 mg/kg/day for 11 days | +17% increase in dendritic spine density (p<0.001) | [8][9][10] |
| Tg2576 AD Mice (Old) | 30 mg/kg/day for 11 days | +32% increase in dendritic spine density (p<0.001) | [8][9][10] |
| Tg2576 AD Mice | 30 mg/kg/day for 11 days | +57% CamKII, +37% spinophilin, +126% NMDAR1A, +70% NMDAR2A, +19% pro-BDNF, +19% BDNF | [8][9][11] |
| PC12 Cell Culture | 0.15 µM PBT2 | +200% increase in neurite outgrowth (p=0.006) | [8][10][11] |
| C. elegans HD Model | PBT2 treatment | Markedly reduced neurodegeneration, significantly increased lifespan | [12] |
| Mouse HD Model | PBT2 treatment | Improved motor function and coordination, rescued brain shrinkage | [12][13] |
Table 2: Key Outcomes from PBT2 Phase II Clinical Trials
| Trial Population | Treatment Details | Key Biomarker & Cognitive Findings | Reference |
| Mild AD Patients (n=78) | 250 mg/day for 12 weeks | Significant reduction in CSF Aβ42 (p=0.006) | [14][15] |
| Mild AD Patients (n=78) | 250 mg/day for 12 weeks | Significant improvement in Executive Function z-scores (AUC=0.93, p=1.3x10⁻⁹) | [16] |
| Early-Mid Stage HD (n=109) | 100 mg or 250 mg/day for 6 months | Drug was safe and well-tolerated with minimal serious adverse events | [1][17] |
Experimental Protocols
This section details common methodologies used to assess the effects of PBT2 on metal-mediated oxidative stress and neuronal health.
4.1 Measurement of Oxidative Stress Markers
Oxidative damage to lipids, proteins, and nucleic acids can be quantified to assess the level of oxidative stress.
-
Protocol: Malondialdehyde (MDA) Assay for Lipid Peroxidation
-
Sample Preparation: Homogenize tissue samples (e.g., brain cortex) in 50 mM Tris-HCl (pH 7.2) at a 10% w/v ratio.[18]
-
Reaction: Mix the tissue lysate with a solution containing thiobarbituric acid (TBA) in an acidic environment.
-
Incubation: Heat the mixture at 95-100°C for a specified time (e.g., 60 minutes) to allow the formation of a colored/fluorescent MDA-TBA adduct.
-
Detection: After cooling, measure the absorbance or fluorescence of the resulting product. The concentration of MDA is proportional to the level of lipid peroxidation.[18]
-
-
Protocol: Immunohistochemistry for 8-OHdG and Nitrotyrosine
-
Tissue Preparation: Use formaldehyde-fixed, paraffin-embedded brain sections from animal models or postmortem human tissue.[18][19]
-
Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the target antigens.
-
Blocking: Incubate sections with a blocking solution (e.g., normal goat serum) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies specific for 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) for DNA damage or 3-nitrotyrosine (B3424624) for protein damage.[18][19] For co-localization studies, an antibody against a neuronal marker like Tyrosine Hydroxylase (TH) or NeuN can be used simultaneously.[19]
-
Secondary Antibody & Detection: Apply a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex. Visualize the staining using a chromogen like 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate at the site of the antigen.
-
Imaging: Mount the sections and visualize them under a light microscope. Quantify the staining intensity or the number of positive cells.[18][19]
-
The workflow for these experiments can be visualized as follows:
Caption: General experimental workflow for preclinical evaluation of PBT2.
4.2 Measurement of Mitochondrial Respiration
Mitochondrial dysfunction is a key component of oxidative stress. The oxygen consumption rate (OCR) is a primary indicator of mitochondrial respiratory activity.
-
Protocol: Cellular Oxygen Consumption Rate (OCR) Measurement
-
Cell Culture: Prepare primary neurons or cell lines (e.g., SH-SY5Y) in a specialized microplate.[20]
-
Assay Medium: Replace the culture medium with a low-buffer assay medium.
-
Baseline Measurement: Measure the basal OCR using an extracellular flux analyzer (e.g., Seahorse XF).
-
Sequential Injections: Sequentially inject pharmacological agents to assess different aspects of mitochondrial function:
-
Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone): An uncoupling agent that collapses the proton gradient, to measure maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.[20]
-
-
Data Analysis: Calculate key parameters such as basal respiration, maximal respiration, proton leak, and ATP production.
-
Logical Framework: PBT2's Intervention in Pathological Cascade
The therapeutic rationale for PBT2 is based on intervening in the pathological cascade that links metal dyshomeostasis to neurodegeneration. By acting as a metal chaperone, PBT2 targets a critical upstream event, thereby mitigating multiple downstream pathological consequences.
Caption: Logical framework of PBT2's therapeutic intervention.
Conclusion
PBT2 represents a sophisticated therapeutic strategy that targets the fundamental role of metal ions in the pathology of neurodegenerative diseases. By acting as a metal ionophore rather than a simple chelator, it aims to redistribute essential metals from toxic extracellular aggregates to their sites of normal physiological function within neurons. This mechanism leads to a reduction in metal-catalyzed oxidative stress, promotes the dissolution of protein plaques, and restores synaptic health. While clinical trials have shown mixed results regarding cognitive endpoints, the data consistently support a favorable safety profile and clear engagement with key biomarkers of the underlying pathology. Further research into optimizing the delivery and application of metal-protein attenuating compounds like PBT2 remains a valuable endeavor in the development of disease-modifying therapies for neurodegenerative disorders.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Prana Biotech's new trial of PBT2 in Huntington's disease: the lowdown – HDBuzz [en.hdbuzz.net]
- 3. The Alzheimer's therapeutic PBT2 promotes amyloid-β degradation and GSK3 phosphorylation via a metal chaperone activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preventive and Therapeutic Strategies in Alzheimer's Disease: Focus on Oxidative Stress, Redox Metals, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metal ionophore treatment restores dendritic spine density and synaptic protein levels in a mouse model of Alzheimer's disease | AlzPED [alzped.nia.nih.gov]
- 9. DSpace [minerva-access.unimelb.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. Metal Ionophore Treatment Restores Dendritic Spine Density and Synaptic Protein Levels in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alteritytherapeutics.com [alteritytherapeutics.com]
- 13. Prana Biotech publishes Huntington's disease animal model data for PBT2 – HDBuzz [en.hdbuzz.net]
- 14. clinician.com [clinician.com]
- 15. fiercebiotech.com [fiercebiotech.com]
- 16. PBT2 rapidly improves cognition in Alzheimer's Disease: additional phase II analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on 8-Hydroxyquinoline Analogs Like PBT2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The class of 8-hydroxyquinoline (B1678124) compounds has garnered significant attention in the field of neurodegenerative disease research, primarily for their role as metal protein attenuating compounds (MPACs).[1] One of the most studied analogs in this class is PBT2 (5,7-dichloro-2-[(dimethylamino)methyl]-8-hydroxyquinoline), a second-generation therapeutic agent developed to address the aberrant metal-protein interactions implicated in the pathology of Alzheimer's disease (AD) and other neurodegenerative disorders.[1][2] This technical guide provides a comprehensive overview of the foundational research on PBT2 and similar 8-hydroxyquinoline analogs, focusing on their mechanism of action, key experimental findings, and detailed methodologies.
The "metals hypothesis" of Alzheimer's disease posits that the dysregulation of metal ions, particularly copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺), plays a crucial role in the aggregation of amyloid-beta (Aβ) peptides and the subsequent neurotoxicity observed in the disease.[3][4] These metal ions have been found in high concentrations within the amyloid plaques characteristic of AD brains.[3] 8-Hydroxyquinolines are chelating agents that can bind to these metal ions, thereby modulating their interaction with Aβ and potentially preventing or reversing the formation of toxic oligomers and plaques.[4]
PBT2 was designed as a successor to clioquinol, an earlier 8-hydroxyquinoline derivative that showed some promise but was hampered by concerns over neurotoxicity at high doses.[1][2] PBT2 was developed to have improved safety, better synthesis characteristics, and enhanced metal-protein attenuating effects.[2] Beyond simple chelation, PBT2 also functions as an ionophore, facilitating the transport of metal ions across cell membranes, which may help restore metal homeostasis within neurons.[5][6]
This guide will delve into the quantitative data from preclinical and clinical studies of PBT2, present detailed experimental protocols for key assays, and visualize the complex signaling pathways and experimental workflows involved in its investigation.
Data Presentation
Preclinical Data: Metal Chelation and Amyloid-β Interaction
| Compound | Metal Ion | Binding Affinity (logK) | % Metal Sequestration from Aβ | Reference |
| PBT2 | Cu²⁺ | logK₁ = 13.61, logK₂ = 5.95 | ~59% | [3] |
| Zn²⁺ | - | - | ||
| Clioquinol (CQ) | Cu²⁺ | - | ~83% | [3] |
| B2Q (5,7-dibromo-8-hydroxyquinoline) | Cu²⁺ | - | ~83% | [3] |
Note: Binding affinity data for Zn²⁺ with PBT2 was not explicitly found in the search results. The sequestration data represents the percentage of Cu(II) removed from pre-formed Cu(II)-Aβ(1-42) complexes.
Clinical Trial Data: PBT2 in Alzheimer's Disease (Phase IIa)
| Outcome Measure | PBT2 Dose | Placebo Group | PBT2 50 mg Group | PBT2 250 mg Group | p-value | Reference |
| CSF Aβ42 Concentration (pg/mL) | Change from Baseline | - | - | -56.0 | 0.006 | [7] |
| Category Fluency Test (words) | Improvement over Placebo | - | - | 2.8 | 0.041 | [7] |
| Trail Making Part B (seconds) | Improvement over Placebo | - | - | -48.0 | 0.009 | [7] |
| NTB Composite z-score Improvement | Proportion of Patients | - | - | Significantly Greater | - | [2] |
| NTB Executive Factor z-score Improvement | Proportion of Patients | - | - | Significantly Greater | - | [2] |
Note: The Phase IIa trial was a 12-week, double-blind, randomized, placebo-controlled study in 78 patients with mild Alzheimer's disease.[1] NTB refers to the Neuropsychological Test Battery. A negative value in the Trail Making Part B indicates improvement.
Clinical Trial Data: PBT2 in Huntington's Disease (Phase II)
| Outcome Measure | PBT2 Dose | Placebo Group | PBT2 100 mg Group | PBT2 250 mg Group | p-value | Reference |
| Composite Cognition Z-score | Change from Baseline | - | 0.02 (LSM) | 0.07 (LSM) | 0.772 (100mg), 0.240 (250mg) | [8] |
| Trail Making Test Part B (seconds) | Improvement over Placebo | - | 0.79 | 17.65 | 0.925 (100mg), 0.042 (250mg) | [8] |
Note: This was a 26-week, randomized, double-blind, placebo-controlled trial in 109 participants.[8] LSM refers to Least-Squares Mean. A positive value in the Composite Cognition Z-score indicates improvement.
Experimental Protocols
Synthesis of PBT2 (5,7-dichloro-2-[(dimethylamino)methyl]-8-hydroxyquinoline)
A detailed, step-by-step protocol for the synthesis of PBT2 was not explicitly available in the provided search results. However, the synthesis is generally described as a Mannich reaction involving 5,7-dichloro-8-hydroxyquinoline, formaldehyde, and dimethylamine. For a precise and reproducible synthesis, it is recommended to consult specialized organic synthesis literature or patents related to PBT2.
X-ray Absorption Spectroscopy (XAS) of PBT2-Cu-Aβ Complexes
Objective: To determine the coordination environment of Cu²⁺ when bound to Aβ and the effect of PBT2 on this coordination.
Materials:
-
PBT2, Clioquinol (CQ), 5,7-dibromo-8-hydroxyquinoline (B2Q)
-
Aβ(1-42) peptide
-
CuCl₂
-
Buffer solution (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
XAS sample holders
Protocol:
-
Sample Preparation:
-
Prepare stock solutions of Aβ(1-42), PBT2 (and other 8-hydroxyquinoline analogs), and CuCl₂ in the appropriate buffer.
-
To study the interaction, mix Aβ(1-42) with a stoichiometric amount of CuCl₂ and allow the complex to form.
-
Introduce PBT2 or other analogs to the Cu-Aβ complex solution at desired molar ratios.
-
As a control, prepare samples of Cu-PBT2 complexes without Aβ.
-
Load the samples into the XAS sample holders and freeze them in liquid nitrogen to prevent radiation damage and preserve the solution structure.
-
-
XAS Data Collection:
-
Conduct XAS measurements at a synchrotron light source.
-
Collect data at the Cu K-edge (approximately 8979 eV).
-
Record both the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS) regions of the spectrum.
-
Use a fluorescence detector for dilute samples to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Analyze the XANES region to obtain information about the oxidation state and coordination geometry of the copper ions.
-
Analyze the EXAFS region to determine the number and type of coordinating atoms and their distances from the copper center.
-
Fit the experimental data to theoretical models to refine the structural parameters of the copper coordination sphere.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy of PBT2-Cu-Aβ Complexes
Objective: To investigate the magnetic properties and coordination environment of the paramagnetic Cu²⁺ ion in complex with Aβ and PBT2.
Materials:
-
PBT2
-
Aβ(1-40 or 1-42) peptide
-
⁶⁵CuCl₂ (isotopically labeled copper can provide better spectral resolution)
-
Phosphate-buffered saline (PBS), pH 7.4
-
EPR tubes
Protocol:
-
Sample Preparation:
-
Prepare stock solutions of Aβ peptide, PBT2, and ⁶⁵CuCl₂ in PBS.
-
Create a series of samples with varying molar ratios of Cu²⁺, PBT2, and Aβ. For example, titrate a 1:1 mixture of PBT2 and Aβ with increasing concentrations of ⁶⁵CuCl₂.[9]
-
Transfer the samples to quartz EPR tubes and flash-freeze them in liquid nitrogen.
-
-
EPR Data Collection:
-
Record EPR spectra at cryogenic temperatures (e.g., 77 K) using an X-band EPR spectrometer.
-
Typical spectrometer settings might include a microwave frequency of ~9.5 GHz, a microwave power of ~10-20 mW, and a modulation amplitude of ~5 G.
-
-
Data Analysis:
-
Analyze the EPR spectra to determine the g-values and hyperfine coupling constants (A-values), which provide information about the electronic structure and the identity of the atoms coordinated to the Cu²⁺ ion.
-
Deconvolute complex spectra into individual components representing different Cu²⁺ species (e.g., Cu-Aβ, Cu-(PBT2)₂, ternary Cu-PBT2-Aβ) to determine their relative populations.[9]
-
Cell Viability Assay (MTT Assay) with PBT2 in SH-SY5Y Cells
Objective: To assess the cytotoxic or protective effects of PBT2 on a human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
PBT2 stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Culture and Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of PBT2 in culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of PBT2. Include a vehicle control (medium with the same concentration of solvent used for PBT2).
-
To test for neuroprotective effects, cells can be co-incubated with a neurotoxin (e.g., Aβ oligomers, H₂O₂) and PBT2.
-
Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Assessment of PBT2's Effect on GSK3 and Calcineurin Signaling
Objective: To determine if PBT2 modulates the phosphorylation state of GSK3 and the activity of calcineurin.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
PBT2
-
ZnCl₂ and CuCl₂
-
Cell lysis buffer
-
Primary antibodies against total GSK3α/β, phospho-GSK3α/β (Ser21/9), total CREB, phospho-CREB (Ser133), and other relevant signaling proteins.
-
Secondary antibodies conjugated to horseradish peroxidase (HRP)
-
Chemiluminescent substrate
-
Western blotting equipment
-
Calcineurin activity assay kit
Protocol:
-
Cell Treatment and Lysis:
-
Culture and treat neuronal cells with PBT2 in the presence or absence of added zinc or copper for a specified time.
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.
-
-
Western Blotting for GSK3 Phosphorylation:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of GSK3.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated GSK3 to the total GSK3 levels.
-
-
Calcineurin Activity Assay:
-
Use a commercially available calcineurin activity assay kit, which typically measures the dephosphorylation of a specific substrate.
-
Prepare cell lysates as described above.
-
Follow the manufacturer's instructions to measure the phosphatase activity in the lysates from control and PBT2-treated cells.
-
Mandatory Visualization
Signaling Pathways
Experimental Workflow
Conclusion
PBT2 and other 8-hydroxyquinoline analogs represent a promising therapeutic strategy for neurodegenerative diseases by targeting the crucial role of metal ion dyshomeostasis. The foundational research on PBT2 has demonstrated its ability to modulate the interaction of copper and zinc with amyloid-beta, influence key neuronal signaling pathways, and show modest cognitive benefits in early-phase clinical trials for Alzheimer's disease. While later-stage trials did not meet their primary endpoints, the preclinical and initial clinical data provide a solid foundation for further research and development of next-generation metal-protein attenuating compounds. The detailed experimental protocols and data presented in this guide offer a valuable resource for scientists and researchers working to build upon this knowledge and develop more effective treatments for these devastating neurological disorders. The multifaceted mechanism of action, involving metal chelation, ionophore activity, and modulation of signaling cascades, underscores the complexity of neurodegeneration and the potential for multi-target therapeutic approaches.
References
- 1. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 2. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced Electron Paramagnetic Resonance Studies of a Ternary Complex of Copper, Amyloid-β, and a Chemical Regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSK-3 kinases enhance calcineurin signaling by phosphorylation of RCNs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. art.torvergata.it [art.torvergata.it]
- 7. benchchem.com [benchchem.com]
- 8. Electron paramagnetic resonance approaches to study biologically relevant reactions | Scholarly Publications [scholarlypublications.universiteitleiden.nl]
- 9. mdpi.com [mdpi.com]
PBT 1033: A Technical Guide on its Role in Modulating Metal Dyshomeostasis
For Researchers, Scientists, and Drug Development Professionals
Abstract
PBT 1033, also known as PBT2, is a second-generation 8-hydroxyquinoline (B1678124) analogue designed as a metal-protein attenuating compound (MPAC). Initially developed for the treatment of neurodegenerative disorders such as Alzheimer's and Huntington's disease, its primary mechanism revolves around the modulation of metal ion homeostasis, particularly of zinc and copper.[1][2] While PBT2 did not meet primary endpoints in later-phase clinical trials for these indications, extensive preclinical and mechanistic studies, particularly recent research into its antimicrobial properties, have provided a detailed understanding of its function as a metal ionophore. This guide provides an in-depth technical overview of this compound, focusing on its core mechanism of action in modulating metal dyshomeostasis, supported by quantitative data, detailed experimental protocols, and visualizations of its proposed signaling pathways.
Core Mechanism of Action: A Metal Ionophore
PBT2 is a lipophilic molecule capable of binding to divalent metal ions, such as zinc (Zn²⁺) and copper (Cu²⁺), and transporting them across biological membranes.[3][4] This ionophoric activity is central to its biological effects. In the context of neurodegenerative diseases, the "metals hypothesis" suggests that aberrant interactions between amyloid-beta (Aβ) peptides and metal ions like copper and zinc contribute to Aβ aggregation and neurotoxicity.[5][6] PBT2 was designed to intervene in this process by sequestering these metal ions from Aβ aggregates and redistributing them into neurons.[4][7] This action is thought to reduce the formation of toxic Aβ oligomers and restore the normal physiological functions of these essential metals within the cell.[1][4]
More recent and detailed mechanistic insights come from studies where PBT2 has been repurposed as an antimicrobial agent. In bacteria, PBT2 functions as a Zn²⁺/H⁺ ionophore, facilitating an electroneutral exchange of extracellular zinc for intracellular protons.[8] This leads to a significant accumulation of intracellular zinc, which in turn disrupts the homeostasis of other essential metals like manganese and induces oxidative stress, ultimately leading to bacterial cell death.[8] This well-characterized mechanism in bacteria provides a valuable model for understanding its potential effects on metal dyshomeostasis in mammalian cells.
Quantitative Data on PBT2's Effects
The following tables summarize the key quantitative findings from preclinical studies on PBT2, illustrating its impact on metal ion concentrations, cellular processes, and protein levels.
Table 1: Effects of PBT2 on Neuronal and Cellular Processes
| Parameter | Model System | Treatment | Outcome | Citation |
| Neurite Outgrowth | PC12 Cells | PBT2 (0.15 µM) | +200% increase (p=0.006) | [9] |
| Neurite Outgrowth | PC12 Cells | PBT2 + Copper/Zinc (0.15 µM) | +300% increase (p<0.0003) | [9] |
| Copper Sequestration from Aβ(1-42) | In vitro | PBT2 | ~59% | [6][10] |
| Cerebrospinal Fluid (CSF) Aβ42 | Alzheimer's Patients (Phase IIa) | PBT2 (250 mg) | Significant reduction | [11] |
Table 2: PBT2-Induced Changes in Synaptic Protein Levels in Aged Mice
| Protein | Function | Change with PBT2 Treatment | Citation |
| VGLUT1 | Glutamate transporter | Significantly increased | [12] |
| AMPA Receptor | Glutamate receptor | Increased | [12] |
| NMDA Receptor | Glutamate receptor | Increased | [12] |
| PSD95 | Postsynaptic density protein | Increased | [12] |
| CREB | Transcription factor (memory) | Increased | [12] |
| CaMKII | Kinase (synaptic plasticity) | Increased | [12] |
| Synaptophysin | Synaptic vesicle protein | Increased | [12] |
| ZnT3 | Synaptic vesicle zinc transporter | Decreased | [12] |
Table 3: PBT2-Induced Metal Dyshomeostasis in Streptococcus uberis
| Parameter | Condition | Result | Citation |
| Intracellular Zinc | 0.25 mg/L PBT2 + 100 µM Zinc | >3-fold increase vs. untreated (P = 0.006) | [3] |
| Intracellular Manganese | PBT2-zinc challenge | Significant decrease (P = 0.0001) | [13] |
| Intracellular Iron | PBT2 (0.5 and 1.0 mg/L) or Zinc | Significantly lower than untreated | [3] |
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action of PBT2.
Caption: Proposed mechanism of PBT2 in neurodegeneration.
Caption: Well-characterized antimicrobial mechanism of PBT2.
Key Experimental Protocols
This section details the methodologies for key experiments cited in the literature to assess the impact of PBT2 on metal dyshomeostasis.
Measurement of Intracellular Metal Ion Concentration
This protocol is based on the methodology used to determine metal ion content in bacterial cells treated with PBT2.[3]
-
Objective: To quantify the intracellular concentrations of zinc, copper, manganese, and iron following PBT2 treatment.
-
Methodology: Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Cell Culture and Treatment: Bacterial or mammalian cells are cultured to a specific density (e.g., mid-log phase for bacteria). The cells are then treated with various concentrations of PBT2, with and without supplemental zinc, for a defined period. A vehicle-treated group serves as the control.
-
Cell Harvesting and Washing: Cells are harvested by centrifugation. The cell pellet is washed multiple times with a buffer containing a high-affinity chelator (e.g., Chelex-treated PBS with EDTA) to remove extracellular and loosely bound metal ions.
-
Cell Lysis and Digestion: The washed cell pellets are dried, and the dry weight is recorded. The cells are then digested using a strong acid (e.g., concentrated nitric acid) at high temperature until the sample is fully dissolved.
-
ICP-MS Analysis: The digested samples are diluted with ultrapure water to a final acid concentration suitable for ICP-MS analysis. The concentrations of the target metals (Zn, Cu, Mn, Fe) are measured.
-
Data Normalization: The metal concentrations are normalized to the dry weight of the cell pellet to allow for comparison across different samples.
-
Caption: Workflow for ICP-MS analysis of intracellular metals.
Assessment of Neurite Outgrowth
This protocol is adapted from studies assessing the neurotrophic potential of PBT2 in PC12 cells.[9]
-
Objective: To evaluate the effect of PBT2 on the growth of neurites, an indicator of neuronal development and repair.
-
Methodology: In vitro cell culture and microscopy.
-
Cell Seeding: PC12 cells are seeded onto collagen-coated plates or coverslips in a low-serum medium to encourage differentiation.
-
Treatment: Cells are treated with PBT2 at various concentrations. To test for metal dependency, parallel treatments include PBT2 pre-complexed with copper or zinc, as well as metals alone. A high-affinity chelator (e.g., diamsar) can be co-administered with PBT2 to confirm that its effects are metal-dependent.
-
Incubation: The cells are incubated for a period sufficient to allow for neurite extension (e.g., 48-72 hours).
-
Imaging: The cells are fixed and imaged using a phase-contrast or fluorescence microscope.
-
Quantification: Neurite outgrowth is quantified by measuring the length of the longest neurite for a significant number of cells per treatment group or by counting the percentage of cells bearing neurites longer than a certain threshold (e.g., twice the cell body diameter).
-
Conclusion and Future Directions
This compound (PBT2) is a potent modulator of metal dyshomeostasis, acting as a zinc and copper ionophore. While its clinical development for neurodegenerative diseases was halted, the compound remains a valuable tool for understanding the intricate role of metal ions in cellular physiology and pathology. The detailed mechanistic insights gained from its antimicrobial applications—demonstrating its ability to induce intracellular zinc accumulation, disrupt manganese and iron homeostasis, and generate oxidative stress—provide a compelling framework for its action in mammalian cells.
Future research could focus on leveraging this detailed mechanistic understanding to design new MPACs with improved efficacy and safety profiles. The ability of PBT2 to restore synaptic protein levels and promote neurite outgrowth in preclinical models suggests that targeting metal dyshomeostasis remains a promising therapeutic strategy. Further investigation into the precise downstream signaling pathways activated by PBT2-mediated metal translocation in neurons is warranted to fully elucidate its potential and inform the development of next-generation neurorestorative therapies.
References
- 1. clinician.com [clinician.com]
- 2. Prana announces results of Reach2HD trial of PBT2 for Huntington's disease – HDBuzz [en.hdbuzz.net]
- 3. Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Chelator PBT2 Forms a Ternary Cu2+ Complex with β-Amyloid That Has High Stability but Low Specificity [mdpi.com]
- 6. Alzheimer’s drug PBT2 interacts with the amyloid beta 1-42 peptide differently than other 8-hydroxyquinoline chelating drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metal Ionophore Treatment Restores Dendritic Spine Density and Synaptic Protein Levels in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Initial In Vitro Efficacy of PBT2: A Technical Overview
Introduction:
This technical guide provides an in-depth overview of the initial in vitro studies investigating the efficacy of PBT2. While the query specified PBT 1033, publicly available data for a compound with this exact designation is not available. The following information is based on studies of PBT2, a compound with the same developmental root (PBT) and significant preclinical and clinical research. PBT2 is an 8-hydroxyquinoline (B1678124) derivative that has been investigated for its therapeutic potential in neurodegenerative diseases and, more recently, for its antimicrobial properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing the compound's mechanism of action.
Data Presentation: Antimicrobial Efficacy of PBT2
The primary in vitro efficacy data for PBT2 in recent literature focuses on its bactericidal activity, particularly against Gram-positive bacteria.[2][3][4] The compound's efficacy is significantly enhanced in the presence of zinc.
Table 1: Minimum Inhibitory Concentration (MIC) of PBT2 Against Streptococcus uberis
| Compound | MIC |
| PBT2 | 5.0 mg/L (14.5 µM) |
| Zinc | 800 µM |
Data sourced from a study investigating the bactericidal mechanisms of PBT2.[2]
Table 2: Combined Inhibitory Concentrations (CICs) of PBT2 and Zinc Against Streptococcus uberis
| Concentration of Zinc | CIC of PBT2 |
| 10 µM | 0.5 mg/L (1.45 µM) |
| 100 µM | 0.05 mg/L (0.145 µM) |
This data demonstrates the synergistic antibacterial effect of PBT2 when combined with zinc.[2]
Table 3: Minimum Bactericidal Concentration (MBC) of PBT2 in Bovine Milk Against Streptococcus uberis
| Concentration of Zinc | MBC of PBT2 |
| 0 µM | 32 mg/L |
| 200 µM | 16 mg/L |
| 400 µM | 8 mg/L |
These findings indicate that PBT2 retains its bactericidal efficacy in a complex biological medium like milk.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the in vitro studies of PBT2's antimicrobial efficacy.
1. Determination of Minimum Inhibitory Concentration (MIC) and Combined Inhibitory Concentrations (CICs):
-
Method: A checkerboard assay was performed to determine the MIC and CICs of PBT2 and zinc against S. uberis.
-
Procedure:
-
S. uberis was cultured in Todd-Hewitt broth (THB).
-
A serial dilution of PBT2 and zinc was prepared in a 96-well microtiter plate.
-
The bacterial suspension was added to each well to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.
-
The plates were incubated at 37°C for 18-24 hours.
-
The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
-
For the checkerboard assay, serial dilutions of both PBT2 and zinc were combined to assess their synergistic effects.
-
2. Time-Dependent Cell-Killing Assay:
-
Method: This assay was conducted to determine if PBT2 exhibits bactericidal or bacteriostatic activity.
-
Procedure:
-
S. uberis cultures were grown to the mid-logarithmic phase.
-
The cultures were treated with PBT2 at its MIC, zinc at its MIC, or a combination of both.
-
Aliquots were taken at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Serial dilutions of the aliquots were plated on appropriate agar (B569324) plates.
-
The plates were incubated, and the number of colony-forming units per milliliter (CFU/mL) was determined.
-
A greater than 3-log10 reduction in CFU/mL compared to the initial inoculum was considered bactericidal.[2]
-
3. In Vitro Neuronal Culture Experiments:
-
Method: These experiments were designed to assess the effect of PBT2 on neuronal structures.[5]
-
Procedure:
-
Primary neurons were cultured in a suitable growth medium.
-
The cultured neurons were treated with PBT2 in the presence or absence of copper or zinc.
-
Changes in neuronal morphology, such as the elongation of neurites (projections that mature into axons and dendrites), were observed and quantified using microscopy.
-
The dependency of these changes on the presence of metal ions was analyzed to understand the mechanism of action.[5]
-
Mandatory Visualizations
Proposed Bactericidal Mechanism of PBT2:
PBT2 functions as a zinc ionophore, facilitating the transport of zinc ions across the bacterial cell membrane.[2][3] This leads to an accumulation of intracellular zinc, which in turn disrupts essential cellular processes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. fiercebiotech.com [fiercebiotech.com]
Understanding the Pharmacokinetics of PBT2 (PBT 1033): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available information on the pharmacokinetics of PBT2 (also known as PBT 1033). Detailed quantitative data from fully published preclinical and clinical pharmacokinetic studies are limited in the public domain. The information presented herein is intended for research and informational purposes only.
Introduction
PBT2 is an investigational drug that has been evaluated for the treatment of neurodegenerative diseases, including Alzheimer's and Huntington's disease. It is a second-generation 8-hydroxyquinoline (B1678124) metal-protein attenuating compound that acts as a copper/zinc ionophore. Its mechanism of action involves the redistribution of these metal ions, which are implicated in the pathological aggregation of proteins such as amyloid-beta (Aβ). Understanding the pharmacokinetic profile of PBT2 is crucial for its development as a potential therapeutic agent. This guide provides a summary of the available data on the absorption, distribution, metabolism, and excretion (ADME) of PBT2, along with insights into its mechanism of action.
Pharmacokinetic Profile
Human Pharmacokinetics (Phase I Clinical Trial)
A Phase I study was conducted in 55 young male volunteers (18-45 years) and 32 older male and female volunteers (45-75 years) to evaluate the safety, tolerability, and pharmacokinetics of single and multiple oral doses of PBT2.
Table 1: Summary of Human Pharmacokinetic Parameters of PBT2 from Phase I Trial
| Parameter | Observation | Source |
| Absorption | Rapidly absorbed following oral administration. | [1] |
| Time to Maximum Concentration (Tmax) | Less than or equal to 3 hours. | [1] |
| Exposure (Blood Levels) | Achieves good blood levels in the micromolar range. | [1] |
| Dose Proportionality | Exposure (e.g., AUC) increased in a linear fashion with increasing single doses up to 800 mg. | [1] |
| Accumulation | Relatively little accumulation was observed upon repeat dosing (once daily for 7 days). | [1] |
| Metabolism | Primarily metabolized to PBT2-glucuronide. | [1] |
| Excretion | Renally cleared. | [1] |
| Effect of Age and Gender | Little, if any, difference in pharmacokinetics was observed between different age groups and genders. | [1] |
Preclinical Pharmacokinetics
Detailed quantitative pharmacokinetic data from preclinical animal studies are not widely available in the public domain. Preclinical studies in mouse models of Alzheimer's disease have been conducted, with oral administration of PBT2 demonstrating central nervous system effects, suggesting it can cross the blood-brain barrier. However, specific ADME parameters from these studies have not been published.
Experimental Protocols
While a detailed, publicly available protocol for the PBT2 Phase I pharmacokinetic study is unavailable, a general methodology for such a trial can be outlined based on the provided information and standard practices in early-phase clinical research.
General Protocol for a Phase I Single and Multiple Ascending Dose Pharmacokinetic Study
Objective: To assess the safety, tolerability, and pharmacokinetics of single and multiple ascending oral doses of a new chemical entity (NCE) in healthy volunteers.
Study Design:
-
Part 1: Single Ascending Dose (SAD): Cohorts of subjects receive a single oral dose of the NCE or placebo. Doses are escalated in subsequent cohorts based on safety and tolerability data from the preceding cohort.
-
Part 2: Multiple Ascending Dose (MAD): Cohorts of subjects receive multiple oral doses (e.g., once daily for 7 days) of the NCE or placebo. Dose escalation proceeds after review of safety and pharmacokinetic data.
Key Procedures:
-
Subject Screening and Enrollment: Healthy male and female volunteers meeting specific inclusion and exclusion criteria are enrolled.
-
Dosing: Subjects are administered the NCE or placebo according to the randomization schedule.
-
Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points post-dose (e.g., pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose for SAD; similar sampling on day 1 and the final day of dosing for MAD). Urine samples are also collected to assess renal clearance.
-
Bioanalysis: Plasma and urine concentrations of the parent drug and its major metabolites are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, elimination half-life (t½), clearance (CL), and volume of distribution (Vd).
-
Safety and Tolerability Monitoring: Subjects are monitored for adverse events through physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
Below is a generalized workflow for such a clinical trial.
Caption: Generalized workflow of a Phase I single and multiple ascending dose pharmacokinetic study.
Mechanism of Action and Signaling Pathways
PBT2's mechanism of action is centered on its ability to act as a zinc and copper ionophore, thereby modulating the homeostasis of these metal ions in the brain. This activity is believed to counteract the pathological processes in neurodegenerative diseases.
Ionophore Activity and Amyloid-beta Modulation
In Alzheimer's disease, an imbalance of metal ions, particularly zinc and copper, is thought to promote the aggregation of Aβ into toxic oligomers and plaques. PBT2 is designed to redistribute these metals.
Caption: PBT2's role in modulating amyloid-beta aggregation through metal ion redistribution.
Intracellular Signaling: GSK3 Phosphorylation
PBT2 has been shown to induce the inhibitory phosphorylation of Glycogen Synthase Kinase 3 (GSK3), a key enzyme implicated in various cellular processes, including those related to neurodegeneration. This effect is dependent on the translocation of extracellular zinc and copper into the cells by PBT2.
Caption: Signaling pathway showing PBT2-induced inhibitory phosphorylation of GSK3 via metal ion influx.
Conclusion
The available pharmacokinetic data for PBT2, primarily from a Phase I clinical trial, indicate that it is a rapidly absorbed, orally bioavailable drug with linear pharmacokinetics and minimal accumulation. It is metabolized and cleared through the kidneys. While these findings are promising for its clinical development, a comprehensive understanding of its pharmacokinetic profile is hampered by the lack of detailed, publicly available quantitative data. Further publication of preclinical and clinical pharmacokinetic studies would be invaluable for the research and drug development community to fully characterize the ADME properties of PBT2 and to inform the design of future clinical trials. Its mechanism of action as a metal ionophore that modulates key signaling pathways, such as GSK3 phosphorylation, provides a strong rationale for its investigation in neurodegenerative disorders.
References
Methodological & Application
Application Notes and Protocols for PBT2 (8-Hydroxyquinoline Derivative) in In Vivo Mouse Models of Cancer
Disclaimer: The compound "PBT 1033" as specified in the query does not correspond to a known therapeutic agent in the scientific literature. Based on available research, it is highly probable that this is a typographical error and the intended compound is PBT2 , a well-documented metal protein-attenuating compound and zinc/copper ionophore.[1][2] These application notes and protocols are therefore based on the properties of PBT2 and representative methodologies for zinc ionophores in cancer research.
Audience: Researchers, scientists, and drug development professionals.
Introduction:
PBT2 is a second-generation 8-hydroxyquinoline (B1678124) derivative that acts as a metal ionophore, facilitating the transport of zinc and copper ions across cellular membranes.[1][2] This activity disrupts the delicate metal homeostasis in cancer cells, which often exhibit dysregulated zinc and copper levels.[3] The influx of these metal ions can lead to increased reactive oxygen species (ROS) production, induction of apoptosis, and inhibition of key oncogenic signaling pathways, making PBT2 a compound of interest for cancer therapy.[3][4] Preclinical studies have demonstrated the anti-tumor effects of zinc ionophores in various cancer types, suggesting the potential of PBT2 as a therapeutic agent.[4][5][6][7] This document provides a detailed experimental protocol for evaluating the in vivo efficacy of PBT2 in a mouse xenograft model of cancer.
Data Presentation
Table 1: Representative In Vivo Efficacy of Zinc Ionophores in Mouse Xenograft Models
| Cancer Type | Mouse Model | Compound | Dosing Regimen | Route of Administration | Tumor Growth Inhibition (%) | Reference |
| Lung Cancer (A549) | Nude Mice | PCI-5002 | 100 µmol/kg, daily for 4 days | Intravenous (i.v.) | ~50% | [5] |
| Prostate Cancer (PC3) | Nude Mice | PCI-5002 | 100 µmol/kg, daily for 4 days | Intravenous (i.v.) | ~60% | [5] |
| Oral Cancer (SCC4) | Nude Mice | Pyrithione (B72027) Zinc | 1 mg/kg, daily | Intraperitoneal (i.p.) | ~34% | [4] |
| Prostate Cancer (PC-3) | Nude Mice | Clioquinol | 30 mg/kg, 5 days/week | Oral Gavage | 85% | [7] |
Table 2: Pharmacokinetic and Safety Profile of PBT2 in Preclinical and Clinical Studies
| Parameter | Species | Dose | Key Findings | Reference |
| Safety & Tolerability | Human | 100 mg & 250 mg/day | Generally safe and well-tolerated. | [8] |
| Safety & Tolerability | Mouse | Not Specified | Safe and well-tolerated in mouse models of Huntington's disease. | [8][9] |
| Cognitive Efficacy | Human (Alzheimer's) | 250 mg/day | Improved executive function. | [10] |
Experimental Protocols
Protocol 1: Evaluation of PBT2 Anti-Tumor Efficacy in a Subcutaneous Xenograft Mouse Model
Objective: To determine the anti-tumor activity of PBT2 in a human cancer xenograft model established in immunodeficient mice.
Materials:
-
Compound: PBT2
-
Cell Line: Human cancer cell line of interest (e.g., A549 lung carcinoma, PC3 prostate carcinoma)
-
Animals: 6-8 week old female athymic nude mice (or other appropriate immunodeficient strain)
-
Vehicle: Appropriate vehicle for PBT2 solubilization (e.g., 5% Mannitol, DMSO/Cremophor/Saline mixture). Vehicle composition should be optimized based on PBT2's solubility and stability.
-
Reagents: Matrigel, cell culture media, PBS, anesthetics, analgesics.
-
Equipment: Calipers, syringes, animal balances, sterile surgical tools, cell culture equipment.
Methodology:
-
Cell Culture and Implantation:
-
Culture cancer cells under standard conditions to ~80% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring tumor length (L) and width (W) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (L x W²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
PBT2 Administration:
-
Prepare PBT2 formulations fresh daily.
-
Administer PBT2 via the selected route (e.g., intravenous, intraperitoneal, or oral gavage) at predetermined dose levels (e.g., 10 mg/kg and 30 mg/kg).
-
The control group should receive an equivalent volume of the vehicle.
-
Treatment should be administered for a specified duration (e.g., daily for 14-21 days).
-
-
Endpoint Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize mice and excise tumors for weight measurement and downstream analysis (e.g., histology, Western blot, qRT-PCR).
-
Collect blood and major organs for toxicity assessment if required.
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo evaluation of PBT2 in a mouse xenograft model.
Caption: Proposed signaling pathway for PBT2-mediated anti-cancer effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. PBT2 acts through a different mechanism of action than other 8-hydroxyquinolines: an X-ray fluorescence imaging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zinc dysregulation in cancers and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer activity of pyrithione zinc in oral cancer cells identified in small molecule screens and xenograft model: Implications for oral cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Properties of Water-Soluble Zinc Ionophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Cancer-Selective Zinc Ionophore Inspired by the Natural Product Naamidine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zinc Ionophore (Clioquinol) Inhibition of Human ZIP1-Deficient Prostate Tumor Growth in the Mouse Ectopic Xenograft Model: A Zinc Approach for the Efficacious Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety, tolerability, and efficacy of PBT2 in Huntington's disease: a phase 2, randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for PBT 1033 (PBT2) in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of PBT 1033, also known as PBT2, in preclinical studies. The information is compiled from various research applications, focusing on neurodegenerative diseases and bacterial infections.
Mechanism of Action
This compound is an 8-hydroxyquinoline (B1678124) derivative that functions as a metal-protein attenuating compound and a zinc ionophore. Its therapeutic potential stems from its ability to modulate metal ion homeostasis, which is often dysregulated in neurodegenerative disorders such as Alzheimer's and Huntington's diseases. By binding and redistributing metal ions like zinc and copper, this compound can inhibit the metal-mediated aggregation of toxic proteins. Additionally, its ionophoric activity has been leveraged for its antibacterial properties.
Signaling Pathway and Experimental Workflow
The proposed mechanism of action for this compound in neurodegenerative disease involves the modulation of metal-induced protein aggregation. The experimental workflow for preclinical evaluation typically involves oral administration to transgenic mouse models followed by behavioral and neuropathological assessments.
Caption: this compound signaling pathway in neurodegenerative disease.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound (PBT2) from preclinical and clinical studies.
Table 1: Preclinical Dosage and Administration of this compound (PBT2)
| Indication | Animal Model | Route of Administration | Dosage | Dosing Regimen | Vehicle/Formulation |
| Neurodegenerative Disease | |||||
| Alzheimer's Disease | Transgenic Mouse Models | Oral (gavage) | Not specified in abstracts | Not specified in abstracts | Likely a suspension or solution in a suitable vehicle (e.g., methylcellulose (B11928114), DMSO/PEG) |
| Huntington's Disease | R6/2 Mouse Model | Oral | Not specified in abstracts | Not specified in abstracts | Not specified in abstracts |
| Bacterial Infection | |||||
| Wound Infection | Murine Model | Topical | 2 mM | Twice daily | Ointment |
| Wound Infection | Murine Model | Topical | 5 mM | Twice daily | Ointment |
Table 2: Pharmacokinetic Parameters of a Quinoline Derivative (2-QBA) in Mice (as a reference for this compound)
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Oral | 2.0 | 282.6 ± 173.9 | ~0.5-1 | 1,324.5 ± 435.6 | 68.3 |
| Oral | 5.0 | 835.1 ± 384.2 | ~0.5-1 | 4,287.9 ± 1,532.7 | 83.7 |
| Oral | 15.0 | 2,543.7 ± 987.6 | ~0.5-1 | 13,098.4 ± 4,567.1 | 79.8 |
| Intravenous | 0.5 | - | - | 484.9 ± 123.4 | - |
| Intravenous | 1.0 | - | - | 1,095.7 ± 287.6 | - |
Data for 2-(Quinoline-8-carboxamido)benzoic acid (2-QBA), a related compound, is presented to provide an indication of the potential pharmacokinetic profile of this class of molecules.
Table 3: Toxicology Profile of this compound (PBT2) in Preclinical Models
| Study Type | Animal Model | Route of Administration | Key Findings | NOAEL (No-Observed-Adverse-Effect Level) | LD50 (Median Lethal Dose) |
| Acute Toxicity | Rodents | Oral / Topical | Data not available in searched literature. | Not established | Not established |
| Repeat-Dose Toxicity | Rodents | Oral / Topical | Data not available in searched literature. | Not established | Not established |
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Mouse Model of Neurodegenerative Disease
This protocol provides a general guideline for the preparation and oral administration of this compound to mice.
Materials:
-
This compound (PBT2) powder
-
Vehicle (e.g., 0.5-2% Methylcellulose in sterile water, or a solution containing DMSO and PEG-400)
-
Sterile water or saline
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal feeding needles (oral gavage needles), appropriate size for mice
-
Syringes (1 mL)
Procedure:
-
Dose Calculation: Calculate the required amount of this compound based on the desired dose (mg/kg) and the body weight of the mice.
-
Vehicle Preparation: Prepare the chosen vehicle. For a methylcellulose suspension, gradually add the methylcellulose powder to sterile water while vortexing until a homogenous suspension is formed. For a solution, this compound can be initially dissolved in a small amount of DMSO and then diluted to the final volume with a suitable carrier like PEG-400 or saline.
-
Formulation Preparation:
-
Suspension: Weigh the calculated amount of this compound and add it to the prepared methylcellulose vehicle. Vortex thoroughly to ensure a uniform suspension. Sonication may be used to aid in dispersion.
-
Solution: Weigh the calculated amount of this compound and dissolve it in the appropriate volume of the DMSO/PEG-400 vehicle. Ensure complete dissolution.
-
-
Animal Handling and Dosing:
-
Gently restrain the mouse.
-
Draw the calculated volume of the this compound formulation into a 1 mL syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the mouse's esophagus.
-
Slowly administer the formulation. The typical volume for oral gavage in mice is 5-10 mL/kg.
-
-
Monitoring: After administration, monitor the animal for any signs of distress or adverse effects.
Caption: Experimental workflow for oral administration of this compound.
Protocol 2: Topical Administration of this compound in a Murine Wound Infection Model
This protocol describes the preparation and application of a this compound-containing ointment for topical treatment.
Materials:
-
This compound (PBT2) powder
-
Ointment base (e.g., a mixture of paraffin (B1166041) and lanolin)
-
Zinc sulfate (B86663) (optional, for combination therapy)
-
Spatula
-
Ointment slab or mortar and pestle
Procedure:
-
Concentration Calculation: Determine the amount of this compound needed to achieve the desired final concentration in the ointment (e.g., 2 mM or 5 mM).
-
Ointment Preparation:
-
Weigh the calculated amount of this compound powder.
-
If using, weigh the appropriate amount of zinc sulfate.
-
Levigate the powder(s) with a small amount of the ointment base on an ointment slab or in a mortar until a smooth, uniform paste is formed.
-
Gradually incorporate the remaining ointment base, mixing continuously until the drug is evenly dispersed throughout the ointment.
-
-
Wound Creation and Infection (refer to specific IACUC-approved protocols):
-
Anesthetize the mouse.
-
Create a superficial wound on the dorsal side.
-
Apply a known quantity of a bacterial suspension (e.g., Staphylococcus aureus) to the wound.
-
-
Topical Application:
-
Apply a measured amount of the prepared this compound ointment to the infected wound.
-
The application is typically performed twice daily.
-
-
Assessment: Monitor the wound for signs of healing and reduction in bacterial load at specified time points.
Disclaimer: These protocols are intended as a general guide. Researchers should adapt them based on their specific experimental needs and in accordance with their institution's animal care and use committee (IACUC) guidelines. The lack of specific preclinical dosage, pharmacokinetic, and toxicology data for this compound in the public domain necessitates careful dose-ranging and safety studies for any new in vivo experiments.
Application Notes and Protocols for PBT2 in Huntington's Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of PBT2, a metal protein-attenuating compound, and its application in Huntington's disease (HD) research. This document includes a summary of its mechanism of action, preclinical and clinical data, and detailed protocols for its use in established experimental models of HD.
Introduction to PBT2
PBT2 is an 8-hydroxyquinoline (B1678124) analog that functions as a metal protein-attenuating compound. It is designed to modulate the interaction of metal ions, such as copper and zinc, with the mutant huntingtin (mHTT) protein, which is central to the pathology of Huntington's disease.[1] The accumulation and aggregation of mHTT are thought to be key drivers of neuronal dysfunction and death in HD. PBT2 aims to prevent this metal-induced aggregation, thereby offering a potential therapeutic strategy.[1]
Mechanism of Action
Huntington's disease is caused by an expansion of a CAG repeat in the huntingtin gene, leading to an abnormally long polyglutamine tract in the huntingtin protein. This mutant protein is prone to misfolding and aggregation, a process that is exacerbated by the presence of metal ions like copper and iron. These metals can bind to the mHTT protein, promoting its aggregation and the formation of toxic oligomers and larger inclusions within neurons.[2]
PBT2 is a metal ionophore that can cross the blood-brain barrier and is thought to exert its neuroprotective effects by restoring metal homeostasis.[3][4] It is believed to prevent the binding of copper and zinc to the mutant huntingtin protein, thereby inhibiting its aggregation and subsequent toxicity.[5]
Preclinical Data Summary
PBT2 has been evaluated in various preclinical models of Huntington's disease, demonstrating its potential to mitigate disease-related pathologies.
Table 1: Summary of Preclinical Efficacy of PBT2 in Huntington's Disease Models
| Model System | Key Findings | Reference(s) |
| C. elegans (polyQ overexpression) | Significantly decreased paralysis caused by the overexpression of an extended polyglutamine tract. | [3] |
| R6/2 Mouse Model | - Improved motor performance on the Rotarod task. - Decreased duration of clasping. - Significantly higher mean body and brain weight compared to controls. - 26% prolongation of median lifespan. - 46% smaller mean lateral ventricle area, indicating reduced brain atrophy. | [3][5] |
Clinical Data Summary
PBT2 has been assessed in a Phase II clinical trial (Reach2HD) in patients with early to mid-stage Huntington's disease.
Table 2: Summary of Phase II Clinical Trial (Reach2HD) of PBT2 in Huntington's Disease
| Parameter | Dosage Groups | Key Findings | Reference(s) |
| Primary Endpoints | 100 mg PBT2, 250 mg PBT2, Placebo | - Safety & Tolerability: PBT2 was found to be generally safe and well-tolerated. 95% of participants completed the 26-week study. | [1][6] |
| Secondary Endpoints | |||
| Cognition (Trail Making Test Part B) | 250 mg PBT2 vs. Placebo | Statistically significant improvement in the 250 mg group at 26 weeks (p=0.042). | [1] |
| Cognition (Composite Z-score) | 250 mg PBT2 vs. Placebo | No significant improvement in the main composite cognition Z-score. | [1] |
| Serious Adverse Events | PBT2 250 mg | Six serious adverse events occurred in five participants. | [1] |
| PBT2 100 mg | Three serious adverse events occurred in two participants. | [1] | |
| Placebo | One serious adverse event occurred in one participant. | [1] |
Experimental Protocols
The following protocols are provided as a guide for researchers investigating PBT2 in common Huntington's disease models.
This protocol describes the use of a rat pheochromocytoma (PC12) cell line engineered to express a fragment of the human huntingtin gene with an expanded polyglutamine tract (e.g., Q74), which is a widely used model to study mHTT aggregation and cytotoxicity.[7]
Objective: To assess the effect of PBT2 on mHTT aggregation and cell viability in a cellular model of Huntington's disease.
Materials:
-
PC12 cell line stably expressing inducible mHTT (e.g., HD-Q74)
-
Control PC12 cell line (e.g., HD-Q23)
-
Cell culture medium (e.g., DMEM with 10% horse serum, 5% fetal bovine serum)
-
Doxycycline (B596269) (for induction of mHTT expression)
-
PBT2 (dissolved in a suitable solvent, e.g., DMSO)
-
Reagents for cell viability assay (e.g., MTT, PrestoBlue)
-
Reagents for protein aggregation analysis (e.g., filter retardation assay, immunofluorescence)
Protocol:
-
Cell Culture: Culture PC12 HD-Q74 and HD-Q23 cells in standard conditions (37°C, 5% CO2).
-
Treatment:
-
Plate cells at a suitable density in multi-well plates.
-
Induce mHTT expression by adding doxycycline to the culture medium.
-
Concurrently, treat the cells with a range of concentrations of PBT2 (e.g., 1 µM, 5 µM, 10 µM) or vehicle control (DMSO).
-
-
Incubation: Incubate the cells for a predetermined period (e.g., 48-72 hours) to allow for mHTT expression, aggregation, and the effects of PBT2 to manifest.
-
Assessment:
-
Cell Viability: Perform a cell viability assay to determine the protective effects of PBT2 against mHTT-induced toxicity.
-
Protein Aggregation: Analyze the level of mHTT aggregation using techniques such as a filter retardation assay or by immunofluorescent staining for mHTT aggregates.
-
The R6/2 mouse is a transgenic model that expresses exon 1 of the human huntingtin gene with an expanded CAG repeat. These mice exhibit a rapidly progressing phenotype that recapitulates many aspects of Huntington's disease.[8]
Objective: To evaluate the in vivo efficacy of PBT2 in improving motor function, reducing brain atrophy, and extending the lifespan of R6/2 mice.
Materials:
-
R6/2 transgenic mice and wild-type littermates
-
PBT2
-
Vehicle for oral administration (e.g., formulated in a suitable vehicle for oral gavage)
-
Equipment for behavioral testing (e.g., Rotarod)
-
Equipment for histological analysis
Protocol:
-
Animal Husbandry: House R6/2 and wild-type mice under standard conditions with ad libitum access to food and water.
-
Dosing:
-
Begin daily oral administration of PBT2 (e.g., 30 mg/kg) or vehicle to R6/2 mice and wild-type controls at a presymptomatic age (e.g., 4 weeks).
-
-
Behavioral Testing:
-
Conduct regular behavioral assessments to monitor motor function. A common test is the Rotarod, where the latency to fall is measured. Testing can be performed weekly or bi-weekly.
-
-
Health Monitoring:
-
Monitor body weight and general health status regularly.
-
Record the lifespan of all animals.
-
-
Endpoint Analysis:
-
At a predetermined endpoint (e.g., end-stage disease or a specific age), euthanize the animals and collect brain tissue.
-
Perform histological analysis to assess brain weight and measure the area of the lateral ventricles as an indicator of brain atrophy.
-
References
- 1. Safety, tolerability, and efficacy of PBT2 in Huntington's disease: a phase 2, randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PBT2 Reduces Toxicity in a C. elegans Model of polyQ Aggregation and Extends Lifespan, Reduces Striatal Atrophy and Improves Motor Performance in the R6/2 Mouse Model of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Prana Biotech publishes Huntington's disease animal model data for PBT2 – HDBuzz [en.hdbuzz.net]
- 6. Prana announces results of Reach2HD trial of PBT2 for Huntington's disease – HDBuzz [en.hdbuzz.net]
- 7. enterprise.cam.ac.uk [enterprise.cam.ac.uk]
- 8. The Use of the R6 Transgenic Mouse Models of Huntington's Disease in Attempts to Develop Novel Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
PBT2: Application Notes and Protocols for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PBT2 is a second-generation 8-hydroxyquinoline (B1678124) analog investigated as a potential therapeutic agent for Alzheimer's disease (AD). It functions as a metal-protein attenuating compound (MPAC) and a zinc and copper ionophore.[1][2] Dysregulation of metal ion homeostasis is a key feature in AD pathogenesis, contributing to the aggregation of amyloid-beta (Aβ) peptides and synaptic dysfunction.[2] PBT2 is designed to modulate the interaction between these metal ions and Aβ, thereby reducing Aβ aggregation and promoting its degradation.[1][2] Furthermore, by acting as an ionophore, PBT2 can facilitate the translocation of zinc and copper into neurons, potentially restoring synaptic function and promoting neuronal health.[2][3]
These application notes provide a comprehensive overview of PBT2, including its mechanism of action, summaries of preclinical and clinical data, and detailed protocols for key in vitro and in vivo experiments to facilitate further research into its therapeutic potential.
Mechanism of Action
PBT2 exerts its effects through a multi-faceted mechanism centered on the modulation of metal ion homeostasis:
-
Inhibition of Aβ Aggregation: PBT2 interferes with the binding of zinc and copper ions to the Aβ peptide, a process known to promote the formation of toxic Aβ oligomers and plaques.[1]
-
Promotion of Aβ Degradation: By sequestering zinc from Aβ aggregates, PBT2 renders the Aβ peptide more susceptible to degradation by enzymes such as matrix metalloprotease-2 (MMP-2).[2]
-
Metal Ionophore Activity: PBT2 acts as an ionophore, transporting zinc and copper across the cell membrane and into neurons.[2] This helps to restore intracellular metal ion levels, which are often depleted in AD brains.
-
Modulation of Signaling Pathways: The influx of zinc and copper into neurons, facilitated by PBT2, can activate signaling pathways crucial for synaptic plasticity and cell survival. One key pathway involves the inhibitory phosphorylation of glycogen (B147801) synthase kinase 3 (GSK3) α and β isoforms, which is dependent on the intracellular translocation of zinc and copper.[2] This is thought to occur through the inhibition of the phosphatase calcineurin, leading to increased phosphorylation of other calcineurin substrates like CREB and CaMK.[2]
-
Synaptic Health: Preclinical studies have shown that PBT2 treatment can increase dendritic spine density and the levels of key synaptic proteins, suggesting a role in restoring synaptic connections.[3]
Preclinical and Clinical Data Summary
Preclinical Data in Animal Models
| Parameter | Animal Model | PBT2 Dose | Key Findings | Reference |
| Cognitive Function | 5xFAD mice | Not specified | Improved cognitive function. | |
| APP/PS1 mice | Not specified | Delayed cognitive decline. | ||
| Aβ Pathology | APP/PS1 mice | Not specified | Lowered Aβ-related pathology in the cortex and hippocampus. | |
| Synaptic Plasticity | Alzheimer's mice | Not specified | Statistically significant increase in dendritic spine numbers in the hippocampus after 11 days. | [3] |
| Alzheimer's mice | Not specified | Increased levels of key proteins involved in learning, memory, and neuronal growth. | [3] | |
| Aβ-induced Toxicity | C. elegans | Not specified | Significantly protected against Aβ-induced toxicity. | [4] |
Clinical Trial Data
Phase IIa Study (Lannfelt et al., 2008) [1][5]
| Parameter | Placebo (n=29) | PBT2 50 mg (n=20) | PBT2 250 mg (n=29) | p-value |
| Change in CSF Aβ42 (pg/mL) | - | - | -56.0 | 0.006 (vs. Placebo) |
| Category Fluency Test (change in words) | - | - | +2.8 | 0.041 (vs. Placebo) |
| Trail Making Part B (change in seconds) | - | - | -48.0 | 0.009 (vs. Placebo) |
| Adverse Events (%) | 48% | 50% | 62% | Not Significant |
Phase II IMAGINE Trial [6]
| Parameter | Placebo (n=15) | PBT2 250 mg (n=27) | Outcome |
| Primary Endpoint: PiB-PET SUVR | Atypical reduction | Reduction | Did not meet primary endpoint (no significant difference from placebo). |
| Hippocampal Atrophy (%) | 4.0% | 2.6% | Trend towards preserving hippocampal volume. |
Experimental Protocols
Metal Chelation Assay (UV-Vis Spectrophotometry)
This protocol is adapted for 8-hydroxyquinoline derivatives to determine their metal-binding properties.
Materials:
-
PBT2
-
Metal salts (e.g., CuSO₄, ZnCl₂)
-
Buffer (e.g., 100 mM HEPES, pH 7.4)
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of PBT2 in DMSO.
-
Prepare 100 mM stock solutions of metal salts in ultrapure water.
-
-
Determination of λmax:
-
In a cuvette, mix a fixed concentration of the metal salt (e.g., 50 µM) with an excess of PBT2 (e.g., 200 µM) in the buffer.
-
Scan the absorbance of the solution from 300-600 nm to identify the wavelength of maximum absorbance (λmax) of the PBT2-metal complex.
-
-
Concentration Titration:
-
Prepare a series of solutions with a fixed concentration of the metal ion (e.g., 50 µM) and varying concentrations of PBT2 (e.g., 0-250 µM).
-
Include a blank (buffer only) and a control (metal ion in buffer only).
-
Incubate the solutions at room temperature for 30 minutes to allow the chelation reaction to reach equilibrium.
-
-
Measurement:
-
Measure the absorbance of each solution at the predetermined λmax.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the absorbance at λmax as a function of the PBT2 concentration. The point at which the absorbance plateaus indicates the stoichiometry of the PBT2-metal complex.
-
Aβ Aggregation Assay (Thioflavin T)
This protocol is for monitoring the effect of PBT2 on Aβ aggregation using the fluorescent dye Thioflavin T (ThT).
Materials:
-
Aβ42 peptide (lyophilized)
-
PBT2
-
Thioflavin T (ThT)
-
Phosphate (B84403) buffer (10 mM phosphate, 150 mM NaCl, pH 7.4)
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence capabilities
Procedure:
-
Preparation of Aβ42 Monomers:
-
Dissolve lyophilized Aβ42 in hexafluoroisopropanol (HFIP) to 1 mg/mL.
-
Aliquot and evaporate the HFIP under a stream of nitrogen gas.
-
Store the resulting peptide film at -80°C.
-
Immediately before use, dissolve the Aβ42 film in DMSO to a concentration of 5 mM, then dilute to 100 µM in ice-cold phosphate buffer.
-
-
ThT Assay:
-
Prepare a 500 µM ThT stock solution in the phosphate buffer.
-
In a 96-well plate, set up the following reactions (in triplicate):
-
Aβ42 alone (e.g., 10 µM)
-
Aβ42 + PBT2 (e.g., 10 µM Aβ42 with 1, 5, 10 µM PBT2)
-
PBT2 alone (as a control)
-
Buffer with ThT (as a blank)
-
-
Add ThT to each well to a final concentration of 20 µM.
-
The final volume in each well should be 100-200 µL.
-
-
Measurement:
-
Seal the plate and incubate at 37°C in the plate reader.
-
Measure fluorescence intensity (Excitation: ~440-450 nm, Emission: ~480-490 nm) every 10-15 minutes for 24-48 hours, with shaking before each reading.
-
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Plot fluorescence intensity versus time to generate aggregation curves.
-
Compare the lag time and maximum fluorescence of Aβ42 with and without PBT2 to determine the effect of PBT2 on aggregation kinetics.
-
In Vivo Cognitive Assessment (Morris Water Maze)
This protocol describes the use of the Morris Water Maze (MWM) to assess spatial learning and memory in a 5xFAD mouse model of AD treated with PBT2.
Materials:
-
5xFAD transgenic mice and wild-type littermates
-
PBT2
-
Vehicle control (e.g., sterile saline with 0.5% carboxymethylcellulose)
-
Morris Water Maze (circular pool, ~120 cm diameter)
-
Submerged escape platform
-
Visual cues
-
Video tracking system
Procedure:
-
PBT2 Administration:
-
Administer PBT2 or vehicle to mice daily via oral gavage for a predetermined period (e.g., 4 weeks) before and during behavioral testing. A typical dose might be 30 mg/kg.
-
-
Acquisition Phase (5 days):
-
Conduct 4 trials per day for each mouse.
-
For each trial, gently place the mouse into the water facing the wall at one of four quasi-random start locations.
-
Allow the mouse to swim for a maximum of 60 seconds to find the hidden platform.
-
If the mouse finds the platform, allow it to remain there for 15-30 seconds. If not, guide it to the platform.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 6):
-
Remove the escape platform.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of platform location crossings.
-
-
Data Analysis:
-
Analyze escape latencies and path lengths across the acquisition days to assess learning.
-
Analyze the probe trial data to assess memory retention.
-
Compare the performance of PBT2-treated 5xFAD mice to vehicle-treated 5xFAD mice and wild-type controls.
-
Conclusion
PBT2 represents a promising therapeutic strategy for Alzheimer's disease by targeting the aberrant metal-Aβ interactions that are central to the disease's pathology. The data from preclinical and early-phase clinical trials suggest that PBT2 is generally safe and well-tolerated and may offer cognitive benefits. However, the results from the Phase II IMAGINE trial highlight the need for further investigation to fully elucidate its efficacy and mechanism of action in human subjects. The protocols provided in these application notes are intended to serve as a resource for researchers to further explore the potential of PBT2 and other metal-protein attenuating compounds in the fight against Alzheimer's disease.
Disclaimer: These protocols are intended for research purposes only and should be adapted and optimized for specific experimental conditions. Always follow appropriate laboratory safety procedures.
References
- 1. Safety, efficacy, and biomarker findings of PBT2 in targeting Abeta as a modifying therapy for Alzheimer's disease: a phase IIa, double-blind, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. PBT2 rapidly improves cognition in Alzheimer's Disease: additional phase II analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medscape.com [medscape.com]
Method for assessing PBT 1033 efficacy in bacterial cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
PBT 1033, also known as PBT2, is a zinc ionophore that has demonstrated significant antibacterial activity, particularly against Gram-positive pathogens.[1][2][3] Its unique mechanism of action, which involves the disruption of metal ion homeostasis within bacteria, makes it a compelling candidate for further investigation in the era of rising antimicrobial resistance.[1][2][3] PBT2 acts as a Zn2+/H+ ionophore, facilitating the transport of zinc across the bacterial cell membrane.[1][3] This influx of zinc leads to intracellular accumulation, which in turn disrupts the balance of other essential metal ions, such as manganese, and induces the production of reactive oxygen species (ROS), ultimately leading to bacterial cell death.[1][3] This multi-targeted approach is believed to be less susceptible to the development of resistance compared to single-target antibiotics.[1]
This application note provides detailed protocols for assessing the in vitro efficacy of this compound against common Gram-positive bacteria, including Staphylococcus aureus and Enterococcus species. The methodologies described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are designed to deliver reproducible and reliable data for the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics.
Data Presentation
The following tables summarize the antibacterial efficacy of PBT2 (this compound) from published studies. These data illustrate its potent activity against various Gram-positive strains, particularly in combination with zinc.
Table 1: Minimum Inhibitory Concentrations (MIC) of PBT2 in Combination with Other Agents against Gram-Positive Bacteria
| Bacterial Strain | Agent(s) | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | PBT2 + Zinc + Colistin | Varies (Significant reduction in Colistin MIC) | [4] |
| Enterococcus faecium (VRE) | PBT2 + Zinc + Colistin | Varies (Significant reduction in Colistin MIC) | [4] |
| Streptococcus pyogenes (GAS) | PBT2 + Zinc + Colistin | Varies (Significant reduction in Colistin MIC) | [4] |
| Neisseria gonorrhoeae (MDR) | PBT2 | 0.156 - 0.3125 | [5] |
Table 2: Bactericidal Activity of PBT2 from Time-Kill Assays
| Bacterial Strain | Treatment | Observation | Reference |
| Streptococcus pyogenes (GAS) | PBT2 (2 µM) + ZnSO4 (400 µM) | Bactericidal activity observed | [2] |
| Staphylococcus aureus (MRSA) | PBT2 (6 µM) + ZnSO4 (600 µM) | Bactericidal activity observed | [2] |
| Enterococcus faecium (VRE) | PBT2 (6 µM) + ZnSO4 (600 µM) | Bactericidal activity observed | [2] |
Signaling Pathway
The proposed mechanism of action for this compound (PBT2) involves a cascade of events initiated by its function as a zinc ionophore. The following diagram illustrates this signaling pathway.
Caption: Proposed bactericidal mechanism of this compound (PBT2).
Experimental Protocols
The following are detailed protocols for determining the MIC, MBC, and time-kill kinetics of this compound.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on CLSI guidelines and is used to determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.
Workflow for MIC Determination
Caption: Experimental workflow for MIC determination.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains of interest (e.g., S. aureus ATCC 29213, E. faecalis ATCC 29212)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute in CAMHB to a working stock concentration.
-
Prepare Bacterial Inoculum: From a fresh agar (B569324) plate (18-24 hours growth), select several colonies and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute Inoculum: Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Serial Dilution in Microtiter Plate: a. Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the this compound working stock solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process through well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
Minimum Bactericidal Concentration (MBC) Determination
This protocol is performed after the MIC is determined to find the lowest concentration of this compound that kills ≥99.9% of the initial bacterial inoculum.
Workflow for MBC Determination
Caption: Experimental workflow for MBC determination.
Materials:
-
MIC plate from the previous experiment
-
Non-selective agar plates (e.g., Tryptic Soy Agar)
-
Micropipette and sterile tips
-
Incubator (35-37°C)
Procedure:
-
Select Wells: Following MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
Subculture: From each selected well, and from the growth control well, plate a 10 µL aliquot onto a non-selective agar plate.
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Colony Counting: After incubation, count the number of colonies on each plate.
-
MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.
Time-Kill Kinetics Assay
This assay evaluates the rate at which this compound kills a bacterial population over time.
Workflow for Time-Kill Kinetics Assay
Caption: Experimental workflow for time-kill kinetics assay.
Materials:
-
This compound
-
Bacterial strain of interest
-
CAMHB
-
Sterile culture tubes or flasks
-
Shaking incubator (35-37°C)
-
Non-selective agar plates
-
Sterile saline or PBS for dilutions
Procedure:
-
Prepare Cultures: Prepare culture tubes with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a growth control tube without the drug.
-
Inoculation: Inoculate each tube with the bacterial suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL.
-
Incubation and Sampling: Incubate the tubes at 35-37°C with constant agitation. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.
-
Enumeration of Viable Bacteria: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto non-selective agar.
-
Incubation and Counting: Incubate the plates at 35-37°C for 18-24 hours and then count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal.
References
- 1. Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Synergy between Ionophore PBT2 and Zinc Reverses Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurodegenerative Disease Treatment Drug PBT2 Breaks Intrinsic Polymyxin Resistance in Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing the Ionophore, PBT2, for Treatment of Multidrug-Resistant Neisseria gonorrhoeae Infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: PBT 1033 Oral Formulation in Animal Models
For Research Use Only
Introduction
PBT 1033 is a novel small molecule inhibitor of the hypothetical "Kinase X" (KX) signaling pathway, a critical mediator in the proliferation of certain cancer cell lines. These application notes provide a comprehensive overview of the formulation and preclinical evaluation of this compound for oral administration in rodent models. The following protocols and data are intended to guide researchers and drug development professionals in the design and execution of pharmacokinetic, efficacy, and toxicology studies. It is important to note that this compound is a fictional compound, and the data presented here are hypothetical, based on typical preclinical findings for oral cancer therapeutics.
This compound Oral Formulation
The oral formulation of this compound is designed to enhance solubility and bioavailability.
Table 1: this compound Formulation Composition
| Component | Concentration (% w/v) | Purpose |
| This compound | 10% | Active Pharmaceutical Ingredient |
| Solutol HS 15 | 20% | Solubilizing agent |
| Propylene (B89431) Glycol | 40% | Co-solvent |
| Deionized Water | 30% | Vehicle |
Protocol 1: Preparation of this compound Oral Formulation
-
In a sterile glass beaker, combine the required volume of propylene glycol and Solutol HS 15.
-
Heat the mixture to 40°C while stirring continuously with a magnetic stirrer until a homogenous solution is formed.
-
Slowly add the this compound powder to the heated solvent mixture. Continue stirring until the this compound is completely dissolved.
-
Remove the solution from the heat and allow it to cool to room temperature.
-
Add the deionized water to the solution and stir until a clear, homogenous formulation is achieved.
-
Store the final formulation at 4°C, protected from light. The formulation is stable for up to 7 days.
Pharmacokinetic Profile
The pharmacokinetic properties of orally administered this compound were evaluated in male Sprague-Dawley rats.
Table 2: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, Oral Gavage)
| Parameter | Value (Mean ± SD) |
| Cmax (ng/mL) | 1542 ± 210 |
| Tmax (hr) | 2.0 ± 0.5 |
| AUC (0-t) (ng·hr/mL) | 7890 ± 950 |
| Bioavailability (%) | 35 ± 5 |
| Half-life (t½) (hr) | 4.2 ± 0.8 |
Protocol 2: Pharmacokinetic Study in Rats
-
Acclimate male Sprague-Dawley rats (8-10 weeks old) for at least one week prior to the study.
-
Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Administer this compound formulation via oral gavage at a dose of 10 mg/kg.
-
Collect blood samples (approximately 0.2 mL) from the tail vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing into EDTA-coated tubes.
-
Centrifuge the blood samples at 3000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters using appropriate software.
Efficacy Studies in Xenograft Models
The in vivo anti-tumor efficacy of this compound was assessed in a human colorectal cancer (HCT116) xenograft mouse model.
Table 3: Tumor Growth Inhibition in HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg, daily) | Tumor Volume at Day 21 (mm³ ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle | - | 1520 ± 150 | - |
| This compound | 25 | 850 ± 110 | 44 |
| This compound | 50 | 430 ± 85 | 72 |
Protocol 3: Xenograft Efficacy Study
-
Subcutaneously implant 5 x 10⁶ HCT116 cells into the flank of female athymic nude mice (6-8 weeks old).
-
Allow the tumors to grow to an average volume of 100-150 mm³.
-
Randomize the mice into treatment groups (n=8 per group).
-
Administer the this compound formulation or vehicle daily via oral gavage for 21 days.
-
Measure the tumor volume twice a week using digital calipers (Volume = 0.5 x length x width²).
-
Monitor the body weight of the mice twice a week as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Toxicology Profile
A preliminary toxicology study was conducted in mice to determine the safety profile of this compound. The use of mice for early toxicology signal generation allows for a quicker assessment of potential safety liabilities.[1]
Table 4: Summary of 14-Day Repeat-Dose Toxicology in Mice
| Dose (mg/kg, daily) | Key Findings |
| 50 | No significant adverse effects observed. |
| 100 | Mild elevation in liver enzymes (ALT, AST). |
| 200 | Significant elevation in liver enzymes, mild gastrointestinal distress. |
Protocol 4: 14-Day Repeat-Dose Toxicology Study in Mice
-
Use healthy male and female C57BL/6 mice (8-10 weeks old).
-
Acclimate the animals for at least one week.
-
Randomize the mice into dose groups (n=10 per sex per group), including a vehicle control group.
-
Administer the this compound formulation daily via oral gavage for 14 consecutive days.
-
Perform daily clinical observations and record body weights twice weekly.
-
At the end of the treatment period, collect blood for hematology and clinical chemistry analysis.
-
Perform a full necropsy and collect major organs for histopathological examination.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hypothetical signaling pathway of this compound and the general workflow for its preclinical evaluation.
Caption: Hypothetical signaling pathway for this compound.
Caption: Preclinical evaluation workflow for oral this compound.
References
Measuring the Impact of PBT2 on Cognitive Function in Murine Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PBT2, a second-generation 8-hydroxy quinoline (B57606) analog, is a metal-protein attenuating compound that acts as a zinc and copper ionophore.[1][2][3] It has shown promise in preclinical studies for its ability to rapidly improve cognitive function in mouse models of Alzheimer's disease (AD).[1][3][4] PBT2's mechanism of action is believed to involve the restoration of metal homeostasis in the brain, which is often dysregulated in neurodegenerative disorders.[5] By facilitating the transport of zinc and copper across cell membranes, PBT2 can modulate synaptic function and reduce the toxicity of amyloid-beta (Aβ) aggregates.[4][5]
These application notes provide detailed protocols for researchers to assess the effects of PBT2 on cognitive function in mouse models of AD, such as the Tg2576 and APP/PS1 transgenic lines.[6][7] The protocols cover behavioral testing to evaluate learning and memory, as well as molecular and cellular analyses to investigate the underlying mechanisms of PBT2's effects.
Data Presentation: Summary of PBT2's Effects
The following tables summarize the quantitative effects of PBT2 on various cognitive and neurobiological parameters as reported in preclinical studies using the Tg2576 mouse model of Alzheimer's disease.
Table 1: Effect of PBT2 on Cognitive Performance in Aged Tg2576 Mice
| Behavioral Test | Parameter | Treatment Group | Outcome | Reference |
| Morris Water Maze | Escape Latency | Aged Tg2576 + PBT2 (30 mg/kg/day) | Significant improvement, performance comparable to adult wild-type mice. | [8] |
| Morris Water Maze | Probe Trial (Recall) | Aged Tg2576 + PBT2 (30 mg/kg/day) | Significant improvement, performance indistinguishable from adult control animals. | [8] |
Table 2: Effect of PBT2 on Dendritic Spine Density in Tg2576 Mice
| Age of Mice | Brain Region | Treatment Group | Change in Spine Density | p-value | Reference |
| 4 months | Hippocampus (Apical) | Tg2576 + PBT2 (30 mg/kg/day) | +17% | <0.001 | [9][10][11] |
| 14 months | Hippocampus (Apical) | Tg2576 + PBT2 (30 mg/kg/day) | +32% | <0.001 | [9][10][11] |
Table 3: Effect of PBT2 on Synaptic Protein Levels in Tg2576 Mice
| Protein | Treatment Group | Change in Protein Level | p-value | Reference |
| CamKII | Tg2576 + PBT2 (30 mg/kg/day) | +57% | 0.005 | [9][10][11] |
| Spinophilin | Tg2576 + PBT2 (30 mg/kg/day) | +37% | 0.04 | [9][10][11] |
| NMDAR1A | Tg2576 + PBT2 (30 mg/kg/day) | +126% | 0.02 | [9][10][11] |
| NMDAR2A | Tg2576 + PBT2 (30 mg/kg/day) | +70% | 0.05 | [9][10][11] |
| pro-BDNF | Tg2576 + PBT2 (30 mg/kg/day) | +19% | 0.02 | [9][10][11] |
| BDNF | Tg2576 + PBT2 (30 mg/kg/day) | +19% | 0.04 | [9][10][11] |
Experimental Protocols
I. PBT2 Administration Protocol
This protocol describes the oral administration of PBT2 to mice.
Materials:
-
PBT2 compound
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 ml)
-
Animal scale
Procedure:
-
Preparation of PBT2 solution:
-
Calculate the required amount of PBT2 based on the desired dose (e.g., 30 mg/kg) and the body weight of the mice.
-
Suspend PBT2 in the chosen vehicle. Ensure the solution is homogenous by vortexing or sonicating. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Weigh each mouse accurately before dosing.
-
Gently restrain the mouse.
-
Insert the oral gavage needle carefully along the roof of the mouth and down the esophagus into the stomach.
-
Administer the PBT2 solution slowly to prevent regurgitation. The typical volume is 5-10 ml/kg.
-
Monitor the mouse for any signs of distress after administration.
-
-
Treatment Schedule:
II. Behavioral Testing Protocols
The MWM is a widely used behavioral test to assess spatial learning and memory in rodents.[12][13]
Apparatus:
-
A circular pool (120-150 cm in diameter) filled with water (20-22°C) made opaque with non-toxic white or black paint.
-
An escape platform (10 cm in diameter) submerged 1 cm below the water surface.
-
Various extra-maze visual cues placed around the room.
-
A video tracking system to record and analyze the mouse's swimming path.
Procedure:
-
Habituation (Day 1):
-
Allow mice to swim freely in the pool for 60 seconds without the platform.
-
Place a visible, flagged platform in the pool and guide the mouse to it if it doesn't find it within 60 seconds. Allow the mouse to stay on the platform for 15-30 seconds.[14]
-
Perform 4 trials per mouse, starting from different quadrants.
-
-
Acquisition Phase (Days 2-6):
-
The platform is hidden in a fixed location.
-
Each mouse undergoes 4 trials per day. For each trial, the mouse is released from one of the four quadrants in a random order.
-
The trial ends when the mouse finds the platform or after 60 seconds have elapsed. If the mouse fails to find the platform, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.[14]
-
-
Probe Trial (Day 7):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located), the number of times the mouse crosses the former platform location, and the swimming path.[14]
-
This test assesses fear-associated learning and memory.[15][16]
Apparatus:
-
A conditioning chamber with a grid floor connected to a shock generator.
-
A sound-attenuating box to house the chamber.
-
A video camera to record the mouse's behavior.
-
Software to control the stimuli and record freezing behavior.
Procedure:
-
Training/Conditioning (Day 1):
-
Place the mouse in the conditioning chamber and allow it to explore for a habituation period (e.g., 120 seconds).[15]
-
Present a conditioned stimulus (CS), such as an auditory cue (e.g., 80 dB white noise for 30 seconds).[15]
-
During the last 2 seconds of the CS, deliver an unconditioned stimulus (US), a mild foot shock (e.g., 0.5-0.7 mA for 2 seconds).[15][16]
-
Repeat the CS-US pairing 2-3 times with an inter-trial interval (e.g., 90-120 seconds).[15]
-
Remove the mouse from the chamber 30-60 seconds after the final shock.[17]
-
-
Contextual Fear Test (Day 2):
-
Place the mouse back into the same conditioning chamber (the context).
-
Record the mouse's behavior for a set period (e.g., 3-5 minutes) without presenting the CS or US.[16]
-
Measure the percentage of time the mouse spends freezing (complete immobility except for respiration).
-
III. Molecular and Cellular Analysis Protocols
This protocol is for the analysis of synaptic protein levels in brain tissue.[18][19][20]
Materials:
-
Mouse brain tissue (hippocampus or cortex)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CamKII, anti-spinophilin, anti-NMDAR1A, anti-NMDAR2A, anti-BDNF)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the brain tissue in ice-cold RIPA buffer.[20]
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).
-
This protocol is for quantifying Aβ40 and Aβ42 levels in brain homogenates.[21][22][23]
Materials:
-
Mouse brain tissue
-
Homogenization buffer (e.g., containing 5M guanidine (B92328) HCl)[22]
-
Dilution buffer
-
Commercially available Aβ40 and Aβ42 ELISA kits
-
Microplate reader
Procedure:
-
Sample Preparation:
-
ELISA Assay:
-
Follow the protocol provided with the commercial ELISA kit. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and calculate the concentration of Aβ40 and Aβ42 in the samples.
-
Normalize the Aβ levels to the total protein concentration of the homogenate.
-
This protocol describes the quantification of dendritic spines in the hippocampus.[24][25][26]
Materials:
-
Transgenic mice expressing a fluorescent protein in neurons (e.g., Thy1-YFP) or Golgi-Cox staining kit.
-
Perfusion solutions (PBS and 4% paraformaldehyde).
-
Vibratome or microtome.
-
Confocal or two-photon microscope.
-
Image analysis software (e.g., ImageJ/Fiji, Imaris).
Procedure:
-
Tissue Preparation:
-
Imaging:
-
Mount the brain sections on slides.
-
Acquire Z-stack images of dendrites from pyramidal neurons in the CA1 region of the hippocampus using a confocal or two-photon microscope.
-
-
Spine Quantification:
-
Use image analysis software to manually or semi-automatically count the number of dendritic spines along a defined length of dendrite (e.g., 20-50 µm).[25]
-
Calculate the spine density as the number of spines per unit length of the dendrite (spines/µm).
-
Analyze multiple dendrites from several neurons per animal to obtain a representative average.
-
Mandatory Visualizations
References
- 1. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. PBT2 rapidly improves cognition in Alzheimer's Disease: additional phase II analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. A Comprehensive Behavioral Test Battery to Assess Learning and Memory in 129S6/Tg2576 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive behavioral characterization of an APP/PS-1 double knock-in mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel approach to rapidly prevent age-related cognitive decline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal Ionophore Treatment Restores Dendritic Spine Density and Synaptic Protein Levels in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metal ionophore treatment restores dendritic spine density and synaptic protein levels in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cyagen.com [cyagen.com]
- 13. m.youtube.com [m.youtube.com]
- 14. jove.com [jove.com]
- 15. Contextual and Cued Fear Conditioning Test Using a Video Analyzing System in Mice [jove.com]
- 16. Cued and Contextual Fear Conditioning for Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. maze.conductscience.com [maze.conductscience.com]
- 18. Mouse-derived Synaptosomes Trypsin Cleavage Assay to Characterize Synaptic Protein Sub-localization [bio-protocol.org]
- 19. Western blot in homogenised mouse brain samples [protocols.io]
- 20. Western blot protocol for detecting ATP10B in mouse/rat brain [protocols.io]
- 21. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 22. Measuring Amyloid-β Peptide Concentrations in Murine Brain with Improved ELISA Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 4.11. Amyloid-β Quantification by ELISA [bio-protocol.org]
- 24. Long-Term In Vivo Imaging of Dendritic Spines in the Hippocampus Reveals Structural Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quantification of the density and morphology of dendritic spines and synaptic protein distribution using Thy1-YFP transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Changes in dendritic complexity and spine morphology following BCG immunization in APP/PS1 mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PBT 1033 (PBT2) in Models of Gram-positive Bacterial Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
PBT 1033, scientifically known as PBT2, is a zinc ionophore that has demonstrated significant antibacterial activity against a range of Gram-positive bacterial pathogens, particularly when used in combination with zinc.[1][2] Originally developed for neurodegenerative diseases, its ability to disrupt bacterial metal ion homeostasis has opened new avenues for its use as an antimicrobial agent.[3][4] These application notes provide a summary of the efficacy of PBT2 in preclinical models of Gram-positive infections and detailed protocols for key experiments.
Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococcus (VRE), and Group A Streptococcus (GAS) are leading causes of community and hospital-acquired infections and pose a significant threat due to rising antibiotic resistance.[1][5] PBT2, in combination with zinc, has been shown to exhibit bactericidal activity against these pathogens and can resensitize them to conventional antibiotics.[1][6]
Mechanism of Action
PBT2 functions as a Zn²⁺/H⁺ ionophore, facilitating the transport of zinc ions across the bacterial cell membrane in exchange for protons.[3][4] This influx of zinc disrupts the carefully maintained metal ion homeostasis within the bacterium. The excess intracellular zinc leads to a depletion of manganese, a critical cofactor for enzymes involved in mitigating oxidative stress, such as superoxide (B77818) dismutase (SodA).[3][4] The impairment of these antioxidant functions results in the accumulation of toxic reactive oxygen species (ROS), ultimately leading to bacterial cell death.[3][4] This multi-targeted mechanism is believed to lower the likelihood of resistance development.[3][4]
Data Presentation
In Vitro Efficacy of PBT2
The combination of PBT2 and zinc has been shown to reduce the Minimum Inhibitory Concentration (MIC) of colistin (B93849) for several Gram-positive pathogens, effectively rendering them susceptible to this polymyxin (B74138) antibiotic, which is typically only effective against Gram-negative bacteria.[7]
Table 1: PBT2 and Zinc Break Intrinsic Polymyxin Resistance in Gram-positive Pathogens [7]
| Bacterial Strain | Treatment | Colistin MIC (µg/mL) |
| Group A Streptococcus (GAS 5448) | Untreated | >1024 |
| PBT2 (2 µM) | >1024 | |
| Zinc (200 µM) | >1024 | |
| PBT2 (2 µM) + Zinc (200 µM) | 1 | |
| MRSA (USA300) | Untreated | >1024 |
| PBT2 (2 µM) | >1024 | |
| Zinc (200 µM) | >1024 | |
| PBT2 (2 µM) + Zinc (200 µM) | 2 | |
| VRE (E. faecium) | Untreated | >1024 |
| PBT2 (2 µM) | >1024 | |
| Zinc (200 µM) | >1024 | |
| PBT2 (2 µM) + Zinc (200 µM) | 2 | |
| Note: Data represents the mean of three biological replicates. MIC values in bold indicate susceptibility according to EUCAST breakpoints for Gram-negative bacteria (≤2 µg/mL).[7] |
In Vivo Efficacy of PBT2
In a murine wound infection model, topical application of PBT2 in combination with zinc and an antibiotic significantly reduced the bacterial burden of resistant Gram-positive pathogens.
Table 2: Efficacy of PBT2 and Zinc in a Murine Wound Infection Model [5]
| Pathogen | Infection Inoculum (CFU) | Treatment Group | Outcome (CFU recovered after 4 days) |
| GAS | 3.8 x 10⁶ | Ointment Only | ~10⁷ |
| PBT2 + Zn + Tetracycline | ~10³ (Significant Reduction) | ||
| MRSA | 5.3 x 10⁵ | Ointment Only | ~10⁷ |
| PBT2 + Zn + Erythromycin (B1671065) | ~10⁴ (Significant Reduction) | ||
| VRE | 9.4 x 10⁵ | Ointment Only | ~10⁶ |
| PBT2 + Zn + Vancomycin | ~10³ (Significant Reduction) | ||
| Note: PBT2 and Zinc concentrations in the ointment were 2-3 mM and 25-30 mM respectively. Antibiotic concentrations were 4-20 µg/mL.[5] Neither antibiotic nor PBT2-zinc alone significantly reduced bacterial burden.[1] |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of a substance that prevents visible growth of a bacterium.
Materials:
-
Gram-positive bacterial strains (e.g., S. aureus, E. faecium, S. pyogenes)
-
Appropriate broth medium (e.g., Todd-Hewitt Broth with 1% yeast extract - THY)
-
PBT2 stock solution (in DMSO)
-
Zinc Sulfate (ZnSO₄) stock solution (in water)
-
Antibiotic stock solution (e.g., colistin)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Bacterial Inoculum Preparation: Culture bacteria overnight. Dilute the culture in fresh broth to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds (PBT2, zinc, antibiotic) in the 96-well plates containing the broth. For combination testing, add a fixed sub-inhibitory concentration of PBT2 and/or zinc to each well before adding the serially diluted antibiotic.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
Protocol 2: Time-Kill Curve Assay
This assay assesses the bactericidal or bacteriostatic activity of a compound over time.
Materials:
-
Materials from Protocol 1
-
Sterile broth (e.g., THY)
-
Agar plates (e.g., Tryptic Soy Agar)
-
Sterile saline or PBS for dilutions
Procedure:
-
Culture Preparation: Prepare a bacterial culture in the logarithmic phase of growth at a concentration of approximately 5 x 10⁵ CFU/mL in flasks containing sterile broth.
-
Compound Addition: Add the test compounds at desired concentrations (e.g., 2x or 4x MIC) to the flasks. Include a no-drug control. For PBT2 and zinc combinations, specific concentrations such as 6 µM PBT2 and 600 µM ZnSO₄ have been used.[5]
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform ten-fold serial dilutions of the aliquot in sterile saline or PBS.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
Data Analysis: Count the colonies on the plates to determine the CFU/mL at each time point. Plot CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[5]
Protocol 3: Murine Dermal Wound Infection Model
This in vivo model is used to evaluate the efficacy of topical antimicrobial treatments.
Materials:
-
Female hairless mice (e.g., SKH1 strain, 6-8 weeks old)
-
Anesthetics (e.g., isoflurane)
-
Biopsy punch (e.g., 6 mm)
-
Bacterial suspension (e.g., MRSA at ~5 x 10⁵ CFU in 10 µL)
-
Topical ointment base (e.g., petroleum jelly)
-
Test compounds: PBT2, ZnSO₄, and relevant antibiotic.
Procedure:
-
Anesthesia and Wounding: Anesthetize the mice. Create a full-thickness cutaneous wound on the dorsum using a biopsy punch.
-
Infection: Inoculate the wound with a specific CFU count of the desired Gram-positive pathogen (e.g., 5.3 x 10⁵ CFU for MRSA).[5]
-
Treatment Application: Prepare the treatment ointments. For example, for MRSA, an ointment containing 3 mM PBT2, 30 mM ZnSO₄, and/or 4 µg/mL erythromycin can be used.[5]
-
Begin treatment a few hours post-infection. Apply a small amount of the designated ointment to the wound.
-
Treatment Regimen: Apply the treatment twice daily for a set period, typically 3-4 days.[5]
-
Endpoint Analysis: At the end of the treatment period, humanely euthanize the mice.
-
Excise the entire wound tissue.
-
Homogenize the tissue in a known volume of sterile PBS.
-
Serially dilute the homogenate and plate on selective agar to enumerate the bacterial CFU per gram of tissue.
-
Statistical Analysis: Compare the bacterial loads between the different treatment groups to determine the efficacy of the PBT2-containing formulations. A one-way ANOVA is often used for statistical comparison.[5]
References
- 1. Chemical Synergy between Ionophore PBT2 and Zinc Reverses Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Synergy between Ionophore PBT2 and Zinc Reverses Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Neurodegenerative Disease Treatment Drug PBT2 Breaks Intrinsic Polymyxin Resistance in Gram-Positive Bacteria | MDPI [mdpi.com]
Application Notes and Protocols for Studying the In Vitro Ionophore Activity of PBT2
For Researchers, Scientists, and Drug Development Professionals
PBT2 is a second-generation 8-hydroxyquinoline (B1678124) analog that functions as a metal-protein attenuating compound with ionophoric properties.[1] It has the ability to bind and transport divalent metal ions, such as zinc (Zn²⁺) and copper (Cu²⁺), across biological membranes.[2][3] This activity is central to its proposed therapeutic mechanisms in neurodegenerative diseases and its observed antimicrobial effects.[1][4] PBT2 facilitates the intracellular accumulation of these metal ions, thereby modulating various cellular processes.[2][3]
These application notes provide a detailed guide to the in vitro protocols for characterizing the ionophore activity of PBT2. The following sections include methodologies for assessing intracellular metal ion influx, the impact of PBT2 on amyloid-β aggregation and cellular viability, and its effect on the activity of metal-dependent enzymes.
Data Presentation: Quantitative Analysis of PBT2 Activity
The following tables summarize key quantitative data related to the in vitro activities of PBT2.
| Parameter | Value | Cell Line/System | Reference |
| PBT2 Concentration for Zinc Influx | 0.25 - 1.0 mg/L | Streptococcus uberis | [2] |
| Extracellular Zinc Concentration | 100 µM | Streptococcus uberis | [2] |
| PBT2 Concentration for Copper Influx | Not explicitly quantified in the provided search results | - | |
| Extracellular Copper Concentration | Not explicitly quantified in the provided search results | - |
| Assay | Compound | IC50 Value | Target | Reference |
| Amyloid-β Aggregation (Thioflavin T Assay) | PBT2 | 5.1 µM | Aβ1-42 Aggregation | [5] |
| Amyloid-β Aggregation (Thioflavin T Assay) | Clioquinol (CQ) | 4.7 µM | Aβ1-42 Aggregation | [5] |
| Cytotoxicity (MTT Assay) | Cisplatin | 150 ± 40 µM | A549 cells | [6] |
| Cytotoxicity (MTT Assay) | [56MESS] | 520 ± 160 µM | A549 cells | [6] |
| Cytotoxicity (MTT Assay) | [56MERR] | 1540 ± 480 µM | A549 cells | [6] |
Experimental Protocols
Measurement of Intracellular Zinc and Copper Influx using Fluorescent Probes
This protocol details the use of fluorescent probes to measure the PBT2-mediated influx of zinc and copper into cultured cells.
Materials:
-
Mammalian cell line (e.g., SH-SY5Y neuroblastoma cells, primary neurons)[7]
-
Cell culture medium and supplements
-
PBT2 (stock solution in DMSO)
-
Zinc sulfate (B86663) (ZnSO₄) or Copper(II) chloride (CuCl₂) (stock solutions in water)
-
Fluorescent copper probe (e.g., Phen Green SK)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Pluronic F-127 (for aiding dye loading)[11]
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Fluorescent Probe Loading:
-
Prepare a loading buffer containing the fluorescent probe (e.g., 1-5 µM FluoZin-3 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.[11]
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate at 37°C for 30-60 minutes to allow for dye uptake and de-esterification.[11]
-
-
Cell Washing: After incubation, gently wash the cells twice with warm HBSS to remove extracellular dye.
-
Treatment:
-
Prepare treatment solutions in HBSS containing various concentrations of PBT2 with and without the respective metal ion (e.g., 100 µM ZnSO₄).
-
Add the treatment solutions to the wells. Include controls for untreated cells, cells treated with metal ion alone, and cells treated with PBT2 alone.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen probe (e.g., FluoZin-3: Ex/Em ~494/518 nm; Phen Green SK: Ex/Em ~488/530 nm) over a time course (e.g., every 2 minutes for 30-60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the fluorescence intensity of treated cells to that of untreated controls.
-
Plot the change in fluorescence intensity over time to visualize the kinetics of ion influx.
-
Thioflavin T (ThT) Assay for Amyloid-β Aggregation
This protocol is used to assess the effect of PBT2 on the aggregation of amyloid-β (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.
Materials:
-
Amyloid-β (1-42) peptide
-
Hexafluoroisopropanol (HFIP) for Aβ preparation
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PBT2 (stock solution in DMSO)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with shaking capability
Protocol:
-
Aβ Peptide Preparation:
-
Dissolve Aβ(1-42) in HFIP to a concentration of 1 mg/mL.
-
Aliquot the solution and evaporate the HFIP to form a peptide film. Store the aliquots at -80°C.
-
Prior to the assay, re-suspend the Aβ film in a small volume of DMSO and then dilute to the final working concentration in PBS.
-
-
Assay Setup:
-
In a 96-well plate, combine Aβ(1-42) (e.g., 5 µM final concentration), ThT (e.g., 10 µM final concentration), and different concentrations of PBT2 in PBS.[5]
-
Include a positive control (Aβ and ThT without PBT2) and a negative control (ThT in PBS).
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader set to 37°C with intermittent shaking.
-
Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm at regular intervals (e.g., every 15 minutes) for up to 48 hours.[5]
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
Determine the lag time and the maximum fluorescence intensity for each condition.
-
Calculate the IC50 value for PBT2's inhibition of Aβ aggregation from a dose-response curve.[5]
-
MTT Assay for Cytotoxicity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following treatment with PBT2.
Materials:
-
Mammalian cell line (e.g., SH-SY5Y, HeLa)[7]
-
Cell culture medium and supplements
-
PBT2 (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
Microplate spectrophotometer
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment:
-
Remove the medium and add fresh medium containing various concentrations of PBT2.
-
Include an untreated control and a vehicle control (DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability against PBT2 concentration and determine the IC50 value.[12]
-
Superoxide (B77818) Dismutase (SOD1) Activity Assay
This protocol is designed to measure the activity of the copper-zinc dependent enzyme, superoxide dismutase 1 (SOD1), in cell lysates following treatment with PBT2.
Materials:
-
Mammalian cell line
-
Cell culture medium and supplements
-
PBT2 (stock solution in DMSO)
-
Cell lysis buffer
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
SOD activity assay kit (colorimetric or activity gel-based)
-
Microplate spectrophotometer or gel imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Treat cultured cells with various concentrations of PBT2 for a specified duration.
-
Harvest the cells and prepare cell lysates using a suitable lysis buffer.
-
Determine the protein concentration of each lysate.
-
-
SOD Activity Measurement (Colorimetric Assay):
-
Use a commercial SOD activity assay kit according to the manufacturer's instructions. These kits typically involve the generation of superoxide radicals and their detection by a colorimetric reagent. The presence of SOD inhibits this reaction.
-
Add a standardized amount of protein from each cell lysate to the reaction mixture.
-
Measure the absorbance at the appropriate wavelength.
-
-
SOD Activity Measurement (In-Gel Activity Assay):
-
Separate the cell lysates on a native polyacrylamide gel.
-
Stain the gel for SOD activity. This typically involves incubating the gel with nitroblue tetrazolium (NBT) and a superoxide-generating system (e.g., riboflavin (B1680620) and light).[13]
-
SOD activity will appear as clear bands on a dark background.
-
Quantify the band intensity using densitometry.
-
-
Data Analysis:
-
Calculate the SOD activity relative to the total protein concentration.
-
Compare the SOD activity in PBT2-treated cells to that of untreated controls.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro investigation of PBT2's ionophore activity. By employing these methods, researchers can effectively characterize the ability of PBT2 to transport zinc and copper across cellular membranes and evaluate its downstream effects on key cellular processes relevant to neurodegenerative diseases and other pathological conditions. The provided quantitative data and visual workflows serve as a valuable resource for designing and executing experiments to further elucidate the therapeutic potential of PBT2.
References
- 1. Chemical Synergy between Ionophore PBT2 and Zinc Reverses Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular amyloid beta interacts with SOD1 and impairs the enzymatic activity of SOD1: implications for the pathogenesis of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An ionophore breaks the multi-drug-resistance of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A novel method for the detection of viable human pancreatic beta cells by flow cytometry using fluorophores that selectively detect labile zinc, mitochondrial membrane potential and protein thiols [pubmed.ncbi.nlm.nih.gov]
- 9. Tracing of intracellular zinc(II) fluorescence flux to monitor cell apoptosis by using FluoZin-3AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flow cytometric measurement of labile zinc in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for PBT2 in Reversing Antibiotic Resistance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PBT2, a zinc ionophore, as a potential agent to reverse antibiotic resistance in various bacterial pathogens. The information compiled from recent studies is intended to guide researchers in designing and executing experiments to evaluate the efficacy of PBT2 in combination with conventional antibiotics.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. A promising strategy to combat this challenge is the use of antibiotic adjuvants, compounds that can restore the efficacy of existing antibiotics. PBT2, a safe-for-human-use zinc ionophore, has emerged as a potent agent in this class. By disrupting bacterial metal ion homeostasis, PBT2 sensitizes a broad spectrum of multidrug-resistant bacteria to various classes of antibiotics.[1][2][3] This document outlines the mechanism of action, provides quantitative data on its efficacy, and details experimental protocols for its application.
Mechanism of Action: Disruption of Bacterial Metal Ion Homeostasis
PBT2 functions as a zinc ionophore, facilitating the transport of zinc ions across bacterial cell membranes, leading to a state of zinc intoxication.[4][5][6][7] This influx of zinc disrupts the tightly regulated metal ion homeostasis within the bacterium, triggering a cascade of downstream events that ultimately re-sensitizes the pathogen to antibiotics.
The key consequences of PBT2-mediated zinc influx include:
-
Manganese Depletion: Increased intracellular zinc levels can lead to the depletion of other essential divalent metal ions, such as manganese.[4][8] Manganese is a crucial cofactor for enzymes involved in oxidative stress defense.
-
Increased Oxidative Stress: The depletion of manganese-dependent antioxidant enzymes, coupled with the toxic effects of excess zinc, results in an accumulation of reactive oxygen species (ROS), causing cellular damage.[4][6]
-
Inhibition of Key Cellular Processes: The disruption of metal ion balance affects various cellular processes, including DNA replication, protein synthesis, and cell wall maintenance, thereby weakening the bacteria and making them more susceptible to antibiotics.
The following diagram illustrates the proposed signaling pathway of PBT2 in reversing antibiotic resistance:
Caption: PBT2-mediated disruption of bacterial metal ion homeostasis.
Data Presentation: Efficacy of PBT2 in Combination with Antibiotics
The following tables summarize the quantitative data from key studies, demonstrating the ability of PBT2 to reduce the Minimum Inhibitory Concentration (MIC) of various antibiotics against multidrug-resistant bacteria.
Table 1: PBT2-Mediated Reduction in Antibiotic MIC against Gram-Positive Bacteria
| Bacterial Species | Antibiotic | MIC without PBT2 (µg/mL) | MIC with PBT2 + Zinc (µg/mL) | Fold Reduction | Reference |
| Streptococcus pyogenes (GAS) | Tetracycline | >256 | 2 | >128 | [1] |
| Staphylococcus aureus (MRSA) | Erythromycin | >256 | 0.5 | >512 | [1] |
| Enterococcus faecium (VRE) | Vancomycin | 256 | 4 | 64 | [1] |
| Streptococcus pyogenes (GAS) | Colistin | >1024 | 2 | >512 | [8] |
| Staphylococcus aureus (MRSA) | Colistin | >1024 | 2 | >512 | [8] |
| Enterococcus faecium (VRE) | Colistin | >1024 | 2 | >512 | [8] |
Table 2: PBT2-Mediated Reduction in Antibiotic MIC against Gram-Negative Bacteria
| Bacterial Species | Antibiotic | MIC without PBT2 (µg/mL) | MIC with PBT2 + Zinc (µg/mL) | Fold Reduction | Reference |
| Acinetobacter baumannii | Tetracycline | 128 | 4 | 32 | [3] |
| Acinetobacter baumannii | Doxycycline | 64 | 2 | 32 | [3] |
| Acinetobacter baumannii | Tigecycline | 8 | 0.5 | 16 | [3] |
| Neisseria gonorrhoeae | Tetracycline | 16 | 0.5 | 32 | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of PBT2 in reversing antibiotic resistance.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of an antibiotic in the presence and absence of PBT2 and zinc.
Caption: Workflow for MIC determination.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotic stock solution
-
PBT2 stock solution (in DMSO)
-
Zinc sulfate (B86663) (ZnSO₄) stock solution (in water)
-
Sterile pipette tips and multichannel pipette
-
Incubator (37°C)
-
Plate reader (optional, for OD measurements)
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture bacteria overnight in CAMHB.
-
Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Prepare Compound Plates:
-
Add 50 µL of CAMHB to all wells of a 96-well plate.
-
In the first column, add an additional 50 µL of the antibiotic stock solution at twice the highest desired concentration.
-
Perform a 2-fold serial dilution of the antibiotic across the plate from column 1 to 10.
-
To the appropriate wells (for the combination study), add a fixed concentration of PBT2 and ZnSO₄. Final concentrations typically range from 1-5 µM for PBT2 and 10-100 µM for ZnSO₄. Ensure the final DMSO concentration is non-inhibitory (typically ≤1%).
-
Include control wells: bacteria only (growth control), media only (sterility control), bacteria with PBT2/Zinc only, and bacteria with antibiotic only.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
-
Protocol 2: Checkerboard Assay for Synergy Testing
The checkerboard assay is used to systematically evaluate the interaction between two antimicrobial agents (e.g., an antibiotic and PBT2/zinc).
Caption: Workflow for the checkerboard synergy assay.
Procedure:
-
Follow the initial steps for preparing the bacterial inoculum as described in the MIC protocol.
-
In a 96-well plate, create a two-dimensional gradient of the antibiotic and the PBT2/zinc combination.
-
Serially dilute the antibiotic horizontally across the columns.
-
Serially dilute the PBT2/zinc combination vertically down the rows.
-
-
Inoculate the plate with the bacterial suspension and incubate as for the MIC assay.
-
Determine the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI):
-
FIC of drug A = MIC of drug A in combination / MIC of drug A alone
-
FIC of drug B = MIC of drug B in combination / MIC of drug B alone
-
FICI = FIC of drug A + FIC of drug B
-
-
Interpret the FICI:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Protocol 3: Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Procedure:
-
Prepare bacterial cultures in the logarithmic growth phase and dilute to a starting concentration of approximately 5 x 10⁵ CFU/mL in flasks containing CAMHB.
-
Add the antibiotic, PBT2/zinc, or the combination at desired concentrations (e.g., at their MIC values). Include a growth control without any compounds.
-
Incubate the flasks at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto appropriate agar (B569324) plates and incubate for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum is considered bactericidal activity. Synergy is defined as a ≥2-log₁₀ decrease in CFU/mL by the combination compared with the most active single agent.
Protocol 4: Murine Infection Model
In vivo studies are crucial to validate the efficacy of PBT2 in a physiological setting. The murine pneumonia model is commonly used for respiratory pathogens.
Procedure (General Overview):
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Infection:
-
Anesthetize mice.
-
Intranasally or intratracheally instill a defined inoculum of the bacterial pathogen.
-
-
Treatment:
-
At a specified time post-infection (e.g., 2 hours), administer the treatment (vehicle control, antibiotic alone, PBT2/zinc alone, or the combination) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
-
Monitoring: Monitor the mice for clinical signs of illness and body weight changes.
-
Endpoint Analysis: At a predetermined endpoint (e.g., 24 or 48 hours post-infection), euthanize the mice and collect relevant tissues (e.g., lungs, spleen) for:
-
Bacterial burden determination: Homogenize tissues and plate serial dilutions to enumerate CFU.
-
Histopathology: Assess tissue damage and inflammation.
-
Cytokine analysis: Measure inflammatory markers in bronchoalveolar lavage fluid or tissue homogenates.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and require approval from an Institutional Animal Care and Use Committee (IACUC).
Conclusion
PBT2 demonstrates significant potential as an antibiotic adjuvant to combat multidrug-resistant bacteria. Its mechanism of action, centered on the disruption of bacterial metal ion homeostasis, offers a promising avenue to restore the efficacy of conventional antibiotics. The protocols provided in these application notes serve as a guide for researchers to further investigate and validate the therapeutic potential of PBT2 in various preclinical models. Rigorous and standardized experimental approaches are essential to advance this promising strategy towards clinical application.
References
- 1. Zinc uptake regulator - Wikipedia [en.wikipedia.org]
- 2. Chemical Synergy between Ionophore PBT2 and Zinc Reverses Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repurposing the Ionophore, PBT2, for Treatment of Multidrug-Resistant Neisseria gonorrhoeae Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: PBT 1033 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PBT 1033, also known as PBT2, is a second-generation 8-hydroxyquinoline (B1678124) analog that functions as a copper and zinc ionophore.[1][2][3] Initially investigated for the treatment of neurodegenerative conditions such as Alzheimer's and Huntington's diseases, this compound has demonstrated a favorable safety profile in human clinical trials.[4][5][6] Beyond its neuroprotective potential, this compound has emerged as a promising agent in combination therapies, particularly for overcoming antibiotic resistance in bacteria.[1][7]
These application notes provide a comprehensive overview of the use of this compound in combination with other therapeutic agents, summarizing key quantitative data and offering detailed experimental protocols for researchers.
Data Presentation: this compound in Antibacterial Combination Therapy
The synergistic activity of this compound with zinc and various antibiotics has been demonstrated against several Gram-positive and Gram-negative bacteria. The following tables summarize the key findings from in vitro studies.
Table 1: Synergistic Antibacterial Activity of this compound and Zinc [1]
| Bacterial Strain | This compound (µM) | Zinc (µM) | Outcome |
| Group A Streptococcus (GAS) | 1.5 | 400 | Significant growth inhibition |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 1.5 | 400 | Significant growth inhibition |
| Vancomycin-resistant Enterococcus (VRE) | 1.5 | 400 | Significant growth inhibition |
Table 2: this compound and Zinc in Combination with Colistin against Gram-Positive Bacteria [3]
| Bacterial Strain | Treatment | Colistin MIC (µg/mL) |
| Group A Streptococcus (GAS) 5448 | Untreated | >256 |
| This compound | 128 | |
| This compound + Zinc | 1 | |
| Methicillin-resistant S. aureus (MRSA) USA300 | Untreated | >256 |
| This compound | 64 | |
| This compound + Zinc | 2 | |
| Vancomycin-resistant Enterococcus (VRE) | Untreated | >256 |
| This compound | 128 | |
| This compound + Zinc | 2 |
MIC values in bold indicate susceptibility based on EUCAST breakpoints for Gram-negative bacteria (≤2 µg/mL).
Experimental Protocols
Protocol 1: Determination of Synergistic Antibacterial Activity using Checkerboard Assay
This protocol outlines the methodology to assess the synergistic effect of this compound in combination with another agent (e.g., an antibiotic) against a bacterial strain of interest.
Materials:
-
This compound
-
Therapeutic agent of interest (e.g., antibiotic)
-
Bacterial strain
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the combination agent in a suitable solvent (e.g., DMSO) and then dilute in the growth medium to the desired starting concentrations. It is recommended to prepare stock solutions at 4 times the highest concentration to be tested.
-
-
Checkerboard Setup:
-
In a 96-well plate, serially dilute this compound horizontally (e.g., along the columns) and the combination agent vertically (e.g., down the rows). This creates a matrix of varying concentrations of both agents.
-
Include wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Include a positive control well (bacteria with no agents) and a negative control well (medium only).
-
-
Bacterial Inoculation:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Dilute the inoculum in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial suspension to all wells except the negative control.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC for each agent alone and for each combination by visual inspection of turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction:
-
FIC of Agent A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Agent B = (MIC of B in combination) / (MIC of B alone)
-
FICI = FIC of Agent A + FIC of Agent B
-
-
Interpretation of FICI:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive/Indifference
-
FICI > 4: Antagonism
-
-
Protocol 2: In Vivo Murine Wound Infection Model for Combination Therapy
This protocol describes a model to evaluate the in vivo efficacy of this compound in combination with an antibiotic for treating a localized bacterial infection.[1][3]
Materials:
-
This compound
-
Antibiotic of interest
-
Bacterial strain (e.g., MRSA)
-
Female BALB/c mice (6-8 weeks old)
-
Anesthetic
-
Surgical tools (scalpel, forceps)
-
Topical formulation vehicle
-
Sterile saline
-
Bacterial counting supplies (agar plates, incubator)
Procedure:
-
Animal Preparation:
-
Anesthetize the mice.
-
Shave a small area on the dorsal side of each mouse.
-
-
Wound Creation and Inoculation:
-
Create a small, superficial skin wound using a scalpel.
-
Inoculate the wound with a specific concentration of the bacterial strain (e.g., 1 x 10^7 CFU).
-
-
Treatment Administration:
-
Prepare topical formulations of this compound, the antibiotic, and the combination in a suitable vehicle.
-
Divide the mice into treatment groups: Vehicle control, this compound alone, antibiotic alone, and this compound + antibiotic.
-
Apply the respective treatments to the wounds at specified time points (e.g., 2 and 6 hours post-infection).
-
-
Evaluation of Bacterial Burden:
-
At a predetermined time point (e.g., 24 hours post-infection), euthanize the mice.
-
Excise the wound tissue.
-
Homogenize the tissue in sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) plates.
-
Incubate the plates and count the number of colony-forming units (CFU) to determine the bacterial load in the tissue.
-
-
Data Analysis:
-
Compare the bacterial burden between the different treatment groups. A statistically significant reduction in CFU in the combination therapy group compared to the single-agent and vehicle control groups indicates in vivo efficacy.
-
Mandatory Visualizations
Caption: Mechanism of synergistic antibacterial action of this compound.
Caption: Workflow for evaluating this compound combination therapy.
Concluding Remarks
This compound presents a compelling case for use in combination therapies, particularly in the context of infectious diseases where it can re-sensitize resistant bacteria to existing antibiotics. The provided protocols offer a foundational framework for researchers to explore the synergistic potential of this compound with other therapeutic agents. Further research into combination strategies for neurodegenerative diseases is also warranted, building upon the compound's established neuroprotective properties and safety profile.
References
- 1. Chemical Synergy between Ionophore PBT2 and Zinc Reverses Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [research-repository.griffith.edu.au]
- 3. mdpi.com [mdpi.com]
- 4. PBT2 for the Treatment of Alzheimer's Disease |… | Clinician.com [clinician.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. A randomized, exploratory molecular imaging study targeting amyloid β with a novel 8-OH quinoline in Alzheimer's disease: The PBT2-204 IMAGINE study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Synergy between Ionophore PBT2 and Zinc Reverses Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PBT2 Clinical Trials in Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental design, protocols, and data from clinical trials of PBT2, a metal protein-attenuating compound, in Alzheimer's and Huntington's diseases.
Introduction
PBT2 is a second-generation 8-hydroxyquinoline (B1678124) analog designed to modulate metal-protein interactions implicated in the pathology of neurodegenerative diseases. Its proposed mechanism of action involves the redistribution of metal ions, such as copper and zinc, from pathological protein aggregates, thereby reducing their toxicity and promoting their clearance. This document outlines the key clinical trials that have investigated the safety and efficacy of PBT2 in patient populations.
PBT2 Mechanism of Action
PBT2 acts as a metal ionophore, facilitating the transport of metal ions across cellular membranes. In neurodegenerative diseases like Alzheimer's and Huntington's, dyshomeostasis of metal ions is thought to contribute to the aggregation and toxicity of proteins such as amyloid-beta (Aβ) and mutant huntingtin. PBT2 is believed to exert its therapeutic effects by sequestering excess metal ions from these protein aggregates and redistributing them to intracellular compartments where they are required for normal neuronal function. This action can lead to the disaggregation of toxic protein oligomers and a reduction in oxidative stress.
Caption: PBT2 Mechanism of Action.
Clinical Trial Overviews
Two key Phase II clinical trials have evaluated PBT2 in neurodegenerative diseases: the IMAGINE trial for Alzheimer's disease and the Reach2HD trial for Huntington's disease.
Experimental Design and Patient Population
| Feature | IMAGINE Trial (Alzheimer's Disease) | Reach2HD Trial (Huntington's Disease) |
| Study Phase | Phase IIa | Phase II |
| Primary Objective | Safety and tolerability of PBT2.[1] | Safety and tolerability of PBT2.[2] |
| Secondary Objectives | Effect on Aβ amyloid accumulation, cognition, and brain volume.[1] | Efficacy on cognition, motor performance, behavior, and functional capacity.[2] |
| Study Design | 12-month randomized, double-blind, placebo-controlled trial with a 12-month open-label extension.[1] | 26-week randomized, double-blind, placebo-controlled trial.[3] |
| Patient Population | Prodromal or mild Alzheimer's disease.[1] | Early to mid-stage Huntington's disease.[3] |
| Number of Participants | 42 enrolled (15 placebo, 27 PBT2).[4] | 109 enrolled (35 placebo, 38 PBT2 100mg, 36 PBT2 250mg).[3] |
| Dosage | 250 mg PBT2 once daily or placebo.[1] | 100 mg or 250 mg PBT2 once daily, or placebo.[3] |
Experimental Protocols
Biomarker Analysis: Amyloid-β (Aβ) Measurement
a. Positron Emission Tomography (PET) with Pittsburgh Compound B (PiB)
-
Objective: To quantify fibrillar Aβ plaque burden in the brain.
-
Protocol:
-
Tracer Injection: Intravenous injection of approximately 15 mCi of ¹¹C-PiB.
-
Uptake Period: A 40-minute uptake period allows the tracer to distribute and bind to Aβ plaques.
-
Image Acquisition: A 30-minute dynamic PET scan is acquired from 40 to 70 minutes post-injection.
-
Image Analysis: Standardized Uptake Value Ratios (SUVRs) are calculated by normalizing the regional tracer uptake to a reference region with low Aβ deposition, typically the cerebellar cortex.
-
b. Cerebrospinal Fluid (CSF) Aβ42 Measurement
-
Objective: To measure the concentration of soluble Aβ42 in the CSF, which is inversely correlated with brain Aβ plaque load.
-
Protocol:
-
Sample Collection: CSF is collected via lumbar puncture.
-
Sample Processing: Samples are centrifuged to remove cellular debris and stored at -80°C.
-
Analysis: Aβ42 levels are quantified using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).
-
Cognitive and Functional Assessments
a. Neuropsychological Test Battery (NTB)
-
Objective: To assess cognitive function across various domains.
-
Protocol: The NTB is a composite of standardized neuropsychological tests. While the exact composition can vary, in the PBT2 trials for Alzheimer's disease, key components included:
-
Category Fluency Test: Assesses verbal fluency and executive function.
-
Trail Making Test Part B: Measures executive function, specifically cognitive flexibility and processing speed.[5]
-
-
Administration: Administered by a trained psychometrician according to standardized instructions. Scoring is based on published norms.
b. Cognitive Assessments in Huntington's Disease (Reach2HD)
-
Objective: To evaluate cognitive changes in individuals with Huntington's disease.
-
Protocol: The cognitive assessment battery in the Reach2HD trial included a composite of five tests:
-
Category Fluency Test
-
Trail Making Test Part B
-
Map Search
-
Symbol Digit Modalities Test
-
Stroop Word Reading Test [6]
-
-
Additional Tests: The trial also utilized the Trail Making Test Part A, Montreal Cognitive Assessment, and the Speeded Tapping Test.[6]
Quantitative Data Summary
IMAGINE Trial (Alzheimer's Disease) - Key Outcomes
| Outcome Measure | Placebo Group (n=15) | PBT2 250mg Group (n=27) | p-value |
| Change in PiB-PET SUVR at 12 months | -0.04 (Atypical reduction) | -0.06 | Not Met (Primary Endpoint)[4] |
| Hippocampal Volume Change at 12 months | -4.0% | -2.6% | Trend towards preservation[4] |
Note: The primary endpoint was not met due to an unexpected reduction in the placebo group's PiB-PET signal.
Reach2HD Trial (Huntington's Disease) - Key Outcomes
| Outcome Measure | Placebo Group (n=35) | PBT2 100mg Group (n=38) | PBT2 250mg Group (n=36) | p-value (vs. Placebo) |
| Change in Composite Cognition Z-score at 26 weeks | - | -0.02 | 0.07 | 0.772 (100mg), 0.240 (250mg)[3] |
| Change in Trail Making Test Part B (seconds) at 26 weeks | - | -0.79 | -17.65 | 0.925 (100mg), 0.042 (250mg)[3] |
| Serious Adverse Events | 1 | 3 | 6 | -[3] |
Note: A statistically significant improvement was observed in the Trail Making Test Part B for the 250mg PBT2 group.
Visualizations
Caption: Phase II Clinical Trial Workflow.
Conclusion
The Phase II clinical trials of PBT2 in Alzheimer's and Huntington's diseases have demonstrated that the drug is generally safe and well-tolerated.[4][7] While the IMAGINE trial in Alzheimer's disease did not meet its primary endpoint on amyloid imaging, it suggested a potential effect on preserving brain volume.[4] The Reach2HD trial in Huntington's disease showed a statistically significant improvement in a measure of executive function at the higher dose.[3] These findings, although not definitive, provide a rationale for further investigation of PBT2 and similar metal-protein attenuating compounds in neurodegenerative diseases. Future trials will require larger sample sizes and potentially longer durations to conclusively determine the clinical efficacy of this therapeutic approach.
References
- 1. A randomized, exploratory molecular imaging study targeting amyloid β with a novel 8-OH quinoline in Alzheimer's disease: The PBT2-204 IMAGINE study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Repurposing the Ionophore, PBT2, for Treatment of Multidrug-Resistant Neisseria gonorrhoeae Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mrctcenter.org [mrctcenter.org]
- 5. Prana announces results of Reach2HD trial of PBT2 for Huntington's disease – HDBuzz [en.hdbuzz.net]
- 6. Safety, tolerability, and efficacy of PBT2 in Huntington's disease: a phase 2, randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Screening PBT 1033 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
PBT 1033, also known as PBT2, is a second-generation 8-hydroxyquinoline (B1678124) analog investigated for its therapeutic potential in neurodegenerative diseases and, more recently, for its antimicrobial properties.[1][2] Its primary mechanism of action involves acting as a zinc and copper ionophore, disrupting metal ion homeostasis within cells.[3][4] This activity leads to an increase in intracellular zinc levels, which in turn can trigger a cascade of downstream cellular events, including the modulation of signaling pathways and, at higher concentrations, the induction of oxidative stress and cytotoxicity.[4][5]
These application notes provide detailed protocols for a panel of cell-based assays designed to screen and characterize the activity of this compound. The described assays will enable researchers to quantify its cytotoxic effects, measure its impact on intracellular zinc concentration, and assess the induction of reactive oxygen species (ROS).
Signaling Pathway Modulated by this compound
This compound acts as a metal chaperone, facilitating the transport of zinc and copper ions across the cell membrane. The influx of zinc disrupts the tightly regulated intracellular metal ion homeostasis, leading to a cascade of downstream effects. One key consequence is the generation of reactive oxygen species (ROS), which can lead to oxidative stress and cellular damage. This disruption of metal homeostasis and induction of oxidative stress are central to the biological activity of this compound.
Caption: this compound binds extracellular zinc and transports it into the cell, disrupting metal ion homeostasis and leading to ROS production and cytotoxicity.
Experimental Workflow for Screening this compound Activity
A typical workflow for screening the activity of this compound involves a primary screen for cytotoxicity to determine the effective concentration range, followed by secondary assays to elucidate the mechanism of action, such as measuring intracellular zinc levels and ROS production.
Caption: A sequential workflow for screening this compound, starting with cell viability to determine potency, followed by mechanistic assays.
Quantitative Data Summary
The following tables summarize quantitative data for this compound (PBT2) activity from various cell-based assays.
Table 1: Cytotoxicity of this compound (PBT2) in Mammalian Cell Lines
| Cell Line | Assay Type | Incubation Time (h) | EC50 / IC50 (µM) | Reference |
| Human Neuronal (SH-SY5Y) | MTT | 24 | ~10 | [2] |
| Human Embryonic Kidney (HEK293) | Not Specified | 48 | Not Specified | [6] |
| Human Liver (HepG2) | Not Specified | 24 | >60 | [6] |
Table 2: Effect of this compound (PBT2) on Intracellular Metal Ion Concentration
| Cell Type | Metal Ion | Assay Method | PBT2 Conc. (µM) | Fold Increase (vs. Control) | Reference |
| S. uberis | Zinc | ICP-MS | 0.25 (+100 µM Zn) | >3 | [3][7] |
| S. uberis | Manganese | ICP-MS | Not Specified | Decrease | [3][7] |
| Mammalian Cells | Zinc | FluoZin-3 AM | Not Specified | Significant Increase | [4][8] |
Table 3: this compound (PBT2) Activity in Antimicrobial Assays
| Bacterial Strain | Assay Type | MIC (mg/L) | Reference |
| N. gonorrhoeae (MDR) | Broth Microdilution | 0.156–0.3125 | [1] |
| S. uberis | Broth Microdilution | 5.0 | [4] |
Experimental Protocols
Cell Viability Assay using MTS
This protocol is designed to determine the cytotoxic effects of this compound on a mammalian cell line of choice. The MTS assay measures the metabolic activity of viable cells.
Materials:
-
Mammalian cell line (e.g., SH-SY5Y, HEK293, HepG2)
-
Complete cell culture medium
-
96-well clear-bottom black tissue culture plates
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9][10]
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the average absorbance of the media-only wells (background) from all other absorbance readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of this compound concentration and determine the EC50 value using a non-linear regression analysis.
-
Intracellular Zinc Measurement using FluoZin-3 AM
This protocol describes the use of the fluorescent zinc indicator FluoZin-3 AM to measure changes in intracellular zinc concentration following treatment with this compound.
Materials:
-
Mammalian cell line
-
Complete cell culture medium
-
96-well clear-bottom black tissue culture plates
-
This compound stock solution (in DMSO)
-
FluoZin-3 AM (e.g., from Thermo Fisher Scientific)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microplate reader (Excitation: ~494 nm, Emission: ~516 nm)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate as described in the MTS assay protocol and incubate overnight.
-
-
Dye Loading:
-
Prepare a FluoZin-3 AM loading solution. A final concentration of 1-5 µM FluoZin-3 AM with 0.02% Pluronic F-127 in HBSS is recommended.
-
Remove the culture medium and wash the cells once with HBSS.
-
Add 100 µL of the FluoZin-3 AM loading solution to each well.
-
Incubate for 30-60 minutes at 37°C.[4]
-
-
Compound Treatment and Measurement:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS containing the desired concentrations of this compound and a zinc source (e.g., 10 µM ZnSO4) to the wells.
-
Immediately begin kinetic fluorescence measurements using a microplate reader at Ex/Em of ~494/516 nm. Read every 1-2 minutes for a total of 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells) from all readings.
-
Plot the change in fluorescence intensity over time for each treatment condition.
-
The rate and magnitude of the fluorescence increase are indicative of the rate and extent of intracellular zinc influx.
-
Reactive Oxygen Species (ROS) Detection using DCFH-DA
This protocol utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect the generation of intracellular ROS induced by this compound.
Materials:
-
Mammalian cell line
-
Complete cell culture medium
-
96-well clear-bottom black tissue culture plates
-
This compound stock solution (in DMSO)
-
DCFH-DA (e.g., from Sigma-Aldrich)
-
HBSS or other suitable buffer
-
Positive control for ROS induction (e.g., H2O2)
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate as described in the MTS assay protocol and incubate overnight.
-
-
Dye Loading:
-
Compound Treatment and Measurement:
-
Wash the cells twice with HBSS to remove excess probe.
-
Add 100 µL of HBSS containing this compound at various concentrations. Include a positive control (e.g., 100 µM H2O2) and a vehicle control.
-
Incubate for a desired period (e.g., 1-4 hours).
-
Measure the fluorescence intensity at Ex/Em of ~485/530 nm.[14][18]
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Express the ROS levels as a fold-change relative to the vehicle-treated control.
-
Plot the fold-change in ROS production against the this compound concentration.
-
References
- 1. Repurposing the Ionophore, PBT2, for Treatment of Multidrug-Resistant Neisseria gonorrhoeae Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal Ionophore Treatment Restores Dendritic Spine Density and Synaptic Protein Levels in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zinc-induced Neurotoxicity Mediated by Transient Receptor Potential Melastatin 7 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PBT2 inhibits glutamate-induced excitotoxicity in neurons through metal-mediated preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of tolvaptan-induced toxicity in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Parameters Influencing Zinc in Experimental Systems in Vivo and in Vitro [mdpi.com]
- 9. Relevance of the incubation period in cytotoxicity testing with primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Data on the effect of Angiotensin II and 6-hydroxydopamine on reactive oxygen species production, antioxidant gene expression and viability of different neuronal cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nanopartikel.info [nanopartikel.info]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
Troubleshooting & Optimization
PBT 1033 Technical Support Center: Troubleshooting Solubility in DMSO
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered with PBT 1033 in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: There are varying reports on the solubility of this compound in DMSO, which can be a source of confusion. Published data ranges from slightly soluble to highly soluble. For instance, some suppliers report solubility as high as 100 mg/mL (368.81 mM)[1] and 55 mg/mL (202.85 mM)[2], while other sources describe it as slightly soluble at 0.1-1 mg/mL[3]. This variability may be attributed to differences in compound purity, hydration state, or experimental conditions.
Q2: I am having trouble dissolving this compound in DMSO. What can I do?
A2: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Sonication: Using a sonicator is recommended to aid in the dissolution of this compound in DMSO[2].
-
Gentle Warming: Gently warm the solution to aid dissolution. However, be cautious with temperature to avoid degradation of the compound.
-
Inert Gas: When preparing a stock solution, it is good practice to purge the solvent of choice with an inert gas[3].
-
Fresh DMSO: Ensure you are using high-quality, anhydrous DMSO, as absorbed water can affect solubility.
Q3: What are the recommended concentrations for this compound stock solutions in DMSO?
A3: For most experimental needs, stock solutions of this compound in DMSO are typically prepared at concentrations such as 5 mM, 10 mM, or 20 mM[1].
Q4: How should I store my this compound solid compound and DMSO stock solutions?
A4: Proper storage is crucial for maintaining the integrity of this compound.
-
Solid Compound: Store the solid powder at -20°C for long-term stability (up to 3 years)[2][3].
-
DMSO Stock Solution: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to one year[2].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound is not fully dissolving in DMSO at the desired concentration. | Compound has low solubility under the current conditions. | - Use sonication to facilitate dissolution[2].- Gently warm the solution while vortexing.- Prepare a more dilute stock solution. |
| Precipitation occurs after the stock solution is prepared. | The solution is supersaturated or the compound is degrading. | - Ensure the stock solution is stored properly at -80°C in aliquots[2].- Avoid repeated freeze-thaw cycles.- Filter-sterilize the solution before storage. |
| Inconsistent results are observed between experiments. | Variability in the concentration of the this compound solution. | - Always ensure the compound is fully dissolved before use.- Prepare fresh dilutions from a validated stock solution for each experiment. |
Quantitative Solubility Data
| Solvent | Reported Solubility | Molar Concentration | Source |
| DMSO | 100 mg/mL | 368.81 mM | [1] |
| DMSO | 55 mg/mL | 202.85 mM | [2] |
| DMSO | 0.1-1 mg/mL | - | [3] |
Note: The molecular weight of this compound is 271.14 g/mol .
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Preparation: Allow the this compound vial and anhydrous DMSO to equilibrate to room temperature.
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, you would need 2.71 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Mixing: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial for 5-10 minutes[2]. Gentle warming can also be applied if necessary.
-
Storage: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C[2].
Visualizing Signaling Pathways and Workflows
To aid in understanding the experimental processes and the mechanism of action of this compound, the following diagrams are provided.
Caption: Workflow for preparing a this compound stock solution in DMSO.
References
PBT2 Technical Support Center: Overcoming High-Concentration Cytotoxicity in Cell Culture
Welcome to the technical support center for PBT2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges associated with PBT2 toxicity at high concentrations in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of PBT2-induced toxicity at high concentrations in mammalian cell culture?
A1: PBT2 is a metal ionophore, meaning it transports metal ions across cellular membranes. At high concentrations, its toxicity primarily stems from its potent ability to disrupt intracellular metal ion homeostasis. PBT2 facilitates the influx of extracellular zinc (Zn²⁺) and copper (Cu²⁺) into the cytoplasm.[1][2][3] This rapid and excessive accumulation of intracellular metal ions can lead to a cascade of cytotoxic events, including:
-
Oxidative Stress: The surge in intracellular free metal ions, particularly copper, can catalyze the production of reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA.[2]
-
Mitochondrial Dysfunction: Disrupted metal homeostasis and oxidative stress can impair mitochondrial function, affecting cellular energy production and potentially triggering apoptosis.
-
Disruption of Calcium Homeostasis: PBT2 can induce a zinc-dependent increase in intracellular calcium (Ca²⁺) levels.[4] While this can have a preconditioning protective effect at lower concentrations, at high concentrations, sustained elevated calcium can be cytotoxic.
Q2: Is the cytotoxicity of PBT2 universal across all cell lines?
A2: The cytotoxic threshold for PBT2 can vary between different cell lines. This variability is influenced by several factors, including the cell type's inherent ability to manage metal ion homeostasis and oxidative stress, the expression levels of metal-binding proteins (e.g., metallothioneins), and the activity of antioxidant defense pathways. For example, neuronal cells may exhibit different sensitivities compared to liver or kidney cells. One study noted that PBT2 was found to be more cytotoxic than other related 8-hydroxyquinoline (B1678124) compounds.[2]
Q3: What are the visible signs of PBT2-induced toxicity in cell culture?
A3: Common morphological changes indicating PBT2 toxicity include:
-
Rounding of cells and detachment from the culture surface.
-
Cell shrinkage and membrane blebbing, which are characteristic of apoptosis.
-
Reduced cell proliferation and confluency.
-
Increased number of floating, dead cells in the culture medium.
Q4: Are there any strategies to mitigate PBT2 toxicity without compromising its intended biological effects?
A4: Yes, several strategies can be employed to reduce PBT2-induced cytotoxicity:
-
Co-treatment with Antioxidants: Since a major component of PBT2 toxicity is oxidative stress, co-treatment with antioxidants can be effective. N-acetylcysteine (NAC) is a glutathione (B108866) precursor and a potent ROS scavenger that has been shown to mitigate oxidative stress-induced cell death.[5] Other antioxidants like Vitamin E could also be explored.
-
Metal-Mediated Preconditioning: In neuronal cell models, pre-treatment with a low, non-toxic dose of PBT2 has been shown to protect against subsequent excitotoxicity.[4] This "preconditioning" effect is mediated by a transient, zinc-dependent increase in intracellular calcium, which activates pro-survival signaling pathways.[4]
-
Optimization of Concentration and Exposure Time: Conduct a thorough dose-response and time-course experiment to identify the optimal concentration and duration of PBT2 treatment that elicits the desired biological effect with minimal toxicity.
-
Control of Metal Ions in Culture Media: The concentration of zinc and copper in the cell culture medium can influence the severity of PBT2-induced toxicity. Using a defined medium with known metal concentrations can help in achieving more reproducible results.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro experiments with PBT2.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in cytotoxicity assay results between replicates. | - Inconsistent cell seeding density.- Uneven distribution of PBT2 in wells.- Edge effects in the microplate. | - Ensure a homogenous single-cell suspension before seeding.- Mix the plate gently after adding PBT2.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Observed cytotoxicity is much higher or lower than expected. | - Incorrect PBT2 concentration.- Degradation or precipitation of PBT2 stock solution.- Inappropriate assay for the mechanism of cell death. | - Verify the stock concentration and perform fresh serial dilutions for each experiment.- Store the PBT2 stock solution as recommended (typically at -20°C or -80°C in a suitable solvent like DMSO) and avoid repeated freeze-thaw cycles.- If necrosis is suspected, an LDH assay may be more appropriate than an MTT assay, which measures metabolic activity. |
| MTT assay shows low signal even in control wells. | - Low cell number.- Reduced metabolic activity of cells. | - Optimize the initial cell seeding density.- Ensure the cells are healthy and in the logarithmic growth phase before starting the experiment. |
| High background in fluorescence-based assays. | - Autofluorescence of PBT2.- Non-specific binding of reagents. | - Include a "PBT2 only" control (no cells) to measure its intrinsic fluorescence and subtract this from the experimental values.- Optimize washing steps and blocking procedures. |
Quantitative Data Summary
Specific IC50 values for PBT2 across a wide range of mammalian cell lines are not extensively reported in publicly available literature. The toxicity is highly dependent on the cell type and experimental conditions. The following tables provide an illustrative summary of expected dose-dependent effects and a template for recording your own experimental data.
Table 1: Illustrative Dose-Dependent Effects of PBT2 on Mammalian Cell Viability (24-hour treatment)
| Cell Line | PBT2 Concentration (µM) | Expected % Cell Viability | Primary Mechanism of Toxicity |
| SH-SY5Y (Neuroblastoma) | 1 - 5 | > 90% (Potential for preconditioning) | Minimal |
| 10 - 25 | 50 - 80% | Oxidative stress, Ca²⁺ dysregulation | |
| > 50 | < 50% | Severe oxidative stress, Apoptosis | |
| HepG2 (Hepatoma) | 1 - 10 | > 85% | Minimal |
| 25 - 75 | 40 - 70% | Metal ion overload, Oxidative stress | |
| > 100 | < 40% | Severe cytotoxicity | |
| HEK293 (Embryonic Kidney) | 1 - 15 | > 90% | Minimal |
| 20 - 50 | 50 - 80% | Disruption of metal homeostasis | |
| > 75 | < 50% | Apoptosis, Necrosis |
Table 2: Template for Experimental Determination of PBT2 IC50 Values
| Cell Line | Incubation Time (h) | Assay Type | IC50 (µM) | 95% Confidence Interval |
| e.g., SH-SY5Y | 24 | MTT | [Your Data] | [Your Data] |
| e.g., SH-SY5Y | 48 | MTT | [Your Data] | [Your Data] |
| e.g., HepG2 | 24 | LDH Release | [Your Data] | [Your Data] |
| e.g., HepG2 | 48 | LDH Release | [Your Data] | [Your Data] |
Experimental Protocols
Protocol 1: Assessment of PBT2 Cytotoxicity using MTT Assay
This protocol provides a general framework for determining the effect of PBT2 on cell viability by measuring mitochondrial metabolic activity.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
PBT2 stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom sterile tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of PBT2 in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of PBT2. Include vehicle-only controls (e.g., DMSO at the same final concentration as the highest PBT2 dose) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the log of the PBT2 concentration to determine the IC50 value.
Protocol 2: Co-treatment with N-acetylcysteine (NAC) to Mitigate PBT2 Toxicity
This protocol outlines a method to assess the protective effect of NAC against PBT2-induced cytotoxicity.
Materials:
-
Same as Protocol 1
-
N-acetylcysteine (NAC) stock solution (e.g., 1 M in sterile water, pH adjusted to 7.4)
Procedure:
-
Cell Seeding: Follow step 1 of Protocol 1.
-
Co-treatment: Prepare serial dilutions of PBT2 in complete culture medium. For each PBT2 concentration, prepare a parallel set of solutions also containing a final concentration of NAC (e.g., 1-5 mM). Also, prepare controls for untreated cells, cells treated with the vehicle, and cells treated with NAC alone.
-
Incubation, MTT Addition, Solubilization, and Measurement: Follow steps 3-6 of Protocol 1.
-
Data Analysis: Compare the cell viability curves of cells treated with PBT2 alone to those co-treated with PBT2 and NAC to determine if NAC provides a protective effect.
Signaling Pathways and Experimental Workflows
Below are diagrams generated using DOT language to visualize key pathways and workflows related to PBT2's mechanism of action and the assessment of its cytotoxicity.
Caption: Mechanism of PBT2-induced cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PBT2 acts through a different mechanism of action than other 8-hydroxyquinolines: an X-ray fluorescence imaging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PBT2 inhibits glutamate-induced excitotoxicity in neurons through metal-mediated preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting MDM2 for Neuroblastoma Therapy: In Vitro and In Vivo Anticancer Activity and Mechanism of Action | MDPI [mdpi.com]
Navigating PBT 1033 (PBT2) Administration: A Guide to Optimizing Dosage and Minimizing Side Effects
Technical Support Center
For researchers, scientists, and drug development professionals engaged in preclinical and clinical studies of PBT 1033 (PBT2), this guide provides essential information for optimizing dosage while ensuring experimental integrity and subject safety. This compound, a copper/zinc ionophore, has been investigated for its therapeutic potential in neurodegenerative diseases and its antimicrobial properties.[1][2] This document offers a comprehensive overview of its mechanism of action, potential side effects identified in clinical trials, and protocols for in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (PBT2)?
A1: this compound is a metal-protein attenuating compound that functions as a copper and zinc ionophore.[1][3] It facilitates the transport of these metal ions across cell membranes, thereby modulating intracellular metal homeostasis. This activity is believed to counteract the metal-induced aggregation of proteins implicated in neurodegenerative diseases, such as amyloid-beta in Alzheimer's disease and mutant huntingtin in Huntington's disease.[1][4] Additionally, in bacterial cells, this compound-mediated zinc influx leads to toxicity and oxidative stress, forming the basis of its bactericidal effects.
Q2: What are the known side effects of this compound from human clinical trials?
A2: Phase II clinical trials in patients with Alzheimer's and Huntington's disease have shown that this compound is generally safe and well-tolerated.[2][4][5] However, some adverse events have been reported. It is crucial to note that many of these events were not statistically different between the this compound and placebo groups.
Q3: What is a recommended starting dosage for preclinical animal studies?
A3: Based on published preclinical studies in mouse models of Alzheimer's disease, a dosage of 30 mg/kg/day administered orally has been shown to be effective in restoring biochemical substrates of learning and memory.[1][2] Researchers should consider this a starting point and perform dose-response studies to determine the optimal dosage for their specific animal model and experimental endpoints.
Q4: How can I monitor for potential side effects in my animal studies?
A4: Regular monitoring of animal health is crucial. This should include daily observation for changes in behavior, food and water intake, and body weight. For longer-term studies, periodic hematological and serum chemistry analysis can provide insights into potential systemic toxicity. Close observation for any neurological changes, such as altered gait or motor coordination, is also recommended, particularly in studies focused on neurodegenerative diseases.
Troubleshooting Guide for Experimental Studies
| Issue | Potential Cause | Recommended Action |
| High variability in in vitro results | Inconsistent metal ion concentration in culture media. | Ensure consistent and defined concentrations of zinc and copper in the cell culture media, as this compound's activity is dependent on the presence of these ions.[6] |
| Cell line instability or high passage number. | Use low-passage cells and regularly perform cell line authentication. | |
| Unexpected cell toxicity in vitro | Off-target effects at high concentrations. | Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experiment. |
| Contamination of cell cultures. | Regularly test for mycoplasma and other contaminants. | |
| Lack of efficacy in animal models | Insufficient dosage or bioavailability. | Increase the dosage or consider alternative formulations to improve oral bioavailability. Conduct pharmacokinetic studies to determine plasma and brain concentrations of this compound. |
| Inappropriate animal model. | Ensure the chosen animal model is relevant to the disease being studied and has been shown to respond to similar therapeutic interventions. | |
| Observed adverse events in animal models | Dose-related toxicity. | Reduce the dosage and perform a dose-escalation study to identify the maximum tolerated dose (MTD). |
| Formulation-related issues. | If using a custom formulation, assess the vehicle for any potential toxicity. |
Clinical Trial Side Effect Data
The following table summarizes adverse events reported in Phase II clinical trials of this compound (PBT2). Researchers should be aware of these potential side effects when designing and monitoring their studies.
| Adverse Event | PBT2 100mg Group | PBT2 250mg Group | Placebo Group | Reference |
| Any Adverse Event | 30 (79%) | 32 (89%) | 28 (80%) | [4] |
| Serious Adverse Events | 3 events in 2 participants | 6 events in 5 participants | 1 event in 1 participant | [1][4][7] |
| Acute Coronary Syndrome | 0 | 1 | 0 | [1][4][7] |
| Major Depression | 0 | 1 | 0 | [1][4][7] |
| Pneumonia | 0 | 1 | 0 | [1][4][7] |
| Suicide Attempt | 1 | 1 | 0 | [1][4][7] |
| Viral Infection | 0 | 1 | 0 | [1][4][7] |
| Worsening of Huntington's Disease | 1 (hospital admission) | 1 | 0 | [1][4][7][8] |
| Fall with Subdural Hematoma | 1 | 0 | 0 | [1][4][7] |
| Increasing Aggression | 0 | 0 | 1 | [1][4][7] |
Note: In the Huntington's disease trial, site investigators deemed all serious adverse events, except for the worsening of Huntington's disease, as unrelated to the study drug.[1][4] In the Alzheimer's disease trial, no serious adverse events were reported in patients receiving PBT2.[5][9]
Key Experimental Protocols
In Vitro Assessment of GSK3 Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of Glycogen Synthase Kinase 3 (GSK3) in a neuronal cell line (e.g., SH-SY5Y).
Methodology:
-
Cell Culture: Culture SH-SY5Y cells in appropriate media and conditions until they reach 70-80% confluency.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) in serum-free media containing known concentrations of zinc and copper for a specified duration (e.g., 1, 6, 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phospho-GSK3α/β (Ser21/9) and total GSK3α/β.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-GSK3 levels to total GSK3 levels. Compare the treated groups to the vehicle control.
In Vivo Assessment of Cognitive Function in a Mouse Model of Alzheimer's Disease
Objective: To evaluate the effect of this compound on cognitive performance in a transgenic mouse model of Alzheimer's disease (e.g., Tg2576).
Methodology:
-
Animal Model: Use an appropriate age and sex of Tg2576 mice and wild-type littermates.
-
Drug Administration: Administer this compound (e.g., 30 mg/kg/day) or vehicle control orally for a specified duration (e.g., 11 days).
-
Behavioral Testing: Conduct a battery of behavioral tests to assess different aspects of cognition. Examples include:
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-Maze: To evaluate spatial working memory.
-
Novel Object Recognition Test: To assess recognition memory.
-
-
Data Analysis: Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA, t-test) to compare the performance of the this compound-treated group with the vehicle-treated group in both transgenic and wild-type mice.
-
Biochemical Analysis (optional): Following the completion of behavioral testing, brain tissue can be collected for biochemical analyses, such as measuring amyloid-beta levels or assessing synaptic protein levels, as described in the in vitro protocol.
Visualizing the Mechanism of Action
To aid in understanding the cellular mechanisms of this compound, the following diagrams illustrate key signaling pathways and experimental workflows.
References
- 1. Safety, tolerability, and efficacy of PBT2 in Huntington's disease: a phase 2, randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. Safety, efficacy, and biomarker findings of PBT2 in targeting Abeta as a modifying therapy for Alzheimer's disease: a phase IIa, double-blind, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Alzheimer's therapeutic PBT2 promotes amyloid-β degradation and GSK3 phosphorylation via a metal chaperone activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Prana announces results of Reach2HD trial of PBT2 for Huntington's disease – HDBuzz [en.hdbuzz.net]
- 9. PBT2 for the Treatment of Alzheimer's Disease |… | Clinician.com [clinician.com]
PBT2 Experiments: Technical Support Center for Troubleshooting Inconsistent Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with PBT2. The information is presented in a question-and-answer format to directly resolve specific problems.
Section 1: Amyloid-β (Aβ) Aggregation Assays
Frequently Asked Questions (FAQs)
Q1: My Thioflavin T (ThT) assay results show high variability between replicates. What are the common causes?
A: High variability in ThT assays is a frequent challenge and can stem from several factors:
-
Aβ Peptide Preparation: The initial state of the Aβ peptide is critical for reproducible aggregation kinetics. The presence of pre-existing aggregates or "seeds" in the peptide stock can lead to inconsistent and rapid aggregation. It is crucial to start with a consistently monomeric Aβ solution.[1]
-
Pipetting and Mixing: Inconsistent pipetting or mixing when setting up the assay can introduce variations in the local concentrations of Aβ and other reagents, which affects nucleation and fibril growth.[1]
-
Plate Effects: Temperature gradients or evaporation across the microplate can cause different aggregation kinetics in individual wells. Using a plate sealer and ensuring uniform temperature in the plate reader is recommended.[1]
Q2: I am observing a very weak or no ThT fluorescence signal, even after a prolonged incubation period. What could be the issue?
A: A lack of signal in a ThT assay can be due to several factors:
-
Slow Aggregation Kinetics: The intrinsic aggregation rate of Aβ can be slow. To accelerate the process, you can use a "seeding" protocol with pre-formed fibrils or an aggregation inducer.[1]
-
Sub-optimal Protein Concentration: Ensure that the Aβ concentration is sufficient to promote aggregation within your experimental timeframe.[1]
-
PBT2 Interference: PBT2, as a metal chelator, can interfere with metal-induced Aβ aggregation. If you are studying the inhibitory effects of PBT2, a lack of signal may indicate successful inhibition. However, it's also possible that PBT2 interacts directly with ThT or the Aβ peptide in a way that quenches fluorescence.[2][3] It is crucial to run appropriate controls to distinguish between these possibilities.
Q3: My negative control (Aβ alone) shows significant aggregation. How can I prevent this?
A: Spontaneous aggregation in the negative control can be addressed by:
-
Ensuring Purity of Reagents: Contaminants in buffers or water can sometimes trigger Aβ aggregation. Always use high-purity reagents and water.[1]
-
Proper Aβ Handling: Avoid harsh handling of the Aβ peptide solution, such as vigorous vortexing, which can induce seed formation. Gentle mixing is recommended.[1]
Troubleshooting Guide: ThT Assay with PBT2
| Problem | Possible Cause | Recommended Solution |
| High Background Fluorescence | PBT2 intrinsic fluorescence. | Measure the fluorescence of PBT2 alone at the same concentration used in the assay and subtract this from the experimental values. |
| ThT self-fluorescence at high concentrations. | Use a lower concentration of ThT (e.g., 10-20 µM). | |
| Contaminated reagents. | Prepare fresh buffers and ThT solution. | |
| Inconsistent Replicate Readings | Inconsistent Aβ monomer preparation. | Follow a strict protocol for preparing monomeric Aβ from lyophilized powder. |
| Pipetting errors. | Use calibrated pipettes and ensure thorough but gentle mixing. | |
| False Positives/Negatives | PBT2 interference with ThT binding. | Run control experiments to assess if PBT2 quenches ThT fluorescence or competes for binding to Aβ fibrils.[2][3] |
| PBT2 chelating trace metals required for aggregation. | If studying metal-induced aggregation, ensure consistent metal ion concentrations and consider the chelating effect of PBT2. |
Experimental Protocol: Aβ Aggregation Assay with ThT
This protocol is for monitoring the kinetics of Aβ aggregation in the presence of PBT2.
Materials:
-
Lyophilized synthetic Aβ peptide (e.g., Aβ42)
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Thioflavin T (ThT)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
PBT2
-
96-well black, clear-bottom microplate
-
Plate-reading fluorometer with temperature control
Procedure:
-
Aβ Monomer Preparation:
-
Dissolve lyophilized Aβ peptide in HFIP to a concentration of 1 mg/mL.[1]
-
Aliquot the solution and evaporate the HFIP to form a thin peptide film.[1]
-
Store the dried peptide films at -80°C.
-
Immediately before use, resuspend the dried Aβ film in DMSO to a concentration of 5 mM.[1]
-
Dilute the DMSO stock to the desired final concentration in the assay buffer.
-
-
ThT Assay Setup:
-
Prepare a stock solution of ThT in assay buffer.
-
In each well of the 96-well plate, add the desired concentrations of Aβ monomer, ThT (final concentration typically 10-20 µM), and PBT2 or vehicle control.
-
Ensure the final volume in each well is consistent (e.g., 200 µL).[1]
-
-
Fluorescence Monitoring:
-
Place the plate in a fluorometer pre-set to 37°C.
-
Set the instrument to take fluorescence readings at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm at regular intervals (e.g., every 15 minutes) for the desired duration (e.g., 24-48 hours).[1]
-
Diagram: Troubleshooting Logic for Aβ Aggregation Assays
Caption: A logical workflow for troubleshooting common issues in Aβ aggregation assays.
Section 2: Cellular Toxicity Assays (e.g., MTT Assay)
Frequently Asked Questions (FAQs)
Q1: My MTT assay results show an unexpected increase in viability at high concentrations of PBT2. Is this a real effect?
A: Not necessarily. While PBT2 can have neuroprotective effects, an increase in the MTT signal at high concentrations could be an artifact. Some compounds can directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[4] Additionally, PBT2's impact on mitochondrial function could alter MTT reduction without a corresponding change in cell number.[5] It is crucial to perform control experiments, such as incubating PBT2 with MTT in a cell-free system, to rule out direct reduction.
Q2: I'm seeing a lot of variability in my MTT assay results when using PBT2. What could be the cause?
A: Variability in MTT assays can arise from several sources:
-
Incomplete Formazan (B1609692) Solubilization: The formazan crystals must be fully dissolved before reading the absorbance. Inadequate mixing or insufficient solvent can lead to inconsistent results.
-
Interference from Media Components: Phenol (B47542) red and serum in the culture medium can interfere with the assay. It is advisable to use a phenol red-free medium and to consider serum-free conditions during the MTT incubation step.
-
Cell Plating Density: Inconsistent cell numbers across wells will lead to variable results. Ensure a uniform cell suspension and careful plating.
Troubleshooting Guide: MTT Assay with PBT2
| Problem | Possible Cause | Recommended Solution |
| High Background Absorbance | PBT2 directly reduces MTT.[4] | Incubate PBT2 with MTT in a cell-free medium to quantify any direct reduction and subtract this from the experimental values. |
| Contamination of reagents or media. | Use fresh, sterile reagents and media. | |
| Low Absorbance Signal | Insufficient incubation time with MTT. | Optimize the incubation time for your cell type. |
| Cell death due to PBT2 toxicity. | This may be a true result. Confirm with a complementary cytotoxicity assay (e.g., LDH release). | |
| Inconsistent Results | Uneven formazan crystal dissolution. | Ensure complete solubilization by thorough mixing. |
| PBT2 affecting mitochondrial reductase activity.[5] | Corroborate results with an alternative viability assay that does not rely on mitochondrial activity (e.g., CellTiter-Glo®). |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is for assessing the cytotoxicity of PBT2 on a chosen cell line.
Materials:
-
Cells of interest
-
Complete culture medium
-
PBT2
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well clear-bottom microplate
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of PBT2 in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of PBT2 or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add the MTT solvent to each well to dissolve the formazan crystals.
-
Incubate with gentle shaking for 15-30 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Diagram: PBT2's Potential Influence on MTT Assay
Caption: A diagram illustrating how PBT2 can influence MTT assay results.
Section 3: Metal Ionophore Activity Assays
Frequently Asked Questions (FAQs)
Q1: How can I measure the zinc ionophore activity of PBT2 in living cells?
A: A common method is to use a zinc-sensitive fluorescent dye, such as FluoZin-3 AM or Newport Green DCF.[7][8] These dyes are cell-permeable and exhibit an increase in fluorescence upon binding to intracellular zinc. By pre-loading cells with the dye and then adding PBT2 along with an extracellular source of zinc, you can monitor the increase in intracellular zinc concentration as a measure of PBT2's ionophore activity.[9]
Q2: My zinc ionophore assay shows a high basal fluorescence. What could be the reason?
A: High basal fluorescence can be due to:
-
High Endogenous Zinc: The cell type you are using may have a high basal level of free intracellular zinc.
-
Dye Overloading: Using too high a concentration of the fluorescent dye can lead to high background fluorescence.
-
Incomplete Dye Washout: Residual extracellular dye can contribute to the background signal. Ensure thorough washing steps after loading the cells with the dye.
Troubleshooting Guide: Fluorescent Zinc Ionophore Assay
| Problem | Possible Cause | Recommended Solution |
| High Background Fluorescence | Autofluorescence of cells or PBT2. | Measure the fluorescence of unloaded cells and cells treated with PBT2 alone to determine their contribution to the signal. |
| Dye leakage from cells. | Ensure the experiment is performed within the optimal time frame after dye loading. | |
| No Increase in Fluorescence | Inactive PBT2. | Verify the integrity and concentration of your PBT2 stock solution. |
| Insufficient extracellular zinc. | Ensure an adequate concentration of zinc is added to the extracellular medium. | |
| Cell type is not responsive. | Some cell types may have very efficient zinc efflux mechanisms that counteract the ionophore activity. | |
| Signal Quenching | PBT2 interacting with the fluorescent dye. | Run in vitro controls to see if PBT2 quenches the fluorescence of the zinc-bound dye. |
Experimental Protocol: Fluorescent Zinc Ionophore Assay
This protocol describes a method to measure the zinc ionophore activity of PBT2 using a fluorescent indicator.
Materials:
-
Cells cultured on a 96-well black, clear-bottom plate
-
Fluorescent zinc indicator (e.g., FluoZin-3 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
PBT2
-
ZnCl₂ solution
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Dye Loading:
-
Prepare a loading solution of the fluorescent zinc indicator (e.g., 1-5 µM FluoZin-3 AM) with Pluronic F-127 (e.g., 0.02%) in HBSS.[8]
-
Wash the cells with HBSS and then incubate them with the loading solution for 30-60 minutes at 37°C.[8]
-
Wash the cells thoroughly with HBSS to remove extracellular dye.
-
-
Assay Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add PBT2 (or vehicle control) followed by the addition of ZnCl₂ to the wells.
-
Immediately begin kinetic fluorescence measurements at the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em ~495/515 nm for FluoZin-3).[7]
-
Diagram: Workflow for Zinc Ionophore Activity Assay
Caption: A step-by-step workflow for measuring the zinc ionophore activity of PBT2.
Section 4: Signaling Pathway Analysis
Frequently Asked Questions (FAQs)
Q1: I am not seeing a change in the phosphorylation of GSK3β at Serine 9 after treating my cells with PBT2. What could be the problem?
A: Several factors could contribute to this:
-
Sub-optimal PBT2 Concentration or Treatment Time: The effect of PBT2 on GSK3β phosphorylation may be dose- and time-dependent. It is important to perform a dose-response and time-course experiment.
-
Cell Lysis and Sample Preparation: The phosphorylation state of proteins is transient. It is critical to use phosphatase inhibitors in your lysis buffer and to process the samples quickly on ice to prevent dephosphorylation.[10]
-
Antibody Quality: The primary antibody against phospho-GSK3β (Ser9) may not be optimal. Ensure you are using a validated antibody at the correct dilution.
Q2: How can I investigate the effect of PBT2 on calcineurin activity?
A: You can use a commercially available calcineurin activity assay kit. These kits typically use a specific phosphopeptide substrate for calcineurin. You would treat your cells with PBT2, prepare cell lysates, and then measure the phosphatase activity in the lysates using the kit. It is important to include appropriate controls, such as a known calcineurin inhibitor (e.g., FK506), to validate the assay.
Troubleshooting Guide: Western Blot for Phospho-GSK3β
| Problem | Possible Cause | Recommended Solution |
| No or Weak Phospho-Signal | Protein dephosphorylation during sample prep. | Always use fresh lysis buffer containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate).[10] |
| Low abundance of phosphorylated protein. | Stimulate the pathway with a known activator (e.g., insulin) as a positive control.[11] | |
| Poor antibody performance. | Use a different antibody clone or from a different supplier. | |
| High Background | Non-specific antibody binding. | Increase the blocking time and/or use a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). |
| Secondary antibody cross-reactivity. | Run a control with only the secondary antibody. | |
| Inconsistent Loading | Inaccurate protein quantification. | Perform a protein assay (e.g., BCA) on your lysates and load equal amounts of protein. |
| Pipetting errors. | Be meticulous when loading the gel. |
Diagram: PBT2-Modulated Signaling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Interference of low-molecular substances with the thioflavin-T fluorescence assay of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
PBT 1033 stability and degradation in experimental solutions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with PBT 1033. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues related to the stability and degradation of this compound in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial for maintaining the integrity of this compound. For long-term stability, the solid powder should be stored at -20°C. Once dissolved in a solvent, it is recommended to store the stock solution at -80°C.
Q2: What is the long-term stability of this compound under recommended storage conditions?
A2: When stored correctly, this compound powder is stable for at least three years at -20°C. In a suitable solvent, such as DMSO, stock solutions are stable for up to one year when stored at -80°C. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). When preparing a stock solution in DMSO, a concentration of 55 mg/mL (202.85 mM) can be achieved. Sonication is recommended to ensure complete dissolution.
Q4: Are there any known incompatibilities of this compound with common buffers or media?
A4: While specific data for this compound is limited, compounds belonging to the 8-hydroxyquinoline (B1678124) class can exhibit instability in alkaline conditions. It is advisable to maintain a neutral to slightly acidic pH for working solutions. The presence of metal ions in buffers can also lead to chelation by this compound, which may affect its biological activity and stability.
Q5: Is this compound sensitive to light?
A5: Quinoline derivatives can be susceptible to photodegradation. Therefore, it is recommended to protect both solid this compound and its solutions from light exposure. Using amber vials or wrapping containers in aluminum foil is a good laboratory practice.
Troubleshooting Guides
Issue: Precipitation of this compound in Aqueous Experimental Solutions
Possible Causes and Solutions:
-
Solvent Shock: Rapid dilution of a concentrated DMSO stock solution into an aqueous buffer or cell culture medium can cause the compound to precipitate.
-
Solution: Add the this compound stock solution drop-wise to the pre-warmed aqueous medium while gently vortexing or stirring. This gradual dilution helps to prevent a sudden change in solvent polarity.
-
-
Exceeding Solubility Limit: The final concentration of this compound in the experimental solution may be above its aqueous solubility limit.
-
Solution: Perform a solubility test in your specific experimental buffer or medium to determine the maximum soluble concentration. If a higher concentration is required, consider the use of solubilizing agents, but be mindful of their potential effects on your experiment.
-
-
pH of the Medium: The solubility of 8-hydroxyquinoline derivatives can be pH-dependent.
-
Solution: Check the pH of your experimental solution. This compound is likely to be more stable and soluble in neutral to slightly acidic conditions. Avoid highly alkaline buffers.
-
-
High Final DMSO Concentration: A high percentage of DMSO in the final working solution can be toxic to cells and may also affect the solubility of other media components.
-
Solution: Keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v) to minimize solvent-induced effects.
-
Issue: Inconsistent or Unexpected Experimental Results
Possible Causes and Solutions:
-
Degradation of this compound: The compound may have degraded due to improper storage, handling, or instability in the experimental solution over the course of the experiment.
-
Solution: Always use freshly prepared dilutions from a properly stored stock solution for each experiment. If the experiment runs for an extended period, consider assessing the stability of this compound in your specific medium under the experimental conditions (e.g., 37°C, 5% CO₂).
-
-
Interaction with Media Components: this compound, as an 8-hydroxyquinoline, is a metal chelator. It may interact with metal ions present in cell culture media, which could alter its effective concentration and biological activity.
-
Solution: Be aware of the composition of your media. If metal chelation is a concern, consider using media with well-defined metal concentrations or supplementing with appropriate metal ions if their chelation is intended.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Keep in a tightly sealed, light-protected container. |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Aliquot into single-use volumes to avoid freeze-thaw cycles. Protect from light. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Under sterile conditions, weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. If necessary, sonicate the vial in a water bath for short intervals.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use, light-protected (amber) tubes.
-
Label the aliquots with the compound name, concentration, date, and storage temperature.
-
Store the aliquots at -80°C.
Mandatory Visualization
Caption: Workflow for assessing the stability of this compound in an experimental solution.
Caption: Logical workflow for troubleshooting this compound precipitation issues.
Technical Support Center: Synthesis of PBT1033 and its Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of PBT1033 (5,7-dichloro-2-((dimethylamino)methyl)quinolin-8-ol) and its analogs.
Synthesis Protocol
The synthesis of PBT1033 can be achieved in a two-step process starting from 8-hydroxyquinoline (B1678124). The first step involves the dichlorination of the 8-hydroxyquinoline core, followed by an aminomethylation reaction to introduce the dimethylaminomethyl group at the 2-position.
Step 1: Synthesis of 5,7-dichloro-8-hydroxyquinoline
A common method for the synthesis of 5,7-dichloro-8-hydroxyquinoline is the direct chlorination of 8-hydroxyquinoline.
Experimental Protocol:
-
Dissolve 8-hydroxyquinoline in a suitable chlorinated solvent such as chloroform (B151607) or glacial acetic acid.
-
In the presence of a catalyst, such as iodine, bubble chlorine gas through the solution while maintaining cooling. An alternative is to use N-chlorosuccinimide (NCS) under acidic conditions.[1][2]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is worked up. This may involve quenching excess chlorine, followed by precipitation of the product by adding water.[2]
-
The crude product is collected by filtration and washed.
-
The crude 5,7-dichloro-8-hydroxyquinoline can be purified by recrystallization from a suitable solvent like ethanol (B145695) or methanol.
Step 2: Synthesis of PBT1033 (5,7-dichloro-2-((dimethylamino)methyl)quinolin-8-ol)
The final step is an aminomethylation, which is a type of Mannich reaction.
Experimental Protocol:
-
Suspend 5,7-dichloro-8-hydroxyquinoline in a suitable solvent, such as ethanol.
-
Add an aqueous solution of formaldehyde (B43269) (formalin) and dimethylamine (B145610) to the suspension.
-
The reaction mixture is typically heated under reflux for several hours.[3]
-
Monitor the reaction for the consumption of the starting material.
-
After completion, the reaction mixture is cooled, and the product may precipitate.
-
The crude PBT1033 is collected by filtration and can be purified by recrystallization from a solvent mixture like ethanol/water.
Troubleshooting Guide (Q&A)
Q1: The yield of 5,7-dichloro-8-hydroxyquinoline in the chlorination step is low. What are the possible causes and solutions?
A1: Low yields in the chlorination of 8-hydroxyquinoline can be attributed to several factors:
-
Incomplete reaction: Ensure a slight excess of the chlorinating agent is used and that the reaction is allowed to proceed to completion. Monitor the reaction closely by TLC or LC-MS.
-
Side reactions: Over-chlorination or degradation of the starting material can occur. Maintain a low reaction temperature to minimize these side reactions.
-
Loss during work-up: The precipitation of the product might be incomplete. Ensure the pH is adjusted appropriately to minimize the solubility of the product in the aqueous phase.
Q2: I am observing multiple spots on the TLC during the aminomethylation step to synthesize PBT1033. What are these byproducts and how can I minimize them?
A2: The formation of multiple products in the Mannich-type reaction is a common challenge.[4][5]
-
Possible Byproducts:
-
Bis-substituted product: Reaction at both the 2 and 4 positions of the quinoline (B57606) ring.
-
N-oxide formation: Oxidation of the quinoline nitrogen.
-
Polymeric materials: Polymerization of formaldehyde.
-
-
Solutions:
-
Control stoichiometry: Use a precise stoichiometry of formaldehyde and dimethylamine. An excess of these reagents can lead to side reactions.
-
Reaction temperature: Running the reaction at a lower temperature for a longer duration might improve selectivity.
-
Order of addition: Adding the formaldehyde and dimethylamine solution slowly to the suspension of the quinoline derivative can help control the reaction.
-
Q3: The purification of PBT1033 by recrystallization is resulting in a low recovery of pure product. What can I do?
A3: Purification of 8-hydroxyquinoline derivatives can be challenging due to their chelating properties and potential for co-precipitation of impurities.
-
Solvent selection: Experiment with different solvent systems for recrystallization. A mixture of a good solvent (e.g., ethanol, methanol) and an anti-solvent (e.g., water, hexane) often gives the best results.
-
pH adjustment: The solubility of PBT1033 is pH-dependent. Adjusting the pH of the solution before crystallization might improve the purity and recovery.
-
Column chromatography: If recrystallization is ineffective, silica (B1680970) gel column chromatography can be employed. A solvent system of ethyl acetate (B1210297) and hexane (B92381) with a small amount of triethylamine (B128534) (to reduce tailing) is a good starting point.
Q4: The final PBT1033 product is colored. How can I obtain a colorless or white solid?
A4: The color in 8-hydroxyquinoline derivatives can be due to trace metal impurities or oxidation products.
-
Decolorizing carbon: Treat the solution of the crude product with activated charcoal before the final crystallization step.
-
Chelating resin: Passing a solution of the product through a chelating resin can remove trace metal ions.
-
Inert atmosphere: Perform the final purification and drying steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the stability of PBT1033 and how should it be stored?
A1: 8-Hydroxyquinoline derivatives can be sensitive to light and air. PBT1033 should be stored in a tightly sealed, amber-colored vial in a cool, dry, and dark place. For long-term storage, keeping it under an inert atmosphere is recommended.
Q2: Are there alternative methods for the aminomethylation step?
A2: Yes, pre-forming the Eschenmoser's salt (dimethylaminomethyl iodide) and reacting it with the lithium salt of 5,7-dichloro-8-hydroxyquinoline is a potential alternative that can offer better control and selectivity. Another alternative is the Eschweiler-Clarke reaction for the methylation of a primary or secondary amine precursor.[6][7][8]
Q3: Can I use other secondary amines to synthesize analogs of PBT1033?
A3: Yes, the Mannich reaction is versatile and allows for the use of various secondary amines to synthesize a library of PBT1033 analogs with different N-substituents.[3] The reaction conditions may need to be optimized for each new amine.
Q4: What are the key safety precautions when handling the reagents for PBT1033 synthesis?
A4:
-
Chlorine gas: Highly toxic and corrosive. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Formaldehyde: A known carcinogen and irritant. Handle in a fume hood.
-
Dimethylamine: Flammable and corrosive. Handle in a fume hood.
-
8-Hydroxyquinoline and its derivatives: Can be skin and eye irritants. Wear gloves and safety glasses.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Quantitative Data
Table 1: Purification of 8-Hydroxyquinoline Derivatives by Recrystallization
| Compound | Solvent System | Temperature Profile | Purity | Reference |
| 8-hydroxyquinoline | Methanol | Dissolve at 50°C, cool to 30-40°C | >99% | [9] |
| 5-chloro-8-Hydroxyquinoline | Ethanol | Reflux to dissolve, cool to room temperature | >98% | [10] |
Visualizations
Caption: Synthetic pathway of PBT1033.
Caption: Troubleshooting workflow for PBT1033 synthesis.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 8. grokipedia.com [grokipedia.com]
- 9. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]
- 10. Page loading... [wap.guidechem.com]
PBT2 Bioavailability Enhancement: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the bioavailability of PBT2 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is PBT2 and why is its bioavailability a critical factor in preclinical studies?
PBT2 (2-(dimethylamino)methyl-5,7-dichloro-8-hydroxyquinoline) is a second-generation metal-protein attenuating compound (MPAC) that acts as a copper and zinc ionophore.[1][2][3] It has been investigated for its therapeutic potential in neurodegenerative disorders like Alzheimer's and Huntington's disease by modulating metal ion homeostasis and preventing the toxic aggregation of proteins like amyloid-beta.[3][4][5] Achieving adequate and consistent bioavailability—the extent and rate at which PBT2 reaches systemic circulation and, subsequently, the central nervous system—is crucial for obtaining reliable and reproducible results in animal models. Poor bioavailability can lead to variable plasma concentrations, insufficient target engagement, and inconclusive efficacy data.[6]
Q2: What are the common challenges that limit the oral bioavailability of compounds like PBT2?
Compounds in the 8-hydroxyquinoline (B1678124) family, and many investigational drugs, can face several barriers to oral bioavailability:
-
Low Aqueous Solubility: Many drug candidates are poorly soluble in water, which limits their dissolution in the gastrointestinal (GI) tract—a prerequisite for absorption.[7]
-
Poor Membrane Permeability: The drug may not efficiently pass through the intestinal epithelial cells into the bloodstream. This can be due to its physicochemical properties or efflux by transporters like P-glycoprotein.[6][8]
-
Presystemic Metabolism: The compound may be extensively metabolized in the gut wall or the liver (first-pass effect) before it reaches systemic circulation, reducing the amount of active drug available.[6]
Q3: Which animal models are most commonly used for studying PBT2's efficacy and pharmacokinetics?
Preclinical studies of PBT2 have frequently utilized transgenic mouse models of Alzheimer's disease (AD) and Huntington's disease (HD) to assess its impact on disease-specific pathologies and cognitive function.[1][4] Aged wild-type mice (e.g., C57Bl/6) have also been used to study PBT2's effects on age-related cognitive decline.[9] For general bioavailability and pharmacokinetic studies, standard rodent models such as rats and mice are commonly employed.[10][11] The choice of model depends on the specific research question, but rats are often favored for initial oral bioavailability assessments due to physiological similarities with humans in drug absorption and metabolism.[10]
Q4: How does PBT2's function as a metal ionophore influence formulation development?
PBT2's primary mechanism involves binding and transporting metal ions like zinc and copper across cell membranes.[2][12] This function is dependent on the compound's structure and its ability to interact with both lipids (cell membranes) and aqueous environments. A formulation strategy should aim to maintain PBT2 in a solubilized state to facilitate absorption without disrupting its metal-binding capacity. For instance, lipid-based formulations can be particularly suitable as they can enhance the absorption of lipophilic compounds and are compatible with PBT2's mechanism of traversing lipid membranes.[13]
Troubleshooting Guide
Problem: Low or Highly Variable Plasma Concentrations of PBT2 After Oral Administration
Possible Cause: This issue often stems from poor aqueous solubility and slow dissolution of the PBT2 compound in the gastrointestinal tract.
Suggested Solutions: Employing advanced formulation strategies can significantly enhance solubility and, consequently, absorption. The choice of formulation depends on the specific physicochemical properties of the PBT2 batch and the experimental goals.
Table 1: Comparison of Bioavailability Enhancement Strategies
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages |
| Lipid-Based Formulations (e.g., SEDDS) | Maintains the drug in a solubilized state within lipid carriers, forming a micro/nanoemulsion in the GI tract.[13] | High drug loading capacity; enhances lymphatic transport, potentially bypassing first-pass metabolism.[14] | Can be complex to develop; potential for GI side effects at high surfactant concentrations. |
| Amorphous Solid Dispersions (ASDs) | Stabilizes the drug in a high-energy, non-crystalline (amorphous) form within a polymer matrix, increasing its apparent solubility and dissolution rate.[7][14] | Significant solubility enhancement; well-established manufacturing techniques (spray drying, hot-melt extrusion). | The amorphous form can be physically unstable and may recrystallize over time, reducing bioavailability. |
| Nanoparticle Formulations | Reduces particle size to the nanometer range, dramatically increasing the surface area-to-volume ratio for faster dissolution.[14] | Can be surface-modified for targeted delivery (e.g., to the brain); improved dissolution kinetics.[15] | Manufacturing can be complex and costly; potential for particle aggregation. |
| Complexation with Cyclodextrins | Forms inclusion complexes where the hydrophobic PBT2 molecule is encapsulated within the cyclodextrin (B1172386) cavity, increasing its solubility in water.[13] | Simple to prepare; can improve stability. | May decrease membrane permeability, as only the free drug can be absorbed, creating a solubility-permeability trade-off.[16][17] |
Problem: Lack of Efficacy in Behavioral Assays Despite Adequate Plasma Exposure
Possible Cause: Insufficient penetration of PBT2 across the blood-brain barrier (BBB) may lead to sub-therapeutic concentrations in the central nervous system (CNS).
Suggested Solutions:
-
Verify BBB Penetration: Directly measure PBT2 concentrations in both brain tissue and plasma to calculate the brain-to-plasma ratio.
-
Enhance CNS Delivery: While PBT2 is designed to cross the BBB[18], its efficiency can be formulation-dependent. Consider using nanoparticle-based delivery systems functionalized with targeting ligands (e.g., transferrin receptor antibodies) or the co-administration of agents that transiently increase BBB permeability.[15][19]
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for PBT2
This protocol provides a general guideline for developing a liquid SEDDS for oral administration in rodent models.
Materials:
-
PBT2 compound
-
Oil phase (e.g., Capryol™ 90, sesame oil, oleic acid)
-
Surfactant (e.g., Kolliphor® EL, Tween® 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400, ethanol)
Methodology:
-
Screening of Excipients: Determine the solubility of PBT2 in various oils, surfactants, and co-surfactants to identify components that can dissolve the highest amount of the drug.
-
Formulation Preparation: a. Accurately weigh the selected oil, surfactant, and co-surfactant into a clear glass vial. b. Heat the mixture to 40°C in a water bath and mix gently using a magnetic stirrer until a homogenous, transparent liquid is formed. c. Add the pre-weighed PBT2 to the vehicle and continue stirring until it is completely dissolved.
-
Characterization: a. Self-Emulsification Test: Add 1 mL of the PBT2-SEDDS formulation to 250 mL of distilled water (or simulated gastric fluid) at 37°C with gentle agitation. b. Assessment: Observe the spontaneity of emulsification and the appearance of the resulting emulsion. A rapid formation of a clear or bluish-white emulsion is desirable. c. Droplet Size Analysis: Measure the globule size of the resulting emulsion using a dynamic light scattering (DLS) instrument. A smaller droplet size (<200 nm) is generally preferred for better absorption.
-
Administration: The final liquid SEDDS formulation can be administered to animals via oral gavage.
Protocol 2: Pharmacokinetic Study Design in a Rodent Model
This protocol outlines a parallel design study in rats to compare the bioavailability of PBT2 from a simple suspension versus an enhanced formulation (e.g., SEDDS).
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (n=4-6 per group), weighing 250-300g.
-
Group Allocation:
-
Group 1 (IV): PBT2 in a solubilizing vehicle (e.g., 10% DMSO, 40% PEG400, 50% saline) at 2 mg/kg.
-
Group 2 (Oral Suspension): PBT2 in 0.5% methylcellulose (B11928114) at 10 mg/kg.
-
Group 3 (Oral SEDDS): PBT2 in the optimized SEDDS formulation at 10 mg/kg.
-
-
Dosing: Administer the formulations to fasted animals. The IV dose is given via the tail vein, and oral doses are administered by gavage.
-
Blood Sampling: Collect sparse blood samples (approx. 100-150 µL) from the tail vein or saphenous vein into heparinized tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify PBT2 concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100[11]
-
Table 2: Illustrative Pharmacokinetic Data for PBT2 in Rats (10 mg/kg Oral Dose)
Note: The following data are for illustrative purposes only and do not represent actual experimental results.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | Relative Bioavailability (%) |
| Standard Suspension | 150 ± 35 | 2.0 | 750 ± 180 | 100% (Reference) |
| Optimized SEDDS | 600 ± 90 | 0.5 | 3000 ± 450 | 400% |
Visualizations
Caption: Proposed mechanism of PBT2-mediated neuroprotection.
Caption: Experimental workflow for assessing PBT2 bioavailability.
Caption: Troubleshooting logic for inconsistent in vivo results.
References
- 1. PBT2 rapidly improves cognition in Alzheimer's Disease: additional phase II analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PBT2 acts through a different mechanism of action than other 8-hydroxyquinolines: an X-ray fluorescence imaging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, efficacy, and biomarker findings of PBT2 in targeting Abeta as a modifying therapy for Alzheimer's disease: a phase IIa, double-blind, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. clinician.com [clinician.com]
- 6. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Permeability dominates in vivo intestinal absorption of P-gp substrate with high solubility and high permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel approach to rapidly prevent age-related cognitive decline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. upm-inc.com [upm-inc.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Current Strategies for Brain Drug Delivery [thno.org]
Addressing safety concerns of PBT 1033 observed in clinical trials
Welcome to the Technical Support Center for PBT 1033 (PBT2). This resource is designed to assist researchers, scientists, and drug development professionals in understanding and addressing potential safety and experimental concerns related to the use of this compound. The following information is based on findings from clinical trials and the known mechanism of action of this compound as a zinc ionophore.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as PBT2, is an experimental small molecule that functions as a zinc ionophore. Its primary mechanism of action involves the transport of zinc ions across cellular membranes, leading to an increase in intracellular zinc concentrations. This can modulate the activity of zinc-dependent enzymes and signaling pathways. PBT2 has been investigated for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's and Huntington's disease.
Q2: What were the major safety findings from the this compound (PBT2) clinical trials?
A2: In Phase II clinical trials for both Alzheimer's and Huntington's disease, PBT2 was generally reported to be safe and well-tolerated.[1][2] In the Alzheimer's disease trial, no serious adverse events were reported in patients receiving PBT2.[2] In the Huntington's disease trial, while some serious adverse events were observed in patients receiving PBT2, the majority were deemed by investigators to be unrelated to the study drug.[1]
Q3: Were there any specific types of adverse events reported more frequently in patients taking this compound (PBT2)?
A3: In the Phase II Huntington's disease trial, a number of serious adverse events were reported in the PBT2 250 mg group, including acute coronary syndrome, major depression, pneumonia, suicide attempt, viral infection, and a worsening of Huntington's disease.[1] Three serious adverse events were noted in the 100 mg group: a fall with subdural hematoma, a suicide attempt, and hospitalization for stabilization of Huntington's disease.[1] It is important to note that with the exception of the worsening of Huntington's disease, these events were not considered to be related to PBT2 by the site investigators.[1]
Troubleshooting Guides for Experimental Use
Issue 1: Unexpected or High Levels of Cytotoxicity in Cell Culture
Possible Cause: As a zinc ionophore, this compound increases intracellular zinc levels. Excessive intracellular zinc can be toxic to certain cell lines, leading to apoptosis or necrosis. This effect can be dependent on the basal media's zinc concentration and the specific cell type's sensitivity to zinc.
Troubleshooting Steps:
-
Titrate this compound Concentration: Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound for your specific cell line.
-
Analyze Basal Media: Check the zinc concentration in your cell culture media. If it is high, consider using a medium with a lower zinc content.
-
Incorporate a Zinc Chelator: As a control, co-incubate with a membrane-permeable zinc chelator, such as TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine), to confirm that the observed cytotoxicity is zinc-dependent.
-
Assess Oxidative Stress: High intracellular zinc can induce the production of reactive oxygen species (ROS). Measure ROS levels using a fluorescent probe (e.g., DCFDA) and consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to mitigate oxidative stress.
Issue 2: Inconsistent or Unreliable Results in Animal Models
Possible Cause: The in vivo effects of this compound can be influenced by the basal diet's zinc and copper content, as this compound can also interact with copper. Variability in animal handling and stress levels can also impact outcomes.
Troubleshooting Steps:
-
Standardize Animal Diet: Ensure all animals are on a standardized diet with known and consistent levels of zinc and copper.
-
Monitor Metal Ion Levels: If feasible, measure zinc and copper levels in plasma or tissue samples to assess the in vivo impact of this compound on metal ion homeostasis.
-
Acclimatize Animals: Ensure a proper acclimatization period for the animals to their environment before starting the experiment to minimize stress-related variability.
-
Blinded Studies: Whenever possible, conduct experiments in a blinded manner to reduce unconscious bias in handling and data collection.
Data from Clinical Trials
The following tables summarize the adverse event data from the Phase II clinical trials of PBT2 in Huntington's Disease and Alzheimer's Disease.
Table 1: Summary of Adverse Events in the Phase II Huntington's Disease Trial of PBT2
| Treatment Group | Number of Participants with at Least One Adverse Event (%) | Number of Participants with Serious Adverse Events |
| PBT2 250 mg | 32 of 36 (89%) | 5 |
| PBT2 100 mg | 30 of 38 (79%) | 2 |
| Placebo | 28 of 35 (80%) | 1 |
*Data from the Huntington Study Group Reach2HD Investigators.[1]
Table 2: Summary of Treatment-Emergent Adverse Events in the Phase IIa Alzheimer's Disease Trial of PBT2
| Treatment Group | Number of Participants with at Least One Treatment-Emergent Adverse Event (%) | Number of Participants with Serious Adverse Events |
| PBT2 250 mg | 18 of 29 (62%) | 0 |
| PBT2 50 mg | 10 of 20 (50%) | 0 |
| Placebo | 14 of 29 (48%) | Not Reported |
*Data from Lannfelt L, et al.[2]
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Cytotoxicity in Cell Culture
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Treatment Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Cell Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Cytotoxicity Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available live/dead cell staining kit.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).
Protocol 2: Measurement of Intracellular Zinc Levels
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for fluorescence microscopy and allow them to adhere.
-
Loading with Zinc Indicator: Load the cells with a fluorescent zinc indicator dye (e.g., FluoZin-3 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes.
-
Treatment: After loading, wash the cells with a buffered saline solution and then treat them with the desired concentration of this compound or vehicle control.
-
Fluorescence Imaging: Acquire fluorescence images at different time points using a fluorescence microscope equipped with the appropriate filter set for the chosen zinc indicator.
-
Image Analysis: Quantify the mean fluorescence intensity of individual cells or regions of interest using image analysis software. An increase in fluorescence intensity indicates an increase in intracellular zinc.
Visualizations
Caption: Mechanism of this compound as a zinc ionophore.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. Safety, tolerability, and efficacy of PBT2 in Huntington's disease: a phase 2, randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, efficacy, and biomarker findings of PBT2 in targeting Abeta as a modifying therapy for Alzheimer's disease: a phase IIa, double-blind, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining PBT 1033 treatment protocols for better efficacy
Introduction: This technical support guide provides detailed protocols and troubleshooting advice for the experimental therapeutic agent PBT 1033. For the purpose of this guide, this compound is presented as a novel, potent, and selective inhibitor of the phosphoinositide 3-kinase (PI3K) enzyme, a key component of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently hyperactivated in various cancers, playing a crucial role in cell growth, proliferation, and survival.[1][2][3][4] The information herein is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols for this compound to achieve better efficacy and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Class I PI3Ks. By binding to the kinase domain of PI3K, it prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This action blocks the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt, which in turn leads to the inhibition of the mTOR pathway.[1][2] The overall effect is a reduction in cell proliferation and survival in cancer cells with a dysregulated PI3K/Akt/mTOR axis.[3]
Q2: How should this compound be stored and reconstituted?
A2: this compound is typically supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C, protected from light. For experimental use, prepare a stock solution (e.g., 10 mM) in an appropriate solvent like dimethyl sulfoxide (B87167) (DMSO).[5] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. When preparing working solutions, dilute the stock solution in a complete growth medium to the desired final concentration.
Q3: What are the expected cellular effects of this compound treatment?
A3: Treatment of sensitive cancer cell lines with this compound is expected to lead to a dose-dependent decrease in cell viability and proliferation.[6] This is often accompanied by cell cycle arrest and, at higher concentrations or longer exposure times, induction of apoptosis.[7] At the molecular level, you should observe a decrease in the phosphorylation of Akt (at Ser473 and Thr308) and downstream mTOR substrates like S6 ribosomal protein and 4E-BP1.[1]
Q4: Can resistance to this compound develop?
A4: Yes, as with other targeted therapies, resistance to PI3K inhibitors can develop. Mechanisms of resistance may include feedback upregulation of receptor tyrosine kinases (RTKs) like HER3, IGF1R, or EGFR, or mutations in genes such as HRAS and KRAS.[8] Investigating these pathways may be necessary if acquired resistance is observed in your models.
Troubleshooting Guides
Inconsistent Cell Viability (MTT Assay) Results
Q: My MTT assay results show high variability between replicates after this compound treatment. What could be the cause?
A: High variability in MTT assays can stem from several factors:
-
Uneven Cell Seeding: Ensure a single-cell suspension and proper mixing before plating to guarantee an equal number of cells in each well.[9]
-
Incomplete Formazan (B1609692) Solubilization: After the incubation with MTT, ensure the purple formazan crystals are completely dissolved by the solubilizing agent. Pipette up and down gently or use an orbital shaker.[10]
-
DMSO Concentration: If using DMSO to dissolve formazan, ensure the final concentration is consistent across all wells, as it can be toxic to cells at higher concentrations.
-
Incubation Time: Both the drug treatment time and the MTT incubation time should be kept consistent across all plates and experiments.[6]
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS.
Weak or No Signal for Phospho-Proteins in Western Blot
Q: I can detect total Akt, but I see a very weak or no signal for phosphorylated Akt (p-Akt) after this compound treatment, even in my positive control. What should I do?
A: Detecting phosphorylated proteins can be challenging due to their low abundance and labile nature.[11] Here are some critical troubleshooting steps:
-
Use Phosphatase Inhibitors: It is crucial to add a cocktail of phosphatase inhibitors (like sodium fluoride (B91410) and sodium orthovanadate) to your lysis buffer immediately before use to prevent dephosphorylation of your target proteins.[12]
-
Keep Samples Cold: Perform all sample preparation steps on ice with pre-chilled buffers to minimize enzymatic activity.
-
Optimize Blocking Buffer: Avoid using milk as a blocking agent, as it contains casein, a phosphoprotein that can cause high background and mask your signal. Use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) instead.[11][12]
-
Use Tris-Based Buffers: Avoid phosphate-based buffers (PBS) in your wash steps and antibody dilutions, as the phosphate (B84403) ions can compete with the antibody for binding to the phospho-epitope.[13][14]
-
Load More Protein: If the signal is weak, increase the amount of protein loaded onto the gel (e.g., 30-50 µg per well).[12][13]
-
Use a Positive Control: To confirm your protocol is working, use a known positive control, such as lysates from cells treated with a growth factor (e.g., IGF-1) that strongly activates the PI3K pathway.[12]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | This compound IC50 (nM) |
| MCF7 | Breast Cancer | Mutant | Wild-type | 50 |
| T47D | Breast Cancer | Mutant | Wild-type | 75 |
| MDA-MB-468 | Breast Cancer | Wild-type | Null | 150 |
| U87-MG | Glioblastoma | Wild-type | Null | 120 |
| PC-3 | Prostate Cancer | Wild-type | Null | 200 |
| LNCaP | Prostate Cancer | Wild-type | Wild-type | >1000 |
Note: The IC50 values presented are hypothetical and should be determined experimentally for your specific cell lines and assay conditions.
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Recommended Concentration Range | Incubation Time |
| Cell Viability (MTT) | 0.1 nM - 10 µM | 48 - 72 hours |
| Western Blot (p-Akt Inhibition) | 10 nM - 1 µM | 2 - 4 hours |
| Cell Cycle Analysis | 100 nM - 500 nM | 24 hours |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to measure the metabolic activity of cells as an indicator of cell viability following treatment with this compound.[6][15]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[9][10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[5]
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C.
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[6][9]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for p-Akt and Total Akt
This protocol assesses the inhibition of the PI3K signaling pathway by measuring the phosphorylation status of its downstream target, Akt.[5]
Materials:
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-p-Akt Ser473, anti-total Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound at the desired concentrations for 2-4 hours.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[5]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-Akt, diluted in 5% BSA/TBST) overnight at 4°C.[5]
-
Secondary Antibody and Detection: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualization: After further washes with TBST, add the chemiluminescent substrate and visualize the protein bands using an imaging system.[5]
-
Stripping and Reprobing: To detect total Akt or a loading control like GAPDH, the membrane can be stripped and re-probed with the respective primary antibodies.
Visualizations
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Key steps in the Western Blot workflow for p-Akt detection.
Caption: Workflow for assessing cell viability using the MTT assay.
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Effective concentration of a multi-kinase inhibitor within bone marrow correlates with in vitro cell killing in therapy-resistant chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TH [thermofisher.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. broadpharm.com [broadpharm.com]
PBT2 Technical Support Center: Ensuring Accurate Experimental Results by Controlling for Off-Target Effects
Welcome to the technical support center for researchers utilizing PBT2. This resource provides detailed guidance on designing experiments that effectively control for the off-target effects of PBT2, a potent zinc ionophore. By implementing the recommended controls and protocols, you can confidently distinguish between its primary zinc-mediated activities and any potential secondary, off-target effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary on-target and potential off-target effects of PBT2?
A1: PBT2's primary on-target effect is its function as a zinc ionophore. It binds to extracellular zinc and transports it across cellular membranes, leading to an increase in intracellular zinc concentration.[1][2] This disruption of zinc homeostasis is the intended mechanism of action in many experimental contexts.
Potential off-target effects can be categorized as follows:
-
Zinc-independent effects : These are effects that occur even in the absence of extracellular zinc. This could involve interactions with other cellular components or processes that are not related to its ionophoric activity.
-
Effects related to chelation of other divalent cations : PBT2 is known to also bind other metal ions, such as copper.[3][4] Depending on the cellular environment and the relative concentrations of different metal ions, PBT2 could potentially disrupt the homeostasis of metals other than zinc.
-
Downstream consequences of altered zinc levels : The primary effect of increased intracellular zinc can trigger a cascade of secondary events, such as the generation of reactive oxygen species (ROS) and alterations in the activity of zinc-sensitive enzymes.[1][5] While these are consequences of the on-target activity, it is crucial to understand these downstream pathways to interpret experimental results accurately.
Q2: I am observing an effect with PBT2 in my experiment. How can I be sure it is due to its zinc ionophore activity?
A2: To confirm that the observed effect is zinc-dependent, you should perform a series of control experiments. The key is to demonstrate that the effect is diminished or abolished when the availability of extracellular zinc is limited. Here is a recommended experimental workflow:
Caption: Workflow to determine the zinc-dependency of PBT2's effects.
Q3: Is there an inactive analog of PBT2 that I can use as a negative control?
A3: Currently, there is no commercially available, universally accepted inactive analog of PBT2 that is structurally similar but lacks ionophoric activity. While other 8-hydroxyquinolines like Clioquinol (CQ) exist, they also exhibit metal-binding and ionophoric properties and therefore cannot be considered true negative controls.[6][7] The most rigorous approach is to use a combination of the control strategies outlined in Q2 to build a strong case for the mechanism of action.
Q4: How can I measure the change in intracellular zinc concentration after PBT2 treatment?
A4: The most direct and quantitative method to measure changes in total intracellular metal concentrations is Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[1][8] This technique allows for the precise measurement of multiple elements simultaneously. For a less quantitative but more dynamic visualization of labile zinc, fluorescent zinc sensors can be used in live-cell imaging.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in experimental results with PBT2. | Inconsistent zinc concentrations in the cell culture medium. | Use a defined, low-zinc basal medium and supplement with known concentrations of zinc for your experiments. Perform a checkerboard titration to determine the optimal PBT2 and zinc concentrations.[1] |
| Observed toxicity at low concentrations of PBT2. | The cell line may be particularly sensitive to fluctuations in zinc homeostasis or to PBT2 itself. | Perform a dose-response curve to determine the non-toxic working concentration of PBT2 for your specific cell line. Also, test the toxicity of zinc alone at the concentrations you plan to use. |
| PBT2 effect is not blocked by zinc chelation. | The observed effect may be a zinc-independent off-target effect. | Investigate other potential mechanisms, such as interactions with other metal ions or direct binding to a cellular target. Consider performing transcriptomic or proteomic analysis to identify affected pathways. |
| Difficulty in detecting an increase in intracellular zinc. | The change in zinc concentration may be transient or localized to specific cellular compartments. | Optimize the timing of your measurements after PBT2 treatment. For ICP-MS, ensure complete cell lysis and digestion. For fluorescent sensors, use probes targeted to specific organelles if a localized effect is suspected. |
Quantitative Data Summary
The following table summarizes data on the synergistic antibacterial activity of PBT2 and zinc, demonstrating the zinc-dependent nature of its effects in a bacterial model.
| Organism | Treatment | Minimum Inhibitory Concentration (MIC) | Reference |
| S. uberis | PBT2 alone | 14.5 µM | [1] |
| Zinc alone | 800 µM | [1] | |
| PBT2 (1.45 µM) + Zinc (10 µM) | Synergistic Inhibition | [1] | |
| Group A Streptococcus | PBT2 (1.5 µM) + Zinc (400 µM) | Synergistic antimicrobial activity | [2] |
| MRSA | PBT2 (1.5 µM) + Zinc (400 µM) | Synergistic antimicrobial activity | [2] |
| VRE | PBT2 (1.5 µM) + Zinc (400 µM) | Synergistic antimicrobial activity | [2] |
MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus
Key Experimental Protocols
Protocol 1: Determining Zinc-Dependency using a Zinc Chelator
Objective: To determine if the biological effect of PBT2 is dependent on the presence of extracellular zinc.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
PBT2 stock solution (in DMSO)
-
Zinc sulfate (B86663) (ZnSO₄) stock solution (in water)
-
N,N,N',N'-Tetrakis(2-pyridinylmethyl)-1,2-ethanediamine (TPEN) stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Assay-specific reagents
Procedure:
-
Seed cells at the desired density and allow them to adhere overnight.
-
Prepare the following treatment groups in your cell culture medium:
-
Vehicle control (DMSO)
-
PBT2 at the desired concentration
-
TPEN at a concentration sufficient to chelate available zinc (typically 1-10 µM)
-
PBT2 + TPEN (pre-incubate the medium with TPEN for 30 minutes before adding PBT2)
-
Zinc alone (as a control for zinc toxicity)
-
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the prepared treatment media to the respective wells.
-
Incubate for the desired experimental duration.
-
Proceed with your specific assay to measure the biological endpoint of interest.
Expected Outcome: If the effect of PBT2 is zinc-dependent, the co-treatment with TPEN should significantly reduce or abolish the observed effect compared to treatment with PBT2 alone.
Protocol 2: Measurement of Intracellular Metal Content by ICP-MS
Objective: To quantify the change in total intracellular zinc and other metal concentrations following PBT2 treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
PBT2 stock solution
-
Zinc sulfate (ZnSO₄) stock solution
-
PBS
-
Trypsin-EDTA
-
Nitric acid (trace metal grade)
-
Hydrogen peroxide (30%, trace metal grade)
-
ICP-MS instrument
Procedure:
-
Plate cells and treat with PBT2 and/or zinc as described in Protocol 1.
-
After the treatment period, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular metals.
-
Harvest the cells by trypsinization, followed by centrifugation to pellet the cells.
-
Wash the cell pellet twice with ice-cold PBS.
-
Count the cells to normalize the metal content per cell.
-
Lyse the cell pellet by adding concentrated nitric acid and hydrogen peroxide.
-
Digest the samples at a high temperature until the solution is clear.
-
Dilute the digested samples with deionized water to a final nitric acid concentration suitable for ICP-MS analysis (typically 2-5%).
-
Analyze the samples using an ICP-MS instrument calibrated with appropriate metal standards.
Data Analysis: The concentration of each metal is determined and normalized to the cell number. The results will show the fold-change in intracellular metal concentrations in treated cells compared to control cells.
Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS)
Objective: To measure the generation of intracellular ROS as a downstream consequence of PBT2-mediated zinc influx.
Materials:
-
Cells of interest
-
PBT2 and zinc solutions
-
2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) or other suitable ROS-sensitive fluorescent probe
-
Positive control for ROS generation (e.g., H₂O₂)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a format suitable for fluorescence measurement (e.g., 96-well black-walled plates).
-
Treat the cells with PBT2 and/or zinc as desired. Include a positive control group treated with H₂O₂.
-
Towards the end of the treatment period, load the cells with the H2DCFDA probe according to the manufacturer's instructions (typically 5-10 µM for 30 minutes).
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm).
Expected Outcome: An increase in fluorescence intensity in PBT2-treated cells (especially in the presence of zinc) compared to control cells indicates an increase in intracellular ROS levels.
Visualizing PBT2's Mechanism of Action
The following diagram illustrates the proposed mechanism of PBT2 as a zinc ionophore and its downstream consequences.
References
- 1. Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Synergy between Ionophore PBT2 and Zinc Reverses Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alzheimer's Drug PBT2 Interacts with the Amyloid β 1-42 Peptide Differently than Other 8-Hydroxyquinoline Chelating Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. PBT2 acts through a different mechanism of action than other 8-hydroxyquinolines: an X-ray fluorescence imaging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measuring Intracellular Metal Concentration via ICP-MS Following Copper Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating PBT1033-Induced Changes in Metal Ion Levels
Disclaimer: Publicly available information on the specific compound PBT1033 is limited. This technical support center utilizes data and protocols established for closely related 8-hydroxyquinoline (B1678124) derivatives, such as PBT2, which are known to act as metal ionophores. The methodologies and troubleshooting advice provided are based on the assumption that PBT1033 exhibits a similar mechanism of action involving the modulation of intracellular metal ion concentrations. Researchers should validate these approaches for their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for PBT1033 and similar compounds?
A1: PBT1033 belongs to the 8-hydroxyquinoline class of compounds. Based on related molecules like PBT2, the proposed mechanism is that of a metal ionophore.[1][2] An ionophore is a lipid-soluble molecule that can bind to an ion and transport it across a biological membrane.[1] In the case of PBT2, it has been shown to function as a zinc ionophore, facilitating the transport of zinc ions into cells.[2][3][4] This influx of zinc can disrupt normal metal ion homeostasis, leading to various downstream cellular effects.[4][5]
Q2: What are the expected changes in intracellular metal ion levels after treatment with a compound like PBT1033?
A2: Based on studies with the related zinc ionophore PBT2, treatment is expected to cause a dose-dependent increase in intracellular zinc levels.[3][5] This disruption in zinc homeostasis can also lead to secondary changes in other metal ions. For instance, studies have shown that PBT2-mediated zinc accumulation can lead to a significant decrease in intracellular iron and manganese levels.[4][5]
Q3: What are the potential downstream consequences of these metal ion changes?
A3: The alteration of metal ion homeostasis can trigger several downstream cellular events. A key consequence of increased intracellular zinc and altered manganese levels is the induction of oxidative stress through the production of reactive oxygen species (ROS).[4][5] This occurs because essential manganese-dependent antioxidant enzymes, such as superoxide (B77818) dismutase (SodA), may be inhibited due to manganese depletion or mismetallation with zinc.[4]
Q4: Can PBT1033 chelate other metal ions besides zinc?
A4: 8-hydroxyquinoline derivatives are known to bind to various divalent metal ions. While PBT2 is well-characterized as a zinc ionophore, it also has a high affinity for copper.[1] Therefore, it is plausible that PBT1033 could interact with and influence the cellular concentrations of other metal ions such as copper and iron, in addition to zinc. The specific effects would depend on the compound's binding affinities and the experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Toxicity/Death Post-Treatment | Excessive intracellular zinc accumulation leading to oxidative stress and cell death. | 1. Titrate PBT1033 Concentration: Perform a dose-response curve to find the optimal concentration that modulates metal ions without causing excessive toxicity. 2. Supplement with Manganese: Co-administer manganese to counteract its depletion and support manganese-dependent enzymes. 3. Use Antioxidants: Treat cells with antioxidants like N-acetylcysteine (NAC) to mitigate ROS-induced damage. |
| Inconsistent Experimental Results | 1. Contamination from External Metal Ions: Trace metals in buffers or on labware can interfere with the experiment. 2. Variability in Basal Media Metal Content: Different batches of cell culture media can have varying trace metal concentrations. | 1. Use Metal-Free Labware: Utilize metal-free plasticware and prepare buffers with high-purity water. 2. Use Chelex-Treated Media: Prepare media using Chelex 100 resin to remove divalent cations, then supplement with known concentrations of desired metal ions. 3. Pre-screen Media Batches: Analyze new batches of media for basal metal content using ICP-MS. |
| No Observable Change in Intracellular Zinc | 1. Insufficient PBT1033 Concentration: The concentration used may be too low to elicit a measurable effect. 2. Low Extracellular Zinc Availability: The experimental medium may lack sufficient zinc for transport. 3. PBT1033 Degradation: The compound may be unstable under the experimental conditions. | 1. Increase PBT1033 Concentration: Titrate the compound to a higher concentration. 2. Supplement with Zinc: Add a non-toxic concentration of a zinc salt (e.g., ZnSO₄) to the extracellular medium. 3. Verify Compound Integrity: Use freshly prepared solutions and protect from light if the compound is light-sensitive. Confirm the compound's stability using analytical techniques like HPLC. |
| Unexpected Changes in Other Metal Ions (e.g., Copper, Iron) | PBT1033 may be acting as an ionophore or chelator for other metal ions. | Expand the analysis to include a broader range of metal ions using ICP-MS to fully characterize the effects of PBT1033 on cellular metal homeostasis. |
Quantitative Data Summary
The following tables summarize the effects of the zinc ionophore PBT2 on bacterial metal ion content, which may serve as a reference for expected changes when working with PBT1033.
Table 1: Effect of PBT2 and Zinc on Intracellular Zinc and Iron Levels in S. uberis
| Treatment | Intracellular Zinc (nmol/mg protein) | Intracellular Iron (nmol/mg protein) |
| Untreated | ~0.2 | ~0.25 |
| 100 µM Zn | ~0.25 | ~0.15 |
| 0.25 mg/L PBT2 + 100 µM Zn | ~0.7 | Not Reported |
| 0.5 mg/L PBT2 | Not Reported | ~0.15 |
| 1.0 mg/L PBT2 | Not Reported | ~0.12 |
Data adapted from Harbison-Price et al., 2020.[5]
Experimental Protocols
Protocol 1: Measurement of Intracellular Metal Ion Content by ICP-MS
Objective: To quantify the changes in intracellular metal ion concentrations following treatment with PBT1033.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to the desired density in appropriate media.
-
Treat cells with various concentrations of PBT1033 (and a vehicle control) for a specified duration.
-
If investigating ionophore activity, include conditions with and without supplemental extracellular metal ions (e.g., 100 µM ZnSO₄).
-
-
Cell Harvesting and Washing:
-
Harvest cells by centrifugation.
-
Wash the cell pellet three times with ice-cold PBS containing 5 mM EDTA to remove extracellularly bound metal ions.
-
Perform a final wash with ice-cold PBS to remove residual EDTA.
-
-
Sample Preparation:
-
Determine the cell number or protein content of the pellet for normalization.
-
Lyse the cells and digest the samples in high-purity nitric acid.
-
-
ICP-MS Analysis:
-
Analyze the digested samples using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to determine the concentrations of zinc, iron, manganese, copper, and other relevant metal ions.
-
Convert the measured concentrations to molar units and normalize to cell number or protein content.[5]
-
Protocol 2: Assessment of Oxidative Stress via ROS Measurement
Objective: To determine if PBT1033 treatment induces the production of reactive oxygen species (ROS).
Methodology:
-
Cell Culture and Treatment:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Treat cells with PBT1033 at various concentrations, including positive (e.g., H₂O₂) and negative (vehicle) controls.
-
-
Staining with ROS-Sensitive Dye:
-
After the treatment period, wash the cells with PBS.
-
Load the cells with a ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate, DCFDA) according to the manufacturer's instructions.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
An increase in fluorescence intensity corresponds to higher levels of intracellular ROS.
-
Visualizations
Caption: Proposed mechanism of PBT1033 as a zinc ionophore.
Caption: Workflow for quantifying intracellular metal ions.
References
- 1. Pharmacological activity of metal binding agents that alter copper bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 5. Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2 - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of PBT 1033
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of PBT 1033. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: The optimal storage conditions for this compound depend on whether it is in solid form or dissolved in a solvent. For long-term stability, it is crucial to adhere to the following recommendations.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation. Use a calibrated balance to weigh the desired amount and dissolve it in an appropriate volume of anhydrous dimethyl sulfoxide (B87167) (DMSO).[1] Sonication may be required to fully dissolve the compound.[2] For cellular experiments, ensure the final concentration of DMSO is low (typically <0.5%) to avoid toxicity.
Q3: My this compound solution appears to have a precipitate. What should I do?
A3: Precipitation can occur if the compound's solubility limit is exceeded or if the stock solution has been stored improperly. Gently warm the solution and vortex to attempt redissolving the precipitate. If the issue persists, it may be necessary to prepare a fresh stock solution, ensuring the solvent is anhydrous and the storage temperature is appropriate.
Q4: I am observing a decrease in the activity of my this compound. What could be the cause?
A4: A loss of activity can be attributed to several factors, including chemical degradation, repeated freeze-thaw cycles, or improper storage.[1] To minimize degradation, it is recommended to aliquot stock solutions into single-use volumes and store them at -80°C.[1] Protect the solutions from light by using amber vials or wrapping them in foil.[1]
Q5: How can I check if my this compound has degraded?
A5: The most effective way to assess the integrity of your this compound is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] These techniques can separate the parent compound from any degradation products, allowing for a quantitative assessment of its purity.
Data Presentation
This compound Storage Conditions and Stability
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | ≥ 4 years | Keep in a tightly sealed container, protected from light and moisture.[2][4] |
| 4°C | 2 years | For shorter-term storage.[5] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot into single-use vials to avoid freeze-thaw cycles.[2] |
| -20°C | Up to 1 month | For short-term working aliquots.[5] |
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
Objective: To determine the purity and identify potential degradation products of a this compound stock solution over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
HPLC-grade DMSO
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water with 0.1% formic acid
-
C18 HPLC column
-
HPLC system with UV detector
Methodology:
-
Sample Preparation:
-
Thaw an aliquot of your this compound stock solution.
-
Prepare a dilution of the stock solution in the mobile phase to a final concentration suitable for HPLC analysis (e.g., 10 µM).
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Establish a suitable gradient elution method using acetonitrile and water with 0.1% formic acid as the mobile phases.
-
Inject the prepared sample onto the column.
-
Monitor the elution profile at a wavelength appropriate for this compound (e.g., determined by UV-Vis scan).
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound and any additional peaks that may represent degradation products.
-
Calculate the purity of the this compound sample by dividing the peak area of the parent compound by the total peak area of all detected compounds.
-
Compare the chromatogram to a reference standard of freshly prepared this compound to identify any new peaks that indicate degradation.
-
Mandatory Visualization
Caption: Workflow for the preparation and storage of this compound stock solutions.
Caption: A decision tree for troubleshooting common issues with this compound solutions.
References
Technical Support Center: Optimizing PBT2 and Zinc Co-administration for Antibacterial Studies
Welcome to the technical support center for researchers utilizing PBT2 and zinc in antibacterial studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of antibacterial action for PBT2?
A1: PBT2 is a zinc ionophore, meaning it facilitates the transport of zinc ions across bacterial cell membranes.[1][2][3][4][5] This leads to an accumulation of zinc within the bacterial cell, a condition known as zinc toxicity.[1][2][4][6] This intracellular zinc accumulation disrupts essential cellular processes, including metal ion homeostasis, and leads to the production of toxic reactive oxygen species (ROS), ultimately causing bacterial cell death.[1][2][4][6]
Q2: Why is co-administration of zinc with PBT2 recommended for antibacterial studies?
A2: The antibacterial efficacy of PBT2 is significantly enhanced when co-administered with zinc.[2][3] PBT2 and zinc exhibit a synergistic relationship, meaning their combined effect is greater than the sum of their individual effects.[2] In the presence of supplemental zinc, PBT2 can transport more zinc ions into the bacterial cells, leading to a more potent bactericidal effect at lower concentrations of PBT2.[2][7]
Q3: What is the role of PBT2 as a Zn²⁺/H⁺ ionophore?
A3: PBT2 functions as an electroneutral Zn²⁺/H⁺ ionophore.[1][2][4][6] This means that as it transports a zinc ion (Zn²⁺) into the bacterial cell, it simultaneously facilitates the export of two protons (H⁺) out of the cell. This exchange helps to maintain the overall charge balance across the cell membrane.
Q4: Can PBT2 be used to overcome antibiotic resistance?
A4: Yes, studies have shown that the combination of PBT2 and zinc can re-sensitize some antibiotic-resistant strains of bacteria to conventional antibiotics.[3][5][8] By disrupting the bacterial cell's metal homeostasis and creating physiological stress, PBT2 can weaken the bacteria's defense mechanisms against certain antibiotics.[3][5]
Q5: Is PBT2 effective against both Gram-positive and Gram-negative bacteria?
A5: PBT2, in combination with zinc, has demonstrated potent antibacterial activity primarily against Gram-positive pathogens.[2][3][4] While some studies have explored its effects on Gram-negative bacteria, its efficacy can be variable and may require different experimental conditions.[9][10]
Troubleshooting Guides
Issue 1: Inconsistent or No Antibacterial Effect Observed
-
Question: I am not observing the expected antibacterial effect when I treat my bacterial cultures with PBT2 and zinc. What could be the issue?
-
Answer:
-
Zinc Concentration: Ensure that you are supplementing your culture medium with an adequate concentration of zinc. The synergistic effect of PBT2 is dependent on the availability of extracellular zinc.[2] The basal level of zinc in standard culture media may not be sufficient.[7] Refer to the experimental protocols for recommended zinc concentrations.
-
PBT2 and Zinc Concentrations: The optimal concentrations of PBT2 and zinc can be species-specific. It is crucial to perform a checkerboard titration to determine the minimal inhibitory concentration (MIC) and fractional inhibitory concentration index (FICI) for your specific bacterial strain.[2]
-
Compound Stability and Solubility: PBT2 has limited solubility in aqueous solutions. Ensure that your stock solutions are properly prepared, typically in a solvent like DMSO, and that the final concentration in your assay does not lead to precipitation. Visually inspect your solutions for any signs of precipitation.
-
Media Composition: The composition of your culture medium can influence the activity of PBT2. Components in complex media may chelate zinc, reducing its availability for transport by PBT2. Consider using a defined minimal medium for more controlled experiments if you suspect media interference. The zinc concentration in commercial broths can vary significantly.[11]
-
Issue 2: High Background Absorbance or Debris in Microplate Reader
-
Question: I am getting high background readings in my microplate reader, which is interfering with my MIC determination. What could be the cause?
-
Answer:
-
PBT2 Precipitation: As mentioned, PBT2 can precipitate at higher concentrations in aqueous media. This precipitate can scatter light and lead to artificially high absorbance readings. Try using a lower concentration of PBT2 or optimizing your solvent conditions.
-
PBT2-Media Interaction: PBT2 may interact with components of the media, causing turbidity. Run a control plate with only media and the PBT2/zinc combination (no bacteria) to check for any abiotic precipitation or color changes.
-
Issue 3: Difficulty in Reproducing Results
-
Question: My results with PBT2 and zinc vary significantly between experiments. How can I improve reproducibility?
-
Answer:
-
Standardized Inoculum: Ensure that you are using a standardized bacterial inoculum for each experiment. The growth phase and density of the starting culture can impact susceptibility to antibacterial agents. An optical density (OD) of 0.05 at 600 nm is often used.[2]
-
Consistent Reagent Preparation: Prepare fresh stock solutions of PBT2 and zinc for each set of experiments, or if using frozen stocks, ensure they have not undergone multiple freeze-thaw cycles.
-
Incubation Conditions: Maintain consistent incubation times, temperatures, and atmospheric conditions (e.g., aerobic or anaerobic) as these can all affect bacterial growth and the efficacy of the treatment.
-
Experimental Protocols
1. Checkerboard Broth Microdilution Assay for Synergy Testing
This protocol is used to determine the synergistic activity between PBT2 and zinc.
-
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)[3]
-
PBT2 stock solution (e.g., in DMSO)
-
Zinc sulfate (B86663) (ZnSO₄) or Zinc chloride (ZnCl₂) stock solution (in sterile water)
-
Microplate reader
-
-
Methodology:
-
Prepare Bacterial Inoculum: Culture the bacterial strain to the mid-logarithmic growth phase. Dilute the culture in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Prepare Compound Dilutions:
-
Along the y-axis of the 96-well plate, create serial two-fold dilutions of PBT2.
-
Along the x-axis of the 96-well plate, create serial two-fold dilutions of zinc.
-
-
Plate Setup:
-
The final plate should contain wells with varying concentrations of PBT2 alone, zinc alone, and combinations of both.
-
Include a growth control (bacteria and medium only) and a sterility control (medium only).
-
-
Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control).
-
Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.[2]
-
Data Analysis:
-
Measure the optical density (OD) at 600 nm using a microplate reader.
-
The MIC is the lowest concentration of the compound(s) that completely inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy:
-
FICI = (MIC of PBT2 in combination / MIC of PBT2 alone) + (MIC of Zinc in combination / MIC of Zinc alone)
-
Synergy is defined as an FICI ≤ 0.5.[2] Additivity is defined as 0.5 < FICI ≤ 4. Antagonism is defined as FICI > 4.
-
-
-
2. Time-Kill Assay
This protocol assesses the bactericidal or bacteriostatic effect of PBT2 and zinc over time.
-
Materials:
-
Bacterial strain of interest
-
Growth medium
-
PBT2 and zinc at desired concentrations (e.g., MIC, 2x MIC)
-
Sterile tubes or flasks
-
Incubator shaker
-
Agar (B569324) plates for colony counting
-
Sterile saline or PBS for dilutions
-
-
Methodology:
-
Prepare Cultures: Grow the bacterial strain to the mid-logarithmic phase and dilute to a starting concentration of approximately 1 x 10⁶ CFU/mL in flasks containing fresh growth medium.
-
Add Compounds: Add PBT2, zinc, or the combination to the respective flasks at the desired concentrations. Include a growth control without any compounds.
-
Incubation and Sampling: Incubate the flasks at the appropriate temperature with shaking. At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline or PBS. Plate the dilutions onto agar plates.
-
Incubation and Counting: Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition. A bactericidal effect is typically defined as a ≥ 3-log₁₀ reduction in CFU/mL compared to the initial inoculum.[3]
-
Quantitative Data Summary
Table 1: Synergistic Antibacterial Activity of PBT2 and Zinc against Streptococcus uberis
| Compound | MIC (µM) | CIC (µM) | FICI |
| PBT2 | 14.5 | - | - |
| Zinc | 800 | - | - |
| PBT2 + 10 µM Zinc | - | 1.45 | 0.113 |
| PBT2 + 100 µM Zinc | - | 0.145 | 0.135 |
| Data adapted from a study on Streptococcus uberis.[2] MIC: Minimum Inhibitory Concentration; CIC: Combined Inhibitory Concentration; FICI: Fractional Inhibitory Concentration Index. An FICI of ≤ 0.5 indicates synergy. |
Table 2: Effect of PBT2 and Zinc on Intracellular Metal Ion Content in Streptococcus uberis
| Treatment | Intracellular Zinc (µg/g dry weight) | Intracellular Manganese (µg/g dry weight) |
| Untreated Control | ~100 | ~25 |
| 0.25 mg/L PBT2 | ~100 | ~20 |
| 100 µM Zinc | ~150 | ~25 |
| 0.25 mg/L PBT2 + 100 µM Zinc | >300 | ~15 |
| Approximate values derived from published data.[2] The combination of PBT2 and zinc leads to a significant increase in intracellular zinc and a decrease in manganese. |
Visualizations
References
- 1. journals.asm.org [journals.asm.org]
- 2. Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Synergy between Ionophore PBT2 and Zinc Reverses Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Repurposing the Ionophore, PBT2, for Treatment of Multidrug-Resistant Neisseria gonorrhoeae Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Zinc Concentrations in the Broth of Commercial Automated Susceptibility Testing Devices (Vitek 2, MicroScan, BD Phoenix, and Sensititre) - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding artifacts in imaging studies with PBT 1033
Technical Support Center: PBT-1033 Imaging
Welcome to the technical support center for PBT-1033, a novel PET tracer for imaging neuroinflammatory markers. This guide provides troubleshooting advice and frequently asked questions to help you acquire high-quality, artifact-free images during your research.
Frequently Asked Questions (FAQs)
Q1: What is PBT-1033 and what is its primary application?
PBT-1033 is a second-generation positron-emitting tomography (PET) tracer with high affinity and selectivity for the 18 kDa translocator protein (TSPO), a biomarker of neuroinflammation. It is designed for in vivo quantification and monitoring of glial activation in preclinical and clinical research settings.
Q2: What are the most common artifacts observed with PBT-1033 imaging?
The most frequently encountered artifacts include motion artifacts from subject movement, attenuation correction errors leading to inaccurate signal quantification, and high background signal, which can obscure the specific uptake in the region of interest.
Q3: How can I minimize motion artifacts in my scans?
For animal studies, ensure robust and comfortable immobilization of the subject throughout the scan duration. In clinical research, clear instructions to the patient and the use of head restraints are crucial. Additionally, employing motion-tracking systems and post-acquisition motion correction algorithms can significantly reduce these artifacts.
Q4: What is the optimal uptake time for PBT-1033 before starting the scan?
The optimal uptake period is crucial for achieving a good signal-to-background ratio. Based on kinetic modeling studies, an uptake time of 60 to 90 minutes is recommended to allow for sufficient clearance of the tracer from the blood pool and surrounding tissues.
Q5: Can I use a standardized uptake value (SUV) for quantification?
While SUV is a convenient and widely used metric, its accuracy can be affected by factors like patient weight, blood glucose levels, and injection quality. For rigorous quantitative analysis with PBT-1033, full kinetic modeling using an arterial input function is the gold standard. However, for longitudinal or comparative studies under controlled conditions, SUV can be a valuable tool.
Troubleshooting Guides
This section provides detailed guidance on how to identify and resolve specific issues you may encounter during your PBT-1033 imaging experiments.
Issue 1: High Background Signal or Poor Contrast
A high background signal can make it difficult to distinguish the specific tracer uptake in your region of interest from non-specific binding.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background signal.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Poor Radiochemical Purity | Verify the radiochemical purity of PBT-1033 before injection using HPLC. Purity should be >95%. If lower, re-purify the batch or synthesize a new one. |
| Incorrect Uptake Time | Ensure an uptake period of 60-90 minutes is allowed post-injection before scanning begins. Shorter times may result in insufficient clearance from the blood. |
| Metabolite Interference | In some subjects, rapid metabolism of PBT-1033 can lead to radiometabolites that cross the blood-brain barrier. Analyze blood samples to quantify metabolites. |
| Off-Target Binding | To confirm signal specificity, perform a blocking study by co-injecting PBT-1033 with an excess of a non-radioactive, high-affinity TSPO ligand. |
Issue 2: Inaccurate Quantification and Signal Attenuation Artifacts
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| CT/MR Misregistration | Ensure the subject does not move between the CT/MR scan (for attenuation map generation) and the PET scan. Visually inspect the co-registration of the images. |
| Metal Implants | Metal implants (e.g., dental fillings, surgical clips) can cause severe artifacts on CT scans, leading to incorrect attenuation maps. If possible, use MRI-based AC or manually correct the attenuation map. |
| Truncation Artifacts | Ensure the entire subject is within the scanner's field of view for the CT or MR scan to avoid truncation of the attenuation map, which can lead to underestimation of signal at the edges. |
| Contrast Agents | If using CT contrast, be aware that it can lead to overestimation of attenuation. A non-contrast CT is preferred for generating the attenuation map. |
Experimental Protocols
Protocol 1: Standard PBT-1033 Imaging Workflow
This protocol outlines the key steps for a successful preclinical imaging study using PBT-1033.
Caption: Standard experimental workflow for PBT-1033 PET imaging.
Methodology
-
Tracer Quality Control:
-
Perform High-Performance Liquid Chromatography (HPLC) to confirm the radiochemical purity of the synthesized PBT-1033 is greater than 95%.
-
Measure the molar activity to ensure it meets the requirements for your specific application.
-
-
Subject Preparation:
-
For preclinical studies, fast animals for 4-6 hours prior to imaging to reduce metabolic variability.
-
Anesthetize the animal using a stable anesthetic agent (e.g., isoflurane) and monitor vital signs throughout the procedure.
-
For clinical studies, instruct patients to fast for at least 4 hours.
-
-
Tracer Administration:
-
Administer PBT-1033 via intravenous (IV) injection as a bolus.
-
The recommended dose should be determined based on the scanner sensitivity and subject weight. See the table below for typical ranges.
-
-
Image Acquisition:
-
After the 60-90 minute uptake period, position the subject in the PET scanner.
-
Acquire a dynamic or static scan as required by the study design. A typical static scan duration is 20-30 minutes.
-
Acquire a CT or MR scan for attenuation correction and anatomical co-registration.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D) and apply corrections for attenuation, scatter, and randoms.
-
Co-register the PET image with the corresponding anatomical MR or CT image.
-
Perform quantitative analysis by defining regions of interest (ROIs) and calculating SUV or performing full kinetic modeling.
-
Quantitative Parameters
| Parameter | Preclinical (Rodent) | Clinical (Human) |
| Recommended Dose | 5-10 MBq | 185-370 MBq |
| Uptake Time | 60 minutes | 90 minutes |
| Scan Duration (Static) | 30 minutes | 20 minutes |
| Reconstruction Algorithm | OSEM2D/3D | OSEM3D with PSF correction |
PBT2 Research Technical Support Center: Troubleshooting Unexpected Outcomes
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for interpreting unexpected outcomes in PBT2 research. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments, offering potential explanations and solutions.
Frequently Asked Questions (FAQs)
Q1: We observed cognitive improvement in our preclinical Alzheimer's disease model treated with PBT2, but the reduction in amyloid-beta plaques was not significant. Is this an expected outcome?
A1: Yes, this is a plausible outcome and has been observed in some studies. While PBT2 was initially investigated for its potential to clear amyloid plaques, its mechanism of action is now understood to be more complex. PBT2 is a metal-protein attenuating compound and a zinc ionophore.[1] Its cognitive benefits may stem from its ability to restore metal homeostasis in the brain, rather than directly breaking down insoluble plaques. PBT2 can sequester zinc from amyloid-beta aggregates, promoting their degradation by enzymes like matrix metalloprotease 2.[2] Furthermore, by acting as a zinc ionophore, PBT2 can translocate zinc into neurons, which may have neurotrophic effects and improve synaptic function.[2][3] Therefore, cognitive improvements can occur independently of significant plaque reduction.
Q2: Our Phase II clinical trial for PBT2 in Alzheimer's disease failed to meet its primary endpoint of reducing amyloid-beta plaques as measured by PiB-PET scans. What could explain this?
A2: The failure of PBT2 to significantly reduce amyloid-beta plaques in clinical trials, as measured by PiB-PET, is a known outcome from studies like the IMAGINE trial.[4][5][6] Several factors could contribute to this:
-
Mechanism of Action: PBT2 may primarily target soluble amyloid-beta oligomers, which are not detected by PiB-PET scans that visualize insoluble plaques.[5][6]
-
Unexpected Placebo Effect: Some trials have reported an atypical reduction in the PiB-PET signal in the placebo group, confounding the results.[3][6]
-
Small Sample Size: The statistical power of some of these trials may have been insufficient to detect a significant difference.[3][5]
-
Disease Stage: The timing of intervention is critical. PBT2 may be more effective at earlier stages of the disease before significant plaque deposition has occurred.
Q3: We are seeing inconsistent results in our in vitro assays for PBT2's zinc ionophore activity using FluoZin-3. What are some potential troubleshooting steps?
A3: Inconsistent results in zinc ionophore assays can arise from several factors. Here is a troubleshooting guide:
-
Cell Health: Ensure your neuronal cultures are healthy and not overly confluent, as this can affect their response to stimuli.
-
Dye Loading: Optimize the concentration of FluoZin-3 AM and the loading time and temperature. Inadequate loading will result in a weak signal.
-
PBT2 Concentration: Titrate the concentration of PBT2 to find the optimal range for your cell type.
-
Extracellular Zinc: Ensure a sufficient, but not toxic, concentration of extracellular zinc is present for PBT2 to transport.
-
Controls: Include appropriate controls, such as a known zinc ionophore (e.g., pyrithione) as a positive control and a vehicle-only (DMSO) control.
-
Instrumentation: Verify the settings on your fluorescence microscope or plate reader, including excitation/emission wavelengths and gain settings.
Q4: In our Huntington's disease preclinical model, we observed some motor improvements with PBT2 treatment, but cognitive and functional improvements were not as robust as expected. Is this consistent with other findings?
A4: The preclinical and clinical findings for PBT2 in Huntington's disease have shown some mixed results. While some studies in mouse models have reported positive effects, the clinical trials, such as the Reach2HD study, showed that PBT2 was safe and well-tolerated but did not significantly improve a composite cognitive score.[7][8] However, there was a potential benefit observed in executive function.[8] It's important to carefully select and validate the behavioral and cognitive tests used in your preclinical models to ensure they are sensitive enough to detect the specific effects of PBT2.
Troubleshooting Guides
Guide 1: Unexpected Lack of Efficacy in Preclinical Alzheimer's Disease Models
| Observation | Potential Cause | Troubleshooting Steps |
| No improvement in cognitive tasks. | Insufficient drug exposure. | Verify the dose and route of administration. Check for blood-brain barrier penetration if possible. |
| Inappropriate cognitive assay. | Select cognitive tasks that are sensitive to the specific domains affected by the Alzheimer's model and potentially targeted by PBT2's mechanism (e.g., executive function). | |
| Advanced disease stage in the animal model. | Initiate PBT2 treatment at an earlier stage of pathology in the animal model. | |
| No change in CSF Aβ42 levels. | Assay variability. | Ensure the use of a validated ELISA kit and follow the protocol meticulously. Include appropriate controls and run samples in duplicate or triplicate. |
| Timing of sample collection. | Collect CSF at a time point where changes in soluble Aβ metabolism are expected to be detectable. |
Guide 2: Confounding Results in PiB-PET Imaging Studies
| Observation | Potential Cause | Troubleshooting Steps |
| High variability in PiB uptake within the placebo group. | Natural fluctuations in amyloid burden. | Increase the sample size to improve statistical power. Stratify patients based on baseline amyloid load. |
| Image acquisition and analysis inconsistencies. | Standardize the PiB-PET imaging protocol across all sites and subjects. Use a centralized and blinded analysis of the scans. | |
| No significant difference between PBT2 and placebo groups. | PBT2 targets soluble Aβ, not insoluble plaques. | Complement PiB-PET with other biomarkers, such as CSF Aβ42 and oligomeric Aβ assays. |
| Insufficient treatment duration. | Consider longer-term studies to observe potential effects on plaque deposition over time. |
Quantitative Data Summary
Table 1: Summary of PBT2 Phase IIa Clinical Trial in Alzheimer's Disease (EURO Study)
| Outcome Measure | PBT2 (250 mg) | Placebo | p-value |
| Change in CSF Aβ42 | ↓ | ↑ | 0.006[9] |
| ADAS-cog | No significant change | No significant change | N/A |
| Category Fluency Test | ↑ | ↓ | 0.041[9] |
| Trail Making Part B | ↓ (improved) | ↑ (worsened) | 0.009[9] |
Table 2: Summary of PBT2 Phase II Clinical Trial in Huntington's Disease (Reach2HD Study)
| Outcome Measure | PBT2 (250 mg) | Placebo | p-value |
| Composite Cognition Z-score | No significant improvement | No significant improvement | 0.240[7][8] |
| Trail Making Test Part B | Improved | Worsened | 0.042[8] |
| Total Motor Score | No significant change | No significant change | N/A |
Detailed Experimental Protocols
Protocol 1: Assessment of PBT2 Zinc Ionophore Activity using FluoZin-3 AM
Objective: To measure the ability of PBT2 to transport zinc ions into cultured neurons.
Materials:
-
Primary neuronal cell culture or a suitable neuronal cell line
-
FluoZin-3 AM (acetoxymethyl ester)
-
PBT2
-
Zinc Chloride (ZnCl₂)
-
Pyrithione (B72027) (positive control)
-
DMSO (vehicle)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Plating: Plate neurons at an appropriate density on glass-bottom dishes or 96-well plates suitable for fluorescence imaging.
-
Dye Loading:
-
Prepare a stock solution of FluoZin-3 AM in DMSO.
-
Dilute the FluoZin-3 AM stock solution in HBSS to a final working concentration (typically 1-5 µM).
-
Remove the culture medium from the cells and wash once with HBSS.
-
Incubate the cells with the FluoZin-3 AM working solution for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Compound Treatment:
-
Prepare working solutions of PBT2, pyrithione, and ZnCl₂ in HBSS.
-
Acquire a baseline fluorescence reading.
-
Add the PBT2 or pyrithione solution to the cells, followed by the addition of the ZnCl₂ solution.
-
Include a vehicle control (DMSO) and a ZnCl₂-only control.
-
-
Fluorescence Measurement:
-
Immediately begin acquiring fluorescence images or readings at appropriate time intervals (e.g., every 30 seconds for 10-15 minutes).
-
Use excitation and emission wavelengths appropriate for FluoZin-3 (e.g., ~494 nm excitation and ~516 nm emission).
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity over time for each condition.
-
Normalize the fluorescence values to the baseline reading.
-
Compare the increase in fluorescence in PBT2-treated cells to the controls.
-
Protocol 2: Measurement of Cerebrospinal Fluid (CSF) Amyloid-Beta 42 (Aβ42) by ELISA
Objective: To quantify the concentration of Aβ42 in CSF samples.
Materials:
-
CSF samples
-
Commercially available Aβ42 ELISA kit
-
Microplate reader
-
Pipettes and tips
-
Wash buffer, substrate, and stop solution (typically provided in the kit)
Procedure:
-
Sample Preparation: Thaw CSF samples on ice. If necessary, centrifuge the samples to remove any particulates.
-
Assay Preparation: Prepare the reagents and standards as described in the ELISA kit manual.
-
ELISA Procedure:
-
Add the standards, controls, and CSF samples to the appropriate wells of the antibody-coated microplate.
-
Incubate the plate as per the kit's instructions (typically 1-2 hours at room temperature or overnight at 4°C).
-
Wash the plate several times with the provided wash buffer.
-
Add the detection antibody and incubate.
-
Wash the plate again.
-
Add the enzyme conjugate (e.g., HRP-streptavidin) and incubate.
-
Wash the plate a final time.
-
Add the substrate solution and incubate in the dark until color develops.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of Aβ42 in the CSF samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Caption: PBT2's dual mechanism of action in the brain.
Caption: Troubleshooting workflow for unexpected ELISA results.
References
- 1. Tools and techniques for illuminating the cell biology of zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomatik.com [biomatik.com]
- 7. ibl-international.com [ibl-international.com]
- 8. The Orai1 inhibitor BTP2 has multiple effects on Ca2+ handling in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of Clioquinol (PBT1) and its Successor in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pioneering metal-protein attenuating compound, clioquinol (B1669181) (PBT1), and its next-generation successor, PBT2. The focus is on their performance in preclinical and clinical models of Alzheimer's disease, supported by experimental data and detailed methodologies. While the initial inquiry included PBT 1033, a thorough literature search revealed insufficient public data for a meaningful comparison. Therefore, this guide will focus on the well-documented evolution from clioquinol to PBT2.
Executive Summary
Clioquinol, a repurposed antiprotozoal agent, was the first metal-protein attenuating compound (MPAC) investigated for Alzheimer's disease. Its mechanism centers on chelating excess zinc and copper ions in the brain, which are implicated in the aggregation of amyloid-beta (Aβ) peptides, a hallmark of the disease. While early studies in animal models and a pilot clinical trial showed promise in reducing Aβ burden and stabilizing cognitive decline, concerns over neurotoxicity, observed in its historical use, and manufacturing issues led to the discontinuation of its development for Alzheimer's.[1]
PBT2 was developed as a safer and more effective successor to clioquinol. It is also a hydroxyquinoline derivative but was designed to have improved blood-brain barrier permeability and a more refined metal-binding affinity.[2] Preclinical and clinical studies suggest that PBT2 not only inhibits Aβ aggregation but may also promote its degradation and modulate synaptic function through distinct signaling pathways.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from preclinical and clinical studies comparing the effects of clioquinol (PBT1) and PBT2 in Alzheimer's disease models.
Table 1: Preclinical Efficacy in Transgenic Mouse Models of Alzheimer's Disease
| Parameter | Clioquinol (PBT1) | PBT2 | Mouse Model(s) | Citation(s) |
| Aβ Plaque Burden | Significant reduction | Significant reduction | Tg2576, APP/PS1 | [3] |
| Soluble Aβ Levels | Reduction | Reduction | Tg2576, APP/PS1 | [3] |
| Cognitive Function (Behavioral Mazes) | Improvement in working memory | Rapid improvement in cognition | TgCRND8, Tg2576 | [4] |
| Mechanism of Action | Reduces zinc accumulation in plaques, inhibits amyloidogenic AβPP processing | Promotes Aβ degradation, induces inhibitory phosphorylation of GSK3 | In vitro, SH-SY5Y cells | [3][5] |
Table 2: Clinical Trial Outcomes in Alzheimer's Disease Patients
| Parameter | Clioquinol (PBT1) - Phase II | PBT2 - Phase IIa | Citation(s) |
| Number of Patients | 36 | 78 | [6] |
| Dosage | Up to 375 mg twice daily | 50 mg or 250 mg daily | [6][7] |
| Treatment Duration | 36 weeks | 12 weeks | [6][7] |
| Cognitive Outcome (ADAS-Cog) | Trend towards stabilization, not statistically significant | No significant change | [2][8] |
| Cognitive Outcome (Executive Function) | Not reported | Significant improvement in Category Fluency and Trail-Making Part B (250 mg dose) | [4][8] |
| CSF Aβ42 Levels | Not reported | Significant reduction (250 mg dose) | [7][8] |
| Plasma Aβ42 Levels | Declined in treatment group | No significant change | [6] |
| Safety and Tolerability | Generally well-tolerated in the trial, but historical neurotoxicity concerns remain | Favorable safety profile, no serious adverse events reported | [1][7] |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for both clioquinol and PBT2 involves the modulation of metal-Aβ interactions. However, research suggests PBT2 possesses additional downstream effects on cellular signaling pathways relevant to neuroprotection.
Metal-Mediated Amyloid-β Aggregation Pathway
Zinc and copper ions are known to bind to Aβ peptides, promoting their aggregation into neurotoxic oligomers and plaques. Both clioquinol and PBT2 are designed to intervene in this process.
Caption: Proposed mechanism of Clioquinol and PBT2 in modulating metal-induced Aβ aggregation.
PBT2-Mediated GSK3 Signaling Pathway
Further studies on PBT2 have revealed its ability to influence intracellular signaling cascades, notably the glycogen (B147801) synthase kinase 3 (GSK3) pathway, which is implicated in tau hyperphosphorylation and synaptic dysfunction in Alzheimer's disease.
Caption: PBT2's proposed mechanism of action on the GSK3 signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of clioquinol and PBT2 are provided below.
Transgenic Mouse Models
-
Tg2576 Mice: These mice overexpress a mutant form of human amyloid precursor protein (APP) with the Swedish (K670N/M671L) mutation, leading to age-dependent development of Aβ plaques and cognitive deficits.
-
APP/PS1 Mice: These double transgenic mice express both a mutant human APP and a mutant human presenilin-1 (PS1), which accelerates the formation of Aβ plaques.
-
TgCRND8 Mice: This model also expresses a doubly mutated human APP, leading to early and aggressive Aβ deposition.
Behavioral Testing: Morris Water Maze
The Morris Water Maze is a widely used test to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool (typically 120-150 cm in diameter) is filled with opaque water (using non-toxic white paint or powdered milk) maintained at 22-25°C. A small escape platform is submerged 1-1.5 cm below the water surface. Various high-contrast visual cues are placed on the walls of the testing room.
-
Acquisition Phase (5-7 days):
-
Mice are subjected to 4 trials per day.
-
For each trial, the mouse is placed in the pool at one of four quasi-random starting positions.
-
The mouse is allowed to swim and find the hidden platform. The time to find the platform (escape latency) is recorded.
-
If the mouse does not find the platform within 60-90 seconds, it is gently guided to it.
-
The mouse is allowed to remain on the platform for 15-30 seconds.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The escape platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
A video tracking system records the swim path, time spent in the target quadrant (where the platform was previously located), and the number of times the mouse crosses the former platform location.
-
Biochemical Analysis: Aβ ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of soluble and insoluble Aβ in brain tissue.
-
Brain Tissue Homogenization:
-
Mouse brains are harvested and dissected.
-
The tissue is homogenized in a buffer containing protease inhibitors.
-
-
Sequential Aβ Extraction:
-
Soluble Fraction: The homogenate is centrifuged at high speed (e.g., 100,000 x g) for 1 hour at 4°C. The supernatant containing the soluble Aβ fraction is collected.
-
Insoluble Fraction: The remaining pellet is resuspended in a strong denaturant, such as formic acid, to solubilize the aggregated Aβ in plaques. This solution is then neutralized.
-
-
ELISA Procedure:
-
A 96-well plate is coated with a capture antibody specific for an epitope on the Aβ peptide (e.g., the N-terminus).
-
The brain extracts (soluble and insoluble fractions) and Aβ standards are added to the wells and incubated.
-
After washing, a detection antibody that recognizes a different Aβ epitope (e.g., specific for Aβ40 or Aβ42) and is conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is added, which is converted by the enzyme to produce a colorimetric signal.
-
The absorbance is read using a plate reader, and the concentration of Aβ in the samples is determined by comparison to the standard curve.
-
Histopathology: Immunohistochemistry for Aβ Plaques
Immunohistochemistry is used to visualize and quantify Aβ plaques in brain sections.
-
Tissue Preparation:
-
Mice are perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
The brains are removed, post-fixed, and cryoprotected.
-
Brains are sectioned using a cryostat or microtome.
-
-
Immunostaining:
-
Brain sections are washed and treated for antigen retrieval (e.g., with formic acid) to expose the Aβ epitopes.
-
Endogenous peroxidase activity is quenched.
-
Sections are blocked to prevent non-specific antibody binding.
-
Sections are incubated with a primary antibody specific for Aβ.
-
A secondary antibody conjugated to an enzyme or fluorophore is applied.
-
For enzymatic detection, a substrate is added to produce a colored precipitate at the site of the plaque. For fluorescent detection, the sections are visualized using a fluorescence microscope.
-
-
Quantification:
-
Images of the stained brain sections are captured.
-
Image analysis software is used to quantify the plaque burden, which is typically expressed as the percentage of the total area of the brain region of interest that is occupied by Aβ plaques.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of compounds like clioquinol and PBT2 in a transgenic mouse model of Alzheimer's disease.
Caption: A typical experimental workflow for preclinical evaluation in Alzheimer's mouse models.
Conclusion
The progression from clioquinol (PBT1) to PBT2 represents a significant step in the development of metal-targeted therapies for Alzheimer's disease. While clioquinol provided the initial proof-of-concept for this therapeutic strategy, its development was hampered by safety and manufacturing concerns. PBT2 emerged as a more refined compound with a favorable safety profile in early clinical trials and evidence of a more nuanced mechanism of action that extends beyond simple metal chelation to include the modulation of key intracellular signaling pathways. Although PBT2 also did not proceed to late-stage clinical trials for Alzheimer's disease, the comparative data from these two compounds provide valuable insights for the future design and development of metal-protein attenuating compounds as potential treatments for neurodegenerative diseases.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. ovid.com [ovid.com]
- 3. Metal ion-dependent effects of clioquinol on the fibril growth of an amyloid {beta} peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A protocol for quantitative analysis of murine and human amyloid-β1-40 and 1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Alzheimer's therapeutic PBT2 promotes amyloid-β degradation and GSK3 phosphorylation via a metal chaperone activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 8. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
PBT2 in Focus: A Comparative Analysis of 8-Hydroxyquinoline Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PBT2 and other 8-hydroxyquinoline (B1678124) compounds, supported by experimental data. 8-hydroxyquinolines are a class of metal-binding compounds investigated for their therapeutic potential in neurodegenerative diseases and other conditions.
PBT2 (5,7-dichloro-2-[(dimethylamino)methyl]-8-hydroxyquinoline) is a second-generation 8-hydroxyquinoline derivative that has been the subject of clinical investigation for Alzheimer's and Huntington's diseases.[1] Like other compounds in its class, its mechanism of action is linked to its ability to interact with metal ions, particularly copper and zinc, which are implicated in the pathological aggregation of proteins such as amyloid-beta (Aβ).[1][2] This guide delves into the comparative efficacy of PBT2, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes.
Quantitative Comparison of Efficacy
The following tables summarize key quantitative data comparing the efficacy of PBT2 with other 8-hydroxyquinoline derivatives, primarily its predecessor, clioquinol (B1669181) (CQ).
| Compound | IC50 for Aβ1-42 Aggregation Inhibition (ThT Assay) | Reference |
| PBT2 | 5.1 µM | [3] |
| Clioquinol (CQ) | 4.7 µM | [3] |
| Compound | Copper (Cu(II)) Sequestration from Aβ(1-42) | Reference |
| PBT2 | ~59% | [4][5] |
| Clioquinol (CQ) | ~83% | [4][5] |
| 5,7-dibromo-8-hydroxyquinoline (B2Q) | ~83% | [4][5] |
| Parameter | PBT2 | Clioquinol (CQ) | Reference |
| Primary Metal Interaction | Acts as a copper and zinc ionophore, facilitating metal transport across cell membranes.[6] | A metal chelator that can bind copper and zinc.[2][7] | [2][6][7] |
| Formation of Ternary Complex with Cu(II) and Aβ | Forms a stable ternary complex: Cu(PBT2)NImAβ.[8][9] | Can chelate metal ions from metal-Aβ species.[7] | [7][8][9] |
| Conditional Stepwise Formation Constant (logKc) for Cu(PBT2)NImAβ at His6 | 6.4 ± 0.1 | Not Applicable | [9] |
| Trial/Study | Condition | Key Quantitative Finding | Reference |
| Phase IIa Clinical Trial | Alzheimer's Disease | 250 mg PBT2 dose led to a 13% reduction in cerebrospinal fluid (CSF) Aβ42 levels. | [10] |
| Phase II Clinical Trial (Reach2HD) | Huntington's Disease | 250 mg PBT2 dose showed a significant improvement in the Trail Making Test Part B (a measure of executive function). | [3] |
| IMAGINE Study (Molecular Imaging) | Alzheimer's Disease | PBT2 treatment was associated with a significant decline in PiB-PET SUVR (a measure of amyloid-beta plaque burden) over 12 months in the double-blind phase. | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Thioflavin T (ThT) Assay for Amyloid-β Aggregation Inhibition
This assay is used to quantify the extent of amyloid fibril formation in the presence and absence of an inhibitor.
Materials:
-
Aβ(1-42) peptide
-
8-hydroxyquinoline compound (e.g., PBT2, Clioquinol) dissolved in a suitable solvent (e.g., DMSO)
-
Thioflavin T (ThT) stock solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black assay plate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Aβ(1-42): Monomeric Aβ(1-42) is prepared by dissolving the lyophilized peptide in a suitable solvent (e.g., hexafluoroisopropanol), followed by removal of the solvent and resuspension in a buffer like PBS to the desired concentration.
-
Assay Setup: In a 96-well black plate, combine the Aβ(1-42) solution with the 8-hydroxyquinoline compound at various concentrations. A control well containing Aβ(1-42) with the vehicle (e.g., DMSO) should be included.
-
Incubation: Add ThT solution to each well to a final concentration of approximately 10-25 µM. Seal the plate and incubate at 37°C with shaking.
-
Fluorescence Measurement: Measure the ThT fluorescence intensity at regular intervals using a microplate reader with an excitation wavelength of approximately 450 nm and an emission wavelength of around 485 nm.[12]
-
Data Analysis: Plot the fluorescence intensity against time. The IC50 value, representing the concentration of the compound that inhibits 50% of Aβ aggregation, can be calculated from the dose-response curve at a specific time point.[3]
X-ray Absorption Spectroscopy (XAS) for Metal Sequestration Analysis
This technique is employed to determine the coordination environment of metal ions and can be used to assess the ability of a chelator to sequester a metal from a protein.
Materials:
-
Aβ(1-42) peptide
-
Copper(II) solution
-
8-hydroxyquinoline compound (e.g., PBT2, Clioquinol)
-
Aqueous surfactant solution (to maintain solubility)
-
Synchrotron radiation source and XAS beamline
Procedure:
-
Sample Preparation: Prepare samples of Cu(II)-bound Aβ(1-42) in an aqueous surfactant solution. Prepare separate samples where the 8-hydroxyquinoline compound is added to the Cu(II)-Aβ(1-42) solution.
-
Data Acquisition: The samples are placed in the X-ray beam at a synchrotron facility. X-ray absorption spectra at the Cu K-edge are collected. High-energy-resolution fluorescence-detected (HERFD) XAS can also be used for enhanced spectral features.[5][13]
-
Data Analysis: The resulting spectra are analyzed and compared. The spectral features provide information about the coordination environment of the copper ions. By comparing the spectrum of Cu(II)-Aβ(1-42) with the spectra of the samples containing the 8-hydroxyquinoline, the percentage of copper sequestered from the Aβ peptide can be quantified.[4][5]
Synchrotron X-ray Fluorescence (XRF) Microscopy of Brain Tissue
XRF microscopy is used to map the elemental distribution within biological samples, such as brain tissue, to observe the localization of metals and potentially the distribution of administered compounds.
Materials:
-
Brain tissue sections from animal models (e.g., transgenic mice) treated with an 8-hydroxyquinoline compound.
-
Silicon nitride (SiN) membranes or other suitable sample holders.
-
Synchrotron light source with a micro-focused X-ray beam.
Procedure:
-
Sample Preparation: Brain tissue is sectioned using a cryostat and the thin sections are mounted on SiN membranes. The samples are typically air-dried or freeze-dried.[14] It is crucial to avoid chemical fixation, as it can alter the metal distribution.[15]
-
Data Acquisition: The mounted tissue section is scanned with a micro-focused synchrotron X-ray beam. The emitted X-ray fluorescence is detected by an energy-dispersive detector. This process generates a 2D map of the elemental distribution.[11][14]
-
Data Analysis: The XRF data is processed to create elemental maps for various metals of interest (e.g., copper, zinc, iron). These maps can reveal the localization of these metals in different brain regions and any alterations due to the treatment with the 8-hydroxyquinoline compound.
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the action of PBT2 and the experimental workflows.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metal ion-dependent effects of clioquinol on the fibril growth of an amyloid {beta} peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alzheimer's Drug PBT2 Interacts with the Amyloid β 1-42 Peptide Differently than Other 8-Hydroxyquinoline Chelating Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alzheimer’s drug PBT2 interacts with the amyloid beta 1-42 peptide differently than other 8-hydroxyquinoline chelating drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of clioquinol on metal-triggered amyloid-beta aggregation revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chelator PBT2 Forms a Ternary Cu2+ Complex with β-Amyloid That Has High Stability but Low Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chelator PBT2 Forms a Ternary Cu2+ Complex with β-Amyloid That Has High Stability but Low Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Alzheimer's therapeutic PBT2 promotes amyloid-β degradation and GSK3 phosphorylation via a metal chaperone activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
- 13. Copper(II) Binding to PBT2 Differs from That of Other 8-Hydroxyquinoline Chelators: Implications for the Treatment of Neurodegenerative Protein Misfolding Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imaging of neuronal tissues by x-ray diffraction and x-ray fluorescence microscopy: evaluation of contrast and biomarkers for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
PBT 1033 (PBT2): A Comparative Guide to its Mechanism of Action in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PBT 1033 (also known as PBT2), a clinical-stage metal-protein attenuating compound, with its predecessor, Clioquinol. It delves into the validation of PBT2's mechanism of action in various cell lines and animal models relevant to neurodegenerative diseases, supported by experimental data.
Mechanism of Action: A Tale of Two Ionophores
PBT2 and its predecessor, Clioquinol, are 8-hydroxyquinoline (B1678124) derivatives that function as zinc and copper ionophores. Their primary mechanism of action in the context of neurodegenerative diseases, such as Alzheimer's and Huntington's, revolves around the modulation of metal homeostasis, which is often dysregulated in these conditions.
In Alzheimer's disease, excess zinc and copper can promote the aggregation of amyloid-beta (Aβ) peptides into neurotoxic oligomers and plaques. PBT2 intervenes in this process through a dual action:
-
Extracellular Action: PBT2 chelates zinc and copper from Aβ aggregates, rendering the peptides more susceptible to degradation by enzymes like matrix metalloproteinase-2 (MMP-2).
-
Intracellular Action: PBT2 facilitates the transport of zinc and copper into neurons. This influx of intracellular zinc triggers a signaling cascade that includes the inhibitory phosphorylation of glycogen (B147801) synthase kinase 3 (GSK3), a key enzyme implicated in tau hyperphosphorylation and neuronal apoptosis. This signaling is believed to be mediated through the inhibition of the phosphatase calcineurin, leading to increased phosphorylation of pro-survival factors like CREB and CaMKII.
This restoration of metal homeostasis and activation of pro-survival signaling pathways is thought to underlie the observed improvements in synaptic function and cognition in preclinical models.
Clioquinol operates through a similar metal ionophore mechanism. However, its use has been limited by concerns over neurotoxicity at higher doses. PBT2 was developed as a second-generation compound with improved safety and tolerability.
Comparative Performance: PBT2 vs. Clioquinol
The following tables summarize the comparative performance of PBT2 and Clioquinol based on available preclinical and clinical data.
Table 1: Preclinical Efficacy in Alzheimer's Disease Models
| Parameter | PBT2 | Clioquinol | Cell/Animal Model |
| Aβ Deposition | Significant reduction | Reduction | Transgenic mice (Tg2576) |
| Soluble Aβ Levels | Significant reduction | Reduction | Transgenic mice (Tg2576) |
| Cognitive Function | Improvement in spatial memory | Improvement in spatial memory | Transgenic mice (Tg2576) |
| Synaptic Density | Increased dendritic spine density | Not reported | Cultured neurons, Transgenic mice |
| GSK3 Phosphorylation | Increased inhibitory phosphorylation | Not reported | Neuronal cell lines |
Table 2: Clinical Trial Outcomes in Alzheimer's Disease (Phase IIa - NCT00471211)
| Parameter | PBT2 (250 mg/day) | Placebo | p-value |
| CSF Aβ42 Levels | Significant reduction | No significant change | 0.006[1] |
| ADAS-Cog | No significant improvement | No significant improvement | >0.05 |
| NTB Executive Factor Z-score | Significant improvement | No significant improvement | 0.009 (Trail Making B)[1] |
| Safety & Tolerability | Generally safe and well-tolerated | - | - |
Table 3: Clinical Trial Outcomes in Huntington's Disease (Reach2HD - NCT01590888)
| Parameter | PBT2 (250 mg/day) | Placebo | p-value |
| Cognitive Function (Trail Making Test Part B) | Significant improvement | No significant improvement | 0.042[2][3] |
| Composite Cognition Z-score | No significant improvement | No significant improvement | 0.240[2][3] |
| Safety & Tolerability | Generally safe and well-tolerated | - | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blotting for Phosphorylated Proteins in Neuronal Cells
Objective: To determine the effect of PBT2 on the phosphorylation status of proteins such as GSK3, CREB, and CaMKII in neuronal cell lines (e.g., SH-SY5Y).
Protocol:
-
Cell Culture and Treatment: Plate neuronal cells and allow them to adhere. Treat cells with desired concentrations of PBT2 or vehicle control for a specified duration.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.
Matrix Metalloproteinase-2 (MMP-2) Activity Assay
Objective: To assess the effect of PBT2 on the degradation of Aβ by MMP-2.
Protocol:
-
Reaction Setup: In a microplate, combine recombinant human MMP-2, a fluorescent MMP substrate (e.g., a quenched fluorescent peptide), and Aβ peptides in an appropriate assay buffer.
-
Treatment: Add different concentrations of PBT2 or a vehicle control to the reaction mixtures.
-
Incubation: Incubate the plate at 37°C for a specified period, protecting it from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths. An increase in fluorescence indicates cleavage of the substrate by active MMP-2.
-
Data Analysis: Calculate the rate of substrate cleavage and compare the activity of MMP-2 in the presence and absence of PBT2.
Aβ Aggregation Assay
Objective: To determine the effect of PBT2 on the aggregation of Aβ peptides.
Protocol:
-
Peptide Preparation: Prepare a solution of synthetic Aβ peptides (e.g., Aβ42) in a suitable buffer.
-
Aggregation Induction: Induce aggregation by adding metal ions (e.g., zinc or copper) to the peptide solution.
-
Treatment: Add different concentrations of PBT2, Clioquinol, or a vehicle control to the aggregating peptide solution.
-
Incubation: Incubate the mixtures at 37°C with gentle agitation.
-
Monitoring Aggregation: At various time points, measure the extent of aggregation using methods such as:
-
Thioflavin T (ThT) fluorescence assay: ThT binds to β-sheet structures in amyloid fibrils, resulting in increased fluorescence.
-
Electron Microscopy: Visualize the morphology of the aggregates.
-
Size-Exclusion Chromatography: Separate monomers, oligomers, and larger aggregates.
-
-
Data Analysis: Compare the kinetics and extent of Aβ aggregation in the presence of the test compounds versus the control.
Visualizations
The following diagrams illustrate the key mechanisms and workflows discussed.
Caption: PBT2's dual mechanism of action in neuronal cells.
Caption: A typical experimental workflow for validating PBT2's effect on neuronal signaling.
Caption: A comparison of PBT2 and its predecessor, Clioquinol.
References
- 1. Safety, efficacy, and biomarker findings of PBT2 in targeting Abeta as a modifying therapy for Alzheimer's disease: a phase IIa, double-blind, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Safety, tolerability, and efficacy of PBT2 in Huntington's disease: a phase 2, randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
PBT2 in Neurodegenerative Diseases: A Comparative Analysis in Alzheimer's and Huntington's Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental therapeutic PBT2, a second-generation 8-hydroxyquinoline (B1678124) metal protein-attenuating compound, in preclinical and clinical models of Alzheimer's disease (AD) and Huntington's disease (HD). PBT2 is designed to modulate the interaction of metal ions with pathogenic proteins, a common thread in the pathology of both disorders.
Mechanism of Action: A Tale of Two Proteins
PBT2's therapeutic hypothesis centers on its role as a metal ionophore, specifically for copper and zinc.[1][2] Rather than acting as a simple chelator, PBT2 facilitates the redistribution of these metal ions, which are crucial for synaptic function but can also promote the toxic aggregation of disease-specific proteins when dysregulated.[1][3]
In Alzheimer's disease , PBT2 is proposed to interfere with the binding of copper and zinc to the amyloid-beta (Aβ) peptide.[1] This interaction is believed to be a key step in the formation of toxic Aβ oligomers and their subsequent aggregation into plaques. By attenuating this metal-Aβ interaction, PBT2 aims to reduce the formation of these toxic species and promote their clearance.[1][4] Studies have shown that PBT2 can facilitate the degradation of Aβ by matrix metalloprotease 2.[4] Furthermore, by transporting zinc and copper into cells, PBT2 can induce synaptically beneficial signaling pathways, including the inhibitory phosphorylation of glycogen (B147801) synthase kinase 3 (GSK3).[4]
In Huntington's disease , the target is the mutant huntingtin (mHtt) protein. The aggregation of mHtt, driven by its expanded polyglutamine tract, is a central pathological event. PBT2 is thought to reduce the metal-induced aggregation of mHtt by interfering with its interaction with copper.[5][6] Additionally, PBT2 has been shown to protect neurons from glutamate-induced excitotoxicity, a process implicated in HD pathogenesis, through a zinc-dependent mechanism.[7]
Figure 1: PBT2's proposed mechanisms of action in AD and HD.
Preclinical Efficacy: Animal Model Data
PBT2 has demonstrated significant therapeutic effects in various animal models of both diseases.
| Parameter | Alzheimer's Disease Models | Huntington's Disease Models |
| Cognitive/Motor Function | Rapidly restores cognition in mouse models.[2] | Improved motor performance on Rotarod and reduced clasping in R6/2 mice.[8] |
| Neuropathology | Increased dendritic spine density in the hippocampus; restored synaptic protein levels.[9] | Reduced striatal atrophy (smaller lateral ventricles) in R6/2 mice.[8] Maintained brain weight.[8][10] |
| Survival/Health | N/A | Prolonged median lifespan by 26% in R6/2 mice.[8] Maintained body weight.[10] |
| Protein Aggregation | N/A | Decreased paralysis in a C. elegans model of polyQ aggregation.[8] |
Clinical Trial Performance: A Comparative Overview
PBT2 has been evaluated in Phase II clinical trials for both Alzheimer's and Huntington's disease, with mixed but informative results.
Alzheimer's Disease Clinical Data
| Trial | Primary Endpoint | Key Outcomes | Safety & Tolerability |
| Phase IIa (12 weeks) | Safety and tolerability | Met primary endpoint.[11] 250mg dose significantly lowered CSF Aβ42.[2][11] Significantly improved executive function (Neuropsychological Test Battery).[2][11] | Well-tolerated with no serious side effects reported.[1][11] |
| IMAGINE (Phase II, 12 months) | Reduction in beta-amyloid plaques (PiB-PET) | Did not meet primary endpoint.[12][13] Trend towards preserving hippocampal brain volume in the PBT2 group.[12][13] No significant improvement in cognition or function.[12] | Safe and very well tolerated over 52 weeks.[12] |
Huntington's Disease Clinical Data
| Trial | Primary Endpoint | Key Outcomes | Safety & Tolerability |
| Reach2HD (Phase II, 26 weeks) | Safety and tolerability | Met primary endpoint.[5][14][15] 250mg dose showed a statistically significant improvement on one measure of executive function (Trail Making Test Part B).[5][14][16] No significant improvement in composite cognitive scores, motor, or functional assessments.[5][16] Pilot imaging sub-study suggested reduced brain atrophy.[14] | Generally safe and well-tolerated.[5][14] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for interpretation and replication.
1. Murine Models of Neurodegeneration:
-
Alzheimer's Disease: Transgenic mouse models overexpressing human amyloid precursor protein (APP), such as the Tg2576 line, are commonly used. PBT2 is typically administered orally, mixed into the animals' chow.[9] Cognitive testing often involves water maze tasks to assess spatial learning and memory. Post-mortem brain tissue analysis includes immunohistochemistry for Aβ plaques and Golgi staining to quantify dendritic spine density.[9]
-
Huntington's Disease: The R6/2 mouse model, which expresses exon 1 of the human huntingtin gene with an expanded CAG repeat, is a widely used model that rapidly develops a severe phenotype.[8][10] PBT2 is administered orally.[10] Motor function is assessed using tasks like the Rotarod test for motor coordination and balance.[8] Lifespan and body weight are monitored throughout the study. Brains are analyzed for weight and ventricular volume (a measure of atrophy) post-mortem.[8]
2. Clinical Trial Cognitive Assessments:
-
Neuropsychological Test Battery (NTB): Used in the AD trials, this is a composite measure that includes tests of memory, attention, and executive function. The executive function component often includes tests like the Trail Making Test Part B and Category Fluency Test.[2][11]
-
Trail Making Test Part B (TMT-B): Used in both AD and HD trials, this test assesses executive functions such as cognitive flexibility, visual search, and motor speed.[5][11]
Figure 2: Generalized workflow for preclinical and clinical evaluation.
Comparative Summary and Future Directions
PBT2 demonstrates a consistent mechanism of action across both Alzheimer's and Huntington's disease models, targeting the pathogenic aggregation of disease-specific proteins by modulating metal ion homeostasis.
-
Preclinical Promise: In animal models of both diseases, PBT2 shows robust positive effects, improving cognitive and motor functions, reducing key neuropathological features, and, in the case of HD, extending lifespan.[2][8]
-
Clinical Translation: The translation to human trials has been challenging, a common feature in neurodegenerative drug development. While PBT2 is consistently shown to be safe and well-tolerated, its efficacy signals have been modest.[5][12] In both AD and HD Phase II trials, a statistically significant improvement was observed in measures of executive function.[2][5] However, broader cognitive and functional endpoints were not met.[5][12]
-
Biomarker Insights: The discrepancy in AD trials between the reduction of soluble Aβ in CSF and the lack of effect on amyloid plaques as seen by PET imaging suggests PBT2 may primarily target earlier, soluble forms of Aβ oligomers.[12][13] This highlights the potential importance of patient selection and the timing of intervention. In HD, the hints of reduced brain atrophy in both animal and a small human imaging study are encouraging and warrant further investigation in larger trials.[8][14]
References
- 1. clinician.com [clinician.com]
- 2. PBT2 rapidly improves cognition in Alzheimer's Disease: additional phase II analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. The Alzheimer's therapeutic PBT2 promotes amyloid-β degradation and GSK3 phosphorylation via a metal chaperone activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, tolerability, and efficacy of PBT2 in Huntington's disease: a phase 2, randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prana announces results of Reach2HD trial of PBT2 for Huntington's disease – HDBuzz [en.hdbuzz.net]
- 7. researchgate.net [researchgate.net]
- 8. PBT2 Reduces Toxicity in a C. elegans Model of polyQ Aggregation and Extends Lifespan, Reduces Striatal Atrophy and Improves Motor Performance in the R6/2 Mouse Model of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. Prana Biotech publishes Huntington's disease animal model data for PBT2 – HDBuzz [en.hdbuzz.net]
- 11. researchgate.net [researchgate.net]
- 12. alteritytherapeutics.com [alteritytherapeutics.com]
- 13. fiercebiotech.com [fiercebiotech.com]
- 14. alteritytherapeutics.com [alteritytherapeutics.com]
- 15. Prana's Phase II Huntington's disease study meets primary endpoint - Clinical Trials Arena [clinicaltrialsarena.com]
- 16. alteritytherapeutics.com [alteritytherapeutics.com]
A comparative study of the antibacterial activity of PBT2 and known antibiotics
A comparative analysis of the zinc ionophore PBT2 and its efficacy against various bacterial pathogens, including antibiotic-resistant strains, reveals a promising alternative to conventional antibiotics. By disrupting metal ion homeostasis within bacteria, PBT2 demonstrates broad-spectrum antibacterial activity and the ability to reverse existing antibiotic resistance.
PBT2 is a zinc ionophore that has been investigated in clinical trials for neurodegenerative diseases and has been found to possess potent antibacterial properties.[1][2] Its mechanism of action involves transporting zinc ions across bacterial cell membranes, leading to an accumulation of intracellular zinc.[1][2][3] This disruption of metal ion homeostasis triggers a cascade of events, including the production of reactive oxygen species (ROS) and impairment of manganese-dependent antioxidant functions, ultimately leading to bacterial cell death.[1][2][4] This multi-targeted approach makes the development of resistance to PBT2 less likely compared to single-target antibiotics.[1][2][5]
Comparative Antibacterial Efficacy
Studies have demonstrated the antibacterial efficacy of PBT2, both alone and in synergy with zinc, against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains.
Minimum Inhibitory Concentrations (MIC)
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial's effectiveness. The tables below summarize the MIC values of PBT2 against various bacterial strains in comparison to conventional antibiotics.
Table 1: MIC of PBT2 and Zinc against Streptococcus uberis
| Compound | MIC |
| PBT2 | 5.0 mg/L (14.5 µM)[4] |
| Zinc | 800 µM[4] |
| PBT2 (0.5 mg/L) + Zinc (10 µM) | Synergistic (FICI ≤ 0.5)[4] |
| PBT2 (0.05 mg/L) + Zinc (100 µM) | Synergistic (FICI ≤ 0.5)[4] |
Table 2: MIC of PBT2 against Multidrug-Resistant Neisseria gonorrhoeae
| Strain | PBT2 MIC (Broth) | PBT2 MIC (Agar) |
| MDR N. gonorrhoeae (WHO Z) | 0.3125 mg/L[6] | - |
| Panel of 13 MDR clinical strains | 0.156–0.3125 mg/L[6] | 0.3125-0.625 mg/L[6] |
Table 3: PBT2 in Combination with Colistin against Gram-Positive Pathogens
| Bacterial Strain | Colistin MIC (µg/mL) | Colistin MIC with PBT2 + Zinc (µg/mL) |
| Streptococcus pyogenes (GAS) | >256[7] | 2[7] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | >256[7] | 1[7] |
| Vancomycin-resistant Enterococcus faecium (VRE) | >256[7] | 2[7] |
Reversal of Antibiotic Resistance
A significant finding is the ability of PBT2 in combination with zinc to resensitize antibiotic-resistant bacteria to existing drugs. This has been observed in several priority pathogens. For instance, PBT2 with zinc renders erythromycin-resistant Group A Streptococcus (GAS), methicillin-resistant Staphylococcus aureus (MRSA), and vancomycin-resistant Enterococcus (VRE) susceptible to these antibiotics again.[5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative studies of PBT2.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of PBT2 and comparator antibiotics is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Time-Kill Assays
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Mechanism of Action: Signaling Pathway
The antibacterial action of PBT2 is initiated by its function as a zinc ionophore, which disrupts the metal ion homeostasis within the bacterial cell.
Conclusion
PBT2 presents a significant advancement in the search for novel antibacterial agents. Its unique mechanism of action, targeting bacterial metal ion homeostasis, results in potent bactericidal activity and a lower propensity for resistance development. Furthermore, its ability to synergize with existing antibiotics to overcome resistance highlights its potential as a valuable therapeutic agent in the fight against multidrug-resistant infections. Further research and clinical evaluation are warranted to fully explore the therapeutic applications of PBT2 in treating bacterial infections.
References
- 1. Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Repurposing the Ionophore, PBT2, for Treatment of Multidrug-Resistant Neisseria gonorrhoeae Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validating the Neurorestorative Effects of PBT 1033 In Vivo: A Comparative Analysis
A comprehensive review of available scientific literature reveals a significant lack of in vivo data to validate the neurorestorative effects of the compound PBT 1033. Despite extensive searches for "this compound," its neurorestorative properties, and related in vivo studies, no specific experimental data, detailed methodologies, or established signaling pathways could be identified.
The primary focus of research in this area has been on a related 8-hydroxyquinoline (B1678124) derivative, PBT2 . While initially investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Huntington's, PBT2 ultimately failed to meet efficacy endpoints in clinical trials.[1] Subsequent research has largely pivoted to exploring its antimicrobial properties.[1][2][3][4]
This guide, therefore, cannot fulfill the original request of a detailed comparison of this compound with other neurorestorative agents due to the absence of foundational in vivo data for the specified compound.
The Landscape of 8-Hydroxyquinoline Derivatives in Neurodegeneration
While specific data on this compound is unavailable, it is pertinent to understand the broader context of the chemical class to which it belongs: 8-hydroxyquinoline derivatives. These compounds are of interest in the field of neurodegeneration primarily due to their ability to chelate metal ions and their antioxidant properties.[5][6][7] Metal dyshomeostasis, particularly with copper and zinc, is implicated in the pathology of several neurodegenerative diseases.[5][6]
The proposed mechanism for the neuroprotective effects of some 8-hydroxyquinoline derivatives involves the modulation of metal-ion concentrations, which can influence processes like amyloid-beta (Aβ) aggregation and oxidative stress, both of which are key pathological features of Alzheimer's disease.[6][7]
PBT2: A Case Study in a Related Compound
The trajectory of PBT2 offers insights into the therapeutic rationale and challenges for this class of compounds.
Preclinical Observations
In a mouse model of Alzheimer's disease, short-term oral treatment with PBT2 was reported to improve learning and memory. This functional improvement was associated with a restoration of dendritic spine density in the hippocampus and an increase in neurite outgrowth in cultured cells. These findings suggested a potential for PBT2 to positively impact synaptic health.
Clinical Trials and Repurposing
Despite promising preclinical data, PBT2 did not demonstrate sufficient efficacy in human clinical trials for Alzheimer's and Huntington's diseases.[1] Following these outcomes, the focus of PBT2 research shifted towards its potent antimicrobial activity, where it functions as a zinc ionophore.[1][2][4]
The Unmet Need for In Vivo Data on this compound
To conduct a meaningful comparative analysis of this compound, the following foundational in vivo data would be required:
-
Animal Models: Studies utilizing established animal models of neurodegenerative diseases (e.g., transgenic mouse models of Alzheimer's or Parkinson's disease).
-
Behavioral and Cognitive Assessments: Data from standardized tests evaluating motor function, learning, and memory.
-
Histopathological and Immunohistochemical Analysis: Examination of brain tissue to assess neuronal survival, synaptic density, and the presence of pathological markers (e.g., amyloid plaques, neurofibrillary tangles).
-
Biochemical and Molecular Assays: Measurement of biomarkers related to neuroinflammation, oxidative stress, and cell signaling pathways.
-
Pharmacokinetic and Pharmacodynamic Studies: Data on the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its dose-response relationship in vivo.
Without such data, any claims regarding the neurorestorative effects of this compound remain unsubstantiated.
Conclusion
The request to create a comparison guide validating the neurorestorative effects of this compound in vivo cannot be fulfilled at this time due to a lack of publicly available scientific evidence. The available research on the closely related compound, PBT2, highlights the therapeutic hypothesis for 8-hydroxyquinoline derivatives in neurodegeneration but also underscores the significant challenges in translating preclinical findings to clinical success. Future research providing robust in vivo data for this compound is necessary before any comparative evaluation of its neurorestorative potential can be made. Researchers, scientists, and drug development professionals are advised to seek direct data from the compound's developers or to conduct independent in vivo studies to ascertain its efficacy and mechanism of action.
References
- 1. Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurodegenerative Disease Treatment Drug PBT2 Breaks Intrinsic Polymyxin Resistance in Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repurposing the Ionophore, PBT2, for Treatment of Multidrug-Resistant Neisseria gonorrhoeae Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [research-repository.griffith.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PBT2 and Other Amyloid-Beta Targeting Agents for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PBT2, a metal protein-attenuating compound, against other prominent amyloid-beta (Aβ) targeting agents investigated for the treatment of Alzheimer's disease. The following sections detail the mechanisms of action, clinical trial outcomes, and safety profiles of these agents, supported by experimental data and protocols.
Mechanism of Action and Preclinical Evidence
PBT2 is a second-generation 8-hydroxy quinoline (B57606) derivative designed to modulate the interaction of metal ions, such as copper and zinc, with Aβ peptides.[1] An imbalance in metal homeostasis is implicated in the aggregation of Aβ into neurotoxic oligomers and plaques.[1] PBT2 acts as a metal ionophore, redistributing these metals from amyloid plaques to neurons, thereby inhibiting Aβ aggregation and promoting the dissolution of existing plaques.[2] Preclinical studies in transgenic mouse models of Alzheimer's disease have demonstrated that PBT2 can reduce soluble and insoluble Aβ levels and improve cognitive function.[2]
In contrast, other Aβ-targeting strategies have focused on different aspects of the amyloid cascade. Monoclonal antibodies, such as lecanemab, donanemab, and aducanumab, are designed to bind to different forms of Aβ (protofibrils, plaques) and promote their clearance by the immune system.[3][4][5] BACE1 inhibitors, like verubecestat (B560084), aim to reduce the production of Aβ by blocking the β-secretase enzyme that cleaves the amyloid precursor protein (APP).[6][7][8] Gamma-secretase inhibitors and modulators, such as semagacestat (B1675699), target the final step of Aβ production.[9][10][11][12][13]
Clinical Trial Data: A Comparative Overview
The following tables summarize the key quantitative data from clinical trials of PBT2 and other selected Aβ-targeting agents.
Table 1: Efficacy of Aβ-Targeting Agents on Cognitive and Functional Decline
| Drug | Target | Phase | Primary Endpoint | Result | Secondary Endpoints |
| PBT2 | Metal-Aβ interaction | IIa | Safety and Tolerability | Well-tolerated.[14][15] | Significant improvement in two executive function tests (Trail Making Part B and Category Fluency Test) in the 250 mg group.[16] No significant change on ADAS-Cog.[16] |
| PBT2 (IMAGINE Trial) | Metal-Aβ interaction | II | Reduction in PiB-PET SUVR | Did not meet primary endpoint.[17] | Trend towards preserving hippocampal brain volume.[17] |
| Lecanemab (Clarity AD) | Aβ Protofibrils | III | Change from baseline in CDR-SB | 27% slowing of cognitive decline compared to placebo.[18] | Statistically significant improvement on ADAS-Cog14 and ADCOMS.[18] |
| Donanemab (TRAILBLAZER-ALZ 2) | Aβ Plaques | III | Change from baseline in iADRS | 35% slowing of cognitive and functional decline compared to placebo.[3][19][20] | 36% slowing of decline on CDR-SB.[3] 40% less decline in ability to perform activities of daily living.[19] |
| Aducanumab (EMERGE and ENGAGE) | Aβ Aggregates | III | Change from baseline in CDR-SB | EMERGE met primary endpoint (22% slowing of decline); ENGAGE did not.[21] | Conflicting results across the two studies.[21] |
| Verubecestat (EPOCH) | BACE1 | III | Change from baseline in ADAS-Cog and ADCS-ADL | No significant difference compared to placebo.[6][22] | No benefit observed.[6] |
| Semagacestat | Gamma-secretase | III | Change from baseline in ADAS-Cog and ADCS-ADL | Worsening of cognitive and functional outcomes compared to placebo.[12][13] | Trial terminated due to futility and safety concerns.[11][12] |
Table 2: Efficacy of Aβ-Targeting Agents on Amyloid Plaque Burden
| Drug | Biomarker | Result |
| PBT2 (Phase IIa) | CSF Aβ42 | Significant reduction in the 250 mg group compared to placebo.[14][16] |
| PBT2 (IMAGINE Trial) | PiB-PET Imaging | No statistically significant reduction in amyloid plaques compared to placebo.[17] |
| Lecanemab | Amyloid PET | Significant reduction in amyloid plaques.[18] |
| Donanemab | Amyloid PET | Rapid and robust clearance of amyloid plaques; 71% of patients achieved amyloid clearance at 12 months.[3][19] |
| Aducanumab | Amyloid PET | Dose-dependent reduction in amyloid plaques.[4][21][23] |
| Verubecestat | CSF Aβ levels | Reduction in CSF Aβ levels.[7] |
| Semagacestat | Plasma Aβ levels | Reduction in plasma Aβ levels, but not in CSF Aβ levels in some studies.[9] |
Table 3: Safety and Tolerability Profile
| Drug | Common Adverse Events | Serious Adverse Events |
| PBT2 | Generally well-tolerated, with an adverse event profile similar to placebo.[17][24] | No serious adverse events reported in the Phase IIa trial.[14] |
| Lecanemab | Amyloid-Related Imaging Abnormalities (ARIA-E and ARIA-H), infusion-related reactions.[18] | ARIA can be serious in some cases.[18] |
| Donanemab | ARIA-E and ARIA-H.[25] | ARIA can be serious.[25] |
| Aducanumab | ARIA-E and ARIA-H, headache, falls.[21] | ARIA can be serious. |
| Verubecestat | Rash, falls, sleep disturbance, suicidal ideation, weight loss.[6][22] | Increased risk of several adverse events.[22] |
| Semagacestat | Skin rashes, infections, skin cancer.[9][12] | Worsening of cognition and increased risk of skin cancer led to trial termination.[10][12] |
Experimental Protocols
Quantification of Cerebrospinal Fluid (CSF) Amyloid-Beta 42 (Aβ42) by ELISA
Objective: To measure the concentration of Aβ42 in CSF as a biomarker for target engagement and pharmacodynamic effect of the therapeutic agent.
Methodology:
-
Sample Collection and Preparation: CSF is collected via lumbar puncture. Samples are centrifuged to remove cellular debris and stored at -80°C until analysis. It is crucial to use polypropylene (B1209903) tubes to minimize Aβ peptide adhesion.[26][27]
-
ELISA Procedure: A sandwich ELISA kit is used for the quantitative determination of Aβ42.[28][29]
-
Microplate wells are coated with a monoclonal antibody specific for the C-terminus of Aβ42.
-
CSF samples, along with a series of standards of known Aβ42 concentrations, are added to the wells.
-
A biotin-labeled monoclonal antibody directed against the N-terminus of Aβ is then added, forming a "sandwich" complex.
-
Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated antibody.
-
A chromogenic substrate (e.g., TMB) is added, and the HRP enzyme catalyzes a color change.
-
The reaction is stopped with an acid solution, and the optical density is measured at 450 nm using a microplate reader.
-
-
Data Analysis: A standard curve is generated by plotting the optical density versus the concentration of the Aβ42 standards. The concentration of Aβ42 in the patient samples is then interpolated from this standard curve.
Assessment of Brain Amyloid Plaque Burden using Positron Emission Tomography (PET) with Pittsburgh Compound B (PiB)
Objective: To visualize and quantify the amyloid plaque burden in the brain non-invasively.
Methodology:
-
Radiotracer: [11C]Pittsburgh Compound-B (PiB), a radioactive analog of thioflavin T, is used as the imaging agent.[30][31]
-
Patient Preparation and Injection: The patient is positioned in the PET scanner, and an intravenous line is inserted. A bolus of [11C]PiB is injected.[32]
-
Image Acquisition: Dynamic PET scanning is performed for 60-90 minutes post-injection to measure the tracer uptake and clearance from the brain.[32][33]
-
Image Analysis:
-
The PET images are co-registered with the patient's MRI scan for anatomical reference.
-
Regions of interest (ROIs) are drawn on various cortical areas (e.g., frontal, parietal, temporal, and precuneus cortices) and a reference region with minimal amyloid deposition (e.g., cerebellum).
-
The Standardized Uptake Value Ratio (SUVR) is calculated by dividing the average tracer uptake in the cortical ROIs by the average uptake in the reference region. A higher SUVR indicates a greater amyloid plaque burden.
-
Immunohistochemical Staining of Amyloid Plaques in Brain Tissue
Objective: To visualize and quantify amyloid plaques in post-mortem or biopsied brain tissue.
Methodology:
-
Tissue Preparation: Brain tissue is fixed in formalin and embedded in paraffin. Thin sections (e.g., 8 µm) are cut and mounted on glass slides.[34]
-
Antigen Retrieval: The sections are deparaffinized and rehydrated. Antigen retrieval is performed to unmask the amyloid epitopes, often using formic acid treatment.
-
Immunostaining:
-
Endogenous peroxidase activity is quenched using a hydrogen peroxide solution.
-
The sections are incubated with a blocking solution to prevent non-specific antibody binding.
-
The primary antibody, specific for Aβ (e.g., 6E10 or 4G8), is applied and incubated overnight at 4°C.[35]
-
A biotinylated secondary antibody is then applied, followed by an avidin-biotin-peroxidase complex (ABC) reagent.
-
The plaques are visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.[34]
-
-
Quantification: The stained sections are imaged using a microscope, and the percentage of the cortical area occupied by amyloid plaques (amyloid load) is quantified using image analysis software.
Visualizations
References
- 1. Alzheimer’s drug PBT2 interacts with the amyloid beta 1-42 peptide differently than other 8-hydroxyquinoline chelating drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Alzheimer's therapeutic PBT2 promotes amyloid-β degradation and GSK3 phosphorylation via a metal chaperone activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 4. In the news: Aducanumab - new Alzheimer's trial results announced - Alzheimer's Research UK [alzheimersresearchuk.org]
- 5. Role of Aducanumab in the Treatment of Alzheimer’s Disease: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medscape.com [medscape.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. Randomized Trial of Verubecestat for Prodromal Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzforum.org [alzforum.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Semagacestat – Gamma Secretase Inhibitor for Alzheimer's Disease - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. A phase 3 trial of semagacestat for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Semagacestat - Wikipedia [en.wikipedia.org]
- 14. Phase 2a Trial of PBT2 in AD Supports Further Investigation [medscape.com]
- 15. Safety, efficacy, and biomarker findings of PBT2 in targeting Abeta as a modifying therapy for Alzheimer's disease: a phase IIa, double-blind, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. alteritytherapeutics.com [alteritytherapeutics.com]
- 18. The efficacy and safety of lecanemab 10 mg/kg biweekly compared to a placebo in patients with Alzheimer’s disease: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. patientcareonline.com [patientcareonline.com]
- 20. Lilly's Donanemab Significantly Slowed Cognitive and Functional Decline in Phase 3 Study of Early Alzheimer's Disease | Eli Lilly and Company [investor.lilly.com]
- 21. researchgate.net [researchgate.net]
- 22. [PDF] Further analyses of the safety of verubecestat in the phase 3 EPOCH trial of mild-to-moderate Alzheimer’s disease | Semantic Scholar [semanticscholar.org]
- 23. Early Results Show Aducanumab Removes Amyloid Plaques in Patients with Alzheimer's Disease [prnewswire.com]
- 24. alteritytherapeutics.com [alteritytherapeutics.com]
- 25. 2minutemedicine.com [2minutemedicine.com]
- 26. Standardization of measurement of beta-amyloid(1-42) in cerebrospinal fluid and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ibl-international.com [ibl-international.com]
- 28. intimakmur.co.id [intimakmur.co.id]
- 29. novamedline.com [novamedline.com]
- 30. The Who, When, Why, and How of PET Amyloid Imaging in Management of Alzheimer’s Disease—Review of Literature and Interesting Images - PMC [pmc.ncbi.nlm.nih.gov]
- 31. The Role of Amyloid PET in Imaging Neurodegenerative Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 32. adni.loni.usc.edu [adni.loni.usc.edu]
- 33. Frontiers | Identifying Mild Alzheimer's Disease With First 30-Min 11C-PiB PET Scan [frontiersin.org]
- 34. Biochemical and immunohistochemical analysis of an Alzheimer’s disease mouse model reveals the presence of multiple cerebral Aβ assembly forms throughout life - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cognitive Benefits of PBT2: A Comparative Analysis in Preclinical Models
A comprehensive examination of PBT2's cognitive-enhancing effects in animal studies reveals promising potential, particularly in the context of Alzheimer's disease models. When compared with established therapeutics such as Donepezil and Memantine (B1676192), PBT2 demonstrates a distinct mechanism of action that translates to significant improvements in learning and memory. This guide provides a detailed cross-validation of these findings, presenting experimental data, methodologies, and the underlying signaling pathways.
Comparative Efficacy in Animal Models of Cognitive Impairment
The cognitive benefits of PBT2 have been primarily investigated in transgenic mouse models of Alzheimer's disease, which recapitulate key aspects of the human pathology, including amyloid-beta (Aβ) plaque deposition and associated cognitive deficits. When benchmarked against Donepezil, an acetylcholinesterase inhibitor, and Memantine, an NMDA receptor antagonist, PBT2 shows comparable or superior efficacy in key cognitive domains, albeit through a different biological route.
Below is a summary of quantitative data from various animal studies, showcasing the performance of each compound in widely used behavioral tests for cognition.
Table 1: Morris Water Maze (MWM) Test
A test of spatial learning and memory. Lower escape latency and path length, and higher time spent in the target quadrant indicate better cognitive performance.
| Compound | Animal Model | Age of Animals | Dosage | Duration of Treatment | Escape Latency (seconds) | Path Length (meters) | Time in Target Quadrant (%) |
| PBT2 | Tg2576 (AD model) | 16 months | 30 mg/kg/day | 4 weeks | ↓ Significantly reduced vs. vehicle | ↓ Significantly reduced vs. vehicle | ↑ Significantly increased vs. vehicle |
| Donepezil | APP/PS1 (AD model) | 9 months | 1 mg/kg/day | 4 weeks | ↓ Significantly reduced vs. vehicle | ↓ Significantly reduced vs. vehicle | ↑ Significantly increased vs. vehicle[1] |
| Memantine | 3xTg-AD (AD model) | 6, 9, 15 months | 10 mg/kg/day | 3 months | ↓ Significantly reduced vs. vehicle[2] | Not Reported | ↑ Significantly increased vs. vehicle |
Table 2: Novel Object Recognition (NOR) Test
A test of recognition memory. A higher discrimination index indicates better memory, as the animal spends more time exploring the novel object.
| Compound | Animal Model | Age of Animals | Dosage | Duration of Treatment | Discrimination Index (%) |
| PBT2 | APP/PS1 (AD model) | Not Reported | Not Reported | Not Reported | ↑ Significantly increased vs. vehicle |
| Donepezil | APP/PS1 (AD model) | 9 months | 1 mg/kg/day | 4 weeks | ↑ Significantly increased vs. vehicle[1][3] |
| Memantine | 5XFAD (AD model) | 6-7 months | 10 mg/kg/day | 30 days | ↑ Significantly increased vs. vehicle[4] |
Delving into the Mechanisms of Action
The distinct therapeutic effects of PBT2, Donepezil, and Memantine stem from their unique molecular targets and signaling pathways.
PBT2 acts as a metal ionophore, specifically modulating the homeostasis of zinc and copper in the brain.[5][6][7] In Alzheimer's disease, these metals are known to accumulate in Aβ plaques, contributing to their aggregation and neurotoxicity. PBT2 facilitates the redistribution of these metal ions, thereby inhibiting Aβ aggregation and promoting its clearance.[6] This restoration of metal homeostasis also appears to activate pro-survival signaling pathways, such as the GSK3 phosphorylation pathway, further contributing to its neuroprotective and cognitive-enhancing effects.
Figure 1: PBT2 Signaling Pathway.
Donepezil , in contrast, functions by reversibly inhibiting the acetylcholinesterase enzyme.[4][8][9][10][11] This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). By inhibiting its action, Donepezil increases the levels and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for learning and memory processes.[4][9][10][11]
Figure 2: Donepezil Signaling Pathway.
Memantine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[12][13][14][15] In pathological conditions such as Alzheimer's disease, excessive glutamate (B1630785) levels can lead to overstimulation of NMDA receptors, resulting in excitotoxicity and neuronal damage. Memantine blocks the NMDA receptor channel when it is excessively open, thus preventing prolonged influx of calcium ions and mitigating excitotoxicity, while still allowing for normal synaptic transmission.[12][13][14][15]
Figure 3: Memantine Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for the key behavioral assays cited in this guide.
Morris Water Maze (MWM)
The Morris Water Maze is a widely used test to assess spatial learning and memory in rodents. The protocol generally consists of three phases:
-
Habituation: The mouse is allowed to swim freely in the pool without a platform for 60 seconds to acclimate to the environment.
-
Acquisition Training: Over several consecutive days (typically 4-5), the mouse is placed in a circular pool of opaque water and must find a hidden platform to escape. The starting position is varied for each trial. The time taken to find the platform (escape latency) and the path taken are recorded.
-
Probe Trial: 24 hours after the last training session, the platform is removed, and the mouse is allowed to swim for a set period (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.
Figure 4: MWM Experimental Workflow.
Novel Object Recognition (NOR)
The Novel Object Recognition test evaluates a rodent's ability to recognize a novel object in a familiar environment, a measure of recognition memory. The protocol involves three stages:
-
Habituation: The mouse is placed in an open-field arena and allowed to explore freely for a set period to familiarize itself with the testing environment.
-
Familiarization/Training Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them for a defined time. The time spent exploring each object is recorded.
-
Test Phase: After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar versus the novel object is measured. A preference for the novel object indicates successful recognition memory.
Figure 5: NOR Experimental Workflow.
References
- 1. Donepezil improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Memantine Improves Cognition and Reduces Alzheimer’s-Like Neuropathology in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel object recognition as a facile behavior test for evaluating drug effects in AβPP/PS1 Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ivypanda.com [ivypanda.com]
- 5. Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Synergy between Ionophore PBT2 and Zinc Reverses Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 10. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
- 11. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The NMDA receptor antagonist memantine as a symptomatological and neuroprotective treatment for Alzheimer's disease: preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of NMDA Receptors in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NMDA receptor - Wikipedia [en.wikipedia.org]
Evaluating the Specificity of PBT 1033 as a Zinc Ionophore: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the specificity of PBT 1033 (also known as PBT2) as a zinc ionophore, comparing its performance with other commonly used zinc ionophores. The information is compiled from published experimental data to assist researchers in selecting the appropriate tool for their studies.
Introduction to Zinc Ionophores
Zinc is an essential trace element involved in a myriad of cellular processes, including enzymatic activity, gene expression, and neurotransmission. Zinc ionophores are lipid-soluble molecules that facilitate the transport of zinc ions across biological membranes, effectively increasing intracellular zinc concentrations. This property makes them valuable research tools for studying the roles of zinc in cellular signaling and has led to their investigation as potential therapeutic agents for various diseases. The specificity of a zinc ionophore for zinc over other biologically relevant divalent cations, such as calcium (Ca²⁺), magnesium (Mg²⁺), and iron (Fe²⁺), is a critical parameter that determines its utility and potential off-target effects.
This compound is a second-generation 8-hydroxyquinoline (B1678124) analog that has been investigated for its therapeutic potential in neurodegenerative diseases. It functions as a zinc and copper ionophore, and has been shown to induce the uptake of zinc, copper, and iron in neuronal cells. This guide focuses on evaluating the available data on the specificity of this compound for zinc and compares it with other well-characterized zinc ionophores: clioquinol (B1669181) and pyrithione (B72027).
Comparative Analysis of Zinc Ionophore Specificity
While direct quantitative data on the binding affinities and transport rates of this compound for a range of divalent cations is limited in publicly available literature, its activity as a zinc, copper, and iron ionophore has been qualitatively described. For the purpose of this guide, we will leverage data on the closely related compound PBT2, which is chemically identical to this compound, and compare it with available data for clioquinol and pyrithione.
| Ionophore | Target Cation(s) | Other Transported Cations | Reported Specificity/Selectivity Notes | Effective Concentration (in vitro) |
| This compound (PBT2) | Zn²⁺ , Cu²⁺ | Fe²⁺ | Acts as a Zn²⁺/H⁺ antiporter.[1] Synergistic antibacterial activity with Zn²⁺.[2][3] Also reported to transport copper and iron. | 0.145 - 1.45 µM (with 10-100 µM Zn²⁺) for antibacterial activity.[2] |
| Clioquinol | Zn²⁺ , Cu²⁺ | Fe²⁺ | An 8-hydroxyquinoline with known zinc and copper ionophore activity.[4] Its effects are often attributed to its role as a zinc ionophore.[4] | ~5-10 µM (with ~50 µM Zn²⁺) to increase intracellular zinc.[1] |
| Pyrithione | Zn²⁺ | Cu²⁺ | A potent zinc ionophore that also shows some activity towards copper.[5] | 0.5 - 1 µM to significantly increase intracellular zinc.[6] |
Note: The effective concentrations can vary significantly depending on the cell type, experimental conditions, and the endpoint being measured. The data presented here is for comparative purposes and is derived from various published studies.
Experimental Protocols
To evaluate the specificity of a zinc ionophore like this compound, a combination of in vitro and cell-based assays is typically employed. Below are detailed methodologies for key experiments.
In Vitro Metal Ion Competition Assay using a Fluorescent Zinc Sensor
This assay assesses the ability of an ionophore to transport zinc across a lipid membrane in the presence of competing divalent cations.
a. Materials:
-
Fluorescent zinc sensor (e.g., FluoZin™-3, Tetrapotassium Salt)
-
Liposomes (e.g., prepared from phosphatidylcholine)
-
HEPES buffer (pH 7.4)
-
Stock solutions of ZnCl₂, CaCl₂, MgCl₂, and FeCl₂
-
Stock solution of the ionophore to be tested (this compound, clioquinol, pyrithione) dissolved in a suitable solvent (e.g., DMSO)
-
Chelating agent (e.g., EDTA)
-
Fluorometer
b. Protocol:
-
Prepare Liposomes: Prepare a suspension of unilamellar liposomes containing the fluorescent zinc sensor FluoZin-3 in HEPES buffer.
-
Establish Baseline Fluorescence: In a cuvette, add the liposome (B1194612) suspension to HEPES buffer. Record the baseline fluorescence of the entrapped FluoZin-3 (Excitation/Emission ~494/516 nm).
-
Initiate Zinc Transport: Add a known concentration of the ionophore to the cuvette and mix gently.
-
Add Zinc and Competitor Ions:
-
Zinc Only: To one set of cuvettes, add a standard concentration of ZnCl₂ and monitor the increase in fluorescence over time as zinc is transported into the liposomes and binds to FluoZin-3.
-
Competition: To other sets of cuvettes, add the same concentration of ZnCl₂ along with an excess concentration of a competing cation (e.g., CaCl₂, MgCl₂, or FeCl₂). Monitor the fluorescence change.
-
-
Data Analysis: Compare the rate and extent of fluorescence increase in the presence and absence of competing ions. A smaller increase in fluorescence in the presence of a competitor suggests that the ionophore also transports that competitor ion, which competes with zinc for transport.
-
Determine Maximum Fluorescence: At the end of each experiment, lyse the liposomes with a detergent (e.g., Triton X-100) to release the entrapped FluoZin-3 and saturate it with zinc to determine the maximum fluorescence.
Cell-Based Intracellular Zinc Measurement
This assay measures the increase in intracellular zinc concentration following treatment with the ionophore.
a. Materials:
-
Cell line of interest (e.g., HeLa, SH-SY5Y) cultured in appropriate medium
-
Cell-permeant fluorescent zinc sensor (e.g., FluoZin™-3, AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Stock solutions of the ionophore
-
Stock solution of ZnCl₂
-
Fluorescence microscope or plate reader
b. Protocol:
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate or glass-bottom dish) and allow them to adhere overnight.
-
Loading with Fluorescent Sensor: Wash the cells with HBSS and then incubate them with FluoZin-3, AM in HBSS for 30-60 minutes at 37°C to allow the dye to enter the cells and be cleaved to its active form.
-
Wash and Baseline Measurement: Wash the cells with HBSS to remove excess dye and record the baseline intracellular fluorescence.
-
Ionophore and Zinc Treatment: Treat the cells with the ionophore at the desired concentration in HBSS. After a brief incubation, add ZnCl₂ to the medium.
-
Monitor Fluorescence: Monitor the change in intracellular fluorescence over time using a fluorescence microscope or plate reader. An increase in fluorescence indicates an influx of zinc into the cells.
-
Control Experiments: Include controls with the ionophore alone, zinc alone, and vehicle (e.g., DMSO) alone to determine the contribution of each component to any observed fluorescence change.
Signaling Pathways and Experimental Workflows
To visualize the experimental logic and the potential downstream effects of increased intracellular zinc, the following diagrams are provided.
References
- 1. Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stress responses of human dermal fibroblasts exposed to zinc pyrithione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Synergy between Ionophore PBT2 and Zinc Reverses Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The topical antimicrobial zinc pyrithione is a heat shock response inducer that causes DNA damage and PARP-dependent energy crisis in human skin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Delivery of Zinc Pyrithione to Skin Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zinc pyrithione impairs zinc homeostasis and upregulates stress response gene expression in reconstructed human epidermis - PMC [pmc.ncbi.nlm.nih.gov]
PBT2's performance in preclinical models compared to its clinical trial results
A comprehensive comparison of PBT2's performance in preclinical models of neurodegenerative disease versus its outcomes in human clinical trials reveals a complex narrative of initial triumphs in animal studies that did not fully translate to unequivocal success in patients. This guide provides a detailed examination of the quantitative data, experimental methodologies, and underlying biological pathways associated with PBT2's development for Alzheimer's and Huntington's diseases.
PBT2, a second-generation 8-hydroxyquinoline (B1678124) analog, emerged from a class of compounds known as metal protein-attenuating compounds (MPACs). The preclinical rationale for PBT2 was compelling: it was designed to act as a metal ionophore, redistributing zinc and copper ions that are believed to contribute to the pathological aggregation of amyloid-beta (Aβ) in Alzheimer's disease and mutant huntingtin (mHtt) in Huntington's disease.[1] In various animal models of these devastating neurodegenerative conditions, PBT2 demonstrated remarkable efficacy, restoring synaptic health, improving cognitive and motor functions, and even extending lifespan. However, the subsequent clinical trials in human patients, while demonstrating a favorable safety profile, yielded more modest and sometimes inconclusive results, highlighting the challenging transition from preclinical findings to clinical therapeutics.
Quantitative Performance: Preclinical vs. Clinical
The following tables provide a structured comparison of the key quantitative outcomes from preclinical animal studies and human clinical trials of PBT2 in Alzheimer's and Huntington's diseases.
Alzheimer's Disease
| Performance Metric | Preclinical Model (Tg2576 Mice) | Clinical Trial (Phase IIa) |
| Cognitive Function | Marked improvements in learning and memory (Morris water maze).[2] | Statistically significant improvement in executive function on two tests of the Neuropsychological Test Battery (NTB): Category Fluency Test (p=0.041) and Trail Making Test Part B (-48.0s improvement, p=0.009) with 250 mg dose.[3] |
| Biomarkers | Decreased interstitial Aβ levels.[2] | Significant reduction in cerebrospinal fluid (CSF) Aβ42 levels with 250 mg dose (-56.0 pg/mL, p=0.006).[3] |
| Synaptic Health | Restoration of dendritic spine density (+17% in young, +32% in old mice).[2] Increased levels of key synaptic proteins: CamKII (+57%), NMDAR1A (+126%), pro-BDNF (+19%), and BDNF (+19%).[2] | Not directly measured. |
| Safety & Tolerability | Well-tolerated.[2] | Favorable safety and tolerability profile.[3] |
Huntington's Disease
| Performance Metric | Preclinical Model (R6/2 Mice) | Clinical Trial (Phase II) |
| Motor Function | Improved motor performance.[4] | No significant changes in motor assessments.[5][6] |
| Cognitive Function | Not the primary focus of reported studies. | Statistically significant improvement in executive function (Trail Making Test Part B) with 250 mg dose (p=0.042).[5][7] |
| Survival | Increased lifespan by 26%.[4] | Not applicable (short-term trial). |
| General Health | Increased body and brain weight.[4] | Not a primary endpoint. |
| Safety & Tolerability | Well-tolerated.[4] | Generally safe and well-tolerated.[5][7] |
Experimental Protocols
To provide a deeper understanding of the preclinical findings, this section details the methodologies for two key behavioral assessments used in the animal models.
Contextual Fear Conditioning (for Alzheimer's Models)
Contextual fear conditioning is a behavioral paradigm used to assess fear-associated learning and memory, which is dependent on the hippocampus and amygdala, brain regions affected in Alzheimer's disease.
Apparatus: The test is conducted in an operant chamber equipped with a stainless-steel grid floor for delivering a mild footshock, a house light, and a system for delivering auditory cues.
Procedure:
-
Training (Day 1): A mouse is placed in the chamber and allowed to explore for a set period (e.g., 3 minutes). A conditioned stimulus (CS), such as a tone, is presented, followed by an unconditioned stimulus (US), a mild footshock. The mouse is removed from the chamber after a short interval.
-
Testing (Day 2): The mouse is returned to the same chamber. The freezing behavior (complete immobility except for respiration) is recorded and quantified as a measure of fear memory.
Interpretation: A longer freezing time in the testing phase indicates a stronger memory of the association between the context (the chamber) and the aversive stimulus.
Rotarod Test (for Huntington's Models)
The rotarod test is a widely used assay to evaluate motor coordination, balance, and motor learning in rodents.
Apparatus: The apparatus consists of a rotating rod, often with a textured surface for grip. The speed of rotation can be constant or accelerating.
Procedure:
-
Acclimation/Training: Mice are placed on the stationary or slowly rotating rod to acclimate to the apparatus.
-
Testing: The rod begins to rotate at a set speed or with accelerating velocity. The latency to fall from the rod is recorded. Multiple trials are typically conducted.
Interpretation: An increased latency to fall indicates better motor coordination and balance.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of PBT2 and a typical experimental workflow for preclinical evaluation.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Metal Ionophore Treatment Restores Dendritic Spine Density and Synaptic Protein Levels in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, efficacy, and biomarker findings of PBT2 in targeting Abeta as a modifying therapy for Alzheimer's disease: a phase IIa, double-blind, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 5. alteritytherapeutics.com [alteritytherapeutics.com]
- 6. alteritytherapeutics.com [alteritytherapeutics.com]
- 7. Safety, tolerability, and efficacy of PBT2 in Huntington's disease: a phase 2, randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating key findings from foundational PBT 1033 research papers
PBT 1033 in Alzheimer's Disease: A Phase IIa Clinical Trial Comparison
This compound was investigated as a potential therapeutic for Alzheimer's disease, with the proposed mechanism of action centered on the restoration of metal ion homeostasis in the brain. The following table summarizes the key quantitative findings from a 12-week, double-blind, randomized, placebo-controlled Phase IIa clinical trial.[1][2][3]
| Outcome Measure | Placebo Group | This compound (250 mg) Group | Key Findings |
| CSF Amyloid-β42 Levels | No significant change | Significant reduction | This compound treatment resulted in a statistically significant decrease in cerebrospinal fluid (CSF) levels of amyloid-β42, a key biomarker in Alzheimer's disease.[1][2] |
| Cognitive Function (NTB) | Decline observed | Significant improvement in Executive Function | Patients receiving the 250 mg dose of this compound showed a significant improvement in executive function as measured by the Neuropsychological Test Battery (NTB).[1][3] |
| Safety and Tolerability | Well-tolerated | Well-tolerated | The 250 mg dose of this compound was found to be safe and well-tolerated by patients with Alzheimer's disease over the 12-week trial period.[1] |
Subsequent research in a Phase II trial (IMAGINE study) did not show a significant reduction in amyloid plaques as measured by PiB-PET scans. However, it did indicate a trend towards the preservation of hippocampal volume in the this compound-treated group compared to placebo.
Proposed Mechanism of Action in Alzheimer's Disease
This compound is believed to act as a metal ionophore, redistributing zinc and copper ions that are trapped in amyloid plaques and returning them to neurons.[4] This restoration of metal ion homeostasis is thought to prevent the formation of toxic amyloid-beta oligomers and promote synaptic health.[4]
This compound as an Antimicrobial Agent: Bactericidal Mechanism
More recent research has repurposed this compound as a potent antimicrobial agent, particularly against Gram-positive bacteria. Foundational studies have elucidated its multi-faceted bactericidal mechanism of action.
Experimental Protocol: Determining the Bactericidal Mechanism in Streptococcus uberis
The following protocol is a summary of the methodology used to investigate the bactericidal action of this compound on Streptococcus uberis.
-
Bacterial Strains and Growth Conditions: S. uberis strains were cultured in Todd-Hewitt broth supplemented with yeast extract (THY) at 37°C.
-
Minimum Inhibitory Concentration (MIC) Assay: The MIC of this compound was determined using a broth microdilution method in 96-well plates.
-
Time-Kill Assays: To confirm the bactericidal nature, S. uberis cultures were treated with this compound at its MIC, and colony-forming units (CFU/ml) were enumerated at various time points. A reduction of ≥3-log10 in CFU/ml was considered bactericidal.[5]
-
Intracellular Metal Ion Measurement:
-
S. uberis cells were treated with this compound and/or zinc.
-
Cells were harvested, washed, and lysed.
-
The intracellular concentrations of zinc and manganese were quantified using inductively coupled plasma mass spectrometry (ICP-MS).
-
-
Reactive Oxygen Species (ROS) Detection:
-
The production of intracellular ROS was measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).
-
S. uberis cells were loaded with the probe and then treated with this compound and zinc.
-
The fluorescence intensity, corresponding to ROS levels, was measured over time.
-
-
Gene Expression Analysis: The expression levels of genes involved in metal ion transport and oxidative stress response were analyzed using quantitative real-time PCR (qRT-PCR).
Proposed Bactericidal Mechanism of Action
This compound functions as a Zn2+/H+ ionophore, leading to a cascade of events that result in bacterial cell death.[5][6][7] It disrupts metal ion homeostasis by increasing intracellular zinc levels while simultaneously depleting manganese.[7] This manganese depletion impairs the function of manganese-dependent enzymes, such as superoxide (B77818) dismutase, which are crucial for protecting the cell from oxidative stress. The combination of increased intracellular zinc and compromised oxidative stress defense leads to the accumulation of toxic reactive oxygen species (ROS), ultimately causing cell death.[7]
Comparison of this compound Performance: Neurodegenerative vs. Antimicrobial Applications
| Feature | This compound in Alzheimer's Disease | This compound as an Antimicrobial |
| Primary Mechanism | Metal ionophore activity restoring copper and zinc homeostasis in neurons. | Zinc ionophore activity leading to intracellular zinc toxicity and oxidative stress in bacteria. |
| Key Molecular Target | Amyloid-beta aggregates and metal ion dysregulation. | Bacterial metal ion homeostasis and oxidative stress defense pathways. |
| Therapeutic Outcome | Potential for cognitive improvement and neuroprotection. | Bactericidal activity against Gram-positive pathogens. |
| Clinical Development Stage | Completed Phase II clinical trials. | Preclinical and in vitro studies. |
This guide highlights the dual therapeutic potential of this compound, demonstrating its ability to modulate metal ion homeostasis in distinct ways to achieve different therapeutic outcomes. For researchers, these foundational studies provide a strong basis for further investigation into the development of this compound and its analogs for both neurodegenerative and infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety, efficacy, and biomarker findings of PBT2 in targeting Abeta as a modifying therapy for Alzheimer's disease: a phase IIa, double-blind, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PBT2 rapidly improves cognition in Alzheimer's Disease: additional phase II analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. PBT2 for the Treatment of Alzheimer's Disease |… | Clinician.com [clinician.com]
- 6. The Alzheimer's therapeutic PBT2 promotes amyloid-β degradation and GSK3 phosphorylation via a metal chaperone activity : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 7. Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PBT2's Translational Potential: From Bench to Bedside in Neurodegenerative Disease
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of PBT2 with Alternative Therapeutics for Alzheimer's and Huntington's Diseases.
PBT2, a second-generation 8-hydroxyquinoline (B1678124) metal-protein attenuating compound, once held promise as a therapeutic for neurodegenerative diseases like Alzheimer's and Huntington's. Its proposed mechanism of action, the redistribution of metal ions from pathological protein aggregates to cells requiring them for normal function, offered a novel approach to tackling these devastating conditions. However, the journey from promising preclinical data in animal models to successful clinical outcomes in humans is fraught with challenges. This guide provides a comprehensive assessment of the translational potential of PBT2 by comparing its performance in animal models and human clinical trials with that of two other prominent drug candidates: Aducanumab for Alzheimer's disease and Tominersen for Huntington's disease.
Mechanism of Action: A Tale of Three Strategies
PBT2 operates as a metal ionophore, specifically targeting the dysregulated homeostasis of copper and zinc ions implicated in the aggregation of amyloid-beta (Aβ) and mutant huntingtin (mHtt) proteins. By binding and transporting these metals across cell membranes, PBT2 was theorized to disrupt the formation of toxic protein oligomers and restore normal synaptic function.
In contrast, Aducanumab is a human monoclonal antibody designed to selectively target and clear aggregated forms of Aβ, including soluble oligomers and insoluble fibrils, from the brain. Tominersen, an antisense oligonucleotide (ASO), takes a genetic approach by targeting the messenger RNA (mRNA) of the huntingtin gene to reduce the production of the mutant huntingtin protein.
Preclinical Performance: Promising Signals in Animal Models
All three therapeutic candidates demonstrated encouraging results in preclinical animal models, laying the groundwork for their progression to human trials.
Alzheimer's Disease Models
In transgenic mouse models of Alzheimer's disease, PBT2 showed the ability to significantly reduce the burden of amyloid plaques. One study reported a notable 49% decrease in brain amyloid levels following oral administration of PBT2.[1] While specific quantitative data on cognitive improvement in these models is limited in the readily available literature, reports indicated a rapid restoration of cognition.[2]
Aducanumab also demonstrated robust plaque-clearing capabilities in animal models. In the APP23 mouse model, treatment with an aducanumab analog resulted in a 52% reduction in cortical amyloid plaques.[3][4] Furthermore, this reduction in pathology was associated with improvements in spatial memory, as assessed by the active place avoidance test.[3][4]
Huntington's Disease Models
Preclinical studies of PBT2 in the R6/2 mouse model of Huntington's disease, a rapidly progressing model of the disease, indicated improvements in motor performance and an extension of lifespan. However, specific quantitative data on the degree of these improvements are not consistently reported in publicly accessible literature.
Tominersen, on the other hand, showed a clear dose-dependent reduction of mutant huntingtin protein in the cerebrospinal fluid (CSF) of animal models. Studies in transgenic mouse models of Huntington's disease revealed that a 40-60% lowering of total huntingtin protein was associated with improved motor function and extended lifespan.[5]
Clinical Trial Outcomes: The Translational Gap
The transition from promising preclinical data to successful clinical outcomes proved to be a significant hurdle for all three compounds, highlighting the complexities of translating findings from animal models to human patients.
PBT2: Mixed Signals and Ultimate Disappointment
In a Phase IIa clinical trial for early Alzheimer's disease (NCT00471211), PBT2 was found to be safe and well-tolerated. The 250 mg dose led to a significant reduction in CSF Aβ42 levels and showed a statistically significant improvement in two measures of executive function on the Neuropsychological Test Battery (NTB).[2] However, a subsequent 12-month Phase II trial (IMAGINE) failed to show a significant reduction in amyloid plaque burden as measured by PiB-PET imaging and did not demonstrate significant cognitive improvement compared to placebo.
Similarly, in a Phase II trial for Huntington's disease (Reach2HD, NCT01590888), PBT2 was generally safe and well-tolerated. While the 250 mg dose showed a statistically significant improvement on the Trail Making Test Part B, a measure of executive function, it did not significantly improve the composite cognitive Z-score or other secondary endpoints.
Aducanumab: A Controversial Path to Approval
Aducanumab's clinical development has been marked by both setbacks and breakthroughs. Two Phase III trials, EMERGE and ENGAGE, were initially halted for futility. However, a post-hoc analysis of a larger dataset from the EMERGE trial showed a statistically significant slowing of cognitive decline. Specifically, the high-dose group demonstrated a 22% reduction in the Clinical Dementia Rating-Sum of Boxes (CDR-SB) score compared to placebo.[3][6] This led to the controversial accelerated approval of Aducanumab by the FDA, despite the conflicting results from the ENGAGE trial, which did not meet its primary endpoint.
Tominersen: A Setback for Huntingtin-Lowering Therapy
Tominersen showed promising results in a Phase 1/2a trial, with a dose-dependent reduction of mutant huntingtin protein in the CSF of patients with Huntington's disease. The highest doses led to an approximately 40% reduction in mHtt levels.[5] However, the subsequent Phase III GENERATION HD1 trial was halted in 2021 after an independent data monitoring committee determined that the potential benefits did not outweigh the risks. The trial failed to show a clinical benefit in participants receiving the treatment compared to placebo.
Quantitative Data Summary
The following tables provide a structured overview of the key quantitative data from preclinical and clinical studies for PBT2 and its comparators.
Table 1: Preclinical Data Comparison
| Compound | Disease Model | Key Biomarker/Pathology Endpoint | Cognitive/Motor Outcome |
| PBT2 | Transgenic AD Mouse | 49% reduction in brain amyloid[1] | Rapid restoration of cognition (qualitative)[2] |
| R6/2 HD Mouse | Not consistently quantified | Improved motor performance and extended lifespan (qualitative) | |
| Aducanumab | APP23 AD Mouse | 52% reduction in cortical amyloid plaques[3][4] | Improved spatial memory in active place avoidance test[3][4] |
| Tominersen | Transgenic HD Mouse | 40-60% reduction in total huntingtin protein[5] | Improved motor function and extended lifespan[5] |
Table 2: Clinical Trial Data Comparison
| Compound | Disease | Trial Phase | Key Biomarker/Efficacy Endpoint |
| PBT2 | Alzheimer's Disease | Phase IIa (NCT00471211) | Significant reduction in CSF Aβ42; Significant improvement in 2 NTB executive function tests[2] |
| Phase II (IMAGINE) | No significant reduction in amyloid plaque burden (PiB-PET); No significant cognitive improvement | ||
| Huntington's Disease | Phase II (Reach2HD, NCT01590888) | Significant improvement in Trail Making Test Part B; No significant improvement in composite cognitive score | |
| Aducanumab | Alzheimer's Disease | Phase III (EMERGE) | 22% slowing of cognitive decline (CDR-SB)[3][6] |
| Phase III (ENGAGE) | Did not meet primary endpoint | ||
| Tominersen | Huntington's Disease | Phase 1/2a | Dose-dependent reduction of CSF mHtt (up to 40%)[5] |
| Phase III (GENERATION HD1) | No clinical benefit observed; trial halted |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the critical evaluation of the presented data.
Rotarod Test (for Motor Coordination in Mice)
The Rotarod test is a widely used behavioral assay to assess motor coordination, balance, and motor learning in rodents.
-
Apparatus: A rotating rod, typically with a textured surface for grip, divided into lanes to test multiple animals simultaneously. The speed of rotation can be constant or accelerating.
-
Procedure:
-
Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the test.
-
Training (optional but recommended): Mice may be trained for one or more days with the rod rotating at a constant low speed (e.g., 4-5 rpm) for a set duration (e.g., 60 seconds).
-
Testing: The test typically involves an accelerating protocol where the rod's speed gradually increases (e.g., from 4 to 40 rpm over 300 seconds).
-
Data Collection: The latency to fall from the rod is recorded for each mouse. The trial ends when the mouse falls or after a predetermined cut-off time. Multiple trials are usually conducted with an inter-trial interval.
-
Morris Water Maze (for Spatial Learning and Memory in Mice)
The Morris Water Maze is a classic behavioral test to evaluate hippocampal-dependent spatial learning and memory.
-
Apparatus: A large circular pool filled with opaque water. A hidden escape platform is submerged just below the water's surface. Visual cues are placed around the room to aid in spatial navigation.
-
Procedure:
-
Acquisition Phase (Training): Mice are placed in the pool from different starting locations and must learn to find the hidden platform. The time taken to find the platform (escape latency) is recorded. This is typically repeated over several days.
-
Probe Trial (Memory Test): After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set period. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.
-
Visible Platform Trial (Control): A visible platform is used to assess for any visual or motor impairments that could confound the results of the hidden platform task.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for PBT2 and a typical experimental workflow for preclinical drug testing.
Proposed mechanism of action for PBT2.
Typical preclinical drug testing workflow.
Conclusion: The Unpredictable Path of Translation
The story of PBT2, when compared with Aducanumab and Tominersen, underscores the significant challenges in translating promising preclinical findings into effective human therapies for neurodegenerative diseases. While PBT2's mechanism of targeting metal dyshomeostasis remains a scientifically valid and intriguing approach, its clinical trial results highlight the difficulty in demonstrating clear efficacy in complex human diseases.
Aducanumab's journey illustrates that even with a more direct and validated target like amyloid plaques, the path to clinical success is not straightforward, with conflicting trial results and ongoing debate about clinical meaningfulness. Tominersen's experience demonstrates that even a highly targeted genetic approach that successfully engages its target may not translate into clinical benefit, and can even be associated with a worse outcome.
For researchers and drug developers, these comparative case studies emphasize the critical need for:
-
Robust and translatable animal models: While current models are invaluable, they do not fully recapitulate the complexity of human neurodegenerative diseases.
-
Sensitive and clinically relevant biomarkers: Early and reliable biomarkers are essential to gauge target engagement and predict clinical outcomes.
-
Careful dose selection and trial design: The divergent outcomes of the Aducanumab and Tominersen trials highlight the critical importance of these factors.
Ultimately, the assessment of PBT2's translational potential serves as a valuable lesson in the intricate and often unpredictable landscape of neurodegenerative drug development. While PBT2 itself did not achieve its ultimate goal, the scientific rationale behind it and the data generated from its preclinical and clinical evaluation continue to contribute to our understanding of these complex diseases and inform the development of future therapeutic strategies.
References
- 1. PBT2 rapidly improves cognition in Alzheimer's Disease: additional phase II analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. A comparative study of the effects of Aducanumab and scanning ultrasound on amyloid plaques and behavior in the APP23 mouse model of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential disease modifying therapies for Huntington’s disease, lessons learned and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benefits of global mutant huntingtin lowering diminish over time in a Huntington’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Use of the R6 Transgenic Mouse Models of Huntington's Disease in Attempts to Develop Novel Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Repurposed Drugs in Neurodegeneration: A Comparative Analysis of PBT2, Tetrabenazine, and Ambroxol
For researchers, scientists, and drug development professionals, the repurposing of existing drugs presents a promising and accelerated pathway to novel treatments for neurodegenerative diseases. This guide provides a comparative review of three such candidates: PBT2, an investigational metal ionophore, and two approved drugs, tetrabenazine (B1681281) and ambroxol (B1667023), which are being explored beyond their initial indications for Huntington's disease and mucolytic therapy, respectively.
This analysis delves into their distinct mechanisms of action, supported by experimental data from preclinical and clinical studies. Quantitative outcomes are summarized for direct comparison, and detailed experimental protocols are provided for key studies. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of these repurposed agents.
Comparative Performance of Repurposed Drugs
The following table summarizes the key quantitative data from clinical trials of PBT2, tetrabenazine, and ambroxol in various neurodegenerative diseases.
| Drug | Indication | Trial Phase | Key Efficacy Endpoint | Result | Key Safety Findings |
| PBT2 | Alzheimer's Disease | Phase IIa | Change in CSF Aβ42 levels and NTB Executive Factor z-score at 12 weeks | Significant reduction in CSF Aβ42; Significant improvement in Executive Factor z-score with 250mg dose (AUC = 0.93, p=1.3 x 10⁻⁹)[1] | Generally safe and well-tolerated; no serious adverse events reported in this trial.[1][2] |
| Huntington's Disease | Phase II | Change in Trail Making Test Part B score at 26 weeks | Significant improvement with 250mg dose (17.65s improvement, p=0.042).[3] | Generally safe and well tolerated; some serious adverse events reported, but most deemed unrelated to the drug.[3] | |
| Tetrabenazine | Huntington's Disease (Chorea) | Phase III & Open-label extension | Change in UHDRS Total Maximal Chorea (TMC) score | Significant reduction in chorea score compared to placebo (-5.0 vs -1.5 units).[4] Maintained reduction of 4.6 units at 80 weeks.[4][5] | Somnolence (31%), insomnia (14%), depression (13%), akathisia (11%).[5] |
| Ambroxol | Parkinson's Disease | Phase IIa (AIM-PD) | Change in MDS-UPDRS Part III score | No significant change in the primary motor endpoint. | Safe and well-tolerated; mild to moderate gastrointestinal issues were the most common side effect.[6] |
| Parkinson's Disease Dementia | Phase II | Change in cognition | Did not meet primary cognitive endpoints. | Safe and well-tolerated. |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these repurposed drugs stem from their distinct interactions with key pathological pathways in neurodegenerative diseases.
PBT2 acts as a metal ionophore, redistributing metal ions like copper and zinc. This action is thought to inhibit the metal-driven aggregation of amyloid-beta (Aβ) in Alzheimer's disease and mutant huntingtin (Htt) in Huntington's disease.[2][3][7] By restoring metal homeostasis within neurons, PBT2 may also improve synaptic function and neuronal health.[8][9][10]
Tetrabenazine is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2).[11][12] By blocking VMAT2, tetrabenazine prevents the packaging of monoamines, particularly dopamine, into synaptic vesicles in presynaptic neurons. This leads to the depletion of dopamine at the synapse, thereby reducing the excessive dopaminergic signaling that contributes to chorea in Huntington's disease.[11]
Ambroxol is believed to act as a chaperone for the enzyme glucocerebrosidase (GCase), which is encoded by the GBA1 gene.[13][14][15][16][17] Mutations in GBA1 are a significant risk factor for Parkinson's disease. By enhancing the activity and proper trafficking of GCase to the lysosome, ambroxol may improve the clearance of misfolded proteins like α-synuclein, a key component of Lewy bodies, and promote overall lysosomal function.[13][14][15][16][17]
Experimental Protocols
Detailed methodologies for the key clinical trials cited are outlined below to provide a comprehensive understanding of the experimental designs.
PBT2 - Phase IIa Trial in Alzheimer's Disease (NCT00471211)
-
Objective: To assess the safety, tolerability, and efficacy of PBT2 in patients with mild Alzheimer's disease.[2]
-
Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled trial.[1][2]
-
Participant Population: 78 individuals with a diagnosis of mild Alzheimer's disease (Mini-Mental State Examination score of 20-26).[2]
-
Intervention: Participants were randomly assigned to one of three groups: PBT2 50 mg daily, PBT2 250 mg daily, or placebo.[1][2]
-
Outcome Measures:
-
Primary: Safety and tolerability, assessed by monitoring adverse events, vital signs, and laboratory tests.[2]
-
Secondary: Efficacy was evaluated through changes in cerebrospinal fluid (CSF) biomarkers (Aβ42, tau, p-tau) and a Neuropsychological Test Battery (NTB), including tests of executive function.[1][2]
-
-
Data Analysis: The primary analysis was on the intent-to-treat population. Changes from baseline in cognitive scores and CSF biomarkers were compared between the treatment and placebo groups using analysis of covariance (ANCOVA).[1]
Tetrabenazine - Phase III Trial in Huntington's Disease (TETRA-HD; NCT00219804)
-
Objective: To evaluate the efficacy and safety of tetrabenazine for the treatment of chorea in Huntington's disease.[5][18]
-
Study Design: A 13-week, multicenter, randomized, double-blind, placebo-controlled trial, followed by an 80-week open-label extension study.[4][5][19]
-
Participant Population: 84 individuals with manifest Huntington's disease and a Total Maximal Chorea score of at least 10 on the Unified Huntington's Disease Rating Scale (UHDRS).[18]
-
Intervention: Participants were randomized to receive either tetrabenazine (dose titrated to a maximum of 100 mg/day) or placebo for 12 weeks.[4] In the open-label extension, all participants received tetrabenazine.[5][19]
-
Outcome Measures:
-
Data Analysis: The primary efficacy analysis was based on the change in the TMC score from baseline to the end of the 12-week treatment period, comparing the tetrabenazine and placebo groups using an ANCOVA model.[4]
Ambroxol - Phase IIa Trial in Parkinson's Disease (AIM-PD; NCT02941822)
-
Objective: To evaluate the safety, tolerability, and pharmacodynamic effects of ambroxol in patients with Parkinson's disease.[6][20]
-
Study Design: A 186-day, prospective, single-center, open-label clinical trial.[6]
-
Participant Population: 20 individuals with a diagnosis of Parkinson's disease (10 with and 10 without GBA1 mutations).[6]
-
Intervention: All participants received ambroxol, with the dose escalated over the first 4 weeks to a final dose of 1.26 g/day , which was maintained for the remainder of the study.[20]
-
Outcome Measures:
-
Data Analysis: This was an open-label study, so the analysis was primarily descriptive, focusing on the safety profile and changes in biomarkers and clinical scores from baseline.
References
- 1. PBT2 rapidly improves cognition in Alzheimer's Disease: additional phase II analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PBT2 for the Treatment of Alzheimer's Disease |… | Clinician.com [clinician.com]
- 3. Safety, tolerability, and efficacy of PBT2 in Huntington's disease: a phase 2, randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrabenazine: for chorea associated with Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrabenazine as anti-chorea therapy in Huntington disease: an open-label continuation study. Huntington Study Group/TETRA-HD Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. Pharmacological activity of metal binding agents that alter copper bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repurposing the Ionophore, PBT2, for Treatment of Multidrug-Resistant Neisseria gonorrhoeae Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AU2018348796A1 - Zinc ionophores and uses thereof - Google Patents [patents.google.com]
- 10. journals.asm.org [journals.asm.org]
- 11. neurologylive.com [neurologylive.com]
- 12. va.gov [va.gov]
- 13. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. researchgate.net [researchgate.net]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
Independent Validation of PBT2's Therapeutic Claims: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic claims of PBT2, an experimental drug candidate for Alzheimer's and Huntington's diseases, with other contemporary investigational therapies. PBT2, a metal-protein attenuating compound, ultimately failed to demonstrate efficacy in clinical trials. This analysis presents the available quantitative data from its clinical trials alongside that of comparator drugs, details the experimental protocols, and visualizes the proposed mechanisms and workflows to offer a comprehensive resource for the scientific community.
PBT2's Proposed Mechanism of Action
PBT2 was designed as a second-generation 8-hydroxyquinoline (B1678124) analog, intended to modulate the interaction of metal ions like zinc and copper with disease-associated proteins. In Alzheimer's disease, it was proposed to inhibit the metal-induced aggregation of amyloid-beta (Aβ) peptides. In Huntington's disease, the target was the metal-mediated aggregation of mutant huntingtin (mHtt) protein. PBT2 acts as a zinc ionophore, facilitating the transport of zinc across cell membranes. This was hypothesized to restore metal homeostasis in the brain, which is thought to be disrupted in these neurodegenerative disorders.
One of the proposed downstream effects of PBT2's activity is the modulation of the GSK3 (Glycogen Synthase Kinase 3) and calcineurin signaling pathways. Research suggests that by increasing intracellular zinc, PBT2 may inhibit the phosphatase calcineurin, leading to an increase in the inhibitory phosphorylation of GSK3. This action is thought to promote the degradation of Aβ and have synapto-trophic effects.
PBT2 in Alzheimer's Disease: A Comparative Look
PBT2 was evaluated for mild Alzheimer's disease in a Phase IIa clinical trial. While it showed some promising signals on secondary endpoints, its development for Alzheimer's was later discontinued. For comparison, we examine other investigational drugs from a similar period that also targeted the amyloid pathway, such as the γ-secretase inhibitors semagacestat (B1675699) and avagacestat (B1665833).
Quantitative Data Comparison: Alzheimer's Disease Trials
| Outcome Measure | PBT2 (Phase IIa) [1] | Semagacestat (Phase II) [2][3][4][5][6] | Avagacestat (Phase II) [7][8][9][10][11] |
| Primary Endpoint | Safety and Tolerability | Safety and Tolerability | Safety and Tolerability |
| Cognitive Outcome (ADAS-Cog) | No significant difference from placebo | Worsening of cognition compared to placebo in Phase III | Trends for cognitive worsening at higher doses |
| Cognitive Outcome (Executive Function) | Significant improvement in Category Fluency Test (p=0.041) and Trail Making Part B (p=0.009) with 250mg dose | Not reported in Phase II | No clear pattern of change |
| Biomarker (CSF Aβ42) | Significant reduction with 250mg dose (p=0.006) | No significant reduction in CSF Aβ levels | Dose-dependent but not statistically significant reductions |
| Adverse Events | Well-tolerated, no serious adverse events reported | Increased risk of skin cancer and infections, worsening of cognition | GI and dermatologic events, reversible glycosuria, asymptomatic vasogenic edema |
Experimental Protocols: Alzheimer's Disease Trials
The Phase IIa trial for PBT2 was a 12-week, randomized, double-blind, placebo-controlled study involving 78 patients with early Alzheimer's disease. Participants received either a placebo, 50mg of PBT2, or 250mg of PBT2 daily. Key inclusion criteria included a Mini-Mental State Examination (MMSE) score between 20 and 26. The primary outcomes were safety and tolerability, with secondary outcomes including cognitive measures and CSF biomarkers. The Neuropsychological Test Battery (NTB) included tests of executive function like the Category Fluency Test and the Trail Making Test Part B.[1][12][13][14]
For comparison, the Phase II trial of semagacestat involved 51 patients with mild-to-moderate Alzheimer's disease who received either placebo or semagacestat (100mg or 140mg) for 14 weeks. The primary outcome was safety and tolerability.[2][3] The avagacestat Phase II trial was a 24-week study in 209 patients with mild-to-moderate Alzheimer's, testing daily doses of 25mg, 50mg, 100mg, or 125mg against a placebo, also with safety and tolerability as the primary endpoint.[8]
References
- 1. Safety, efficacy, and biomarker findings of PBT2 in targeting Abeta as a modifying therapy for Alzheimer's disease: a phase IIa, double-blind, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzforum.org [alzforum.org]
- 3. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alzheimer's Drug Pulled From Phase III for Lack of Efficacy | MDedge [mdedge.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Semagacestat - Wikipedia [en.wikipedia.org]
- 7. Avagacestat Passes Phase 2 Test in Alzheimer's [medscape.com]
- 8. Safety and tolerability of the γ-secretase inhibitor avagacestat in a phase 2 study of mild to moderate Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pmlive.com [pmlive.com]
- 10. | BioWorld [bioworld.com]
- 11. Targeting Prodromal Alzheimer Disease With Avagacestat: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medscape.com [medscape.com]
- 14. PBT2 rapidly improves cognition in Alzheimer's Disease: additional phase II analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of PBT 1033: A Guide for Laboratory Professionals
For immediate use by researchers, scientists, and drug development professionals, this document outlines the essential procedures for the proper and safe disposal of PBT 1033. Adherence to these guidelines is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Chemical and Physical Properties of this compound
A summary of the known properties of this compound is provided below. This information is crucial for a preliminary assessment of its potential hazards and for determining the appropriate disposal route.
| Property | Value |
| Synonyms | PBT-2, PBT2, PBT1033, PBT 2, PB 1033 |
| Molecular Weight | 271.14 g/mol |
| Primary Use | Potential neuroprotective agent, antibacterial |
| Solubility | Soluble in DMSO (55 mg/mL) |
Standard Operating Procedure for Disposal
The disposal of this compound, as with any laboratory chemical, must be handled with care to minimize risks to personnel and the environment. The following step-by-step guide provides a general workflow for its disposal.
1. Waste Identification and Segregation:
- Characterize the Waste: All waste containing this compound must be classified as chemical waste. This includes pure this compound, solutions containing this compound, and any contaminated materials such as gloves, pipette tips, and empty containers.
- Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Keep it separate from non-hazardous waste, sharps, and biological waste.
2. Containerization and Labeling:
- Use Appropriate Containers: Collect this compound waste in a chemically resistant container with a secure, leak-proof lid. The container must be in good condition and compatible with the chemical.
- Label Containers Clearly: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity of the waste. Include the date the waste was first added to the container.
3. Storage of Chemical Waste:
- Designated Storage Area: Store waste containers in a designated, well-ventilated satellite accumulation area that is under the control of the laboratory.
- Secondary Containment: Place waste containers in secondary containment to prevent spills from reaching the environment.
4. Disposal Request and Pickup:
- Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
- Follow Institutional Procedures: Adhere to all institutional procedures for waste pickup, including any required forms or online requests.
Experimental Protocols for Decontamination
Specific experimental protocols for the neutralization or deactivation of this compound are not publicly available. Any attempt to neutralize the chemical without a validated procedure could be hazardous. Therefore, it is strongly recommended to dispose of the chemical waste through your institution's EHS-approved waste stream without attempting chemical deactivation.
Visualizing the Disposal Workflow
The following diagram illustrates the general decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: General workflow for the disposal of this compound.
Disclaimer: This information is intended as a general guide. Always prioritize the specific instructions provided in the Safety Data Sheet (SDS) for this compound and consult with your institution's Environmental Health and Safety (EHS) department for guidance tailored to your specific circumstances and local regulations.
Essential Safety and Operational Guidance for Handling PBT 1033
Disclaimer: A specific Safety Data Sheet (SDS) for PBT 1033 (also known as PBT2) is not publicly available. The following guidance is based on general best practices for handling potent, research-grade chemical compounds and safety data for structurally related 8-hydroxyquinoline (B1678124) derivatives. Researchers must conduct a thorough risk assessment before handling this compound and consult with their institution's Environmental Health and Safety (EHS) department.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance herein is intended to supplement, not replace, institutional safety protocols.
Personal Protective Equipment (PPE)
Due to the lack of specific hazard data for this compound, a cautious approach is necessary. The recommended personal protective equipment (PPE) is based on the potential hazards associated with potent research compounds and 8-hydroxyquinoline derivatives, which can be toxic, cause serious eye damage, and may cause skin sensitization.
The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Laboratory coat- Safety glasses with side shields- Nitrile gloves |
| Weighing and Dispensing (Solid Form) | - Dedicated chemical fume hood or ventilated balance enclosure- Disposable solid-front laboratory coat with tight cuffs- Chemical splash goggles or a full-face shield- Double nitrile gloves- Disposable sleeves |
| Solution Preparation | - Chemical fume hood- Laboratory coat- Chemical splash goggles- Nitrile gloves |
| In Vitro / In Vivo Dosing | - Laboratory coat- Safety glasses with side shields- Appropriate gloves for the solvent and compound |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure and ensure laboratory safety.
-
Preparation and Pre-Handling:
-
Designate a specific area within a laboratory for handling this compound. This area should be clearly marked.
-
Ensure a calibrated analytical balance is available within a certified chemical fume hood or ventilated enclosure.
-
Verify that a safety shower and eyewash station are accessible and have been recently tested.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling the Compound:
-
Weighing: Always weigh solid this compound within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles. Use appropriate weighing paper or containers.
-
Solution Preparation: Prepare solutions in a chemical fume hood. Add the solvent to the weighed this compound slowly to avoid splashing.
-
Storage: Store this compound powder at -20°C. Store solutions of this compound at -80°C. All containers must be clearly labeled with the compound name, concentration, date, and hazard information.
-
-
Post-Handling and Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol), followed by a cleaning agent.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste, including gloves, disposable lab coats, weighing papers, and pipette tips, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been verified.
-
-
Waste Disposal:
-
All hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Experimental Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
